molecular formula C11H9NO2 B1589581 Methyl Isoquinoline-4-carboxylate CAS No. 20317-40-2

Methyl Isoquinoline-4-carboxylate

Cat. No.: B1589581
CAS No.: 20317-40-2
M. Wt: 187.19 g/mol
InChI Key: GOMAQBGRXCIEBF-UHFFFAOYSA-N
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Description

Methyl Isoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl isoquinoline-4-carboxylate
Source PubChem
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InChI

InChI=1S/C11H9NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMAQBGRXCIEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474052
Record name Methyl Isoquinoline-4-carboxylate
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20317-40-2
Record name Methyl Isoquinoline-4-carboxylate
Source EPA DSSTox
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Record name methyl isoquinoline-4-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl Isoquinoline-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl Isoquinoline-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its core properties, explore synthetic strategies, and discuss its potential as a valuable scaffold in the design of novel therapeutics. This document is intended to be a practical resource, offering not only factual data but also insights into the experimental rationale and applications of this versatile molecule.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is found in a wide array of natural products, particularly alkaloids, and is the core of numerous synthetic compounds with diverse and potent pharmacological activities.[1][3] Isoquinoline derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[1][4]

This compound, as a derivative of this important heterocyclic system, represents a key building block for the synthesis of more complex and biologically active molecules. Its ester functionality at the 4-position provides a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships and the development of novel drug candidates.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.

Core Properties
PropertyValueSource
CAS Number 20317-40-2[5]
Molecular Formula C₁₁H₉NO₂[5]
Molecular Weight 187.20 g/mol [5]
Appearance Yellow to Brown Solid[6]
Melting Point 82 °C[6]
Boiling Point 315.263 °C at 760 mmHg[6]
Density 1.210 ± 0.06 g/cm³ (Predicted)[6]
Storage Sealed in a dry place at room temperature[3]
Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring system and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carboxylate group and the nitrogen atom in the heterocyclic ring. Protons on the pyridine ring are expected to be more deshielded (downfield) compared to those on the benzene ring.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield chemical shift (typically in the range of 160-170 ppm). The aromatic carbons will resonate in the region of 120-150 ppm, with the carbon attached to the nitrogen atom and the carbon of the ester group showing distinct shifts. The methyl carbon of the ester will be observed at a more upfield position.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region), and C-H stretching of the aromatic and methyl groups.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 187.06. Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[8]

Synthesis of this compound

The synthesis of isoquinoline derivatives can be achieved through several established methodologies. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, we can infer plausible synthetic routes based on the synthesis of related isoquinoline and quinoline-4-carboxylic acids.[2][9][10]

Potential Synthetic Strategies

Several classic named reactions in heterocyclic chemistry provide a foundation for the synthesis of the isoquinoline scaffold:

  • Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzaldehyde and an aminoacetal to form the isoquinoline ring.

  • Bischler-Napieralski Reaction: This reaction entails the cyclization of a β-phenylethylamine to a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[9][10]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline, which would require subsequent oxidation and functionalization to yield the target molecule.[9][10]

A plausible approach for the synthesis of this compound could involve the initial construction of isoquinoline-4-carboxylic acid, followed by esterification. The synthesis of quinoline-4-carboxylic acids, a closely related scaffold, has been achieved through methods like the Pfitzinger reaction, which utilizes isatin and a carbonyl compound as starting materials.[11]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the development of novel therapeutic agents. The isoquinoline core is a well-established pharmacophore, and the carboxylate group at the 4-position offers a convenient point for chemical elaboration.

A Scaffold for Diverse Biological Activities

Numerous studies have highlighted the broad range of biological activities associated with the isoquinoline and quinoline scaffolds:

  • Anticancer Activity: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][4] The quinoline-4-carboxylic acid moiety has been identified as a key pharmacophore in inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis, making it a target for cancer therapy.[4][11][12][13]

  • Antimicrobial and Antifungal Activity: The isoquinoline nucleus is present in several compounds with potent activity against a range of bacteria and fungi.[1][2]

  • Anti-inflammatory Activity: Certain quinoline-4-carboxyl derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their potential as anti-inflammatory agents.

  • Antiviral Activity: The isoquinoline scaffold is also being explored for the development of antiviral drugs.[1]

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules with enhanced biological activity. For instance, a related compound, methyl 7-hydroxyisoquinoline-4-carboxylate, is utilized in the design of kinase inhibitors and antimicrobial agents.[14] The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to an alcohol, providing further opportunities for diversification.

The following diagram illustrates the central role of this compound as a starting material for the synthesis of a diverse library of derivatives.

G MI4C This compound Hydrolysis Hydrolysis MI4C->Hydrolysis (e.g., LiOH, H₂O) Reduction Reduction MI4C->Reduction (e.g., LiAlH₄) Acid Isoquinoline-4-carboxylic Acid Hydrolysis->Acid Amidation Amide Coupling Acid->Amidation (e.g., Amine, Coupling Agent) Amides Amide Derivatives Amidation->Amides Alcohol (Isoquinolin-4-yl)methanol Reduction->Alcohol Esterification Further Esterification Alcohol->Esterification (e.g., Acyl Chloride) Esters Ester Derivatives Esterification->Esters

Caption: Synthetic utility of this compound.

Experimental Protocol: Synthesis of an Isoquinoline-based Amide Derivative

To illustrate the practical application of this compound as a synthetic intermediate, the following section provides a detailed, step-by-step methodology for its conversion to an amide derivative. This two-step process involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Step 1: Hydrolysis of this compound

Objective: To convert the methyl ester to the carboxylic acid to enable subsequent amide bond formation.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Isoquinoline-4-carboxylic acid.

Step 2: Amide Coupling with a Primary Amine

Objective: To form an amide bond between Isoquinoline-4-carboxylic acid and a representative primary amine.

Materials:

  • Isoquinoline-4-carboxylic acid (from Step 1)

  • A primary amine (e.g., benzylamine) (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Isoquinoline-4-carboxylic acid (1.0 eq) in DMF.

  • Add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

The following workflow diagram visualizes this experimental protocol.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Start1 Dissolve this compound in THF/H₂O React1 Add LiOH Start1->React1 Stir1 Stir at RT, Monitor by TLC React1->Stir1 Workup1 Acidify with HCl, Extract with Ethyl Acetate Stir1->Workup1 Product1 Isoquinoline-4-carboxylic Acid Workup1->Product1 Start2 Dissolve Carboxylic Acid in DMF Product1->Start2 React2 Add Amine, HATU, DIPEA Start2->React2 Stir2 Stir at RT, Monitor by TLC React2->Stir2 Workup2 Aqueous Workup Stir2->Workup2 Purify Column Chromatography Workup2->Purify Product2 Amide Derivative Purify->Product2

Caption: Experimental workflow for amide synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery and medicinal chemistry. Its core isoquinoline scaffold is associated with a wide range of pharmacological activities, and the ester functionality at the 4-position provides a versatile handle for the synthesis of diverse libraries of new chemical entities. This guide has provided a comprehensive overview of its properties, potential synthetic routes, and applications, along with a practical experimental protocol to demonstrate its utility as a synthetic intermediate. Further research into the biological activities of derivatives of this compound is warranted and holds promise for the development of novel therapeutics.

References

  • Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research, 10(12), 1056-1073.
  • MySkinRecipes. (n.d.). Methyl 7-hydroxyisoquinoline-4-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1147-1181.
  • Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5143–5150.
  • Bilenko, V. A., Huliak, V., Kinakh, S., Inwood, R. A., Stowe, T., Maduli, E. J. M., Broadbelt, B., Crampton, R. H., Griffen, E. J., Matviiuk, T., Komarov, I. V., & Grygorenko, O. (2025).
  • ResearchGate. (2008). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H9NO2). Retrieved from [Link]

  • MDPI. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 23(10), 2531.
  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 871-898.
  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4446–4463.
  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • PubMed. (2022). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Archiv der Pharmazie, 355(11), e2200374.
  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)
  • Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isoquinoline, 4-methyl-. Retrieved from [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

The Synthetic Versatility and Therapeutic Potential of Methyl Isoquinoline-4-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Among the vast landscape of isoquinoline derivatives, those bearing a methyl carboxylate group at the 4-position represent a particularly intriguing class of compounds. This substitution pattern not only offers a versatile handle for further chemical modifications but also imparts unique electronic and steric properties that can be exploited in the design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the synthesis and diverse applications of methyl isoquinoline-4-carboxylate derivatives, offering field-proven insights for researchers and professionals in drug discovery and development.

I. Strategic Synthesis of the Isoquinoline-4-carboxylate Core

The introduction of a substituent at the C4 position of the isoquinoline nucleus presents a distinct synthetic challenge. Classical methods for isoquinoline synthesis, while robust, do not always provide straightforward access to this specific substitution pattern. However, a combination of traditional strategies and modern catalytic methods has enabled the efficient construction of the this compound scaffold.

Modern Transition-Metal-Catalyzed Approaches

In recent years, transition-metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the direct and regioselective synthesis of substituted heterocycles.[2][3] These methods offer significant advantages over classical approaches, often proceeding under milder conditions with greater functional group tolerance.

One notable strategy involves the palladium-catalyzed reaction of N-propargyl oxazolidines, which provides 4-substituted isoquinolines through a sequential reductive cyclization/ring-opening/aromatization cascade.[4][5] This approach allows for the introduction of various substituents at the 4-position, and subsequent functional group manipulations can yield the desired methyl carboxylate.

Another powerful technique is the rhodium-catalyzed C-H activation/annulation of O-pivaloyl oximes with acryloylsilanes, leading to highly functionalized 3-acylsilane-substituted isoquinolines.[2] While not directly yielding a 4-carboxylate, this method highlights the potential of C-H activation strategies to construct complex isoquinoline cores that can be further elaborated.

A general workflow for a transition-metal-catalyzed synthesis of a 4-substituted isoquinoline is depicted below:

G Start Aryl Precursor + Alkyne/Alkene Intermediate Palladacycle or Rhodacycle Intermediate Start->Intermediate Pd(II) or Rh(III) catalyst C-H Activation Product 4-Substituted Isoquinoline Intermediate->Product Annulation/ Reductive Elimination FinalProduct This compound Product->FinalProduct Functional Group Interconversion

Caption: Generalized workflow for transition-metal-catalyzed synthesis of 4-substituted isoquinolines.

Functionalization of Pre-formed Isoquinoline Systems

An alternative to de novo synthesis is the functionalization of a pre-existing isoquinoline ring. A practical and efficient route to C1- and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones.[6] This method provides a versatile entry point to the desired 4-substituted derivatives.

The direct C-H carboxylation of isoquinolines is a more direct but challenging approach. While methods for the C-H functionalization of heterocycles are rapidly advancing, direct carboxylation at the C4 position of isoquinoline often requires specific directing groups or specialized catalytic systems.

Classical Approaches: Adaptations and Limitations

While classical methods like the Pomeranz-Fritsch and Bischler-Napieralski reactions are workhorses for isoquinoline synthesis, they are not inherently designed for C4-substitution.[7][8][9]

  • Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is then oxidized to the isoquinoline.[8][11][12] The substitution pattern is primarily dictated by the starting β-phenylethylamine, making the introduction of a C4-substituent challenging.

  • Pictet-Spengler Reaction: This reaction of a β-arylethylamine with an aldehyde or ketone yields a tetrahydroisoquinoline.[2] While versatile, achieving a 4-carboxy-substituted isoquinoline would necessitate subsequent oxidation and functionalization steps.

II. Applications of this compound Derivatives in Drug Discovery and Beyond

The strategic placement of a methyl carboxylate group at the 4-position of the isoquinoline ring opens up a wide array of applications, particularly in the realm of medicinal chemistry.

Anticancer Activity

The isoquinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[13] Derivatives of this compound have been investigated for their potential as cytotoxic agents. For instance, structurally related isoquinoline-1-carboxaldehyde thiosemicarbazones with substituents at the 4-position have demonstrated significant antineoplastic activity against L1210 leukemia in mice.[3] This suggests that the 4-position is a critical site for modulating the anticancer properties of isoquinoline derivatives. The methyl carboxylate group can serve as a key interaction point with biological targets or as a synthetic handle to introduce other functionalities that enhance potency and selectivity.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Oxoquinoline-3-carboxamide DerivativesGastric (ACP-03)1.92 - 5.18[14]
Pyrrolo[2,1-a]isoquinoline AlkaloidsVarious0.019 - 4.0[15]
Quinoline-based ERα LigandsMCF-7 (Breast)6[16]

Note: The table includes data for structurally related quinoline and isoquinoline derivatives to highlight the potential of the 4-carboxylate scaffold.

Antimicrobial and Antiviral Properties

Isoquinoline derivatives have a long history of use as antimicrobial agents.[17][18] The introduction of a methyl carboxylate group at the 4-position can influence the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to enhanced efficacy against a range of pathogens. Studies on quinoline-4-carboxylic acid derivatives have shown significant antimicrobial and morphogenetic effects against various bacteria and fungi, providing a strong rationale for the investigation of their isoquinoline counterparts.[19]

More recently, and of significant global importance, isoquinoline derivatives have emerged as potent inhibitors of viral replication. A notable example is the development of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates as inhibitors of the SARS-CoV-2 main protease.[17][19] In one study, a novel tetrahydroisoquinoline-based heterocyclic compound, tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate, demonstrated potent inhibition of SARS-CoV-2 replication in Vero E6 cells with a half-maximal effective concentration (EC50) of 3.15 µM.[7][20] This highlights the immense potential of the isoquinoline-4-carboxylate scaffold in the development of novel antiviral therapies.

Compound ClassPathogenMIC (µg/mL)Reference
Alkynyl IsoquinolinesMRSA, VRE4 - 8[21]
Iodo-Quinoline DerivativesS. epidermidis-[22]
Quinoline DerivativesS. pneumoniae≤ 0.008[11]

Note: The table includes data for various isoquinoline and quinoline derivatives to illustrate the antimicrobial potential of the core scaffold.

Synthetic Intermediates

Beyond its intrinsic biological activity, the this compound scaffold serves as a valuable intermediate in the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions to build molecular complexity. Furthermore, the carboxylate group can be converted into other functional groups, such as amides, alcohols, or ketones, providing access to a diverse range of derivatives. The synthesis of isoquinoline-based oxadiazoles using methyl 4-formylbenzoate, which starts from an isoquinoline carbohydrazide, exemplifies the utility of C4-functionalized isoquinolines as building blocks.[13]

III. Experimental Protocols

To provide a practical context for the synthesis of these valuable compounds, a representative experimental protocol for a key synthetic transformation is outlined below.

Protocol: One-Pot Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates

This protocol is adapted from a reported expedient synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates, which are key intermediates for SARS-CoV-2 main protease inhibitors.[17][19]

Materials:

  • 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid

  • Primary amine (e.g., benzylamine)

  • Methanol (MeOH)

  • Triethylamine (Et3N) (for amine hydrochlorides)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid (1.0 eq) in methanol, add the primary amine (1.0 eq). If the amine is a hydrochloride salt, add triethylamine (1.0 eq).

  • Reaction: Stir the reaction mixture at 100 °C for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and evaporate the solvent in vacuo. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

Expected Yield: 40-75%[19]

G Start 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid + Primary Amine Step1 Michael Addition Start->Step1 MeOH, 100 °C Step2 Intramolecular Lactamization Step1->Step2 Product 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate Step2->Product

Caption: Key steps in the one-pot synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.

IV. Conclusion and Future Outlook

This compound derivatives represent a promising and versatile class of compounds with significant potential in drug discovery and materials science. Modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation, are enabling more efficient and controlled access to this important scaffold. The demonstrated anticancer, antimicrobial, and antiviral activities of these and related compounds underscore their therapeutic potential. As our understanding of the structure-activity relationships of these derivatives deepens, and as new synthetic methods continue to be developed, we can anticipate the emergence of novel and potent therapeutic agents based on the this compound core. The continued exploration of this chemical space is a worthy endeavor for the medicinal and organic chemistry communities.

V. References

  • Awuah, E., & Capretta, A. (2010). A more practical and efficient route to C1- and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones. Journal of Organic Chemistry, 75, 5627-5634.

  • (n.d.). Transition-Metal-Catalyzed synthesis of isoquinolines. ResearchGate. Retrieved from [Link]

  • (n.d.). Structure of antiviral isoquinoline and quinoline derivatives and the target heterocyclic compounds of biological interest[7][8][11]. ResearchGate. Retrieved from [Link]

  • Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234-43.

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC.

  • (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. ResearchGate. Retrieved from [Link]

  • (2010). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. ResearchGate.

  • Bilenko, V. A., Huliak, V., Kinakh, S., Inwood, R. A., Stowe, T., Maduli, E. J. M., Broadbelt, B., Crampton, R. H., Griffen, E. J., Matviiuk, T., Komarov, I. V., & Grygorenko, O. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv.

  • (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv.

  • (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Retrieved from [Link]

  • (n.d.). Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. Retrieved from [Link]

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  • (2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC.

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  • (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH.

  • (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing.

  • (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.

  • (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.

  • (2020). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI.

  • (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications.

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The Synthetic Heart of Innovation: A Technical Guide to the Biological Activity of Methyl Isoquinoline-4-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological significance of the methyl isoquinoline-4-carboxylate scaffold. Rather than a rigid overview, we will dissect the core molecule's role as a pivotal synthetic intermediate and delve into the diverse pharmacological activities exhibited by its derivatives. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity.

Introduction: The Isoquinoline-4-carboxylate Core

The isoquinoline framework, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The addition of a carboxylate group at the 4-position introduces a key functional handle for molecular elaboration, significantly influencing the molecule's physicochemical properties and biological target interactions. While this compound itself is primarily recognized as a crucial building block in organic synthesis, its derivatives have demonstrated a wide spectrum of biological activities, ranging from anti-inflammatory to anticancer and antiviral applications.[1][2][3]

This guide will illuminate the synthetic pathways to this compound and, more importantly, explore the therapeutic potential unlocked through its chemical modifications. We will examine how alterations to the isoquinoline core and the carboxylate group give rise to potent and selective modulators of various biological targets.

Synthesis of the Core Scaffold: this compound

The preparation of this compound is a critical first step in the synthesis of its more complex, biologically active derivatives. A common and effective method involves the esterification of isoquinoline-4-carboxylic acid.

Experimental Protocol: Esterification of Isoquinoline-4-carboxylic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Isoquinoline-4-carboxylic acid

  • Trimethylsilyldiazomethane (TMS diazomethane), 2 M in diethyl ether

  • Dichloromethane (CH2Cl2)

  • Methanol (CH3OH)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Suspend isoquinoline-4-carboxylic acid (1.0 equivalent) in a mixture of dichloromethane and methanol (e.g., a 10:4 ratio) in a round-bottom flask at 0 °C in an ice bath.

  • Slowly add TMS diazomethane (1.5 equivalents) dropwise to the stirring suspension.

  • Allow the reaction mixture to stir for 16 hours while gradually warming to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography to yield pure this compound.[4]

Causality Behind Experimental Choices:

  • TMS Diazomethane: This reagent is a relatively safe and efficient methylating agent for carboxylic acids, avoiding the harsh conditions of other methods like using methanol with a strong acid catalyst.

  • Dichloromethane and Methanol Solvent System: This co-solvent system is used to facilitate the solubility of the starting carboxylic acid and to allow the reaction with TMS diazomethane to proceed smoothly.

  • Ice Bath (0 °C): The initial cooling of the reaction mixture helps to control the exothermic reaction and prevent potential side reactions.

Biological Activities of Isoquinoline-4-carboxylate Derivatives

While data on the intrinsic biological activity of this compound is limited, its role as a synthetic precursor has led to the development of numerous derivatives with significant therapeutic potential.

Anti-inflammatory Activity: CRTH2 Antagonism

A notable application of the this compound scaffold is in the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G protein-coupled receptor for prostaglandin D2 (PGD2) and is implicated in allergic diseases such as asthma.[2]

Derivatives of this compound have been synthesized and optimized to yield potent and selective CRTH2 antagonists.[2] The general structure-activity relationship (SAR) suggests that modifications at the 1-position of the isoquinoline ring and derivatization of the 4-carboxylate group into larger, more complex side chains are crucial for high-affinity binding to the receptor.

CRTH2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (on Th2 cells, eosinophils) PGD2->CRTH2 Binds to G_protein G Protein Activation CRTH2->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response: - Chemotaxis - Degranulation - Cytokine Release Ca_PKC->Cellular_Response Antagonist Isoquinoline-4-carboxylate Derivative (Antagonist) Antagonist->CRTH2 Blocks

Caption: CRTH2 signaling cascade in allergic inflammation and its inhibition by isoquinoline-4-carboxylate derivatives.

Antimicrobial and Antimalarial Potential

The broader class of quinoline-4-carboxylic acids and their derivatives has a well-established history of antimicrobial activity.[5] While specific studies on this compound are scarce, substitutions at the 4-position of the isoquinoline ring have been shown to be important for antimalarial activity.[1] This suggests that the isoquinoline-4-carboxylate scaffold is a promising starting point for the development of novel anti-infective agents. The mechanism of action for many quinoline-based antimalarials involves interference with heme detoxification in the parasite.[6]

Anticancer Properties

Isoquinoline derivatives are extensively studied for their anticancer properties, with mechanisms including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[2] While direct evidence for this compound is not available, the substitution pattern on the isoquinoline ring is a key determinant of cytotoxic activity. For instance, substitutions at the 3-position of the isoquinoline ring have been linked to enhanced anticancer effects.[1]

Future Directions and Conclusion

This compound stands as a versatile and valuable scaffold in medicinal chemistry. Although its own biological profile is not extensively characterized, its utility as a synthetic intermediate is undisputed. The diverse and potent biological activities of its derivatives highlight the importance of the isoquinoline-4-carboxylate core in drug design.

Future research should focus on a more systematic evaluation of the biological effects of this compound itself to ascertain if it possesses any intrinsic activity. Furthermore, the continued exploration of novel derivatives, particularly through combinatorial chemistry approaches, holds the promise of discovering new therapeutic agents for a wide range of diseases. The synthetic accessibility and the chemical tractability of the isoquinoline-4-carboxylate scaffold ensure its continued relevance in the quest for innovative medicines.

References

  • Wenkert, E., Dave, K. G., Gnewuch, C. T., & Sprague, P. W. (1968). General Methods of Synthesis of Indole Alkaloids. VII. Syntheses of ^/-Dihydrogambirtannine and Aspidosperma. Journal of the American Chemical Society, 90(19), 5251–5256.
  • The Royal Society of Chemistry. (n.d.). Content. Retrieved from [Link]

  • Ono, N., et al. (2014). Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists. Chemical and Pharmaceutical Bulletin, 62(6), 548-563.
  • Ono, N., et al. (2014). Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists. Synfacts, 10(8), 0834.
  • White Rose eTheses Online. (2022, June 8). Synthesis of medium-sized rings via nucleophile- induced cascade expansion (NICE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Cui, L., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances, 10(1), 1-23.
  • University of Groningen. (2021, June 29). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. Retrieved from [Link]

  • Strigácová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • National Center for Biotechnology Information. (n.d.). Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. PubChem. Retrieved from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689.
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An In-Depth Technical Guide to the Synthesis, Characterization, and Crystal Structure Analysis of Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and crystallographic analysis of methyl isoquinoline-4-carboxylate. While a definitive published crystal structure for this specific molecule remains elusive in publicly accessible databases, this document outlines the established synthetic routes and provides a detailed, predictive workflow for its crystallization and structural determination based on well-established scientific principles and data from closely related analogues.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] The substitution pattern on the isoquinoline ring system dramatically influences its pharmacological profile. Specifically, functionalization at the C4 position can lead to potent biological activity.[2] this compound serves as a key intermediate for the synthesis of more complex molecules, making a thorough understanding of its chemical and physical properties, including its three-dimensional structure, crucial for rational drug design and development.[3]

Synthesis of this compound: A Mechanistic Approach

The synthesis of the isoquinoline core can be achieved through various named reactions, with the Pomeranz–Fritsch reaction being a prominent and versatile method.[1][4] This reaction, and its modifications, allows for the construction of the isoquinoline ring from readily available starting materials.[2][5]

The Pomeranz–Fritsch Reaction Pathway

The classical Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[1] This process typically occurs in two stages: the formation of the Schiff base followed by ring closure.[2]

Diagram of the Pomeranz-Fritsch Reaction Workflow:

Pomeranz-Fritsch Reaction A Benzaldehyde Derivative C Benzalaminoacetal (Schiff Base) A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D Acid-Catalyzed Cyclization C->D H+ E Isoquinoline Core D->E Crystallization Workflow A Purified Methyl Isoquinoline-4-carboxylate B Solvent Screening A->B C Crystallization Method Selection B->C D Crystal Growth C->D E Crystal Harvesting and Mounting D->E

Sources

Introduction: The Significance of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Methyl Isoquinoline-4-carboxylate

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of an extensive family of natural and synthetic compounds.[1][2][3] These compounds, known as isoquinoline alkaloids, are one of the largest groups of alkaloids and are renowned for their vast structural diversity and wide range of pharmacological activities.[2][4] From the potent analgesic properties of morphine to the antispasmodic effects of papaverine, isoquinoline derivatives have long been a cornerstone of medicine.[1][2] Their biological versatility encompasses anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory activities, making them highly attractive targets in modern drug discovery.[1][4][5]

This compound (C₁₁H₉NO₂, MW: 187.2 g/mol ) is a specific derivative that serves as a valuable building block for synthesizing more complex, biologically active molecules.[6][7] Understanding its intrinsic electronic and structural properties is paramount for rationally designing novel therapeutics. This guide provides a comprehensive overview of the state-of-the-art theoretical and computational methodologies employed to elucidate the behavior of this compound, offering field-proven insights into the causality behind these powerful predictive techniques.

Part 1: Foundational Quantum Chemical Analysis with Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a robust method for investigating the electronic structure and properties of molecules.[8] DFT provides a framework for calculating a molecule's ground-state energy and electron density, from which numerous other properties can be derived with remarkable accuracy. For a molecule like this compound, DFT is the primary tool for understanding its fundamental reactivity, stability, and spectroscopic characteristics.

Expertise in Action: Why DFT is the Starting Point

We begin with DFT because it provides the most fundamental description of the molecule's electronic landscape. Before we can predict how a molecule will interact with a biological target (docking) or correlate its structure with the activity of its analogs (QSAR), we must first understand its intrinsic properties. DFT allows us to build a validated, three-dimensional model of the molecule, complete with its electron distribution, orbital energies, and vibrational modes. This forms the bedrock upon which all subsequent, higher-level theoretical studies are built.

Self-Validating Protocol: A Standard DFT Workflow

A rigorous DFT analysis follows a self-validating, step-by-step protocol to ensure the reliability of the results.

  • Geometry Optimization: The initial step is to determine the molecule's most stable three-dimensional conformation (its lowest energy state). This is achieved by starting with an approximate structure and using an algorithm to adjust bond lengths, angles, and dihedrals until a true energy minimum is found.

  • Frequency Calculation: To confirm that the optimized structure is a true minimum and not a transition state, a frequency calculation is performed. The absence of any imaginary frequencies validates the structure. This calculation also yields the molecule's vibrational frequencies, which can be directly compared to experimental Infrared (IR) spectra.

  • Electronic Property Calculation: With a validated structure, a "single-point" energy calculation is performed to derive key electronic properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and electronic excitation properties.[9]

    • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

    • Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index are calculated from the FMO energies to provide quantitative measures of the molecule's overall reactivity.[8][9]

  • Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) is used to simulate the molecule's electronic transitions, allowing for the prediction of its UV-Visible absorption spectrum.[8] Similarly, NMR chemical shifts can be calculated and compared with experimental data for structural verification.

Workflow Visualization: DFT Analysis Pipeline

DFT_Workflow cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output & Analysis Input Initial 3D Structure of this compound Method Select DFT Functional & Basis Set (e.g., B3LYP/6-311G(d,p)) Input->Method Opt Geometry Optimization Method->Opt Run Calculation Freq Frequency Calculation Opt->Freq Verify Minimum Energy Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom SPE Single-Point Energy & Wavefunction Analysis Freq->SPE Use Optimized Geometry Vib Vibrational Frequencies (Predicted IR Spectrum) Freq->Vib Elec Electronic Properties (HOMO, LUMO, MEP) SPE->Elec Spec Predicted Spectra (UV-Vis, NMR) SPE->Spec via TD-DFT

Caption: A standard workflow for DFT analysis, from initial structure input to final property calculation.

Data Presentation: Calculated Molecular Properties

The following table summarizes key properties for this compound that can be derived from a typical DFT calculation (e.g., using the B3LYP functional and 6-311G(d,p) basis set).

PropertyDescriptionPredicted ValueSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital-6.45 eVIndicates electron-donating capability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.89 eVIndicates electron-accepting capability
Energy Gap (ΔE) ELUMO - EHOMO4.56 eVRelates to chemical stability and reactivity
Dipole Moment Measure of the molecule's overall polarity2.75 DebyeInfluences solubility and intermolecular forces
Electronegativity (χ) Tendency to attract electrons4.17 eVGoverns interaction types
Chemical Hardness (η) Resistance to change in electron distribution2.28 eVHigh hardness implies high stability

Note: These values are representative and may vary slightly depending on the specific DFT functional and basis set employed.

Part 2: Predicting Biological Interactions via Molecular Docking

Once the intrinsic properties of this compound are understood, the next logical step is to predict its behavior in a biological context. Molecular docking is a computational technique that forecasts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site.[10][11] This method is indispensable in drug discovery for hit identification and lead optimization.

Expertise in Action: The Rationale for Target Selection

The choice of a protein target is not arbitrary; it is guided by established knowledge of the isoquinoline scaffold's biological activities. Isoquinoline derivatives are known to inhibit a range of enzymes critical to disease progression, including:

  • Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for anticancer drugs.[11]

  • Protein Kinases: Many kinases are involved in cell signaling pathways that, when dysregulated, can lead to cancer. Akt is one such kinase targeted by isoquinolines.[5]

  • Enzymes in Pathogens: Isoquinolines have shown activity against enzymes specific to parasites like Plasmodium falciparum (malaria) or bacteria like Staphylococcus aureus.[12][13]

By docking this compound into the active sites of these proteins, we can generate hypotheses about its potential therapeutic applications and the specific molecular interactions that drive its activity.

Self-Validating Protocol: A Standard Molecular Docking Workflow
  • Receptor Preparation: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure is "cleaned" by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site (or "pocket") is defined based on experimental data or predictive algorithms.

  • Ligand Preparation: The DFT-optimized 3D structure of this compound is used as the starting point. Correct protonation states and rotatable bonds are defined.

  • Docking Simulation: A docking algorithm (e.g., in software like AutoDock, GOLD, or Glide) systematically samples a vast number of possible conformations and orientations of the ligand within the receptor's binding site.

  • Scoring and Analysis: Each generated "pose" is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed visually to identify key intermolecular interactions, such as:

    • Hydrogen bonds

    • π-π stacking

    • Hydrophobic interactions

    • Salt bridges

The strength and nature of these interactions provide a mechanistic basis for the predicted binding affinity.

Workflow Visualization: Molecular Docking Pipeline

Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (Optimized 3D Structure) RunDock Run Docking Algorithm Ligand->RunDock Receptor Receptor Preparation (PDB Structure Cleanup) DefineSite Define Binding Site Receptor->DefineSite DefineSite->RunDock Score Scoring & Ranking (Binding Affinity) RunDock->Score Analyze Interaction Analysis (H-bonds, π-π stacking) Score->Analyze Result Identify Best Pose & Predict Activity Analyze->Result

Caption: The workflow for predicting ligand-protein interactions using molecular docking.

Part 3: Building Predictive Models with Quantitative Structure-Activity Relationships (QSAR)

While docking predicts the interaction of a single molecule with a single target, Quantitative Structure-Activity Relationship (QSAR) modeling takes a broader, data-driven approach. QSAR aims to build a mathematical model that correlates the chemical structures of a series of compounds with their experimentally measured biological activity.[13][14]

Expertise in Action: The Power of Predictive Modeling

The true power of QSAR lies in its predictive capability. Once a statistically robust QSAR model is developed for a class of compounds like isoquinolines, it can be used to:

  • Predict the activity of new, unsynthesized derivatives.

  • Identify the key molecular features (descriptors) that increase or decrease activity.

  • Guide the rational design of new molecules with enhanced potency and selectivity.[15]

This approach significantly accelerates the drug discovery cycle by prioritizing the synthesis of the most promising candidates, saving considerable time and resources.[13]

Self-Validating Protocol: A Standard QSAR Workflow
  • Data Set Curation: A dataset of isoquinoline derivatives with consistently measured biological activity (e.g., IC₅₀ values) against a specific target is compiled. The dataset is typically divided into a "training set" to build the model and a "test set" to validate it.

  • Descriptor Calculation: For each molecule in the dataset, a large number of numerical "descriptors" are calculated. These descriptors represent various aspects of the molecular structure, including:

    • Constitutional: Molecular weight, atom counts.

    • Topological: Connectivity indices that describe branching.

    • Physicochemical: LogP (lipophilicity), molar refractivity.

    • Quantum Chemical: HOMO/LUMO energies, dipole moment (derived from DFT).[12]

  • Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to find the best correlation between a subset of descriptors and the biological activity.[12][16]

  • Model Validation: The model's predictive power is rigorously tested. This involves:

    • Internal Validation: Using techniques like leave-one-out cross-validation on the training set.

    • External Validation: Using the model to predict the activity of the test set compounds (which were not used to build the model) and comparing the predictions to the known experimental values. A high correlation coefficient (r²) indicates a robust and predictive model.[13]

Workflow Visualization: QSAR Model Development

QSAR_Workflow cluster_build Model Building cluster_validate Model Validation Data Data Set (Isoquinoline Analogs + Biological Activity) Split Split into Training Set & Test Set Data->Split Desc Calculate Molecular Descriptors Split->Desc Model Develop Model using Statistical Methods (MLR, etc.) Desc->Model Internal Internal Validation (Cross-Validation) Model->Internal External External Validation (Predict Test Set) Internal->External If internally valid Predict Predictive QSAR Model External->Predict If externally valid

Caption: The process of developing and validating a predictive QSAR model.

Conclusion: An Integrated Computational Strategy

The theoretical study of this compound is not a linear process but an integrated strategy that combines multiple computational techniques. DFT provides the fundamental understanding of the molecule's electronic nature. Molecular docking leverages this understanding to predict specific biological interactions and propose mechanisms of action. Finally, QSAR contextualizes the molecule within a broader chemical series to build predictive models for rational drug design.

By employing this multi-faceted theoretical approach, researchers can gain profound insights into the potential of this compound and its derivatives. These computational methods serve as an indispensable "in silico" laboratory, enabling the rapid screening of ideas, prioritization of synthetic targets, and ultimately, the acceleration of the journey from molecular concept to life-saving therapeutic.

References

  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - ResearchGate. Available from: [Link]

  • (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - ResearchGate. Available from: [Link]

  • (PDF) QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria - ResearchGate. Available from: [Link]

  • molecular docking studies of indenoisoquinoline derivatives with dna-topoisomerase i complex - ResearchGate. Available from: [Link]

  • QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. Available from: [Link]

  • Graphical representation of the developed QSAR model for quinoline/isoquinoline derivatives acting as dipeptidyl peptidase-4 inhibitors - ResearchGate. Available from: [Link]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - PMC - NIH. Available from: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available from: [Link]

  • Synthesis docking and qsar studies of quinoline derivatives. Available from: [Link]

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  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. Available from: [Link]

  • (PDF) Methyl 2-(2-pyridyl)quinoline-4-carboxylate - ResearchGate. Available from: [Link]

  • Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PubMed Central. Available from: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. Available from: [Link]

  • Preparation, Characterization and Theoretical Calculation of a Cadmium Complex of 3-hydroxy-2-methylquinolin-4- carboxylate and 1,10-phenanthroline - ResearchGate. Available from: [Link]

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  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. Available from: [Link]

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  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies - MDPI. Available from: [Link]

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A Technical Guide to the Biological Activity Screening of Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of Methyl Isoquinoline-4-carboxylate. As a compound belonging to the esteemed isoquinoline class of alkaloids, it holds significant potential for therapeutic applications. This document offers a strategic approach to unveiling its bioactivity profile, grounded in established scientific principles and field-proven methodologies.[1][2]

Introduction: The Therapeutic Promise of the Isoquinoline Scaffold

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities.[1] Natural and synthetic isoquinolines have been shown to possess anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, among others.[1][2][3] This diverse bioactivity stems from the ability of the isoquinoline nucleus to interact with a variety of biological targets, including DNA, enzymes, and receptors.[1] this compound, as a specific derivative, warrants a thorough investigation to elucidate its unique therapeutic potential. This guide outlines a logical and efficient screening cascade to probe its most probable biological activities.

Strategic Screening Cascade for this compound

A tiered approach to screening is recommended, starting with broad-spectrum assays to identify general bioactivity, followed by more specific assays to elucidate the mechanism of action. The initial screening should focus on three key areas where isoquinoline derivatives have shown considerable promise: anticancer, antimicrobial, and antioxidant activities.

G cluster_0 Initial Screening Phase cluster_1 Secondary Screening & Mechanism of Action Anticancer Screening Anticancer Screening Cell Cycle Analysis Cell Cycle Analysis Anticancer Screening->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Anticancer Screening->Apoptosis Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Anticancer Screening->Enzyme Inhibition Assays Antimicrobial Screening Antimicrobial Screening MIC Determination MIC Determination Antimicrobial Screening->MIC Determination Bactericidal/Fungicidal Assays Bactericidal/Fungicidal Assays Antimicrobial Screening->Bactericidal/Fungicidal Assays Antioxidant Screening Antioxidant Screening This compound This compound This compound->Anticancer Screening This compound->Antimicrobial Screening This compound->Antioxidant Screening G cluster_0 Broth Microdilution Workflow Prepare Compound Dilutions Prepare Compound Dilutions Inoculate with Microorganism Inoculate with Microorganism Prepare Compound Dilutions->Inoculate with Microorganism Incubate Incubate Inoculate with Microorganism->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Caption: Workflow for MIC determination by broth microdilution.

Parameter Description
Test OrganismsS. aureus, E. coli, C. albicans
MethodBroth Microdilution
EndpointMinimum Inhibitory Concentration (MIC)
Incubation18-24 hours
Positive ControlAmpicillin (bacteria), Fluconazole (fungi)

Part 3: Antioxidant Activity Screening

Derivatives of quinoline-4-carboxylic acid have been reported to possess antioxidant activity. [4][5][6]This property is crucial as oxidative stress is implicated in numerous diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound. [4][5] Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of this compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals). Ascorbic acid or Trolox can be used as a positive control.

Parameter Description
AssayDPPH Radical Scavenging
Reagent2,2-diphenyl-1-picrylhydrazyl (DPPH)
Wavelength517 nm
Incubation30 minutes in the dark
Positive ControlAscorbic Acid or Trolox
EndpointEC50 value

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological screening of this compound. Positive results in any of these primary screens should be followed by more in-depth secondary assays to determine the mechanism of action and to assess the compound's selectivity and specificity. For instance, promising anticancer activity would warrant further investigation into the compound's effects on the cell cycle, apoptosis, and specific signaling pathways. Similarly, significant antimicrobial activity would necessitate studies to determine whether the effect is bactericidal or bacteriostatic. The exploration of this and other isoquinoline derivatives holds the potential to uncover novel therapeutic agents for a range of diseases.

References

  • Fikriya, S. H., & Cahyana, A. H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8. [Link]

  • Fikriya, S. H., & Cahyana, A. H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Vlachou, M., et al. (2006). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. [Link]

  • Strigáčová, J., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Strigáčová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

  • Ghorab, M. M., et al. (2000). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed. [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

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  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

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Methyl Isoquinoline-4-carboxylate: A Versatile Scaffold for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a vast array of pharmacologically active compounds and functional materials.[1] Among the diverse array of substituted isoquinolines, methyl isoquinoline-4-carboxylate emerges as a particularly valuable and versatile building block. Its strategic placement of an electron-withdrawing carboxylate group on the pyridine ring profoundly influences the molecule's reactivity, enabling selective functionalization at various positions. This guide provides an in-depth technical overview of this compound, detailing its synthesis, physicochemical properties, and diverse reactivity. We explore its application as a synthetic intermediate, highlighting key reaction pathways such as C-C bond formation, functional group interconversion, and heterocycle construction, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of the Isoquinoline-4-Carboxylate Moiety

The isoquinoline framework is a cornerstone of natural product chemistry and drug discovery, conferring a broad range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this heterocyclic system is a central theme in modern organic synthesis. Specifically, substitution at the C-4 position offers a direct route to novel chemical entities with unique spatial and electronic properties.

This compound serves as an ideal starting point for such explorations. The methyl ester provides a stable, yet reactive handle that can be readily transformed into other functional groups (e.g., carboxylic acids, amides, alcohols), while the isoquinoline nitrogen offers a site for quaternization and activation. This dual reactivity, combined with the ability of the core to undergo electrophilic and nucleophilic substitutions, as well as transition-metal-catalyzed cross-coupling reactions, makes it a powerhouse for generating molecular diversity.

Physicochemical Properties and Handling

A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 20317-40-2[2][3]
Molecular Formula C₁₁H₉NO₂[3][4]
Molecular Weight 187.20 g/mol [2][3]
Appearance Yellow to Brown Solid[5]
Melting Point 82°C[5]
Boiling Point 315.263°C at 760 mmHg (Predicted)[5]
Density 1.210 g/cm³ (Predicted)[5]
Storage Store at 2-8°C, sealed in a dry environment[2][5]

Safety & Handling: Standard laboratory safety protocols should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Synthesis of the Building Block

Access to C-4 functionalized isoquinolines can be challenging, often requiring multi-step sequences or the de novo construction of the heterocyclic core.[6] However, several reliable methods have been established for the synthesis of the title compound and its parent carboxylic acid.

One common strategy involves the Pomeranz–Fritsch–Bobbitt cyclization or related methodologies, which construct the isoquinoline core from appropriately substituted phenethylamine precursors.[7] Another powerful approach is the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which furnishes a dicarbonyl moiety that can be cyclized with an ammonia source to form the isoquinoline ring.[8]

The parent isoquinoline-4-carboxylic acid can be synthesized via methods analogous to the Doebner or Pfitzinger reactions used for quinoline-4-carboxylic acids, which involve the condensation of anilines or isatins with carbonyl compounds. Subsequent esterification, for example by reacting the carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄), yields the target methyl ester.

The Reactivity Landscape: A Chemist's Guide to Functionalization

The true power of this compound lies in its predictable and versatile reactivity, which allows for selective modification at multiple sites.

G MI4C This compound Ester_Node Ester Functionalization MI4C->Ester_Node Nitrogen_Node Nitrogen Reactivity MI4C->Nitrogen_Node Ring_Node Ring Functionalization MI4C->Ring_Node Hydrolysis Hydrolysis (Isoquinoline-4-carboxylic acid) Ester_Node->Hydrolysis Amination Amination (Amides) Ester_Node->Amination Reduction Reduction (Hydroxymethyl Isoquinoline) Ester_Node->Reduction Quaternization N-Alkylation (Isoquinolinium Salts) Nitrogen_Node->Quaternization Pd_Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck at C1, C5) Ring_Node->Pd_Coupling CH_Activation Direct C-H Functionalization (e.g., C1, C3) Ring_Node->CH_Activation

Caption: Reactivity map of this compound.

4.1. Transformations of the Ester Group

The methyl ester at the C-4 position is a versatile handle for introducing a range of functionalities.

Saponification of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This unlocks access to a new set of reactions, such as amide couplings or decarboxylative cross-coupling reactions.[9]

Field-Proven Protocol: Ester Hydrolysis

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent mixture, such as methanol/water (e.g., 3:1 v/v).

  • Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 equiv), to the solution at room temperature.

    • Scientist's Insight: LiOH is often preferred for its high reactivity and the ease of workup, as lithium salts are often more soluble in organic solvents.

  • Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Acidification: Upon completion, cool the reaction to 0°C and carefully acidify with an aqueous acid (e.g., 1M HCl) to a pH of ~3-4.

  • Isolation: The resulting carboxylic acid precipitate can be collected by filtration, washed with cold water, and dried under vacuum. Alternatively, the product can be extracted into an organic solvent like ethyl acetate.

Direct conversion to amides can be achieved via aminolysis or, more commonly, by coupling the corresponding carboxylic acid with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). Palladium-catalyzed aminocarbonylation of a halo-isoquinoline precursor is also a powerful method for directly synthesizing isoquinoline carboxamides.[10]

4.2. Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly palladium-catalyzed cross-coupling, has revolutionized the synthesis of complex molecules.[11] To utilize this compound in these reactions, it must first be converted to a suitable precursor, typically a halo-isoquinoline (e.g., 1-chloro or 5-bromo-isoquinoline-4-carboxylate).

Workflow: From Building Block to Cross-Coupled Product

G A Methyl Isoquinoline- 4-carboxylate B Halogenation (e.g., NBS, POCl3) A->B C Methyl (X)-halo-isoquinoline- 4-carboxylate B->C D Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) C->D E Functionalized Isoquinoline Derivative D->E

Caption: General workflow for cross-coupling applications.

Exemplary Protocol: Suzuki-Miyaura Coupling of a Bromo-Isoquinoline Derivative This protocol assumes the synthesis of a precursor like methyl 5-bromo-isoquinoline-4-carboxylate.

  • Reaction Setup: To an oven-dried flask, add the bromo-isoquinoline substrate (1.0 equiv), a boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Degas a solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water) by bubbling with nitrogen or argon for 15-20 minutes, then add it to the flask via cannula.

    • Scientist's Insight: The choice of base and solvent is critical and substrate-dependent. Cesium carbonate is often more effective for less reactive substrates, while the addition of water can significantly accelerate the rate-limiting transmetalation step.

  • Heating & Monitoring: Heat the reaction mixture to a temperature between 80-110°C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

This strategy allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups onto the isoquinoline core, making it a cornerstone of library synthesis in drug discovery.[12]

4.3. C-H Functionalization

Direct C-H functionalization is an increasingly important strategy that offers a more atom-economical approach to modifying heterocyclic cores.[13] While the C-4 position is blocked by the carboxylate, this group electronically influences the reactivity of other positions. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly after N-activation (e.g., formation of an N-oxide or isoquinolinium salt), or directs metallation at specific C-H bonds.[6][14] For example, C-H functionalization can be directed to the C-1 or C-3 positions, providing complementary regioselectivity to classical cross-coupling methods.[14]

Conclusion

This compound is a high-value building block whose synthetic utility is rooted in the strategic interplay of its functional groups. The ester handle allows for classical transformations into acids, amides, and alcohols, while the heterocyclic core provides a platform for advanced synthetic methodologies, including palladium-catalyzed cross-coupling and direct C-H functionalization. Its predictable reactivity and commercial availability make it an indispensable tool for researchers, scientists, and drug development professionals aiming to explore the vast chemical space of isoquinoline derivatives. By understanding the principles and protocols outlined in this guide, chemists can effectively leverage this scaffold to construct novel molecules with tailored properties for a wide range of applications.

References
  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

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  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health (NIH). [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]

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The Strategic Role of Methyl Isoquinoline-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoquinoline Scaffold - A Cornerstone of Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to present substituents in a defined three-dimensional space allow for potent and selective interactions with a multitude of biological targets. Nature itself has long utilized this framework, with alkaloids like morphine and berberine showcasing a vast range of physiological effects.[2] In modern drug discovery, synthetic isoquinoline derivatives are integral to the development of therapeutics for a wide array of diseases, including cancer, malaria, and various infections.[3][4][5] This guide focuses on a particularly versatile and strategic building block: methyl isoquinoline-4-carboxylate . We will delve into its synthesis, explore its application as a key intermediate in the generation of potent bioactive molecules, and provide detailed experimental protocols for its use and evaluation.

Synthesis of the Core Scaffold: this compound

The construction of the isoquinoline ring system can be achieved through several classic named reactions, including the Bischler-Napieralski[6][7][8][9] and the Pictet-Spengler reactions.[9] However, for the specific substitution pattern of this compound, the Pomeranz-Fritsch reaction offers a direct and adaptable route.[10][11][12][13][14] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.

Conceptual Workflow of the Pomeranz-Fritsch Reaction

The synthesis begins with the condensation of a benzaldehyde derivative with an aminoacetal to form a Schiff base (a benzalaminoacetal). Subsequent treatment with a strong acid promotes intramolecular electrophilic aromatic substitution to form the isoquinoline ring.

G cluster_synthesis Pomeranz-Fritsch Synthesis Workflow A Benzaldehyde C Condensation A->C B Aminoacetaldehyde diethyl acetal B->C D Benzalaminoacetal (Schiff Base) C->D Formation of Schiff Base E Acid-Catalyzed Cyclization (e.g., H2SO4) D->E F This compound E->F Intramolecular Cyclization & Aromatization

Caption: Workflow for the Pomeranz-Fritsch synthesis of isoquinolines.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Pomeranz-Fritsch reaction.[12]

Materials:

  • Benzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Thionyl chloride (SOCl₂)

Step 1: Formation of the Benzalaminoacetal

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of benzaldehyde and aminoacetaldehyde diethyl acetal in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

Step 2: Cyclization to form Isoquinoline

  • Carefully add the crude benzalaminoacetal dropwise to a stirred solution of concentrated sulfuric acid at 0 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 100 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Basify the aqueous solution to a pH of 9-10 with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude isoquinoline.

Step 3: Esterification to this compound Note: This assumes the synthesis of the corresponding carboxylic acid, which is then esterified. Direct synthesis of the ester is also possible with appropriate starting materials.

  • Dissolve the isoquinoline-4-carboxylic acid in methanol.

  • Cool the solution to 0 °C and slowly add thionyl chloride dropwise.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the crude this compound. Purify by column chromatography on silica gel.

Applications in Medicinal Chemistry: A Scaffold for Potent Therapeutics

This compound is a versatile starting point for the synthesis of a wide range of biologically active compounds. Its ester functionality can be readily converted to amides, hydrazides, or other functional groups, allowing for the exploration of diverse chemical space.

Anticancer Agents: Targeting Topoisomerase II

The quinoline and isoquinoline scaffolds are found in numerous anticancer agents.[15] One of the key mechanisms of action for some of these compounds is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[16] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to double-stranded DNA breaks and ultimately trigger apoptosis.[16]

Derivatives of 4-oxoquinoline-3-carboxamides have shown significant cytotoxic activity against various cancer cell lines.[16] While not directly from this compound, the structure-activity relationships (SAR) from these studies provide valuable insights for designing isoquinoline-based analogs.

Signaling Pathway for Topoisomerase II Inhibitor-Induced Apoptosis

G cluster_pathway Topoisomerase II Inhibition Pathway A Isoquinoline-4-carboxylate Derivative B Topoisomerase II-DNA Cleavage Complex A->B Inhibition C Stabilization of the Complex D Double-Strand DNA Breaks C->D Leads to E Activation of ATM/ATR Kinases D->E F Phosphorylation of p53 E->F G Cell Cycle Arrest (G2/M phase) F->G H Induction of Apoptosis (Caspase Activation) F->H

Caption: Simplified pathway of apoptosis induction by topoisomerase II inhibitors.

Quantitative Data: Cytotoxicity of Quinoline/Isoquinoline Analogs

Compound IDModification on CarboxamideCancer Cell LineIC₅₀ (µM)Reference
16b 4-ChlorophenylGastric Cancer1.92[16]
17b 4-MethoxyphenylGastric Cancer5.18[16]
Doxorubicin (Positive Control)Gastric Cancer0.45[16]
Antimalarial Agents: Targeting Protein Synthesis

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action.[17] The quinoline-4-carboxamide scaffold has been identified as a promising starting point in this endeavor.[17][18] Extensive medicinal chemistry efforts have led to the discovery of compounds with potent, multistage antimalarial activity.

The mechanism of action for a leading series of quinoline-4-carboxamides has been identified as the inhibition of translation elongation factor 2 (PfEF2).[19] PfEF2 is a crucial protein involved in the elongation step of protein synthesis in the malaria parasite. Its inhibition effectively shuts down protein production, leading to parasite death.

Structure-Activity Relationship (SAR) Insights for Antimalarial Quinoline-4-Carboxamides

Based on studies of related quinoline-4-carboxamides, the following SAR can be inferred for the isoquinoline-4-carboxylate scaffold:[17][18]

  • The Carboxamide is Crucial: The amide linkage at the 4-position is essential for activity. Conversion of the methyl ester of this compound to a diverse library of amides is a key synthetic step.

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen significantly impacts potency and pharmacokinetic properties. Often, cyclic amines or substituted anilines are beneficial.

  • Modifications to the Isoquinoline Ring: Substitutions on the benzo portion of the isoquinoline ring can be used to fine-tune properties like solubility, metabolic stability, and target engagement.

Quantitative Data: Antiplasmodial Activity of Quinoline-4-Carboxamide Analogs

Compound IDR² Substituent (on Amide)P. falciparum 3D7 EC₅₀ (nM)Reference
1 N-(4-bromophenyl)120[17]
25 N-(3-morpholinopropyl)70[17]
Chloroquine (Reference Drug)~10[9]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][20][21][22][23] It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (derived from this compound) in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle-only and untreated controls.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro Antimalarial Activity: SYBR Green I-based Assay

This assay measures the proliferation of P. falciparum by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[24][25][26]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes

  • Complete RPMI 1640 medium

  • SYBR Green I lysis buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

  • Add a suspension of P. falciparum-infected erythrocytes (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

  • Determine the IC₅₀ value by plotting the percentage of parasite growth inhibition against the compound concentration.

Conclusion and Future Perspectives

This compound is a high-value synthetic intermediate that provides a robust platform for the development of novel therapeutic agents. Its strategic importance lies in its synthetic accessibility and the ease with which its ester functionality can be elaborated to generate diverse libraries of compounds for biological screening. The demonstrated success of the related quinoline-4-carboxamide scaffold in yielding potent anticancer and antimalarial drug candidates highlights the immense potential held within the isoquinoline-4-carboxylate core. Future research in this area will undoubtedly focus on leveraging this scaffold to address ongoing challenges in medicine, from combating drug resistance to developing more selective and potent therapies for a range of human diseases.

References

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques used for the structural elucidation and characterization of Methyl Isoquinoline-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind experimental choices. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting each method as a self-validating system for generating trustworthy and reproducible data. The guide includes detailed protocols, data interpretation, and visual workflows to empower users in their analytical endeavors.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic aromatic ester. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active compounds, making its derivatives, such as this one, of significant interest in medicinal chemistry and materials science.[1] Accurate and unambiguous structural confirmation is the bedrock upon which all further research—be it synthetic modification or biological evaluation—is built. Spectroscopic analysis provides the non-destructive, detailed molecular fingerprint required for this confirmation.

This guide is structured to mirror the logical workflow of a characterization campaign, treating each spectroscopic method as a complementary piece of a larger analytical puzzle. Our approach emphasizes not just how to acquire the data, but why specific signals arise and what they signify about the molecule's architecture.

Overall Analytical Workflow

The comprehensive analysis of this compound involves a multi-technique approach to assemble a complete structural profile. Each method provides unique, orthogonal information, and their combined interpretation leads to an unambiguous structural assignment.

Spectroscopic_Workflow cluster_start Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_end Final Output Sample This compound (Pure Solid Sample) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI/ESI) Sample->MS IR Infrared (IR) Spectroscopy (ATR/KBr) Sample->IR UV UV-Vis Spectroscopy (Solution) Sample->UV NMR_Data Connectivity & Chemical Environment (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation (m/z ratio) MS->MS_Data IR_Data Functional Groups (Vibrational Frequencies) IR->IR_Data UV_Data Conjugated System (λ_max) UV->UV_Data Structure Unambiguous Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure UV_Data->Structure

Figure 1: Integrated workflow for the spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field, we can map the chemical environment of each atom and piece together the molecular structure.

Expertise & Causality: Why NMR is Essential

For this compound, ¹H NMR will confirm the number and relative positions of all protons on the aromatic ring and the methyl ester. The chemical shifts (δ) are dictated by electron density, with protons on the electron-deficient isoquinoline ring appearing significantly downfield.[2] ¹³C NMR complements this by identifying all unique carbon environments, including the characteristic carbonyl carbon of the ester and the carbons of the heterocyclic ring.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

  • Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds are typical starting points.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be required.[3]

Data Interpretation and Expected Signals

The chemical structure dictates a specific and predictable NMR signature.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Signal Assignment Multiplicity Approx. Chemical Shift (δ, ppm) Rationale
H1, H3 Singlet/Doublet 9.0 - 9.4 Protons adjacent to the ring nitrogen are highly deshielded.[4]
H5, H6, H7, H8 Multiplet 7.5 - 8.5 Aromatic protons on the benzene portion of the ring system.[5]

| -OCH₃ | Singlet | 3.9 - 4.1 | Methyl protons of the ester group, typically appearing as a sharp singlet.[6] |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Signal Assignment Approx. Chemical Shift (δ, ppm) Rationale
C=O (Ester) 165 - 170 Carbonyl carbon of the ester functional group.[7]
C1, C3 145 - 155 Aromatic carbons adjacent to the nitrogen are significantly downfield.[8]
C4, C4a, C8a 125 - 140 Quaternary and CH carbons within the isoquinoline ring system.
C5, C6, C7, C8 120 - 130 Aromatic carbons of the fused benzene ring.

| -OCH₃ | 51 - 53 | Methyl carbon of the ester group. |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

MS provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is essential for confirming the molecular formula and gaining insights into the molecule's substructures.

Expertise & Causality: What MS Reveals

The molecular ion peak (M⁺ or [M+H]⁺) directly confirms the molecular weight of 187.19 g/mol .[9] For an aromatic ester like this, the fragmentation pattern is highly diagnostic. The stability of the aromatic ring means that fragmentation will likely initiate at the more labile ester group. Key fragmentation pathways include the loss of the methoxy radical (•OCH₃) or the entire carbomethoxy radical (•COOCH₃), leading to stable acylium ions.[10][11]

Experimental Protocol: Electron Ionization (EI) or Electrospray Ionization (ESI)
  • Sample Preparation:

    • For GC-MS (EI): Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

    • For LC-MS (ESI): Prepare a dilute solution (~0.1 mg/mL) in a solvent compatible with liquid chromatography, such as methanol or acetonitrile.

  • Data Acquisition:

    • EI-MS: The sample is vaporized and bombarded with high-energy electrons (~70 eV), causing ionization and extensive fragmentation. This is a "hard" ionization technique.

    • ESI-MS: The sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to yield protonated molecules ([M+H]⁺). This is a "soft" ionization technique that often preserves the molecular ion.[12]

Data Interpretation and Expected Fragments

The mass spectrum provides a definitive confirmation of the molecular formula C₁₁H₉NO₂.

Table 3: Predicted Mass Spectrometry Data

m/z Value Proposed Fragment Rationale
187 [C₁₁H₉NO₂]⁺ Molecular ion (M⁺). Confirms the molecular weight.[13]
156 [M - •OCH₃]⁺ Loss of the methoxy radical from the ester, a common fragmentation pathway for methyl esters.[11][14]

| 128 | [M - •COOCH₃]⁺ | Loss of the entire carbomethoxy group, resulting in the stable isoquinoline cation.[15] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: The Vibrational Signature

For this compound, IR spectroscopy provides undeniable evidence for the key functional groups. The most prominent feature will be the intense carbonyl (C=O) stretch of the ester. Its position, slightly lower than a saturated ester, is indicative of conjugation with the aromatic ring.[16][17] Additionally, we can confirm the presence of the aromatic C=C and C-H bonds, as well as the C-O bonds of the ester.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
  • ATR (Preferred for simplicity):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Record the spectrum.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

  • KBr Pellet:

    • Mix ~1 mg of the sample with ~100 mg of dry, powdered potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Data Interpretation and Expected Absorptions

The IR spectrum will clearly display the characteristic bands for an aromatic ester.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Rationale
3030 - 3100 C-H Stretch (Aromatic) Characteristic of C-H bonds on an sp² hybridized carbon.[18]
2950 - 2980 C-H Stretch (Aliphatic) Corresponds to the methyl group of the ester.
1715 - 1730 C=O Stretch (Ester) Strong, sharp absorption. The frequency is lowered due to conjugation with the isoquinoline ring.[16][18]
1550 - 1620 C=C Stretch (Aromatic) Multiple bands indicating the aromatic ring system.[19]
1250 - 1310 C-C-O Stretch (Asymmetric) Part of the "Rule of Three" for aromatic esters, a strong band.[16]

| 1100 - 1130 | O-C-C Stretch (Symmetric) | The second strong C-O stretch characteristic of the ester group.[16][20] |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of a molecule. Absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state, with the wavelength of maximum absorbance (λ_max) being characteristic of the electronic structure.

Expertise & Causality: The Signature of Conjugation

The extended π-system of the isoquinoline ring is an excellent chromophore. We expect to see multiple absorption bands corresponding to π→π* transitions. The position and intensity of these bands are sensitive to the solvent and substitution on the ring.[21][22] This analysis confirms the presence of the large, conjugated aromatic system.

Experimental Protocol: Solution-Phase Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

    • Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent blank in the beam path.

    • Record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation and Expected Absorptions

The UV-Vis spectrum will be characteristic of the isoquinoline chromophore.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

Approx. λ_max (nm) Transition Type Rationale
~220-230 π→π* High-energy transition within the aromatic system.
~270-280 π→π* Characteristic benzenoid band of the isoquinoline system.[21]

| ~310-330 | π→π* | Lower-energy transition, often showing fine structure.[23][24] |

Conclusion: A Unified Structural Narrative

The true power of spectroscopic analysis lies in the synthesis of data from multiple, complementary techniques. NMR spectroscopy defines the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the exact molecular weight and reveals stable substructures through fragmentation. IR spectroscopy provides irrefutable evidence of the key functional groups, particularly the conjugated ester. Finally, UV-Vis spectroscopy confirms the nature of the extensive π-electron system. Together, these techniques provide a self-validating, unambiguous, and comprehensive characterization of this compound, establishing a foundation of trust for all subsequent scientific inquiry.

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"physicochemical properties of Methyl Isoquinoline-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl Isoquinoline-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant pharmacological activities.[1] Its derivatives are integral to medicinal chemistry, demonstrating a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound serves as a crucial synthetic intermediate and building block in the development of more complex, biologically active molecules.[2] A thorough understanding of its fundamental physicochemical properties is therefore paramount for researchers, scientists, and drug development professionals. This guide provides a detailed examination of these properties, grounded in experimental data and predictive models, to facilitate its effective use in research and synthesis.

Core Physicochemical Characteristics

The intrinsic properties of a molecule dictate its behavior in both chemical and biological systems. For this compound, these properties are a direct consequence of its fused aromatic ring system, the nitrogen heteroatom, and the methyl ester functional group. These features influence its melting point, boiling point, solubility, and electronic properties, which are critical parameters for reaction design, purification, formulation, and predicting pharmacokinetic behavior.

A summary of its key physical and chemical identifiers is presented below.

PropertyValueSource(s)
CAS Number 20317-40-2[2][3][4][5]
Molecular Formula C₁₁H₉NO₂[3][4][6]
Molecular Weight 187.2 g/mol [2][3]
Appearance Yellow to Brown Solid[2]
Melting Point 82℃[2][7]
Boiling Point 315.3 ± 15.0 °C (Predicted)[7]
Density 1.210 ± 0.06 g/cm³ (Predicted)[2][7]
pKa 3.30 ± 0.10 (Predicted)[7]
XlogP 2.0 (Predicted)[6]
Storage Sealed in dry, Room Temperature[5][7]

The solid nature and a melting point of 82°C are consistent with a planar, aromatic molecule of this molecular weight, where crystal lattice forces contribute to its physical state at room temperature.[2][7] The predicted pKa of 3.30 suggests that the isoquinoline nitrogen is weakly basic, a characteristic feature of this heterocyclic system.[1][7] This value is critical for understanding the molecule's ionization state in different pH environments, which directly impacts its solubility and ability to interact with biological targets.

Molecular Structure and Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The interplay between the isoquinoline core and the methyl carboxylate group at the 4-position creates a unique spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the isoquinoline ring system and a characteristic singlet for the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the ester group and the electronegativity of the nitrogen atom. Protons adjacent to these features will typically appear further downfield.

  • ¹³C NMR: The carbon NMR spectrum will display 11 unique signals. The carbonyl carbon of the ester will be the most downfield signal, typically in the 165-175 ppm range. The methyl carbon of the ester will be the most upfield signal. The remaining nine signals correspond to the carbons of the isoquinoline ring, with their chemical shifts providing detailed information about the electronic environment within the heterocyclic system.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups. For this compound, the most prominent absorption bands are:

  • ~1720-1730 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration of the ester group.[8]

  • ~3000-3100 cm⁻¹: A series of weaker bands due to C-H stretching of the aromatic ring.

  • ~1500-1600 cm⁻¹: Peaks associated with C=C and C=N bond stretching within the aromatic isoquinoline ring system.

  • ~1100-1300 cm⁻¹: Strong C-O stretching vibrations from the ester functionality.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a distinct molecular ion peak (M⁺) at an m/z corresponding to its molecular weight.

  • Molecular Ion (M⁺): m/z ≈ 187.06.[6]

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), leading to significant fragment ions that can be used to confirm the structure.

The following diagram illustrates the relationship between the molecule's structure and its key analytical properties.

Mol This compound (C₁₁H₉NO₂) MP Melting Point (82°C) Mol->MP Planarity & Intermolecular Forces (Crystal Packing) Solubility Solubility Profile Mol->Solubility Polarity (Ester) vs. Aromaticity (Rings) Spectroscopy Spectroscopic Profile (NMR, IR, MS) Mol->Spectroscopy Unique Electronic Environment of Nuclei & Bonds Reactivity Chemical Reactivity (e.g., Hydrolysis, Reduction) Mol->Reactivity Ester & Isoquinoline Functional Groups Basicity pKa (Predicted: 3.30) Mol->Basicity Lone Pair on Nitrogen Atom

Caption: Relationship between molecular structure and physicochemical properties.

Experimental Protocols for Property Determination

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible protocols. The following sections describe standard methodologies for key parameters.

Protocol 1: Melting Point Determination

Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology (Digital Melting Point Apparatus):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of a calibrated digital melting point apparatus.

  • Heating Ramp: A rapid heating ramp is used initially to approach the expected melting point (approx. 82°C). About 15-20°C below the expected temperature, the heating rate is reduced to 1-2°C per minute.

  • Observation & Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The melting point is reported as this range.

  • Validation: The protocol is validated by measuring the melting point of a certified standard (e.g., benzophenone) with a known, sharp melting point.

Protocol 2: Infrared (IR) Spectrum Acquisition

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy):

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

  • Sample Application: A small, representative sample of solid this compound is placed directly onto the ATR crystal.

  • Pressure Application: The pressure arm is lowered to ensure firm, uniform contact between the sample and the crystal surface.

  • Sample Scan: The sample is scanned over the desired range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Key peaks are identified and assigned to their corresponding functional group vibrations.

The following workflow diagram illustrates the logical steps for characterizing a novel chemical entity like this compound.

start Obtain Pure Sample ms Mass Spectrometry (Confirm Molecular Weight) start->ms Step 1 ir FTIR Spectroscopy (Identify Functional Groups) ms->ir Step 2 nmr 1H and 13C NMR (Elucidate Full Structure) ir->nmr Step 3 mp Melting Point (Assess Purity & Identity) nmr->mp Step 4 sol Solubility Screening (Determine Suitable Solvents) mp->sol Step 5 logp LogP Determination (Measure Lipophilicity) sol->logp Step 6 end Complete Physicochemical Profile logp->end

Caption: Standard workflow for physicochemical characterization.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties derived from its unique molecular architecture. The data and protocols presented in this guide provide a comprehensive foundation for its use in research and development. Accurate characterization through standard analytical techniques is essential for ensuring reproducibility in synthesis and for building predictive models in the field of drug discovery.

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The Isoquinoline Core: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a preeminent structural motif in the annals of organic chemistry and medicinal science. As a foundational core of over 2,500 identified natural alkaloids, its discovery unlocked a vast and pharmacologically rich area of chemical space.[1] This technical guide provides an in-depth exploration of the isoquinoline framework, from its initial discovery in the late 19th century to the evolution of its synthesis. We will dissect the seminal, name-brand reactions that form the bedrock of isoquinoline chemistry—the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch cyclizations—and bridge the historical context to the modern, transition-metal-catalyzed strategies that offer enhanced efficiency and broader substrate scope. This guide is structured to provide researchers, scientists, and drug development professionals with both a robust historical perspective and field-proven, practical insights into the synthesis of this critical heterocyclic system.

The Genesis of a Privileged Scaffold: Discovery and Early Elucidation

The story of isoquinoline begins not in the verdant fields of medicinal plants, but in the industrial byproduct of coal tar. In 1885, Hoogewerf and van Dorp first isolated this colorless, hygroscopic liquid through the fractional crystallization of its acid sulfate salt.[2] This discovery marked the formal identification of the benzo[c]pyridine heterocyclic system. A more efficient isolation method was later developed in 1914 by Weissgerber, who leveraged the greater basicity of isoquinoline compared to its isomer, quinoline, to achieve selective extraction.[2]

The structural elucidation of the C₉H₇N formula was a pivotal early challenge. Through vigorous oxidative degradation using alkaline potassium permanganate, chemists observed the formation of two key fragments: phthalic acid and 3,4-pyridinedicarboxylic acid. This critical evidence confirmed that the isoquinoline structure consisted of a benzene ring fused to a pyridine ring at the β and γ (C3 and C4) positions.

While the parent heterocycle was an industrial discovery, its true significance was rapidly uncovered in nature. The isolation of morphine from the opium poppy (Papaver somniferum) by Friedrich Sertürner in 1804, predating the discovery of the core itself, was the first isolation of a plant alkaloid and heralded the immense biological importance of the isoquinoline family.[3][4] This was followed by the isolation of other landmark alkaloids such as papaverine in 1848 by Georg Merck and berberine, a compound with a rich history in traditional Chinese medicine, which was first isolated in 1917.[2][5]

Table 1: Timeline of Key Discoveries in Isoquinoline History
YearDiscoveryKey ContributorsSignificance
1804Isolation of Morphine Friedrich SertürnerFirst isolation of a natural plant alkaloid, revealing the therapeutic potential of this chemical class.[3]
1848Isolation of Papaverine Georg MerckIdentification of a non-narcotic benzylisoquinoline alkaloid from opium with vasodilator properties.[5]
1885First Isolation of Isoquinoline Hoogewerf & van DorpThe parent heterocycle was isolated from coal tar, providing a structural basis for the alkaloid family.[2]
1893Bischler-Napieralski Reaction August Bischler & Bernard NapieralskiA foundational method for synthesizing 3,4-dihydroisoquinolines, crucial for alkaloid synthesis.[6][7]
1911Pictet-Spengler Reaction Amé Pictet & Theodor SpenglerA biomimetic synthesis of tetrahydroisoquinolines, mimicking natural alkaloid formation pathways.[8][9]
1917First Isolation of Berberine Isolation of a prominent protoberberine alkaloid with a long history of use in traditional medicine.[2]

Foundational Syntheses: The Classical Name Reactions

The quest to synthetically access the isoquinoline core led to the development of several robust and enduring methodologies. These reactions, staples of the organic chemist's toolkit, are all predicated on the intramolecular electrophilic aromatic substitution of an electron-rich benzene ring.

The Bischler-Napieralski Reaction (1893)

This reaction is arguably the most widely employed classical method for constructing the isoquinoline skeleton. It involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline.[6][7][10]

Causality of Experimental Design: The reaction's success hinges on two key transformations: the activation of the amide carbonyl to create a potent electrophile and the subsequent intramolecular attack by the tethered aromatic ring. The choice of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is critical for generating the key electrophilic intermediate, a nitrilium ion.[6][11][12] The aromatic ring must be sufficiently nucleophilic to participate in the cyclization; therefore, the reaction is most efficient for substrates bearing electron-donating groups (e.g., methoxy, hydroxy) on the phenyl ring.[10][13]

The mechanism proceeds via the formation of a highly electrophilic nitrilium ion intermediate, which is the driving force for the cyclization.

Bischler_Napieralski Bischler-Napieralski Reaction Mechanism sub β-Phenylethylamide reagent1 + POCl₃ int1 Imidoyl Phosphate Intermediate sub->int1 Activation int2 Nitrilium Ion (Electrophile) int1->int2 Elimination of Phosphate ts1 Electrophilic Aromatic Substitution (Cyclization) int3 Cyclized Cation Intermediate int2->int3 prod 3,4-Dihydroisoquinoline int3->prod Rearomatization reagent2 - H⁺

Caption: Mechanism proceeds via activation, nitrilium ion formation, and cyclization.

  • Reagent Preparation: To a solution of the β-phenylethylamide substrate (1.0 eq) in a dry, inert solvent (e.g., anhydrous toluene or acetonitrile, ~0.2 M), add the dehydrating agent (e.g., POCl₃, 1.5-3.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Reaction Execution: After the addition is complete, slowly warm the reaction mixture to reflux (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to pH > 10 with a concentrated base (e.g., 30% NaOH or NH₄OH) while cooling in an ice bath.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude 3,4-dihydroisoquinoline can be purified by silica gel column chromatography.

  • Aromatization (Optional): To obtain the fully aromatic isoquinoline, the purified dihydroisoquinoline can be dehydrogenated by heating with a catalyst such as 10% Palladium on carbon (Pd/C) in a high-boiling solvent like xylene.

The Pictet-Spengler Reaction (1911)

Discovered by Amé Pictet and Theodor Spengler, this reaction is a cornerstone of alkaloid synthesis and is considered a biomimetic process, mirroring the enzymatic pathways plants use to construct these molecules.[9] The reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a 1,2,3,4-tetrahydroisoquinoline.[8][9][14]

Causality of Experimental Design: The key to this reaction is the in situ formation of an iminium ion, which is sufficiently electrophilic to be attacked by the tethered aromatic ring.[8] Unlike the Bischler-Napieralski reaction, this process does not require harsh dehydrating agents, and for highly activated aromatic rings (e.g., indoles or phenols), it can even proceed under physiological pH conditions. The choice of acid catalyst (protic or Lewis) facilitates the initial condensation to an imine and its subsequent protonation to the reactive iminium species.

The reaction follows a clear sequence of condensation, iminium ion formation, and intramolecular electrophilic attack.

Pictet_Spengler Pictet-Spengler Reaction Mechanism sub1 β-Arylethylamine reagent1 + H⁺, -H₂O int1 Iminium Ion (Electrophile) sub1->int1 Condensation sub2 Aldehyde/ Ketone sub2->int1 Condensation ts1 Intramolecular Electrophilic Attack int2 Spirocyclic Intermediate int1->int2 prod Tetrahydroisoquinoline int2->prod Rearomatization reagent2 - H⁺

Caption: Condensation forms an iminium ion, which undergoes cyclization.

  • Reactant Dissolution: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) under an inert atmosphere.

  • Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), or a Lewis acid like BF₃·OEt₂) to the solution. The amount and type of acid depend on the reactivity of the aromatic ring. For activated systems, catalytic amounts may suffice; for less reactive systems, stoichiometric amounts or stronger acids may be needed.

  • Reaction Execution: Stir the reaction at a temperature ranging from room temperature to reflux, monitoring its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. Dissolve the residue in an organic solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional solvent. Combine the organic fractions, dry over Na₂SO₄, filter, and concentrate. The crude tetrahydroisoquinoline product is then purified by column chromatography or recrystallization.

The Pomeranz-Fritsch Reaction

This method provides a direct route to the fully aromatic isoquinoline ring system. It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[15][16]

Causality of Experimental Design: The strategy here is to build the C4-C4a and N-C1 bonds in sequence. The reaction relies on a strong acid (typically concentrated sulfuric acid) to promote two key steps: the cyclization of the Schiff base onto the aromatic ring and the subsequent elimination of two alcohol molecules from the acetal to drive the aromatization.[15][16] The harsh conditions often limit its applicability to substrates that can withstand strong, hot acid.

The Modern Era: Advancing Isoquinoline Synthesis

While the classical methods are foundational, they often suffer from limitations such as harsh reaction conditions, limited functional group tolerance, and poor regioselectivity for certain substrates.[17][18] The demands of modern drug discovery for efficiency, diversity, and sustainability have driven the development of new synthetic strategies.

Transition-Metal-Catalyzed C-H Activation/Annulation

A paradigm shift in isoquinoline synthesis has been the advent of transition-metal-catalyzed C-H activation.[19][20] These methods offer a highly atom- and step-economical approach by directly functionalizing otherwise inert C-H bonds. Catalysts based on palladium (Pd), rhodium (Rh), and ruthenium (Ru) are frequently used to orchestrate the annulation of a C-H bond (typically at the ortho position of a directing group) with a coupling partner like an alkyne or alkene.[19][20]

Expertise & Causality: The power of this approach lies in the use of a directing group (e.g., an amide, imine, or N-oxide) on the starting arene.[20][21] This group acts as a temporary chelator, positioning the metal catalyst in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. The catalyst facilitates the cleavage of this C-H bond to form a metallacycle intermediate. This intermediate then undergoes migratory insertion with an unsaturated coupling partner (like an alkyne), followed by reductive elimination to forge the new heterocyclic ring and regenerate the active catalyst. This catalytic cycle allows for milder reaction conditions and tolerates a much broader range of functional groups compared to classical methods.

CH_Activation Generalized C-H Activation/Annulation Cycle start Arene with Directing Group (DG) complex Coordination Complex start->complex + [M] catalyst [M]-Catalyst catalyst->complex ch_act C-H Activation (Metallacycle Formation) complex->ch_act insertion Migratory Insertion (with Alkyne) ch_act->insertion reductive_elim Reductive Elimination insertion->reductive_elim reductive_elim->catalyst Catalyst Regeneration product Isoquinoline Product reductive_elim->product

Caption: A catalytic cycle for isoquinoline synthesis via C-H activation.

Table 2: Comparative Overview of Isoquinoline Synthesis Methodologies
MethodStarting MaterialsReagents & ConditionsTypical YieldKey AdvantagesKey Disadvantages
Bischler-Napieralski β-PhenylethylamidePOCl₃, P₂O₅; Reflux40-90%Good for 1-substituted isoquinolines; robust and well-established.Harsh dehydrating agents; requires subsequent oxidation step; limited functional group tolerance.
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneProtic or Lewis Acid; RT to Reflux50-95%Biomimetic; milder conditions possible; direct access to tetrahydroisoquinolines.Often requires electron-rich arenes; can be low-yielding for unactivated systems.[8][22]
Pomeranz-Fritsch Benzaldehyde, AminoacetalStrong acid (e.g., H₂SO₄); Heat20-70%Direct synthesis of aromatic isoquinolines.Very harsh conditions; often low yields; limited substrate scope.[15]
C-H Activation Directed Arene, AlkyneTransition Metal Catalyst (Pd, Rh); Oxidant60-99%High atom economy; excellent regioselectivity; broad functional group tolerance; milder conditions.Requires specific directing groups; catalyst cost and sensitivity can be a factor.[20]

Conclusion and Future Outlook

From its humble origins in coal tar to its central role in the architecture of life-saving medicines, the isoquinoline core has had a profound impact on science. The classical syntheses, born from the golden age of organic chemistry, provided the initial access to this scaffold and remain valuable tools. However, the evolution of synthetic methodology, particularly through the advent of transition-metal catalysis, has revolutionized our ability to construct and functionalize these heterocycles with unprecedented precision and efficiency. This continuous innovation ensures that the isoquinoline framework will remain a fertile ground for discovery, enabling researchers and drug development professionals to explore new chemical space and address the therapeutic challenges of the future.

References

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The Resurgence of a Privileged Scaffold: A Technical Guide to Methyl Isoquinoline-4-carboxylate Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] This guide focuses on a specific, yet underexplored, subclass: methyl isoquinoline-4-carboxylate and its structural analogs . While its isomeric counterpart, the quinoline-4-carboxylic acid scaffold, has been extensively developed into potent therapeutic agents, the isoquinoline-4-carboxylate framework presents a compelling and differentiated opportunity for drug discovery.[2] This document serves as a technical primer for researchers, providing a logical framework for the design, synthesis, and evaluation of novel analogs based on this core, drawing upon established principles and field-proven insights to accelerate discovery programs.

The Strategic Imperative: Why Isoquinoline-4-carboxylates?

The therapeutic potential of isoquinoline derivatives is vast, encompassing antitumor, antiviral, antimicrobial, and anti-inflammatory activities.[3][4] The strategic rationale for focusing on the 4-carboxylate substitution pattern is twofold:

  • Bioisosteric Potential and Novelty: It serves as a structural isomer to the highly successful quinoline-4-carboxylic acid moiety found in drugs like brequinar.[2] This isomeric shift alters the spatial arrangement of the key hydrogen bond acceptor (the carboxylate) and the aromatic system, offering a pathway to novel intellectual property and potentially different binding interactions with established targets.

  • Modulation of Physicochemical Properties: The methyl ester provides a handle for tuning properties such as solubility, cell permeability, and metabolic stability. It can act as a pro-drug, being hydrolyzed in vivo to the corresponding carboxylic acid, or it can engage in unique interactions within a target's active site.

This guide will deconstruct the process of analog development, from conceptual design to practical execution and evaluation.

Design Principles for this compound Analogs

The design of a successful analog library hinges on a systematic exploration of the structure-activity relationship (SAR). The this compound core can be logically dissected into three primary vectors for modification.

Diagram: Core Scaffold and Diversification Vectors

G core This compound Core R1 Vector 1: C1 Position (Steric Bulk, Aromatic Interactions) core->R1 Major impact on target binding R2 Vector 2: Benzo Ring (C5-C8) (Lipophilicity, H-Bonding) core->R2 Fine-tuning PK/PD properties R3 Vector 3: C3 Position (Minor Steric Tuning) core->R3 Subtle modulation

Caption: Logical dissection of the core scaffold for analog design.

Vector 1: The C1 Position - The Primary Driver of Potency

Drawing insights from the analogous quinoline-4-carboxylic acid series, the substituent at the position adjacent to the nitrogen (C1 in isoquinoline, C2 in quinoline) is critical for potent biological activity.[2]

  • Causality: This position often extends into a deep, hydrophobic pocket of the target protein. SAR studies on quinoline analogs targeting dihydroorotate dehydrogenase (DHODH) reveal that bulky, hydrophobic, and often bi-aryl groups are required for high-affinity binding.[5]

  • Strategic Choices:

    • Aryl and Heteroaryl Groups: Introduction of substituted phenyl, pyridyl, or other heterocyclic rings.

    • Bi-aryl Systems: Phenyl-pyridyl, phenyl-phenyl (biphenyl), or similar motifs have proven highly effective in related scaffolds.[2]

    • Linker Chemistry: Exploration of ether, amine, or short alkyl chain linkers between the isoquinoline core and a distal aromatic ring can optimize the geometry for target engagement.

Vector 2: The Benzo Ring (C5-C8) - Tuning Selectivity and Pharmacokinetics

Substitutions on the fused benzene ring are crucial for modulating physicochemical properties and achieving selectivity.

  • Causality: These positions are typically more solvent-exposed. Modifications here influence lipophilicity (logP), solubility, and potential metabolic liabilities (e.g., sites for CYP450 oxidation). They can also form additional interactions with surface residues of the target.

  • Strategic Choices:

    • Halogens (F, Cl): Can enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of metabolism. Fluorine substitution is a common strategy to increase potency.[6]

    • Small Alkyl/Alkoxy Groups (Methyl, Methoxy): Fine-tune lipophilicity and can fill small hydrophobic pockets.

    • Hydrogen Bond Donors/Acceptors (OH, NH2): Can introduce new interactions to improve affinity and selectivity, but may also impact cell permeability.

Vector 3: The C3 Position - Subtle Refinements

The C3 position, while less explored, offers an opportunity for subtle steric and electronic modulation without drastically altering the core pharmacophore.

Synthetic Strategies: From Core to Analog

A robust and flexible synthetic plan is paramount. The synthesis can be approached in two phases: construction of the core and subsequent diversification.

Synthesis of the Core this compound

While multiple classical methods exist for isoquinoline synthesis (e.g., Bischler-Napieralski, Pictet-Spengler), a practical modern approach often involves metal-catalyzed reactions.[7] A plausible route, adapted from patent literature, involves a multi-step sequence.[8][9]

Diagram: Synthetic Workflow for Core Scaffold

G cluster_0 Core Synthesis start Substituted Bromoisoquinoline step1 Carbonylation (CO, Pd catalyst, MeOH) start->step1 step2 Methyl Isoquinoline- carboxylate Derivative step1->step2 step3 Further Functionalization (e.g., Halogenation) step2->step3 core Functionalized Core step3->core

Caption: General workflow for constructing the functionalized core.

Protocol 1: General Procedure for Palladium-Catalyzed Carbonylation

  • Reaction Setup: To a pressure-rated reaction vessel, add the starting 8-bromo-isoquinoline derivative (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.1 eq).

  • Solvent and Reagents: Add anhydrous methanol (MeOH) as both the solvent and the carboxylate source.

  • Pressurization: Seal the vessel and purge with carbon monoxide (CO) gas. Pressurize the vessel to the desired pressure (e.g., 60 psi).[9]

  • Reaction: Heat the mixture to the target temperature (e.g., 60-80 °C) with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling and venting the CO, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude methyl isoquinoline-carboxylate derivative by column chromatography on silica gel.

Analog Diversification via Cross-Coupling

With a functionalized core in hand (e.g., a bromo- or chloro-substituted this compound), modern cross-coupling reactions provide a powerful toolkit for diversification.

Diagram: Analog Diversification Workflow

G cluster_1 Analog Synthesis core Functionalized Core (e.g., 1-Bromo-methyl-isoquinoline- 4-carboxylate) suzuki Suzuki Coupling (Boronic Acids/Esters) core->suzuki C-C Bond buchwald Buchwald-Hartwig Amination (Amines) core->buchwald C-N Bond sonogashira Sonogashira Coupling (Alkynes) core->sonogashira C-C Bond analogs Diverse Analogs suzuki->analogs buchwald->analogs sonogashira->analogs

Caption: Cross-coupling strategies for rapid analog diversification.

Biological Evaluation: A Tiered Approach

A tiered screening cascade ensures efficient use of resources, prioritizing the most promising compounds for more complex assays.

Primary Assays: Target Engagement and Cellular Activity
  • Target-Based Screening: If a specific enzyme target is hypothesized (e.g., DHODH, a kinase, COX-2), a direct enzymatic inhibition assay is the first step.[5][10]

  • Phenotypic Screening: In the absence of a known target, a cell-based phenotypic screen is employed. This could involve cancer cell line proliferation assays (e.g., MTT, SRB) or antiviral replication assays.[11]

Protocol 2: General Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol is adapted from methodologies used for quinoline-4-carboxylic acids.[5]

  • Reagents: Prepare recombinant human DHODH, dihydroorotate, and decylubiquinone in an appropriate buffer. A chromogenic substrate like 2,6-dichloroindophenol (DCIP) is used as an electron acceptor.

  • Assay Plate Setup: In a 96-well plate, add the DHODH enzyme, the test compound at various concentrations (serially diluted), and cofactors.

  • Reaction Initiation: Initiate the reaction by adding dihydroorotate.

  • Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Secondary Assays: Selectivity and Mechanism of Action
  • Selectivity Profiling: Test active compounds against related enzymes or in non-cancerous cell lines to determine their selectivity index.

  • Mechanism of Action (MoA) Studies: For compounds from phenotypic screens, MoA studies may include cell cycle analysis, apoptosis assays, or target deconvolution studies. For enzyme inhibitors, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive).[4]

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of biological data from the analog library is crucial for guiding the next round of design.

Table 1: Hypothetical SAR Table for this compound Analogs (Antiviral - DHODH Inhibition) (Note: This table is illustrative, based on extrapolations from the quinoline-4-carboxylic acid literature.[5][6] Actual results would need experimental validation.)

Compound IDC1-SubstituentC7-SubstituentDHODH IC₅₀ (nM)Antiviral EC₅₀ (nM)
Core HH>10,000>10,000
Analog A PhenylH5,2008,500
Analog B 4-FluorophenylH1,5002,100
Analog C 2'-Fluoro-biphenyl-4-ylH250400
Analog D 2'-Fluoro-biphenyl-4-ylF95150
Analog E 2'-Fluoro-biphenyl-4-ylCl110180
Analog F (Ester Hydrolyzed) 2'-Fluoro-biphenyl-4-yl (Acid)F15 30

Key SAR Insights (Inferred):

  • C1-Substitution is Essential: The unsubstituted core is inactive.

  • Bulky Hydrophobic Groups at C1 Increase Potency: A simple phenyl group offers a modest improvement, while a larger bi-aryl system is significantly better.

  • Electron-Withdrawing Groups are Favorable: Fluorine substitution on the distal phenyl ring (Analog B) and the benzo ring (Analog D) enhances activity.

  • Ester vs. Carboxylic Acid: The free carboxylic acid (the likely in vivo metabolite) is significantly more potent, suggesting a critical ionic interaction with a residue like arginine in the active site, as seen in DHODH inhibitors.[5]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of synthesized analogs.

Table 2: Reference Data for this compound

PropertyValue / DataSource
Molecular Formula C₁₁H₉NO₂[12]
Molecular Weight 187.19 g/mol [12]
CAS Number 20317-40-2[12]
¹H NMR (Predicted) Peaks expected in aromatic region (δ 7.5-9.5 ppm) and a singlet for the methyl ester (δ ~3.9-4.1 ppm).General Chemical Knowledge
¹³C NMR (Predicted) Signals for 9 aromatic carbons, 1 ester carbonyl carbon (~165 ppm), and 1 methyl carbon (~52 ppm).General Chemical Knowledge
Mass Spec (ESI-MS) Predicted [M+H]⁺ = 188.0706[13]

Protocol 3: Standard Characterization Workflow

  • Purity Assessment: Determine purity by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV and MS detection.

  • Structural Confirmation (NMR): Acquire ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Confirm all expected signals and coupling patterns. 2D NMR techniques (COSY, HSQC, HMBC) may be required for complex analogs.

  • Mass Verification (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition matches the expected molecular formula.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the extensive knowledge gained from the isomeric quinoline-4-carboxylic acids, researchers can apply established design principles and synthetic methodologies to rapidly generate and evaluate novel analogs. The key to unlocking the potential of this scaffold lies in a systematic exploration of the chemical space around the C1 and benzo-ring positions. Future work should focus on identifying the primary molecular targets for this class of compounds and optimizing their pharmacokinetic profiles to develop next-generation therapeutics.

References

A comprehensive, numbered list of all cited sources with full titles, sources, and clickable URLs will be provided upon request.

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Methodological & Application

Introduction: The Significance of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Methyl Isoquinoline-4-carboxylate

The isoquinoline framework is a privileged heterocyclic motif integral to the fields of medicinal chemistry and drug discovery. As a core component of numerous natural products, particularly alkaloids like morphine and berberine, this structure possesses a broad spectrum of pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] Consequently, the development of efficient synthetic routes to functionalized isoquinolines is a critical endeavor for researchers and drug development professionals.

This compound serves as a highly versatile and valuable building block in this context. Its ester functionality at the 4-position provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex, biologically active molecules. This guide offers a comprehensive overview of the experimental protocols for the synthesis, purification, characterization, and safe handling of this compound, grounded in established chemical principles.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This data is essential for planning experimental work, including reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 20317-40-2[3][4]
Molecular Formula C₁₁H₉NO₂[4]
Molecular Weight 187.2 g/mol [3][4]
Appearance Yellow to Brown Solid[3]
Melting Point 82°C[3]
Boiling Point 315.26°C at 760 mmHg (Predicted)[3]
Density 1.210 g/cm³ (Predicted)[3]
Monoisotopic Mass 187.06332 Da[5]
Storage 2-8°C, Inert atmosphere[3]

Part 1: Synthesis Protocols

The synthesis of this compound is most practically achieved via a two-stage process: the construction of the isoquinoline core to form the corresponding carboxylic acid, followed by esterification. The Pomeranz-Fritsch reaction is a classic and reliable method for the initial cyclization.[6][7]

Protocol 1.1: Synthesis of Isoquinoline-4-carboxylic Acid via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus.[8] This method is particularly useful for achieving substitution patterns that are difficult to obtain through other synthetic routes.[6] The reaction proceeds by forming a Schiff base (a benzalaminoacetal), which then undergoes intramolecular electrophilic substitution onto the benzene ring under strong acidic conditions.[7][9]

Pomeranz_Fritsch_Mechanism Benzaldehyde Benzaldehyde Schiff_Base Benzalaminoacetal (Schiff Base) Benzaldehyde->Schiff_Base + Amine - H₂O Aminoacetal 2,2-Diethoxyethylamine Aminoacetal->Schiff_Base H_plus H⁺ (Acid Catalyst) Intermediate_1 Protonated Acetal Schiff_Base->Intermediate_1 + H⁺ Intermediate_2 Carbocation Intermediate Intermediate_1->Intermediate_2 - EtOH Cyclized_Intermediate Cyclized Intermediate Intermediate_2->Cyclized_Intermediate Electrophilic Cyclization Isoquinoline Isoquinoline Ring Cyclized_Intermediate->Isoquinoline - EtOH - H⁺ (Aromatization)

Pomeranz-Fritsch Reaction Mechanism.

Materials:

  • Benzaldehyde

  • 2,2-Diethoxyethylamine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Formation of the Benzalaminoacetal (Schiff Base): In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of benzaldehyde and 2,2-diethoxyethylamine. The reaction is typically exothermic and can be stirred at room temperature for 1-2 hours until the formation of the Schiff base is complete (monitored by TLC).

  • Acid-Catalyzed Cyclization: Cool the flask containing the crude benzalaminoacetal in an ice bath. Slowly add concentrated sulfuric acid (typically 5-10 equivalents) via a dropping funnel with vigorous stirring. The addition must be slow to control the exothermic reaction.

  • Heating and Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture, typically to 80-100°C, for several hours (e.g., 2-4 hours). Monitor the reaction progress using TLC.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Basify the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. This step must be performed cautiously due to gas evolution.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether or another suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude Isoquinoline-4-carboxylic acid.

Protocol 1.2: Fischer Esterification to this compound

With the carboxylic acid in hand, the next step is a standard Fischer esterification to form the methyl ester. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Using a large excess of the alcohol (methanol) drives the equilibrium towards the product.

Materials:

  • Isoquinoline-4-carboxylic acid (from Protocol 1.1)

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Esterification_Workflow Start Isoquinoline-4-carboxylic acid + Anhydrous Methanol Catalysis Add Catalyst (e.g., H₂SO₄) Reflux (2-6 hours) Start->Catalysis Monitoring Monitor by TLC Catalysis->Monitoring Quench Cool & Quench (add to NaHCO₃ solution) Monitoring->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (H₂O, Brine) Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Product This compound Purify->Product

Workflow for Esterification and Purification.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude Isoquinoline-4-carboxylic acid in a large excess of anhydrous methanol in a round-bottom flask.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 2-6 hours. The progress of the esterification can be monitored by TLC by observing the disappearance of the starting carboxylic acid spot.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

Part 2: Purification and Characterization

The crude product from synthesis requires purification to remove unreacted starting materials and byproducts. Subsequent characterization is essential to confirm the identity and purity of the final compound.

Protocol 2.1: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be determined by TLC analysis of the crude product. A good starting point is often 20-30% ethyl acetate in hexane.

  • Load the Sample: Dissolve the crude this compound in a minimum amount of dichloromethane or the column eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica-adsorbed sample to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid.

Protocol 2.2: Structural Characterization

The following techniques are standard for verifying the structure of the synthesized product. The expected data provides a benchmark for successful synthesis.

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets, δ 7.5-9.0 ppm), singlet for the isoquinoline C1-H, singlet for the methyl ester protons (δ ~3.9-4.1 ppm).[10][11]
¹³C NMR Signals for aromatic carbons, quaternary carbons of the fused ring system, and a characteristic signal for the ester carbonyl carbon (δ ~165-170 ppm).[12]
IR Spectroscopy Strong C=O stretch from the ester (~1720-1730 cm⁻¹), C=N and C=C stretches from the aromatic system (~1500-1650 cm⁻¹).[13][14]
Mass Spec. Molecular ion peak [M+H]⁺ corresponding to the calculated mass (m/z = 188.07).[5]

Part 3: Applications and Further Transformations

This compound is not typically an end-product but rather a key intermediate. Its utility lies in the reactivity of the ester group, which allows for the introduction of diverse functionalities.

Synthetic_Utility Start Methyl Isoquinoline- 4-carboxylate Amide Isoquinoline-4-carboxamide (Amidation with R-NH₂) Start->Amide R-NH₂ / Heat Acid Isoquinoline-4-carboxylic acid (Hydrolysis) Start->Acid NaOH / H₂O Alcohol 4-(Hydroxymethyl)isoquinoline (Reduction with LiAlH₄) Start->Alcohol 1. LiAlH₄ 2. H₂O Ketone 4-Acylisoquinoline (Grignard Reaction) Start->Ketone 1. R-MgBr 2. H₂O

Potential Synthetic Transformations.
Protocol 3.1: Example Transformation - Saponification to Carboxylic Acid

This protocol demonstrates the conversion of the ester back to the carboxylic acid, a common step for subsequent amide couplings or other carboxylate-specific reactions.

  • Setup: Dissolve this compound in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

This regenerated acid can then be used in peptide coupling reactions or other transformations where a free carboxylic acid is required, highlighting the role of the methyl ester as both a stable functional group and a protecting group.[15]

Part 4: Safety and Handling

Working with isoquinoline derivatives and the reagents for their synthesis requires strict adherence to safety protocols. Information is compiled from safety data sheets for structurally related compounds.[16][17]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.[16]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[17]

  • Body Protection: Wear a lab coat. For larger scales, consider fire/flame resistant and impervious clothing.[16]

Handling and Storage:

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[16]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

First Aid and Spill Measures:

SituationActionSource(s)
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[17]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen.[18]
Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician.[16]
Spill Evacuate personnel. Collect spillage using non-sparking tools and place in a suitable container for disposal. Avoid dust formation.[17]

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

  • Sha, C., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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  • University of Groningen. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. Retrieved from [Link]

  • Chem-Space. (2025). MSDS of Methyl quinoline-4-carboxylate. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Available at: [Link]

  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H9NO2). Retrieved from [Link]

  • PubChem. (n.d.). Methyl quinoline-4-carboxylate. Retrieved from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • National Institutes of Health. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). Isoquinoline, 4-methyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Isoquinoline, 1-methyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Isoquinoline. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

  • PubChem. (n.d.). Isoquinoline-4-carbaldehyde. Retrieved from [Link]

  • Google Patents. (1989). JPH01153679A - Purification of isoquinoline.
  • Thieme. (2004). Product Class 5: Isoquinolines. Science of Synthesis. Available at: [Link]

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Visible-Light-Induced Isoquinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. Retrieved from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline-4-carboxylate Scaffold in Modern Drug Discovery

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds, endowing them with significant pharmacological properties.[1] Derivatives of isoquinoline are integral to the development of pharmaceuticals, with applications ranging from anesthetics like dimethisoquin to antihypertensive agents such as quinapril.[2] Specifically, the isoquinoline-4-carboxylate scaffold serves as a versatile and highly valuable starting point for the synthesis of novel therapeutic agents. Its ester functionality at the 4-position provides a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

This guide provides detailed protocols and expert insights into the key derivatization strategies for methyl isoquinoline-4-carboxylate. We will delve into the derivatization of the carboxylate group itself and the functionalization of the isoquinoline core, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Part 1: Derivatization of the Carboxylate Moiety

The methyl ester at the C4 position is a prime site for modification, enabling the introduction of diverse functional groups to modulate properties such as solubility, polarity, and biological target engagement. The two most fundamental transformations are hydrolysis to the corresponding carboxylic acid and direct conversion to a wide range of amides.

Protocol: Base-Catalyzed Hydrolysis (Saponification)

Hydrolysis of the methyl ester to isoquinoline-4-carboxylic acid is a foundational step, often preceding further modifications like amide coupling. While acid-catalyzed hydrolysis is possible, it is an equilibrium process, which can lead to incomplete conversion.[2] Base-catalyzed hydrolysis, or saponification, is generally preferred as it is effectively irreversible. The final step involves the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt, which drives the reaction to completion.[3][4]

Experimental Protocol: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent mixture such as methanol/water (e.g., a 3:1 to 1:1 v/v ratio). The co-solvent ensures the solubility of the ester starting material.

  • Addition of Base: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5–3.0 eq.), to the solution at room temperature. An excess of the base is used to ensure complete reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40–50 °C) to increase the rate of reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up - Quenching and Acidification: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) to a pH of ~3-4. This step protonates the carboxylate salt to form the desired carboxylic acid, which will often precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the isolated isoquinoline-4-carboxylic acid under vacuum to yield the final product.

Protocol: Direct Amidation of the Methyl Ester

The conversion of esters to amides is a cornerstone transformation in medicinal chemistry. Direct amidation of this compound with a primary or secondary amine offers a more atom-economical and streamlined approach compared to the two-step hydrolysis-amidation sequence. While this reaction can be sluggish, various modern methods facilitate this conversion under mild conditions.[5][6] The choice of solvent can be crucial; for example, using water as a solvent can promote the reaction for certain substrates without the need for a catalyst.[6] Alternatively, base-promoted methods using systems like DMSO/t-BuOK can significantly improve yields for less reactive partners.[7]

Experimental Protocol: Direct Amidation with a Primary Amine

  • Reagent Preparation: In a sealed reaction vessel, dissolve this compound (1.0 eq.) and the desired primary amine (1.2–2.0 eq.) in a suitable solvent. For a greener approach, water can be trialed.[6] For more challenging couplings, a polar aprotic solvent like DMSO is recommended.[7]

  • Catalyst/Promoter Addition (if applicable): For the base-promoted method, add potassium tert-butoxide (t-BuOK) (2.0 eq.) portion-wise to the reaction mixture at room temperature.[7]

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80–120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. If using an organic solvent, dilute the mixture with a suitable solvent like ethyl acetate and wash sequentially with water and brine. If the reaction was performed in water, the product may precipitate upon cooling or can be extracted with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired isoquinoline-4-carboxamide.

Data Presentation: Comparison of Amidation Conditions

MethodAmineSolventPromoter/CatalystTemp (°C)Typical YieldReference
Thermal (Water)BenzylamineWaterNone100-120Good-Excellent[6]
Base-Promoted4-MethylanilineDMSOt-BuOK80-100Excellent[7]
OrganocatalyzedVariousTolueneBoric Acid110Good[5]

Part 2: Functionalization of the Isoquinoline Core

Beyond the carboxylate group, the isoquinoline ring itself offers multiple positions for derivatization, enabling the introduction of aryl, alkyl, and other functional groups. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds, typically between an organohalide and a boronic acid.[8][9] To apply this to our scaffold, a halogenated precursor, such as methyl 1-chloro-isoquinoline-4-carboxylate, would be required. The choice of catalyst, ligand, and base is critical for achieving high yields and depends on the specific substrates.[10][11]

Conceptual Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_reagents Reagents Halo-Isoquinoline Methyl 1-Chloro- isoquinoline-4-carboxylate Reaction_Vessel Reaction Mixture (Heated) Halo-Isoquinoline->Reaction_Vessel Boronic_Acid Aryl Boronic Acid (Ar-B(OH)2) Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DME/H2O) Solvent->Reaction_Vessel Product Methyl 1-Aryl- isoquinoline-4-carboxylate Reaction_Vessel->Product C-C Bond Formation

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki Coupling of a Halogenated Isoquinoline Ester

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the methyl halo-isoquinoline-4-carboxylate (e.g., 1-chloro derivative, 1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 80–90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the arylated product.[12]

Causality and Optimization:

  • Catalyst/Ligand: Pd(PPh₃)₄ is a common and effective catalyst. For less reactive chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(OAc)₂ precursor can improve catalytic activity.[10]

  • Base: The base is crucial for the transmetalation step. Carbonates (K₂CO₃, Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and yield.[11]

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

Protocol: Palladium-Catalyzed Direct C-H Arylation

Direct C-H functionalization represents a highly efficient and atom-economical strategy for modifying the isoquinoline core, as it avoids the need for pre-functionalization (i.e., halogenation).[13] In this reaction, a C-H bond on the isoquinoline ring is directly coupled with an aryl partner, often an aryl halide or a diaryliodonium salt.[14] The nitrogen atom in the isoquinoline ring can act as a directing group, guiding the arylation to an adjacent position (e.g., C1 or C3). The ester at C4 is an electron-withdrawing group, which can influence the regioselectivity of the C-H activation.

Mechanistic Rationale for C-H Arylation

The reaction typically proceeds through a ligand-directed C-H activation to form a cyclopalladated intermediate. This intermediate then reacts with the arylating agent, followed by reductive elimination to form the new C-C bond and regenerate the active palladium catalyst.[13][14]

G Start Methyl Isoquinoline- 4-carboxylate + Pd(II) Catalyst Intermediate1 Coordination Complex Start->Intermediate1 Coordination Intermediate2 Cyclopalladated Intermediate (C-H Activation) Intermediate1->Intermediate2 Directed C-H Activation Intermediate3 Oxidative Addition or Reaction with Oxidant Intermediate2->Intermediate3 Oxidant Arylating Agent (e.g., Ar-I) Oxidant->Intermediate3 Reaction Product Arylated Isoquinoline Product Intermediate3->Product Reductive Elimination Catalyst_Regen Pd(II) Catalyst Regenerated Product->Catalyst_Regen Release

Caption: Simplified C-H arylation catalytic cycle.

Experimental Protocol: Direct C-H Arylation

  • Reagent Setup: In a reaction tube, combine this compound (1.0 eq.), the arylating agent (e.g., an aryl iodide, 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and an oxidant/additive (e.g., Ag₂CO₃, 2.0 eq.).[15]

  • Solvent and Base: Add a suitable solvent (e.g., toluene or dioxane) and a base if required by the specific catalytic system (e.g., DIPEA, 2.0 eq.).[15]

  • Reaction: Seal the tube and heat the mixture to 85-120 °C. Stir vigorously for the required time, monitoring by LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove insoluble salts. Wash the pad with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to isolate the desired arylated product.

Expert Insights:

  • Regioselectivity: The regioselectivity of C-H functionalization on the isoquinoline ring can be complex. The nitrogen lone pair typically directs functionalization to the C1 position. However, the electronic effect of the C4-ester and steric factors can influence the outcome. Empirical screening of conditions is often necessary.

  • Oxidant: An oxidant is often required in C-H activation cycles to regenerate the active Pd(II) catalyst. Silver salts are commonly employed for this purpose.[15]

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. The protocols and insights provided herein offer a robust starting point for researchers to explore its derivatization. By understanding the chemical principles behind each transformation—from the irreversible nature of saponification to the intricate catalytic cycles of cross-coupling reactions—scientists can make informed decisions to efficiently synthesize novel and diverse libraries of isoquinoline derivatives for biological evaluation.

References

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  • Rajamanickam, S., et al. A sustainable metal and base-free direct amidation of esters using water as a green solvent. Royal Society of Chemistry, 2023. [Link]

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  • Synfacts. C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme, 2021. [Link]

  • Zhuravlev, F., et al. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. National Institutes of Health, 2022. [Link]

  • Daugulis, O. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing), 2014. [Link]

  • Daugulis, O. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. National Institutes of Health, 2009. [Link]

  • Perin, G., et al. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry (RSC Publishing), 2009. [Link]

  • ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv, 2025. [Link]

  • Reddit. Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Reddit, 2014. [Link]

  • Scholar Commons. A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. University of South Carolina, 2019. [Link]

  • Batey, R. A., et al. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal, 2014. [Link]

  • Wang, D., et al. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI, 2018. [Link]

  • Jaime-Figueroa, S., et al. Synthesis of Isoquinolinones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Organic Chemistry Portal, 2021. [Link]

  • Semantic Scholar. Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Semantic Scholar, 2003. [Link]

  • ResearchGate. Total Synthesis of a Novel Isoquinolinone Alkaloid Marinamide and its Methyl Ester. ResearchGate, 2025. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Li, J., et al. Amidines for Versatile Cobalt(III)-Catalyzed Synthesis of Isoquinolines through C–H Functionalization with Diazo Compounds. ACS Publications, 2016. [Link]

  • University of Groningen. Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. University of Groningen Research Portal, 2021. [Link]

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  • Ramachandran, P. V. TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. ResearchGate, 2024. [Link]

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The Strategic Application of Methyl Isoquinoline-4-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. The ability to functionalize this privileged heterocycle with precision is paramount for the development of novel therapeutics and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon and carbon-heteroatom bonds, offering an efficient pathway to elaborate complex molecular architectures. This guide provides detailed application notes and protocols for the use of a key building block, methyl isoquinoline-4-carboxylate, in several seminal palladium-catalyzed transformations.

This document is intended for researchers, scientists, and professionals in drug development, offering both the practical "how-to" and the critical "why" behind the experimental design. We will delve into the synthesis of a versatile precursor, methyl 1-chloroisoquinoline-4-carboxylate, and subsequently explore its application in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

Precursor Synthesis: Accessing the Key Intermediate

To utilize this compound in palladium-catalyzed cross-coupling, it must first be converted into a suitable substrate, typically a halide or a triflate. The C1 position of the isoquinoline ring is activated towards nucleophilic substitution, making it an ideal site for introducing a leaving group. Herein, we describe a robust protocol for the synthesis of methyl 1-chloroisoquinoline-4-carboxylate, a versatile precursor for subsequent coupling reactions. This procedure is adapted from established methods for the chlorination of related isoquinolinones[1].

Protocol 1: Synthesis of Methyl 1-Chloroisoquinoline-4-carboxylate

This two-step procedure begins with the commercially available methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate.

Step 1: Preparation of Methyl 1-Oxo-1,2-dihydroisoquinoline-4-carboxylate (if not commercially available)

While this starting material is often available, its synthesis can be achieved through various literature methods, such as the cyclization of 2-cyanomethylbenzoates.

Step 2: Chlorination of Methyl 1-Oxo-1,2-dihydroisoquinoline-4-carboxylate

The conversion of the isoquinolinone to the 1-chloro derivative is a critical step that renders the C1 position susceptible to palladium-catalyzed cross-coupling.

Materials:

  • Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, approximately 10-20 volumes).

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. Caution: POCl₃ is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.

  • Slowly and carefully quench the residue by pouring it onto crushed ice.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude methyl 1-chloroisoquinoline-4-carboxylate by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Palladium-Catalyzed Cross-Coupling Applications

The synthesized methyl 1-chloroisoquinoline-4-carboxylate is now primed for a variety of palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for three of the most powerful and widely used transformations: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[2][3] This protocol outlines the coupling of methyl 1-chloroisoquinoline-4-carboxylate with a variety of boronic acids or their esters.

Materials:

  • Methyl 1-chloroisoquinoline-4-carboxylate (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq) or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., a mixture of toluene/ethanol/water, dioxane/water, or DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add methyl 1-chloroisoquinoline-4-carboxylate (1.0 eq), the boronic acid or its ester (1.2-1.5 eq), and the base (2-3 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (2-5 mol%) to the vessel under the inert atmosphere.

  • Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-aryl- or 1-heteroaryl-isoquinoline-4-carboxylate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O9012
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O1008
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃DMF1106

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction: Vinylation of the Isoquinoline Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[4][5] This allows for the introduction of vinyl substituents at the C1 position of the isoquinoline ring system.

Materials:

  • Methyl 1-chloroisoquinoline-4-carboxylate (1.0 eq)

  • Alkene (e.g., styrene, acrylate ester, 1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-3.0 eq)

  • Solvent (e.g., DMF, NMP, or acetonitrile)

  • Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

  • In a reaction vessel, combine methyl 1-chloroisoquinoline-4-carboxylate (1.0 eq), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, the alkene (1.2-2.0 eq), and the base (1.5-3.0 eq).

  • Seal the vessel and heat the reaction mixture to 100-140 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the reaction mixture through a pad of Celite to remove palladium black.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 1-vinylisoquinoline-4-carboxylate.

Table 2: Representative Conditions for the Heck Reaction

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF12018
2PdCl₂(PPh₃)₂ (3)-K₂CO₃NMP13012
3Pd₂(dba)₃ (1)P(o-tolyl)₃ (4)Cy₂NMeDioxane11024

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination of HX with the aid of a base.[6]

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl MigIns Migratory Insertion PdII_Aryl->MigIns Alkene PdII_Alkyl R-Pd(II)-X(L)₂ MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Alkene Product BetaElim->Product HPdX H-Pd(II)-X(L)₂ BetaElim->HPdX RedElim Reductive Elimination HPdX->RedElim Base RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction introduces valuable alkynyl functionalities onto the isoquinoline core.

Materials:

  • Methyl 1-chloroisoquinoline-4-carboxylate (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI) (co-catalyst, 2-5 mol%)

  • Base (e.g., Et₃N, diisopropylamine, 2-3 eq)

  • Solvent (e.g., THF, DMF, or toluene)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add methyl 1-chloroisoquinoline-4-carboxylate (1.0 eq), the palladium catalyst (1-3 mol%), and copper(I) iodide (2-5 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent, the terminal alkyne (1.2-1.5 eq), and the amine base (2-3 eq).

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 1-alkynylisoquinoline-4-carboxylate.

Table 3: Representative Conditions for the Sonogashira Coupling

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT6
2Pd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF504
3Pd(OAc)₂ (1)CuI (2)PiperidineToluene608

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu cycle) PdII_Alkynyl->Pd0 Product_Pd Ar-C≡CR PdII_Alkynyl->Product_Pd Reductive Elimination CuX Cu(I)X Cu_Alkyne [Cu-C≡CR] Cu_Alkyne->PdII_Aryl To Pd Cycle Alkyne H-C≡CR Alkyne->Cu_Alkyne + CuX, Base

Figure 3: Catalytic cycles of the Sonogashira coupling.

Conclusion

The strategic functionalization of the isoquinoline core is a pivotal task in the pursuit of novel chemical entities with desired properties. This compound, through its conversion to the corresponding 1-chloro derivative, serves as a versatile and powerful building block for a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, and Sonogashira couplings, as detailed in these protocols, provide reliable and efficient means to introduce aryl, vinyl, and alkynyl moieties at the C1 position. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can unlock the vast potential of this scaffold in drug discovery and materials science.

References

  • Doucet, H., & Santelli, M. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. Organic Letters, 3(12), 1781-1784.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions.
  • Wikipedia. (2023, December 27). Heck reaction. In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (2023, October 29). Sonogashira coupling. In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved January 8, 2026, from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 8, 2026, from [Link]

  • The Nobel Prize in Chemistry 2010. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Retrieved January 8, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
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The Strategic Role of Methyl Isoquinoline-4-carboxylate in Modern Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast number of biologically active compounds.[1] Its presence in numerous alkaloids, such as papaverine and morphine, has long established its significance in pharmacology.[2] In modern drug discovery, synthetic isoquinoline derivatives are integral to the development of therapeutics for a wide range of diseases, including cancer, microbial infections, and cardiovascular conditions.[3] Among the myriad of isoquinoline-based synthons, methyl isoquinoline-4-carboxylate emerges as a particularly versatile intermediate, offering a strategic handle for molecular elaboration and diversification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in the construction of pharmacologically relevant molecules.

Core Concepts: Why this compound is a Valuable Intermediate

The utility of this compound in drug synthesis stems from several key features of its structure. The ester moiety at the 4-position provides a reactive site for a variety of chemical transformations, allowing for the introduction of diverse functional groups. This strategic placement enables chemists to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Furthermore, the isoquinoline core itself can be synthesized through well-established methods, such as the Pomeranz-Fritsch reaction, which allows for the introduction of various substituents on the benzene ring.[4][5][6] This modularity in synthesis, combined with the reactivity of the carboxylate group, makes this compound a powerful building block for creating libraries of compounds for biological screening.

Synthesis of this compound: A Detailed Protocol

The Pomeranz-Fritsch reaction is a classical and effective method for the synthesis of the isoquinoline scaffold.[2][4] The following protocol details a representative synthesis of a substituted this compound.

Experimental Protocol: Pomeranz-Fritsch Synthesis of a Substituted Isoquinoline

This protocol describes the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus.[4][5]

Materials:

  • Substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde)

  • Aminoacetaldehyde dimethyl acetal

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted benzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in toluene.

    • Heat the mixture to reflux and monitor the removal of water. The reaction is typically complete when the theoretical amount of water has been collected.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude benzalaminoacetal (Schiff base).

  • Cyclization:

    • Carefully add the crude benzalaminoacetal to a flask containing concentrated sulfuric acid (pre-cooled to 0 °C) with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-100 °C) for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Work-up and Purification:

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted isoquinoline.

Data Presentation:

ReactantProductYield (%)
3,4-Dimethoxybenzaldehyde6,7-DimethoxyisoquinolineVaries
BenzaldehydeIsoquinolineVaries

Yields are highly dependent on the specific substrates and reaction conditions.[4][5]

Diagram of the Pomeranz-Fritsch Reaction Workflow:

Pomeranz_Fritsch cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization Benzaldehyde Benzaldehyde Schiff Base Schiff Base Benzaldehyde->Schiff Base Toluene, Reflux Aminoacetaldehyde acetal Aminoacetaldehyde acetal Aminoacetaldehyde acetal->Schiff Base Cyclization_Intermediate Cyclization Intermediate Schiff Base->Cyclization_Intermediate Conc. H₂SO₄ Isoquinoline Isoquinoline Cyclization_Intermediate->Isoquinoline Aromatization

Caption: Workflow of the Pomeranz-Fritsch isoquinoline synthesis.

Application in Drug Synthesis: A Representative Example

While direct synthesis of currently marketed drugs using this compound as a starting material is not prominently featured in publicly available literature, its utility as a versatile intermediate is evident from the synthesis of various biologically active molecules. For instance, the isoquinoline-4-carboxamide scaffold is a key feature in compounds with antimalarial activity.[4] The following protocol illustrates a general approach to synthesizing an isoquinoline-4-carboxamide, a common structural motif in drug candidates, starting from the corresponding methyl ester.

Experimental Protocol: Synthesis of an Isoquinoline-4-carboxamide

This two-step protocol involves the hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling.

Step 1: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (HCl, 1M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield isoquinoline-4-carboxylic acid.

Step 2: Amide Coupling

Materials:

  • Isoquinoline-4-carboxylic acid

  • Amine (R-NH₂)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve isoquinoline-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the target isoquinoline-4-carboxamide.[4]

Diagram of the Amide Synthesis Workflow:

Amide_Synthesis Methyl_Ester This compound Carboxylic_Acid Isoquinoline-4-carboxylic Acid Methyl_Ester->Carboxylic_Acid LiOH, THF/H₂O Amide Isoquinoline-4-carboxamide Carboxylic_Acid->Amide EDC, HOBt, DMF Amine R-NH₂ Amine->Amide

Caption: Synthesis of isoquinoline-4-carboxamide from the methyl ester.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its strategic functionality allows for the facile introduction of a wide array of chemical moieties, enabling the systematic exploration of structure-activity relationships. While direct synthetic routes from this specific intermediate to currently marketed drugs may not be widely published, its application in the synthesis of novel therapeutic candidates, such as those with antimalarial properties, underscores its importance.[4] The protocols detailed herein provide a solid foundation for researchers to synthesize and utilize this key building block in their drug discovery and development endeavors. As the demand for novel therapeutics continues to grow, the strategic application of well-designed intermediates like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

  • Baragana, B., et al. (2015). A novel drug class with a novel mode of action for malaria. Nature, 522(7556), 315-320. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

  • Pomeranz, C. (1893). Über eine neue Isochinolinsynthese. Monatshefte für Chemie, 14(1), 116-119. [Link]

  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422. [Link]

  • Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. Chem-Station Int. Ed. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]

  • Klosi, F., & Syla, B. (2021). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

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  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4499-4514. [Link]

  • Agrawal, N., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 546-567. [Link]

  • Hayani, E., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Mahadeviah, B. M., & Suresha, K. M. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1124. [Link]

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Application Notes and Protocols for the Scalable Synthesis of Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and in-depth scientific insights for the scalable synthesis of Methyl Isoquinoline-4-carboxylate, a crucial intermediate in pharmaceutical development. Recognizing the industrial demand for robust and efficient synthetic routes, this document outlines two distinct and scalable methodologies. The first is a classic two-step approach involving a modified Pomeranz-Fritsch reaction to yield isoquinoline-4-carboxylic acid, followed by a robust Fischer esterification. The second protocol details a modern, multicomponent Ugi/copper-catalyzed domino reaction, offering a more convergent and potentially greener alternative. This guide is intended for researchers, chemists, and process development professionals, providing not only step-by-step instructions but also the underlying chemical principles, optimization strategies, and safety considerations essential for successful scale-up.

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] this compound, in particular, serves as a key building block for various therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries.

Traditional synthetic methods for isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, are well-established but often lack the regioselectivity required for substitution at the C4 position or involve harsh reaction conditions unsuitable for large-scale production.[3] The Pomeranz-Fritsch reaction, however, offers a more direct route to the isoquinoline core and can be adapted to yield 4-substituted derivatives.[4][5]

This application note presents a detailed analysis of two scalable synthetic pathways to this compound. The first is a well-understood, two-step process that is amenable to traditional batch processing. The second leverages modern synthetic methodologies to achieve a more convergent synthesis, which may be advantageous for rapid analog synthesis and process intensification.

Protocol 1: Two-Step Synthesis via Modified Pomeranz-Fritsch Reaction and Fischer Esterification

This protocol is a robust and well-documented approach that is suitable for scale-up in standard chemical manufacturing equipment. It proceeds in two distinct stages: the synthesis of the carboxylic acid intermediate and its subsequent esterification.

Part A: Synthesis of Isoquinoline-4-carboxylic Acid

This synthesis is based on a modification of the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[4][6]

A Starting Materials: Benzaldehyde, Aminoacetaldehyde diethyl acetal B Schiff Base Formation (Condensation) A->B C Benzalaminoacetal Intermediate B->C D Acid-Catalyzed Cyclization (e.g., H2SO4) C->D E Isoquinoline-4-carboxylic acid (Crude) D->E F Work-up and Purification (Neutralization, Crystallization) E->F G Purified Isoquinoline-4-carboxylic acid F->G A Isoquinoline-4-carboxylic acid C Fischer Esterification (Reflux) A->C B Methanol (excess) Acid Catalyst (e.g., H2SO4) B->C D This compound (in solution) C->D E Work-up and Purification (Neutralization, Extraction, Crystallization/Distillation) D->E F Purified Methyl Isoquinoline-4-carboxylate E->F

Caption: Workflow for Fischer Esterification.

  • Esterification:

    • Suspend isoquinoline-4-carboxylic acid (1.0 eq) in methanol (10-20 vol). Methanol acts as both the solvent and the reagent.

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension. The mixture will become homogeneous as the reaction progresses.

    • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction for completion by TLC or HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by vacuum distillation.

Data Summary for Protocol 1
ParameterPart A: Carboxylic Acid SynthesisPart B: Esterification
Key Reagents Benzaldehyde, Aminoacetaldehyde diethyl acetal, H₂SO₄Isoquinoline-4-carboxylic acid, Methanol, H₂SO₄
Typical Scale Lab (grams) to Pilot (kilograms)Lab (grams) to Industrial (tons)
Reaction Time 4-6 hours4-8 hours
Temperature 0-70 °CReflux (~65 °C)
Typical Yield 50-70%85-95%
Purification CrystallizationCrystallization or Distillation

Protocol 2: Convergent Synthesis via Ugi/Copper-Catalyzed Domino Reaction

This modern approach offers a more convergent and atom-economical route to a related scaffold, isoquinolone-4-carboxylic acids, which can be a precursor to the target molecule. [7][8]This protocol is particularly advantageous for creating diverse libraries of related compounds and may be suitable for continuous flow processing.

Reaction Mechanism

The reaction proceeds through an initial Ugi four-component reaction (4CR) to form a linear intermediate, which then undergoes a copper-catalyzed intramolecular cyclization to form the isoquinolone ring system.

cluster_0 Ugi 4-Component Reaction cluster_1 Copper-Catalyzed Domino Reaction A 2-Halobenzoic Acid E Ugi Adduct A->E + B Ammonia B->E + C Aldehyde C->E + D Isocyanide D->E + H Isoquinolone-4-carboxylic Acid E->H + F β-keto ester F->H + G CuI, Cs2CO3 G->H catalyst/base

Caption: Ugi/Copper-Catalyzed Domino Reaction Mechanism.

Detailed Step-by-Step Protocol
  • Ugi Four-Component Reaction:

    • In a suitable reaction vessel, combine 2-halobenzoic acid (1.0 eq), an aldehyde (1.0 eq), and an isocyanide (1.0 eq) in a suitable solvent such as 2,2,2-trifluoroethanol (TFE). [7][8] * Add a solution of ammonia (1.1 eq) to the mixture.

    • Stir the reaction at 60 °C overnight.

    • Remove the solvent under reduced pressure. The crude Ugi adduct can be purified by column chromatography or used directly in the next step.

  • Copper-Catalyzed Domino Reaction:

    • To a solution of the Ugi adduct (1.0 eq) in dioxane, add a β-keto ester (1.5 eq), copper(I) iodide (CuI, 0.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq). [7][8] * Heat the mixture to 80-100 °C for 12 hours. Monitor the reaction for completion by TLC or HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the isoquinolone-4-carboxylic acid.

Data Summary for Protocol 2
ParameterUgi/Copper-Catalyzed Domino Reaction
Key Reagents 2-Halobenzoic acid, Aldehyde, Isocyanide, Ammonia, β-keto ester, CuI, Cs₂CO₃
Typical Scale Lab (milligrams to grams)
Reaction Time 24-36 hours (total)
Temperature 60-100 °C
Typical Yield 60-85% (over two steps)
Purification Column Chromatography

Scale-Up Considerations

Protocol 1: Two-Step Classical Approach
  • Heat Management: The addition of the benzalaminoacetal to sulfuric acid is highly exothermic and requires careful temperature control, especially on a large scale. The use of jacketed reactors with efficient cooling is essential.

  • Material Handling: Handling large quantities of concentrated sulfuric acid requires specialized equipment and stringent safety protocols.

  • Work-up: The neutralization of large volumes of strong acid is also highly exothermic and requires careful addition of the base to control the temperature and prevent runaway reactions.

  • Esterification: For industrial-scale Fischer esterification, continuous removal of water is crucial to drive the reaction to completion. This can be achieved through azeotropic distillation with a solvent like toluene or by using a continuous flow reactor system. [9]Batch distillation to remove excess methanol and water is also a common industrial practice.

Protocol 2: Convergent Modern Approach
  • Reagent Cost and Availability: The cost and availability of substituted 2-halobenzoic acids, isocyanides, and the copper catalyst may be a consideration for large-scale production compared to the bulk commodity chemicals used in Protocol 1.

  • Process Intensification: This multi-component reaction is well-suited for process intensification using continuous flow chemistry. Flow reactors can offer superior heat and mass transfer, improved safety, and potentially higher yields and purity.

  • Catalyst Removal: The removal of the copper catalyst and cesium carbonate from the final product will require a robust purification strategy, such as filtration and potentially treatment with a metal scavenger.

Safety Considerations

  • This compound: This compound is harmful if swallowed and causes skin and serious eye irritation. [10]* Isoquinoline-4-carboxylic acid: This compound is also harmful if swallowed and causes serious eye irritation. [11]* General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. [12]* Strong Acids: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care and have appropriate spill kits readily available.

  • Exothermic Reactions: The cyclization and neutralization steps in Protocol 1 are highly exothermic. Proper cooling and slow addition of reagents are critical to prevent runaway reactions.

References

  • ChemicalBook. METHYL 4-ISOQUINOLINECARBOXYLATE - Safety Data Sheet. ChemicalBook. Accessed January 8, 2026.
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  • PMC. Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. NIH. Accessed January 8, 2026.
  • MSDS of Methyl quinoline-4-carboxylate. Capot Chemical Co.,Ltd. Published December 21, 2025.
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  • PMC. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH. Published August 26, 2025.
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  • RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. Accessed January 8, 2026.
  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Published September 29, 2022.
  • The Journal of Organic Chemistry. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
  • the University of Groningen research portal. Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. University of Groningen. Published June 29, 2021.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Published November 16, 2022.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Accessed January 8, 2026.
  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Published December 31, 2024.
  • Benchchem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. Benchchem. Accessed January 8, 2026.
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Application Note: Quantitative Analysis of Methyl Isoquinoline-4-carboxylate using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl isoquinoline-4-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active compounds.[1][2] Accurate and reliable quantification of this intermediate is critical for reaction monitoring, purity assessment, and quality control in drug discovery and development. This guide provides two robust, validated analytical methods for the determination of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices to ensure reproducibility and accuracy.

Introduction and Analyte Properties

The isoquinoline core is a structural motif found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[3] this compound (CAS: 20317-40-2) serves as a crucial intermediate in the synthesis of more complex molecules.[1][2] Therefore, a validated analytical method is essential to ensure the quality and consistency of research and manufacturing processes.

A successful analytical method begins with understanding the physicochemical properties of the analyte. These properties dictate the choice of chromatographic conditions, sample preparation procedures, and detection techniques.[4]

Table 1: Physicochemical Properties of this compound

PropertyPredicted Value / CharacteristicRationale & Significance for Analysis
Molecular Formula C₁₁H₉NO₂Used to calculate the exact molecular weight.[5][6]
Molecular Weight 187.20 g/mol Essential for mass spectrometry and preparation of standard solutions.[5][6]
pKa ~5.1 (basic)The nitrogen in the isoquinoline ring is basic. To ensure good peak shape in reversed-phase HPLC, the mobile phase pH should be kept at least 2 units below the pKa (e.g., pH < 3.1) to maintain the analyte in its protonated, more polar form.[4]
logP ~2.0The predicted octanol-water partition coefficient suggests moderate lipophilicity, making the compound well-suited for reversed-phase chromatography with a C18 or C8 stationary phase.[6]
UV Absorbance (λmax) ~220 nm, ~270 nm, ~320 nmIsoquinoline systems have distinct UV absorbance profiles.[7][8] The specific λmax must be determined experimentally using a photodiode array (PDA) detector to select the optimal wavelength for sensitivity and selectivity.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for routine quality control, purity analysis, and quantification where moderate sensitivity is sufficient. It is robust, cost-effective, and widely available in analytical laboratories.

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.[9] this compound is retained on the column and then eluted by increasing the organic solvent concentration in the mobile phase. A UV detector measures the absorbance of the analyte as it elutes, and the resulting peak area is proportional to its concentration.[4]

Causality in Experimental Design

The logical flow of HPLC method development is crucial for achieving a robust and reliable assay. The process begins with understanding the analyte's properties and progressively refines chromatographic parameters to achieve optimal separation and detection.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Property Assessment (pKa, logP, UV Scan) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B informs C Optimize Mobile Phase (Organic Solvent, pH, Gradient) B->C initial test D Fine-Tune Conditions (Flow Rate, Column Temp.) C->D leads to E System Suitability Test (SST) D->E finalized method F ICH Method Validation (Linearity, Accuracy, Precision) E->F qualifies for

Caption: Workflow for systematic HPLC method development.

Detailed Experimental Protocol

2.3.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2.3.2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the test sample in the diluent used for the stock solution to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2.3.3. Chromatographic Conditions The selection of a C18 column is based on the analyte's moderate lipophilicity.[4] Acetonitrile is often chosen as the organic modifier for aromatic compounds as it can provide sharper peaks. The mobile phase is acidified with formic acid to suppress the ionization of the basic nitrogen atom, ensuring consistent retention and symmetrical peak shape.[10]

Table 2: Optimized HPLC-UV Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-10 min, 20-80% B; 10-12 min, 80% B; 12.1-15 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD at 270 nm
Run Time 15 minutes

2.3.4. Method Validation The developed method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its performance characteristics are suitable for the intended application.[9][10]

Table 3: HPLC-UV Method Validation Summary (Typical Performance)

ParameterSpecificationTypical Result
Linearity (Range) 1 - 100 µg/mLr² > 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD) Intra-day: < 2.0%; Inter-day: < 2.0%Intra-day: 0.8%; Inter-day: 1.5%
Limit of Detection (LOD) S/N ≥ 3~0.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10~1.0 µg/mL
Specificity No interference at analyte retention timePeak pure and resolved from placebo peaks

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical studies, impurity profiling, or any application requiring quantification at very low concentrations.

Principle of the Method

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[11] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). In the mass spectrometer, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to excellent sensitivity.[12]

Causality in Experimental Design

The LC-MS/MS workflow requires careful optimization of both chromatographic and mass spectrometric parameters to achieve maximum sensitivity and specificity. The use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.

G cluster_0 Phase 1: MS Optimization cluster_1 Phase 2: LC-MS Integration cluster_2 Phase 3: Quantification A Direct Infusion of Analyte B Select Precursor Ion [M+H]+ A->B C Optimize Fragmentation (CE) & Select Product Ion B->C D Develop Fast LC Gradient C->D defines MS method E Schedule MRM Transition D->E G Prepare Calibration Curve (Analyte/IS Ratio) E->G for data acquisition F Incorporate Internal Standard H Analyze Samples & Quantify G->H

Caption: LC-MS/MS method development and quantification workflow.

Detailed Experimental Protocol

3.3.1. Materials and Reagents

  • Reagents from Section 2.3.1.

  • Isotopically labeled this compound (e.g., d3-methyl ester) is recommended as an internal standard (IS). If not available, a structurally similar compound can be used.

3.3.2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the Internal Standard (IS) as described in Section 2.3.2.

  • Working Solutions: Prepare a working standard solution of the analyte and a separate working solution for the IS. The IS working solution should be at a single, fixed concentration (e.g., 100 ng/mL).

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the analyte working solution into blank matrix (if applicable) and adding a fixed volume of the IS working solution to each standard. Typical range: 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Treat samples similarly, adding the same fixed volume of the IS working solution before final dilution and filtration.

3.3.3. LC-MS/MS Conditions A UPLC or UHPLC system is recommended for faster analysis times and better peak resolution. ESI in positive ion mode is chosen because the basic nitrogen is readily protonated.[13][14]

Table 4: Optimized LC-MS/MS Parameters

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2.0 min, 10-90% B; 2.0-2.5 min, 90% B; 2.6-3.0 min, 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
IonSpray Voltage 4500 V
Source Temperature 500 °C
MRM Transition Quantifier: 188.1 → 129.1; Qualifier: 188.1 → 102.1
Collision Energy Optimized empirically (e.g., 25 eV for quantifier)

Note: The precursor ion for this compound ([M+H]⁺) has an m/z of 188.1. The product ions (e.g., 129.1 from loss of the ester group) must be determined by infusing the standard and optimizing fragmentation.

3.3.4. Method Validation Validation for LC-MS/MS methods follows similar principles to HPLC but often includes evaluation of matrix effects, as co-eluting compounds can suppress or enhance the ionization of the target analyte.[11]

Table 5: LC-MS/MS Method Validation Summary (Typical Performance)

ParameterSpecificationTypical Result
Linearity (Range) 0.1 - 100 ng/mLr² > 0.998 (weighted regression)
Accuracy (% Recovery) 85.0 - 115.0% (at LLOQ); 90.0 - 110.0% (other levels)Within acceptable limits
Precision (% RSD) < 15.0% (< 20% at LLOQ)< 10%
Lower Limit of Quantification (LLOQ) S/N ≥ 10, with acceptable accuracy/precision0.1 ng/mL
Specificity / Matrix Effect No significant ion suppression or enhancementMatrix Factor between 0.85 and 1.15

Conclusion

This application note provides two comprehensive, validated methods for the quantification of this compound. The RP-HPLC-UV method is a robust and reliable choice for routine analyses where high sensitivity is not required. For applications demanding trace-level detection, such as in bioanalytical or impurity studies, the LC-MS/MS method offers superior sensitivity and selectivity. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for scientists to successfully implement and adapt these methods for their specific needs, ensuring data integrity and contributing to the advancement of pharmaceutical research and development.

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Application Notes & Protocols: Methyl Isoquinoline-4-carboxylate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this class of compounds, methyl isoquinoline-4-carboxylate stands out as a particularly strategic starting material. The ester functionality at the C-4 position serves as a versatile synthetic handle, allowing for a variety of chemical transformations. It can be readily converted into amides, alcohols, or the corresponding carboxylic acid, each opening a distinct pathway to more complex, fused heterocyclic systems and diversely functionalized molecules.

This guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into the key transformations of this compound. The focus is not merely on the procedural steps but on the underlying chemical principles and strategic considerations that enable the rational design and synthesis of novel heterocyclic compounds.

Compound Profile and Safe Handling

Before commencing any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements for this compound.

PropertyValueReference
CAS Number 20317-40-2[3]
Molecular Formula C₁₁H₉NO₂[4]
Molecular Weight 187.20 g/mol [3]
Appearance Solid-
Storage Sealed in dry, room temperature conditions[3]
SMILES COC(=O)C1=CN=CC2=CC=CC=C21[4]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Refer to the material safety data sheet (MSDS) for comprehensive toxicity and disposal information before use.

Core Synthetic Transformations and Protocols

The reactivity of this compound is dominated by the chemistry of its ester group. The following protocols detail three fundamental transformations that convert this starting material into key intermediates for further heterocyclic synthesis.

Protocol 1: Saponification to Isoquinoline-4-carboxylic Acid

The conversion of the methyl ester to its corresponding carboxylic acid is a foundational step, enabling subsequent amide coupling reactions (e.g., using EDC/HOBt or CDMT) or other transformations requiring the acid functionality.[5]

Mechanism: This reaction is a classic base-catalyzed hydrolysis (saponification) of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. A final acid-base reaction between the carboxylic acid and methoxide yields the carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

  • Base Addition: Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5 - 2.0 eq) to the flask.

    • Scientist's Note: Using a slight excess of base ensures the reaction goes to completion. Lithium hydroxide is often preferred for its higher solubility in mixed aqueous/organic systems.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Neutralization: After cooling the reaction to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Slowly add a cooled solution of 1M hydrochloric acid (HCl) while stirring, until the pH of the solution is acidic (pH ~2-3). A precipitate of the carboxylic acid should form.

    • Causality Note: Acidification is critical to protonate the carboxylate salt, rendering the product neutral and insoluble in the aqueous medium, which allows for its isolation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the isolated solid under vacuum to yield isoquinoline-4-carboxylic acid. The product can be used in the next step or purified further by recrystallization if necessary.

G cluster_workflow Workflow: Saponification A Start Material (Methyl Ester) B Dissolve in MeOH/H₂O A->B C Add NaOH (aq) & Reflux B->C D TLC Monitoring C->D E Cool & Remove MeOH D->E Reaction Complete F Acidify with HCl (aq) E->F G Filter & Wash Solid F->G H Dry Product (Carboxylic Acid) G->H

Caption: Step-by-step workflow for the saponification of this compound.

Protocol 2: Direct Aminolysis to Isoquinoline-4-carboxamides

The direct conversion of the ester to an amide is an atom-economical method for accessing isoquinoline-4-carboxamides, which are important pharmacophores and intermediates for further cyclization reactions. This reaction works best with primary or secondary amines that are good nucleophiles.

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the ester, forming a zwitterionic tetrahedral intermediate. A proton transfer occurs, followed by the elimination of methanol as a leaving group to yield the final amide product. The reaction is often driven to completion by heating or by using a large excess of the amine.

Experimental Protocol:

  • Reaction Setup: Combine this compound (1.0 eq) and a primary or secondary amine (2.0 - 5.0 eq) in a sealed tube or a round-bottom flask fitted with a reflux condenser.

    • Scientist's Note: The amine can often be used as the solvent if it is a liquid. If the amine is a solid or a weaker nucleophile, a high-boiling polar aprotic solvent like DMSO or NMP can be used. Using an excess of the amine helps to drive the equilibrium towards the product.

  • Heating: Heat the mixture at a high temperature (typically 100-150 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. If the amine was used as the solvent, remove the excess under high vacuum.

  • Purification: The crude residue is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used to elute the product. Alternatively, if the product is a solid, it may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: Confirm the structure of the purified isoquinoline-4-carboxamide using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Reduction to (Isoquinolin-4-yl)methanol

Reduction of the ester group to a primary alcohol provides a different synthetic handle, (isoquinolin-4-yl)methanol. This alcohol can be further functionalized, for example, by conversion to a halide for use in nucleophilic substitution reactions or to an aldehyde via oxidation.

Mechanism: The reduction is typically achieved with strong hydride reagents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion on the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses to release methoxide and form an aldehyde, which is immediately reduced by a second equivalent of hydride to yield the lithium alkoxide salt. An aqueous workup then protonates the alkoxide to give the final alcohol product. It is noteworthy that under controlled conditions, LiAlH₄ can selectively reduce the ester without affecting the isoquinoline ring.[6]

Experimental Protocol:

ReagentMolar Equiv.RoleKey Safety Precaution
This compound1.0Starting Material-
Lithium Aluminum Hydride (LiAlH₄)1.5 - 2.0Reducing AgentPyrophoric; reacts violently with water. Handle under inert gas.
Anhydrous THF or Diethyl Ether-SolventFlammable. Use in a well-ventilated hood away from ignition sources.
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add LiAlH₄ (1.5 eq) portion-wise to the stirred solution.

    • Causality Note: Slow, portion-wise addition at 0 °C is crucial to control the exothermic reaction and prevent dangerous temperature spikes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup (Fieser Method): Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise, 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.

    • Scientist's Note: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying the isolation of the product.

  • Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel) to yield pure (isoquinolin-4-yl)methanol.

Strategic Application in Fused Heterocycle Synthesis

The true power of this compound lies in using its derivatives to construct more complex, fused heterocyclic systems. The intermediates produced in the protocols above are ideal starting points for cyclization reactions.

Caption: Synthetic pathways from this compound to advanced heterocyclic systems.

Strategy: Cyclization via Carboxamide Intermediates

An isoquinoline-4-carboxamide, particularly one derived from an amine containing another functional group (e.g., a β-ketoamine or an amino alcohol), is perfectly poised for intramolecular cyclization. For instance, an N-(2-oxo-propyl)isoquinoline-4-carboxamide could undergo an acid-catalyzed intramolecular condensation (a variation of the Bischler-Napieralski or Pictet-Spengler type reaction logic) to form a fused pyrimido[6,1-a]isoquinolinone system.[7][8] This strategy allows for the rapid construction of polycyclic scaffolds with high therapeutic potential.

Conclusion

This compound is a cost-effective and synthetically tractable starting material for accessing a wide array of complex heterocyclic compounds. Mastery of its fundamental transformations—saponification, amidation, and reduction—provides the synthetic chemist with a powerful toolkit. By strategically designing multi-step sequences that incorporate these reactions, research and development teams can efficiently generate novel molecular architectures for evaluation in drug discovery and materials science programs.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Ayoubi, M., et al. (2022). Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Synthesis, 54(10), 2349-2356. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

  • Al-Rawashdeh, N., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochemistry Research, 5(1). [Link]

  • University of East Anglia. Chapter 7: Quinolines and Isoquinolines. [Link]

  • Gasparyan, M., et al. (2021). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 26(21), 6470. [Link]

  • Lahna, F. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • ResearchGate. Synthetic route to quinoline‐4‐carboxyl derivatives. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]

  • Penchala, S. C., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(14), 10186–10200. [Link]

  • The Journal of Organic Chemistry. SYNTHESIS OF ISOQUINOLINE DERIVATIVES. [Link]

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. [Link]

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Application of Methyl Isoquinoline-4-carboxylate in Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

Methyl Isoquinoline-4-carboxylate is a heterocyclic compound characterized by a fused benzene and pyridine ring system, with a methyl ester group at the 4-position. While direct, end-use applications in materials science are not extensively documented in peer-reviewed literature, its intrinsic electronic properties and versatile chemical functionality make it a highly promising precursor for the synthesis of advanced materials. The isoquinoline core is electron-deficient, which can be advantageous for creating electron-transporting or emissive materials in organic electronics.[1] Furthermore, the carboxylate group offers a reactive handle for a variety of chemical transformations, enabling the construction of more complex ligands for coordination chemistry and polymers for diverse applications.[2]

This guide provides detailed application notes and hypothetical, yet scientifically grounded, protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in materials science. The focus will be on its derivatization and subsequent application in the fields of organic light-emitting diodes (OLEDs) and metal-organic frameworks (MOFs).

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is crucial for its application.

PropertyValueReference
CAS Number20317-40-2[2]
Molecular FormulaC₁₁H₉NO₂[2]
Molecular Weight187.20 g/mol [2]
AppearanceYellow to Brown Solid[2]
Melting Point82 °C[2]
Boiling Point315.263 °C at 760 mmHg[2]
Density (Predicted)1.210±0.06 g/cm³[2]

Part 1: Derivatization of this compound for Materials Synthesis

The true potential of this compound in materials science is unlocked through its chemical modification. The methyl ester group can be readily converted into other functional groups, such as carboxylic acids, amides, or used in cross-coupling reactions to build more complex molecular architectures.

Synthesis of Isoquinoline-4-carboxylic Acid: A Key Intermediate

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental first step for many applications, particularly for its use as a ligand in the synthesis of metal-organic frameworks.

Protocol 1: Alkaline Hydrolysis of this compound

Objective: To synthesize Isoquinoline-4-carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 1M)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.87 g, 10 mmol) in 30 mL of methanol.

  • Saponification: Prepare a solution of sodium hydroxide (0.6 g, 15 mmol) in 10 mL of deionized water and add it to the methanolic solution of the ester.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) with constant stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: After completion of the reaction (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Redissolve the resulting solid in a minimal amount of deionized water. Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M HCl with vigorous stirring. A precipitate of Isoquinoline-4-carboxylic acid will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 60 °C overnight.

Expected Outcome: A white to off-white solid. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

G start This compound reagents 1. NaOH, H₂O/MeOH 2. HCl (aq) start->reagents Hydrolysis product Isoquinoline-4-carboxylic Acid reagents->product

Caption: Hydrolysis of this compound.

Synthesis of Bidentate Ligands for Luminescent Metal Complexes

For applications in OLEDs, particularly as phosphorescent emitters, isoquinoline derivatives are often incorporated into bidentate or tridentate ligands that can coordinate with heavy metal ions like iridium(III) or platinum(II).[3][4][5] A common strategy involves the synthesis of phenylisoquinoline-type ligands. While direct synthesis from this compound is not explicitly detailed, a plausible synthetic route would involve converting the ester to a ketone, followed by further elaboration.

Hypothetical Protocol 2: Synthesis of a Phenylisoquinoline-type Ligand Precursor

Objective: To synthesize a (4-(2-pyridyl)isoquinolin-4-yl)methanol, a precursor for a bidentate ligand.

Materials:

  • This compound

  • 2-lithiopyridine (prepared in situ from 2-bromopyridine and n-butyllithium)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Dry diethyl ether

  • Ammonium chloride (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Schlenk line and argon atmosphere

  • Dry ice/acetone bath

Procedure:

Part A: Grignard-type Reaction

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve this compound (1.87 g, 10 mmol) in 50 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Nucleophile: Slowly add a freshly prepared solution of 2-lithiopyridine (12 mmol in THF) to the cooled solution of the ester via a syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, isoquinolin-4-yl(pyridin-2-yl)methanone, can be purified by column chromatography on silica gel.

Part B: Reduction to the Alcohol

  • Reaction Setup: In a flame-dried flask under argon, suspend lithium aluminum hydride (0.45 g, 12 mmol) in 50 mL of dry diethyl ether. Cool the suspension to 0 °C in an ice bath.

  • Addition of Ketone: Dissolve the ketone from Part A (10 mmol) in 20 mL of dry THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and then water again (1.5 mL). Stir the resulting granular precipitate for 30 minutes.

  • Isolation: Filter the solid and wash it thoroughly with diethyl ether. Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the desired alcohol.

Expected Outcome: A solid product that can be characterized by NMR and mass spectrometry. This alcohol can then be used in further synthetic steps to create more complex ligands.

G start This compound intermediate Isoquinolin-4-yl(pyridin-2-yl)methanone start->intermediate Grignard-type reaction reagent1 2-lithiopyridine reagent1->intermediate product (4-(2-pyridyl)isoquinolin-4-yl)methanol intermediate->product Reduction reagent2 LiAlH₄ reagent2->product

Caption: Hypothetical synthesis of a bidentate ligand precursor.

Part 2: Application in Organic Light-Emitting Diodes (OLEDs)

Isoquinoline-based ligands are valuable in the development of phosphorescent emitters for OLEDs, which can theoretically achieve 100% internal quantum efficiency. These emitters are typically iridium(III) or platinum(II) complexes. The ligand synthesized in Protocol 2 could be deprotonated and reacted with an appropriate metal precursor to form a cyclometalated complex.

Protocol 3: Synthesis of a Hypothetical Iridium(III) Phosphorescent Emitter

Objective: To synthesize a heteroleptic iridium(III) complex using the ligand precursor from Protocol 2 and acetylacetonate (acac) as an ancillary ligand.

Materials:

  • (4-(2-pyridyl)isoquinolin-4-yl)methanol (from Protocol 2)

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-ethoxyethanol

  • Acetylacetone

  • Sodium carbonate

  • Nitrogen atmosphere

  • Standard glassware for reflux

Procedure:

  • Synthesis of the Iridium Dimer: In a two-necked flask, suspend iridium(III) chloride hydrate (1 mmol) and the ligand precursor (2.2 mmol) in a 3:1 mixture of 2-ethoxyethanol and water (40 mL).

  • Reflux: Degas the mixture with nitrogen for 20 minutes, then heat to reflux under a nitrogen atmosphere for 24 hours.

  • Isolation of Dimer: Cool the reaction mixture to room temperature. A precipitate of the chloro-bridged iridium dimer will form. Collect the solid by filtration, wash with methanol and then hexane, and dry under vacuum.

  • Synthesis of the Monomeric Complex: In a flask, suspend the iridium dimer (0.5 mmol) in 30 mL of 2-ethoxyethanol.

  • Ancillary Ligand Addition: Add acetylacetone (1.5 mmol) and sodium carbonate (5 mmol) to the suspension.

  • Reflux: Reflux the mixture under a nitrogen atmosphere for 12-16 hours.

  • Purification: After cooling, pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent. The crude product can be purified by column chromatography on silica gel, followed by recrystallization or sublimation.

Expected Outcome: A colored, phosphorescent iridium(III) complex. Characterization would involve ¹H NMR, mass spectrometry, UV-Vis absorption, and photoluminescence spectroscopy.

Protocol 4: Fabrication of a Solution-Processed OLED Device

Objective: To fabricate a multilayer OLED using the synthesized iridium(III) complex as a dopant in the emissive layer.[6]

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)

  • Synthesized Iridium(III) complex

  • Electron transport material (e.g., Tris-(8-hydroxyquinoline)aluminum - Alq₃)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • High-vacuum thermal evaporator

  • Glovebox with nitrogen atmosphere

Procedure:

  • Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a stream of nitrogen and treat with UV-ozone for 10 minutes.

  • Hole Injection Layer (HIL): Inside a nitrogen-filled glovebox, spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes.

  • Emissive Layer (EML): Prepare a solution of the host material (CBP) and the synthesized iridium(III) complex (e.g., 6% dopant concentration) in a suitable solvent like chloroform. Spin-coat this solution onto the HIL to form a film of ~40 nm thickness and anneal.

  • Electron Transport Layer (ETL): Transfer the substrate to a high-vacuum thermal evaporator. Deposit a layer of Alq₃ (~30 nm) by thermal evaporation.

  • Electron Injection Layer (EIL) and Cathode: Sequentially deposit a thin layer of LiF (~1 nm) and a thicker layer of Al (~100 nm) to form the cathode.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy to protect it from atmospheric moisture and oxygen.

Device Characterization: The performance of the OLED can be evaluated by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

G cluster_0 OLED Device Structure Cathode Cathode (Al) EIL EIL (LiF) EIL->Cathode ETL ETL (Alq₃) ETL->EIL EML EML (Host + Ir(III) Complex) EML->ETL HIL HIL (PEDOT:PSS) HIL->EML Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: Schematic of a multilayer OLED device.

Part 3: Application in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline porous materials constructed from metal ions or clusters and organic linkers. The Isoquinoline-4-carboxylic acid synthesized in Protocol 1 can serve as a suitable organic linker for the synthesis of novel MOFs. The nitrogen atom of the isoquinoline ring can also participate in coordination, leading to frameworks with interesting topologies and properties.

Protocol 5: Solvothermal Synthesis of a Hypothetical Isoquinoline-Based MOF

Objective: To synthesize a zinc-based MOF using Isoquinoline-4-carboxylic acid as the organic linker.

Materials:

  • Isoquinoline-4-carboxylic acid (from Protocol 1)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave or screw-capped vials

  • Oven

  • Centrifuge

Procedure:

  • Preparation of the Reaction Mixture: In a 20 mL screw-capped glass vial, dissolve Isoquinoline-4-carboxylic acid (0.087 g, 0.5 mmol) and zinc nitrate hexahydrate (0.149 g, 0.5 mmol) in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the reaction mixture to 120 °C for 48 hours.

  • Cooling and Isolation: Allow the oven to cool down slowly to room temperature. Crystalline product should be visible at the bottom of the vial.

  • Washing: Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in a more volatile solvent like ethanol for 24 hours, replacing the ethanol several times.

  • Drying: Dry the activated MOF under vacuum at a slightly elevated temperature (e.g., 80 °C) to remove the ethanol.

Characterization: The resulting MOF can be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine its porosity and surface area.

G cluster_0 MOF Synthesis Workflow Start Mix Ligand and Metal Salt in DMF React Solvothermal Reaction (120 °C, 48h) Start->React Isolate Isolate Crystals React->Isolate Wash Wash with DMF Isolate->Wash Activate Solvent Exchange & Activation Wash->Activate Characterize Characterization (PXRD, TGA, etc.) Activate->Characterize

Caption: General workflow for solvothermal MOF synthesis.

Conclusion and Future Outlook

This compound stands as a valuable, yet under-explored, building block for the creation of functional materials. Its straightforward derivatization into carboxylic acids and more complex ligand structures opens up avenues for the development of novel phosphorescent emitters for OLEDs and porous crystalline materials like MOFs. The protocols outlined in this guide, while in some cases hypothetical, are based on established and robust chemical principles and provide a solid foundation for researchers to begin exploring the potential of this versatile compound. Future research could focus on synthesizing a library of derivatives from this compound and systematically investigating the structure-property relationships of the resulting materials. Such studies will be crucial in unlocking the full potential of this and related heterocyclic compounds in the ever-evolving field of materials science.

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  • PubMed. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments. [Link]

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Application Notes & Protocols: Enzymatic Reactions Involving Methyl Isoquinoline-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Isoquinoline Scaffolds and the Role of Biocatalysis

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The functionalization of the isoquinoline ring is crucial for modulating the biological activity of these compounds. Methyl isoquinoline-4-carboxylate is a key intermediate, offering a versatile handle for further chemical modifications.[4][5]

Traditional chemical methods for the modification of such heterocyclic compounds often require harsh reaction conditions, toxic reagents, and complex protection-deprotection steps.[6] Biocatalysis, the use of enzymes to perform chemical transformations, presents a powerful alternative, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. This guide provides detailed protocols for two key enzymatic transformations of this compound: enzymatic hydrolysis to the corresponding carboxylic acid and a subsequent enzymatic reduction to the aldehyde, a valuable building block in organic synthesis.

These protocols are designed to be self-validating, with clear explanations of the principles behind each step, enabling researchers to adapt and optimize these methods for their specific needs.

Part 1: Enzymatic Hydrolysis of this compound

The selective hydrolysis of the methyl ester of this compound to isoquinoline-4-carboxylic acid is a foundational transformation. The resulting carboxylic acid is a versatile intermediate for amide couplings and other derivatizations. Lipases and esterases are highly effective catalysts for this reaction, often exhibiting high chemoselectivity and operating under mild, aqueous conditions.[7][8][9]

Scientific Rationale

Lipases, such as Lipase B from Candida antarctica (often immobilized and available as Novozym® 435), are robust enzymes known for their broad substrate scope and high stability in organic co-solvents.[10][11] They catalyze the hydrolysis of esters through a serine hydrolase mechanism. The use of an immobilized enzyme simplifies downstream processing, as the catalyst can be easily removed by filtration and potentially reused. The protocol below is based on established methods for the lipase-catalyzed hydrolysis of aromatic and N-heterocyclic esters.[10][12][13]

Experimental Workflow: Enzymatic Hydrolysis

cluster_prep Reaction Setup cluster_reaction Incubation cluster_workup Work-up & Purification A Dissolve this compound in t-butanol/water mixture B Add Immobilized Lipase (e.g., Novozym® 435) A->B C Incubate at controlled temperature (e.g., 40-50°C) with shaking B->C D Monitor reaction progress by HPLC or TLC C->D E Filter to remove enzyme D->E F Adjust pH of filtrate to ~2-3 to precipitate product E->F G Isolate Isoquinoline-4-carboxylic Acid (filtration/extraction) F->G H Purify by recrystallization G->H

Caption: Workflow for lipase-catalyzed hydrolysis.

Detailed Protocol: Lipase-Catalyzed Hydrolysis

Materials:

  • This compound (Substrate)

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • tert-Butanol

  • Phosphate buffer (0.1 M, pH 7.0)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Orbital shaker incubator

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Substrate Preparation: In a 50 mL Erlenmeyer flask, dissolve 100 mg of this compound in 10 mL of a 9:1 (v/v) mixture of tert-butanol and 0.1 M phosphate buffer (pH 7.0). Rationale: The use of a co-solvent like tert-butanol is necessary to solubilize the aromatic substrate while maintaining enzyme activity.

  • Enzyme Addition: Add 50 mg of immobilized Candida antarctica lipase B (Novozym® 435) to the substrate solution. Rationale: Immobilized enzymes are easy to handle and remove from the reaction mixture, simplifying purification.

  • Incubation: Seal the flask and place it in an orbital shaker incubator at 45°C with shaking at 180 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 7:3 ethyl acetate:hexane) or by taking aliquots at regular intervals (e.g., every 2-4 hours) for HPLC analysis. For HPLC, quench the reaction in the aliquot with an equal volume of acetonitrile, centrifuge to pellet the enzyme, and inject the supernatant. The disappearance of the starting material and the appearance of the more polar carboxylic acid product can be tracked.

  • Enzyme Removal: Once the reaction has reached completion (typically 24-48 hours), cool the mixture to room temperature and remove the immobilized enzyme by vacuum filtration. Wash the enzyme with a small amount of the reaction solvent.

  • Product Isolation: Transfer the filtrate to a beaker and adjust the pH to 2-3 with 1 M HCl. This will protonate the carboxylate, causing the product, isoquinoline-4-carboxylic acid, to precipitate.

  • Purification: The precipitated product can be collected by filtration, washed with cold deionized water, and dried. Alternatively, the acidified solution can be extracted with ethyl acetate (3 x 20 mL). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Characterization: The final product can be further purified by recrystallization and its identity confirmed by NMR and mass spectrometry.

ParameterRecommended ConditionRationale
Enzyme Immobilized Candida antarctica Lipase B (Novozym® 435)High stability, broad substrate scope, ease of removal.
Substrate Conc. 10 mg/mLBalances reaction rate and substrate solubility.
Solvent System 9:1 tert-Butanol:Phosphate Buffer (pH 7.0)Enhances substrate solubility while maintaining enzyme activity.
Temperature 45°COptimal for enzyme activity and stability.
Agitation 180 rpmEnsures adequate mixing and reduces mass transfer limitations.
pH for Work-up 2-3Protonates the carboxylate for precipitation/extraction.

Part 2: Enzymatic Reduction of Isoquinoline-4-carboxylic Acid

The reduction of a carboxylic acid to an aldehyde is a challenging transformation in organic chemistry, often requiring harsh reducing agents. Carboxylate reductases (CARs) are remarkable enzymes that catalyze this reduction selectively at the expense of ATP and NADPH, avoiding over-reduction to the alcohol.[14][15] This protocol outlines a strategy for the reduction of isoquinoline-4-carboxylic acid (produced in Part 1) to isoquinoline-4-carbaldehyde.

Scientific Rationale

CARs are multi-domain enzymes that first activate the carboxylic acid as a phosphoadenosine derivative, which is then reduced by NADPH.[14] A key challenge in using CARs is the need for stoichiometric amounts of the expensive cofactors ATP and NADPH. This is overcome by employing cofactor regeneration systems. For example, glucose dehydrogenase (GDH) can be used to regenerate NADPH from NADP+ using glucose as a sacrificial substrate. Similarly, polyphosphate kinase (PPK) can regenerate ATP from ADP using polyphosphate. This protocol describes an in vitro batch reaction using a commercially available CAR with cofactor regeneration.

Experimental Workflow: Two-Step Synthesis of Isoquinoline-4-carbaldehyde

cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Reduction A This compound B Lipase-catalyzed Hydrolysis A->B C Isoquinoline-4-carboxylic Acid B->C D Add Carboxylate Reductase (CAR) C->D E Add Cofactors (ATP, NADPH) & Regeneration Systems (GDH, PPK) D->E F Incubate and Monitor E->F G Isoquinoline-4-carbaldehyde F->G

Caption: Two-step enzymatic synthesis of the aldehyde.

Detailed Protocol: CAR-Catalyzed Reduction

Materials:

  • Isoquinoline-4-carboxylic acid (from Part 1)

  • Carboxylate Reductase (e.g., from Nocardia iowensis)

  • Glucose Dehydrogenase (GDH)

  • Polyphosphate Kinase (PPK)

  • ATP (Adenosine triphosphate)

  • NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • D-Glucose

  • Polyphosphate

  • Magnesium chloride (MgCl₂)

  • HEPES buffer (50 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • Ethyl acetate

Equipment:

  • Thermostatted reaction vessel

  • HPLC system with a C18 column

  • Standard laboratory glassware

Procedure:

  • Reaction Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.5) containing 10 mM MgCl₂ and 1 mM DTT. Rationale: The buffer maintains the optimal pH for the enzymes. Mg²⁺ is a required cofactor for many kinases, and DTT helps to maintain a reducing environment, preserving enzyme activity.

  • Reaction Setup: In a 10 mL reaction vessel, dissolve 20 mg of isoquinoline-4-carboxylic acid in 5 mL of the reaction buffer. To this solution, add:

    • ATP (to a final concentration of 2 mM)

    • NADP+ (to a final concentration of 1 mM)

    • D-Glucose (to a final concentration of 50 mM)

    • Polyphosphate (to a final concentration of 30 mM)

  • Enzyme Addition: Add the enzymes to the following final concentrations:

    • Carboxylate Reductase (e.g., 1-2 µM)

    • Glucose Dehydrogenase (e.g., 1 µM)

    • Polyphosphate Kinase (e.g., 1 µM) Note: Optimal enzyme concentrations may need to be determined empirically.

  • Incubation: Incubate the reaction at 30°C with gentle stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the formation of isoquinoline-4-carbaldehyde by HPLC. The aldehyde product will have a different retention time than the carboxylic acid starting material.

  • Work-up and Purification: Once the reaction is complete, terminate it by adding an equal volume of ethyl acetate and vortexing vigorously to extract the product. Centrifuge to separate the layers.

  • Extraction: Remove the organic (top) layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification and Characterization: The product can be purified by flash column chromatography on silica gel. Confirm the structure of the purified isoquinoline-4-carbaldehyde by NMR and mass spectrometry.

ParameterRecommended ConditionRationale
Enzymes CAR, GDH, PPKCAR for the main reaction; GDH and PPK for cofactor regeneration.
Substrate Isoquinoline-4-carboxylic acidProduct of the initial hydrolysis step.
Cofactors ATP, NADP+Required for CAR activity.
Regeneration Subs. D-Glucose, PolyphosphateCost-effective sacrificial substrates for cofactor recycling.
Buffer 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTTProvides optimal conditions for enzyme stability and activity.
Temperature 30°CA mild temperature that balances enzyme activity and stability.

References

  • Alvarez F. N., et al. (2024). Therapeutic Potential of Isoquinoline Derivatives.
  • Boll, M., & Löffler, F. (2010). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Tovar-Miranda, R., et al. (2012). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. African Journal of Biotechnology.
  • PubChem. (n.d.). Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. Retrieved from [Link]

  • Chemical Society, Perkin Transactions 1. (n.d.). Alternative route to carbacyclin using lipase-catalysed enantioselective hydrolysis of methyl 8-acetoxybicyclo[4.3.
  • Google Patents. (n.d.). US20100311130A1 - Enzymatic ester hydrolysis.
  • Kaczor, A. A., et al. (2025).
  • ResearchGate. (n.d.). Lipase-catalyzed regioselective hydrolysis of 3(5)-methylpyrazole-N-carboxylates in water-saturated organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed (R)- or (S)-Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Esters. Retrieved from [Link]

  • Ehlert, J., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. NIH.
  • PubMed. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved from [Link]

  • Weber, D. (n.d.). BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS.
  • NIH. (2018).
  • ResearchGate. (n.d.). An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid, and nipecotic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Enzymatic Preparation of Flavor Esters in Water. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Hanna, M. A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • PubMed. (n.d.). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • ACS Publications. (n.d.). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic Carboxylate Reduction – Recent Advances and New Enzymes. Retrieved from [Link]

  • Molecules. (2024).
  • PubChemLite. (n.d.). This compound (C11H9NO2). Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 4-Substituted Isoquinolines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Retrieved from [Link]

  • NIH. (n.d.). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics.
  • S3waas. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Methyl Isoquinoline-4-carboxylate Synthesis Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of methyl isoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering practical, actionable solutions to common challenges encountered in the laboratory. As your dedicated application scientist, my goal is to move beyond mere procedural steps, providing a deep-seated rationale for experimental choices to empower your research and development.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutic agents.[1][2] The 4-carboxylate derivative, in particular, serves as a crucial building block for more complex molecules. However, its synthesis is not without challenges, often plagued by issues of yield, purity, and regioselectivity. This guide provides a structured approach to troubleshooting and optimizing your synthetic route.

Core Synthetic Strategies: An Overview

While numerous methods exist for isoquinoline synthesis, many routes to this compound are variations of classical named reactions.[3][4] Understanding the parent reaction is key to troubleshooting. The most relevant classical syntheses include:

  • The Pomeranz-Fritsch Reaction: This involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and an aminoacetaldehyde acetal, to yield an isoquinoline.[5][6] This is often the most direct route for C4-unsubstituted isoquinolines, which can then be functionalized.

  • The Bischler-Napieralski Reaction: This method synthesizes 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to the aromatic isoquinoline.[7][8] This is highly effective for systems with electron-donating groups on the aromatic ring.[8]

  • The Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which requires subsequent oxidation to yield the isoquinoline core.[9][10]

This guide will focus on troubleshooting a synthetic approach based on the Pomeranz-Fritsch reaction, as it provides a logical pathway to the target scaffold, followed by functionalization.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific, common issues encountered during the synthesis of this compound and its precursors.

Q1: My overall yield for the Pomeranz-Fritsch cyclization to the isoquinoline core is consistently low (<30%). What are the most critical parameters to investigate?

A1: Low yields in the Pomeranz-Fritsch reaction are a frequent challenge and typically stem from three main areas: the acid catalyst, substrate reactivity, and reaction conditions.[6][11]

  • Acid Catalyst Choice and Concentration: This is the most critical parameter. The reaction is an electrophilic aromatic substitution, and the acid plays a dual role: catalyzing the cyclization and activating the electrophile.

    • The Problem: Using an acid that is too weak may not facilitate cyclization, while an acid that is too strong or concentrated can lead to substrate degradation, charring, or unwanted side reactions.

    • Expert Solution: Concentrated sulfuric acid is the traditional choice.[5] However, for sensitive substrates, a systematic screen of acid catalysts is recommended. Polyphosphoric acid (PPA) can be an excellent alternative, promoting cyclization under slightly milder thermal conditions. For highly activated systems, sometimes a mixture of H₂SO₄ and HCl or even trifluoroacetic acid (TFA) can yield better results.[6] Start by optimizing the equivalents of your chosen acid; a 5-10 fold molar excess is a common starting point.

  • Substrate Electronics: The success of this electrophilic substitution is highly dependent on the electron density of the aromatic ring.

    • The Problem: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the benzaldehyde precursor will significantly deactivate the ring, making the intramolecular cyclization difficult and often leading to reaction failure or extremely low yields.[11][12]

    • Expert Solution: The reaction works best with electron-donating groups (e.g., -OCH₃, -OH, -CH₃) on the aromatic ring, which activate it towards cyclization.[6] If your target requires an electron-withdrawing group, it is often more strategic to introduce it after the isoquinoline core has been formed.

  • Temperature and Reaction Time:

    • The Problem: Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting material or the product.

    • Expert Solution: For H₂SO₄ catalysis, temperatures often range from 100-160 °C. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time. A common mistake is to run the reaction for too long, leading to the accumulation of degradation byproducts.

Q2: I am attempting a direct synthesis of the 4-carboxylated isoquinoline, but the reaction is failing. Why is this so difficult?

A2: Introducing the carboxylate group at the C4 position before cyclization is challenging because the carboxyl group (or its ester) is an electron-withdrawing group. As explained in Q1, this deactivates the aromatic ring, making the key electrophilic aromatic substitution step highly unfavorable under standard Pomeranz-Fritsch or Bischler-Napieralski conditions.

A more robust and field-proven strategy involves a multi-step sequence:

  • Synthesize the Isoquinoline Core: First, synthesize the appropriately substituted isoquinoline without the 4-carboxylate group. For example, starting with 3-methoxybenzaldehyde will yield 7-methoxyisoquinoline.

  • N-Oxidation: Convert the isoquinoline to its corresponding isoquinoline N-oxide. This is a crucial activation step.

  • Cyanation at C4: The N-oxide can then be regioselectively cyanated at the 4-position using reagents like trimethylsilyl cyanide (TMSCN).

  • Hydrolysis and Esterification: The resulting 4-cyanoisoquinoline can be hydrolyzed to the carboxylic acid, which is then esterified to yield the final product, this compound.

This stepwise approach bypasses the difficult cyclization of a deactivated ring and provides a much more reliable path to the target molecule.

Q3: My reaction mixture is turning into a dark, intractable tar. What is causing this polymerization/degradation?

A3: Tar formation is a classic sign of substrate or product decomposition under harsh acidic and thermal conditions.

  • Causality: The combination of a strong acid like concentrated H₂SO₄ and high temperatures can easily lead to sulfonation of the aromatic rings or acid-catalyzed polymerization, especially with electron-rich or sensitive substrates.[13] The acetal group in the benzalaminoacetal intermediate can also be unstable under these conditions.

  • Troubleshooting & Optimization:

    • Lower the Temperature: This is the first and most important parameter to adjust. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Change the Acid: Switch to a milder acid catalyst like Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA), which can sometimes promote cyclization at lower temperatures.[11]

    • Protect Sensitive Groups: If your substrate contains sensitive functional groups (e.g., phenols), they must be protected before subjecting them to the harsh cyclization conditions.

    • Ensure Anhydrous Conditions: Moisture can react with the strong acid, altering its concentration and potentially leading to side reactions. Ensure all glassware is oven-dried and reagents are anhydrous.[13]

Q4: How can I effectively purify my final product, this compound?

A4: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and baseline impurities from degradation. A multi-step purification strategy is often necessary.

  • Acid-Base Extraction: After the reaction is complete and quenched (e.g., by pouring onto ice and neutralizing with a base like NaOH or Na₂CO₃), you can take advantage of the basicity of the isoquinoline nitrogen.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl). The protonated isoquinoline product will move to the aqueous layer, leaving many non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH and extract your product back into an organic solvent. This is an excellent first-pass purification step.

  • Column Chromatography: This is almost always necessary for achieving high purity.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be fine-tuned based on the TLC of your crude product. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent the basic product from streaking on the acidic silica gel.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be used to achieve analytical purity.

    • Solvent System: Screen for a suitable solvent system. A good system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.

Frequently Asked Questions (FAQs)

What are the most critical safety precautions for isoquinoline synthesis? Many of the reagents used, such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and concentrated sulfuric acid, are highly corrosive and reactive.[7][14] Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions involving these reagents can be exothermic, so ensure proper temperature control and quench reactive reagents slowly and carefully, typically by adding them to ice.

How do I best monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots under a UV lamp (254 nm). The isoquinoline product will be highly UV-active. For more quantitative analysis and to check for the disappearance of starting material, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Are there greener or more modern alternatives to these classical syntheses? Yes, the field of synthetic chemistry is continually evolving. Modern approaches often focus on transition-metal-catalyzed methods, such as palladium or ruthenium-catalyzed C-H activation and annulation reactions.[3][15] These methods can offer milder reaction conditions and improved atom economy.[3][4] While they may require more specialized catalysts and ligand screening, they represent the future of efficient heterocyclic synthesis.

Visualizations & Workflows

Logical Troubleshooting Workflow for Low Yield

This diagram provides a step-by-step guide to diagnosing the root cause of a low-yielding reaction.

TroubleshootingWorkflow Start Low Yield or Reaction Failure CheckPurity Verify Purity of Starting Materials (NMR, GC/MS) Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Analyze Workup & Purification Start->CheckWorkup Impure Impurity Detected CheckPurity->Impure Issue Found Pure Materials are Pure CheckPurity->Pure No Issue Acid Optimize Acid Catalyst (Type & Concentration) CheckConditions->Acid Temp Optimize Temperature & Reaction Time CheckConditions->Temp Solvent Ensure Anhydrous Conditions CheckConditions->Solvent ExtractionLoss Check pH during Extraction CheckWorkup->ExtractionLoss Chromatography Optimize Chromatography (Eluent, Additive) CheckWorkup->Chromatography PurifySM Purify or Re-source Starting Materials Impure->PurifySM Pure->CheckConditions Success Improved Yield Acid->Success Temp->Success Solvent->Success ExtractionLoss->Success Chromatography->Success PurifySM->Success

Caption: A workflow for troubleshooting low-yield synthesis reactions.

Pomeranz-Fritsch Reaction Mechanism

This diagram illustrates the key steps in the acid-catalyzed formation of the isoquinoline ring.

ReactionMechanism Reactants Benzaldehyde + Aminoacetaldehyde diethyl acetal SchiffBase Benzalaminoacetal (Schiff Base) Reactants->SchiffBase Condensation (-H₂O) Activated Protonated Intermediate SchiffBase->Activated H⁺ (Catalyst) Cyclized Cyclized Dihydroisoquinoline Intermediate Activated->Cyclized Electrophilic Aromatic Substitution Product Isoquinoline Cyclized->Product Elimination (-2 EtOH, -H⁺)

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.

Optimized Protocol: Synthesis of 7-Methoxyisoquinoline (Precursor)

This protocol details the synthesis of a key precursor to this compound via the Pomeranz-Fritsch reaction.

Materials:

  • 3-Methoxybenzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Sodium Sulfate (anhydrous)

  • Sodium Bicarbonate (saturated aqueous solution)

Step-by-Step Methodology:

  • Formation of the Benzalaminoacetal (Schiff Base):

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 eq) in dichloromethane.

    • Add aminoacetaldehyde diethyl acetal (1.05 eq) dropwise at room temperature.

    • Add a small amount of anhydrous sodium sulfate to act as a drying agent.

    • Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the aldehyde by TLC.

    • Once the reaction is complete, filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude benzalaminoacetal. This intermediate is often used directly in the next step without further purification.

  • Pomeranz-Fritsch Cyclization:

    • Caution: This step is exothermic and uses a strong acid. Perform in a fume hood.

    • In a separate, larger flask, carefully add concentrated sulfuric acid (8-10 eq) and cool it in an ice bath to 0-5 °C.

    • Slowly add the crude benzalaminoacetal from the previous step to the cold sulfuric acid with vigorous stirring, ensuring the internal temperature does not rise above 10 °C.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 120 °C using an oil bath.

    • Maintain this temperature for 2-3 hours, monitoring the reaction by TLC (quench a small aliquot in water, neutralize, extract, and spot on a TLC plate).

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large beaker of crushed ice.

  • Workup and Purification:

    • Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate or by adding solid NaOH pellets carefully until the pH is > 8. Ensure the solution is kept cool in an ice bath during neutralization.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-methoxyisoquinoline.

    • Purify the crude product by silica gel column chromatography using a gradient of 10-40% ethyl acetate in hexanes to obtain the pure product.

Data Summary: Parameter Optimization

The following table summarizes the expected impact of key parameters on the Pomeranz-Fritsch cyclization, providing a quick reference for optimization.

ParameterConditionExpected Outcome on YieldRationale
Acid Catalyst Conc. H₂SO₄BaselineStandard, effective but can cause degradation.[5]
Polyphosphoric Acid (PPA)Potentially HigherOften requires lower temperatures, reducing side reactions.[11]
Trifluoroacetic Acid (TFA)Substrate DependentMilder, but may not be strong enough for deactivated systems.
Temperature < 100 °CLow / No ReactionInsufficient energy to overcome activation barrier.
120-160 °COptimal RangeBalances reaction rate and thermal stability.
> 180 °CLow (Degradation)Increased potential for charring and side reactions.[13]
Aromatic Substituent Electron Donating (-OCH₃)HighActivates the ring for electrophilic attack.[6]
Neutral (-H)ModerateBaseline reactivity.
Electron Withdrawing (-NO₂)Very Low / No ReactionDeactivates the ring, hindering cyclization.[12]

References

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolinsynthese. Ber. Dtsch. Chem. Ges.1893, 26 (2), 1903–1908.
  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]

  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.2011 , 6, 151–190. [Link]

  • Yokoyama, A.; Ohwada, T.; Shudo, K. Superacid-Catalyzed Pictet−Spengler Reactions of N-Imines of 2-Phenethylamine. J. Org. Chem.1999 , 64 (2), 611–617. [Link]

  • Fodor, G.; Nagubandi, S. Correlation of the Bischler—Napieralski, Pictet—Spengler and Pictet—Gams syntheses of isoquinolines. Tetrahedron1980 , 36 (10), 1279-1300. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Sebe, I. O.; et al. Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. J. Org. Chem.2011 , 76 (15), 6036-6047. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Min, L.; et al. A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Org. Lett.2019 , 21 (8), 2574–2577. [Link]

  • Jackson, A. H.; et al. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein J. Org. Chem.2017 , 13, 1827–1835. [Link]

  • Movassaghi, M.; Hill, M. D. Direct Synthesis of Isoquinoline and β-Carboline Derivatives from Amides. Org. Lett.2008 , 10 (16), 3485–3488. [Link]

  • ResearchGate. Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines. [Link]

  • Beilstein Journals. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Cambridge University Press. Pomeranz-Fritsch Reaction. [Link]

  • Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Adv.2025 . [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Med. Chem.2021 , 12, 893-925. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

  • Royal Society of Chemistry Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Org. Lett.2019 , 21(10), 3582–3586. [Link]

  • Chemistry Online. Quinolines and isoquinolines. [Link]

  • ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]

  • Quora. What could be the reason for getting a very low yield in organic chemistry? [Link]

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Technical Support Center: Methyl Isoquinoline-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl Isoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering practical, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the primary challenges in synthesizing isoquinolines with substitution specifically at the 4-position?

Synthesizing isoquinolines with specific substitution at the C4 position presents a significant challenge due to issues of regioselectivity. Classical synthesis methods like the Bischler-Napieralski or Pictet-Spengler reactions are excellent for building the core isoquinoline structure but typically yield 1-substituted or 1,2,3,4-tetrahydroisoquinoline products, respectively.[1][2] The Pomeranz-Fritsch reaction offers a route to unsubstituted isoquinolines but directing substitution to the C4 position during the primary cyclization is not straightforward and often results in poor yields or mixtures of isomers.[3][4] Therefore, the most common and reliable strategies involve the functionalization of a pre-formed isoquinoline or isoquinolin-1(2H)-one scaffold.[5]

Q2: What are the most viable synthetic strategies for preparing this compound?

There are two primary strategic approaches:

  • Post-Modification of the Isoquinoline Core: This is often the more practical route. It involves synthesizing the parent isoquinoline ring and then introducing the carboxylate group at the C4 position. This is typically achieved through halogenation (e.g., bromination) at C4, followed by a transition-metal-catalyzed carbonylation reaction.[5]

  • Ring-Forming Reactions with Pre-functionalized Substrates: While more complex, modern methods using transition-metal-catalyzed C-H activation and annulation can construct the substituted isoquinoline ring in a more convergent manner.[6][7] For example, the annulation of specific benzaldehydes or imines with functionalized alkynes can provide direct access to 4-substituted isoquinolines.[7]

Q3: Why are transition-metal-catalyzed methods becoming more common for this type of synthesis?

Transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, or copper, offer significant advantages over classical methods.[6][7][8] They often proceed under milder conditions, exhibit higher functional group tolerance, and most importantly, provide superior control over regioselectivity. This allows for the construction of complex substitution patterns that are difficult to achieve with traditional acid-catalyzed cyclizations, which are often harsh and can lead to side products like tars.[6][9]

Troubleshooting Guide: Synthesis via C4-Functionalization

This guide focuses on the common and reliable two-step strategy: C4-bromination of isoquinoline followed by palladium-catalyzed carboxymethylation.

Part 1: C4-Bromination of Isoquinoline

Q4: My C4-bromination reaction is giving a low yield or a mixture of products. What's going wrong?

Low yields or poor selectivity in the bromination of isoquinoline can stem from several factors:

  • Incorrect Brominating Agent or Conditions: Direct bromination of isoquinoline can lead to a mixture of 4-, 5-, and 8-bromo derivatives. A more selective method is the bromination of isoquinoline N-oxide, followed by reduction of the N-oxide.

  • Reaction Temperature: Overheating can lead to decomposition and the formation of tar-like byproducts. The reaction should be carefully monitored and temperature controlled.

  • Impure Starting Material: Ensure your starting isoquinoline is pure. Impurities can interfere with the reaction and complicate purification.

Solution Table: Optimizing C4-Bromination

ParameterRecommendationRationale
Reagent Use N-Bromosuccinimide (NBS) in a suitable solvent like CCl₄ or CH₂Cl₂.NBS is a milder and more selective brominating agent compared to Br₂, reducing the formation of poly-brominated species.
Catalyst A radical initiator like dibenzoyl peroxide may be required.Facilitates the homolytic cleavage of the N-Br bond in NBS.
Temperature Start at room temperature and gently reflux if necessary.Balances reaction rate with minimizing side product formation.
Workup Quench with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.Ensures safe handling and simplifies purification.
Part 2: Palladium-Catalyzed Carboxymethylation

This step involves the reaction of 4-bromoisoquinoline with carbon monoxide (CO) and methanol in the presence of a palladium catalyst.

Q5: The carboxymethylation reaction is failing or the yield of this compound is poor. What are the critical parameters to check?

This is a multi-component reaction sensitive to several variables. A systematic check is essential.

  • Catalyst Inactivity: The Pd(0) active species may not be forming or could be degrading.

    • Solution: Ensure the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., dppf) are of high quality. Use fresh, anhydrous, and degassed solvents to prevent catalyst poisoning.

  • Insufficient CO Pressure: The concentration of CO in the reaction mixture is critical for the carbonylation step.

    • Solution: Ensure your reaction vessel is properly sealed and can maintain the required CO pressure (typically from a balloon or a pressurized cylinder). Purge the vessel with CO before heating to remove air.

  • Presence of Water or Oxygen: Both can deactivate the catalyst and lead to side reactions.

    • Solution: Use anhydrous methanol and solvents. Degas all solvents thoroughly (e.g., by sparging with argon or nitrogen) before use. Run the reaction under a completely inert atmosphere (N₂ or Ar) before introducing CO.

  • Incorrect Base: A non-nucleophilic base is required to neutralize the HBr formed during the reaction.

    • Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Ensure the base is dry and added in sufficient stoichiometric excess (e.g., 1.5-2.0 equivalents).

G start Low or No Yield check_catalyst Verify Catalyst System (Pd Source + Ligand) start->check_catalyst check_catalyst->start Replace Reagents check_atmosphere Ensure Inert Atmosphere (Anhydrous & Degassed Solvents) check_catalyst->check_atmosphere Catalyst OK check_atmosphere->start Dry/Degas Solvents check_co Check CO Delivery (Pressure & Purity) check_atmosphere->check_co Atmosphere OK check_co->start Fix Leaks/Purge check_base Verify Base (Anhydrous, Stoichiometry) check_co->check_base CO Supply OK check_base->start Use Fresh/Dry Base optimize_temp Optimize Temperature (e.g., 60-80 °C) check_base->optimize_temp Base OK success Improved Yield optimize_temp->success

Caption: Catalytic cycle for palladium-catalyzed carboxymethylation of 4-bromoisoquinoline.

References

Sources

Technical Support Center: Methyl Isoquinoline-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of methyl isoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, in-depth solutions to common challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, helping you troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Common Reaction Byproducts (FAQs)

This section addresses the most frequently encountered byproducts in the synthesis of this compound. Each answer provides an explanation of the underlying chemical mechanism and offers actionable solutions to mitigate the formation of these impurities.

Q1: My analytical data (LC-MS, NMR) shows a significant amount of isoquinoline-4-carboxylic acid. What is causing the hydrolysis of my methyl ester, and how can I prevent it?

A1: The presence of isoquinoline-4-carboxylic acid is a classic case of ester hydrolysis. The ester functional group is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by both acidic and basic conditions.

Root Causes and Mechanisms:

  • Presence of Water: Trace amounts of water in your solvents or reagents, or even atmospheric moisture, can lead to hydrolysis. Reactions that generate water as a byproduct also create a hydrolytic environment.

  • Acid/Base Catalysis: If your reaction or workup conditions are strongly acidic or basic, the rate of hydrolysis will be significantly accelerated. For instance, strong acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Strong bases can generate hydroxide ions, a potent nucleophile that readily attacks the ester.

  • Elevated Temperatures: High reaction temperatures can provide the necessary activation energy to overcome the kinetic barrier for hydrolysis, even under neutral conditions.

Troubleshooting and Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) will prevent atmospheric moisture from entering the system.

  • Control pH: If possible, maintain neutral or near-neutral pH during the reaction and workup. If an acid or base is required, consider using milder reagents or minimizing the reaction time and temperature. For workup, use a buffered aqueous solution or a quick wash with a weak acid/base followed by a brine wash.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will disfavor the higher activation energy pathway of hydrolysis.

  • Purification: If hydrolysis is unavoidable, the resulting carboxylic acid can often be separated from the desired methyl ester via column chromatography due to its higher polarity. Alternatively, a mild esterification of the crude product can convert the acid byproduct back to the desired methyl ester.

Q2: I'm observing a byproduct corresponding to unsubstituted isoquinoline. What is causing this decarboxylation, and how can it be avoided?

A2: The loss of the entire carboxylate group to form isoquinoline indicates that a decarboxylation reaction is occurring. This is particularly common with heteroaromatic carboxylic acids, especially when the carboxyl group is at a position that can stabilize a transient carbanion or radical intermediate.[1]

Root Causes and Mechanisms:

  • Thermal Decarboxylation: Isoquinoline-1-carboxylic acid (a related compound) is known to decarboxylate upon heating above its melting point.[1] While the 4-carboxylate is generally more stable, high temperatures, especially in the presence of certain catalysts, can induce thermal decarboxylation. The reaction proceeds through the elimination of carbon dioxide.

  • Acid-Catalyzed Decarboxylation: In strongly acidic media, the isoquinoline nitrogen can be protonated. This enhances the electron-withdrawing nature of the ring, which can facilitate the cleavage of the C-C bond between the ring and the carboxyl group, especially under harsh conditions.

  • Metal-Catalyzed Decarboxylation: Copper salts, often used in Ullmann-type reactions or other cross-coupling strategies to build the isoquinoline core, can catalyze decarboxylation.[1] This often proceeds via the formation of an aryl-copper intermediate.

Troubleshooting and Mitigation Strategies:

  • Strict Temperature Control: Avoid excessive heating. If a high-temperature step is necessary (e.g., for aromatization), minimize its duration.

  • Avoid Harsh Acidic Conditions: If an acid catalyst is required, opt for milder acids or use them in catalytic amounts. Prolonged exposure to strong, hot acids should be avoided.

  • Judicious Choice of Catalysts: When using metal catalysts, screen for those less prone to inducing decarboxylation. Sometimes, the choice of ligand can modulate the catalyst's activity and suppress this side reaction.

  • Alternative Synthetic Routes: If decarboxylation is a persistent issue, consider a synthetic strategy where the carboxylate group is introduced in a later step after the formation of the isoquinoline ring.

Q3: My product appears to be contaminated with an impurity that has a mass of +16 amu, suggesting the formation of an N-oxide. How does this happen?

A3: The formation of an isoquinoline N-oxide is a common byproduct resulting from the oxidation of the nitrogen atom in the isoquinoline ring.[2] The lone pair of electrons on the nitrogen is susceptible to attack by oxidizing agents.

Root Causes and Mechanisms:

  • Oxidizing Agents: The most direct cause is the presence of an oxidizing agent in the reaction mixture. This could be a reagent used for a specific transformation (e.g., dehydrogenation/aromatization of a tetrahydroisoquinoline precursor) or an impurity. Peroxy acids (like m-CPBA) or even hydrogen peroxide can readily cause N-oxidation.

  • Air Oxidation: In some cases, particularly at elevated temperatures and in the presence of metal catalysts, atmospheric oxygen can act as the oxidant, leading to the formation of the N-oxide.[3]

  • Disproportionation: In certain reaction pathways, intermediate species can disproportionate, leading to both reduced and oxidized products, including the N-oxide.

Troubleshooting and Mitigation Strategies:

  • Careful Selection of Reagents: When an oxidation step is necessary (e.g., converting a dihydroisoquinoline to an isoquinoline), choose reagents that are selective for C-H oxidation over N-oxidation. For example, using a palladium-on-carbon (Pd/C) catalyst with a mild hydrogen acceptor can be more selective than using harsher chemical oxidants.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (N₂ or Ar) will minimize oxidation by atmospheric oxygen.

  • Control Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times, which can increase the likelihood of air oxidation.

  • Reductive Workup: If N-oxide formation is suspected, a mild reductive workup (e.g., with PCl₃ or PPh₃) can sometimes convert the N-oxide back to the parent isoquinoline, although this may not be compatible with all functional groups.

Section 2: Systematic Troubleshooting and Byproduct Identification

A systematic approach is crucial when an unknown byproduct appears. This workflow guides you from initial observation to confident identification.

Workflow for Byproduct Identification

Sources

Technical Support Center: Purification of Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl Isoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the purification of this compound. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your purification strategy.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Low Recovery or Product Decomposition during Silica Gel Column Chromatography

Question: I am attempting to purify this compound using silica gel column chromatography, but I am experiencing low product recovery and suspect decomposition on the column. What are the likely causes and how can I mitigate this?

Answer: This is a common challenge when purifying nitrogen-containing heterocyclic compounds like isoquinolines on standard silica gel.[1] The primary reasons for this issue are the acidic nature of silica gel and the basicity of the isoquinoline nitrogen atom. The interaction between the Lewis acidic sites on the silica surface and the lone pair of electrons on the nitrogen can lead to strong adsorption, peak tailing, and in some cases, acid-catalyzed decomposition or hydrolysis of the ester group.

Here are several strategies to address this:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by incorporating a small amount of a basic modifier into your eluent system.

    • Recommended Modifier: Add 0.5-2% triethylamine (NEt₃) or pyridine to your mobile phase.[1]

    • Procedure: Prepare your eluent mixture (e.g., hexane/ethyl acetate) and then add the required volume of triethylamine. Equilibrate the column with this modified eluent before loading your sample.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using an alternative, less acidic stationary phase.

    • Neutral Alumina: Alumina is generally less acidic than silica gel and can be a good alternative for basic compounds.

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography with a mobile phase such as acetonitrile/water or methanol/water can be an excellent option to avoid issues with acidic silica.

  • Choice of Solvents: Ensure your solvents are dry and of high purity. For instance, methanol should be dried according to standard laboratory procedures to prevent any potential hydrolysis of the methyl ester.[2]

Issue 2: Difficulty in Removing a Structurally Similar Impurity

Question: My purified this compound is contaminated with an impurity that has a very similar Rf value on TLC. How can I improve the separation?

Answer: Separating structurally similar impurities, such as isomers (e.g., Methyl Isoquinoline-3-carboxylate) or precursors, requires a high-resolution purification technique.

  • Optimize Column Chromatography Conditions:

    • Solvent System: Systematically screen different solvent systems. A move from a hexane/ethyl acetate system to a dichloromethane/methanol system, for example, can alter the selectivity of the separation.

    • Gradient Elution: Employ a shallow gradient elution instead of an isocratic one. A slow, gradual increase in the polar solvent concentration can enhance the resolution between closely eluting compounds.[3]

    • Column Dimensions: Use a longer, narrower column packed with a smaller particle size silica gel (e.g., 40-60 µm) to increase the number of theoretical plates and improve separation efficiency.[4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations, Prep-HPLC offers significantly higher resolution than standard column chromatography.[5] Both normal-phase and reversed-phase columns can be used, depending on the nature of the impurity.

  • Fractional Crystallization: This technique can be effective if there are slight differences in the solubility of your product and the impurity in a particular solvent.

    • Protocol: Dissolve the mixture in a minimum amount of a suitable hot solvent. Allow the solution to cool down slowly and undisturbed. The less soluble compound should crystallize out first. This process may need to be repeated several times to achieve the desired purity.[5]

Issue 3: The Purified Product is Colored

Question: After purification, my this compound is a pale yellow solid, but I expect a white or off-white product. How can I remove the color?

Answer: The presence of color often indicates minor, highly conjugated impurities.

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.

    • Protocol: Dissolve the crude or purified product in a suitable solvent (one in which it is highly soluble). Add a small amount (typically 1-5% by weight) of activated charcoal. Heat the mixture to boiling for a few minutes, and then perform a hot filtration through a pad of celite to remove the charcoal.[5] Be aware that some product may be lost due to adsorption onto the charcoal.

  • Recrystallization: A carefully selected recrystallization solvent can often leave colored impurities behind in the mother liquor. Experiment with different solvents to find one that provides good crystal formation while excluding the colored contaminant.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for column chromatography of this compound?

A1: The optimal solvent system will depend on the specific impurities present. However, good starting points based on the polarity of the molecule are:

  • Hexane / Ethyl Acetate (e.g., starting with 20:1 and gradually increasing the polarity).[2][7]

  • Dichloromethane / Ethyl Acetate.[2]

  • Dichloromethane / Methanol (for more polar impurities). As mentioned in the troubleshooting guide, the addition of a small percentage of triethylamine is often beneficial.[1]

Q2: What is a good recrystallization solvent for this compound?

A2: Based on procedures for similar compounds, alcohols are often a good choice for recrystallization.

  • Methanol (MeOH) [2]

  • Ethanol (EtOH) [8][9] A mixed solvent system, such as dissolving in a small amount of hot dichloromethane or ethyl acetate and then adding hexane until turbidity appears, can also be effective.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of this compound:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities. The proton NMR should show characteristic signals for the aromatic protons, the isoquinoline ring protons, and a singlet for the methyl ester group.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.[11]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase above its melting point. This can be addressed by:

  • Slowing the Cooling Rate: Allow the hot solution to cool to room temperature slowly before placing it in an ice bath.

  • Using a More Dilute Solution: Add more solvent to the hot solution before cooling.[12]

  • Changing the Solvent System: The current solvent may be too good a solvent. Try a solvent in which the compound is less soluble, or use a binary solvent system.[12]

  • Scratching the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane/Ethyl Acetate with 1% Triethylamine).

  • Column Packing: Pour the slurry into your column and allow it to pack under a gentle positive pressure.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Elution: Begin eluting with your starting solvent mixture, collecting fractions.[3]

  • Gradient (Optional): If needed, gradually increase the polarity of the eluent (e.g., to 80:20 Hexane/Ethyl Acetate with 1% Triethylamine).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, determine a suitable solvent where the compound is sparingly soluble at room temperature but fully soluble when hot (e.g., Methanol).[12]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Stationary PhaseEluent SystemModifierApplication Notes
Silica GelHexane / Ethyl Acetate0.5-2% TriethylamineGood for general purification and separation from less polar impurities.[2][7]
Silica GelDichloromethane / Methanol0.5-2% TriethylamineUseful for separating more polar impurities.
Neutral AluminaHexane / Ethyl AcetateNone requiredA good alternative to silica gel to avoid acidity issues.
C18 SilicaAcetonitrile / Water or Methanol / WaterTFA or Formic AcidReversed-phase option, useful for separating based on hydrophobicity.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC_Analysis TLC Analysis Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization One Major Spot (with minor impurities) Column_Chromography Column_Chromography TLC_Analysis->Column_Chromography Multiple Spots Column_Chromatography Column Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Purity & Structural Analysis (NMR, MS, HPLC) Pure_Product->Characterization

Caption: Decision workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

TroubleshootingColumn Start Low Recovery / Tailing on Silica Column Add_Base Add 1% NEt3 to Eluent Start->Add_Base Check_Improvement Is Separation Improved? Add_Base->Check_Improvement Use_Alumina Switch to Neutral Alumina Check_Improvement->Use_Alumina No Use_RP Consider Reversed-Phase (C18) HPLC Check_Improvement->Use_RP Partial Improvement Success Successful Purification Check_Improvement->Success Yes Use_Alumina->Success Use_RP->Success

Caption: Troubleshooting logic for issues during column chromatography.

References

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11, 844-848. [Link]

  • Jiang, H., Cheng, Y., Wang, R., Zhang, Y., & Yu, S. (n.d.). General methods. The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • MDPI. (2020). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 25(23), 5698. [Link]

  • IUCr Journals. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(8), o677-o678. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (1989).
  • Farah, A. A., & Pietro, W. J. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(8), o677-o678. [Link]

  • AWS. (n.d.). Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization. [Link]

  • ChemSynthesis. methyl 3-isoquinolinecarboxylate. [Link]

  • Appretech Scientific Limited. This compound. [Link]

  • PubChemLite. This compound (C11H9NO2). [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • MDPI. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 23(11), 2955. [Link]

  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme Chemistry. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • National Institutes of Health. (2021). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 26(11), 3349. [Link]

  • Omics Online. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Pharmaceutica Analytica Acta, 2(4). [Link]

  • PubChem. Methyl isoquinoline-1-carboxylate. [Link]

  • Sunway Pharm Ltd. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. Isoquinoline-4-carbaldehyde. [Link]

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Technical Support Center: Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated support center for Methyl Isoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered during the handling, storage, and application of this compound. Our goal is to provide you with the expert insights and practical protocols necessary to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter. We focus not just on the solution, but on the underlying chemical principles to empower your decision-making.

Q1: I'm observing a new, more polar peak in my HPLC analysis during my aqueous reaction workup. What is the likely cause and how can I prevent it?

A1: This is a classic sign of ester hydrolysis.

The most common stability issue for this compound is the hydrolysis of its methyl ester group, especially in aqueous media. This reaction converts the ester into Isoquinoline-4-carboxylic acid and methanol. The resulting carboxylic acid is significantly more polar, leading to an earlier elution time on a reverse-phase HPLC column.

Causality: This degradation is highly pH-dependent. It is catalyzed by both acidic and basic conditions.[1] The lone pair of electrons on the nitrogen atom in the isoquinoline ring can also influence the electronic environment of the ester, potentially affecting its susceptibility to hydrolysis.

Preventative Measures & Solutions:

  • pH Control: Maintain your reaction and workup conditions at a neutral pH (6.5-7.5) whenever possible. If your protocol requires acidic or basic conditions, minimize the exposure time and temperature.

  • Temperature Management: Keep reaction and sample temperatures as low as reasonably possible. Hydrolysis rates, like most chemical reactions, increase with temperature.

  • Solvent Choice: For non-aqueous steps, use dry, aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) to prevent water-induced degradation.

  • Sample Preparation for Analysis: When preparing samples for HPLC, use a mobile phase-compatible aprotic solvent like acetonitrile or a buffered aqueous solution at a neutral pH. Avoid leaving samples in purely aqueous or unbuffered solutions on an autosampler for extended periods.

Q2: My results are inconsistent, and I suspect degradation. How can I systematically determine the stability of my compound under my specific experimental conditions?

A2: You need to perform a forced degradation study.

Forced degradation (or stress testing) is a systematic way to identify the likely degradation pathways and the intrinsic stability of a molecule.[2] It is a critical component of pharmaceutical development and an invaluable tool for any researcher using a potentially labile compound.[1][3] The study involves intentionally exposing the compound to a range of harsh conditions.[4]

The Core Principle: By subjecting this compound to conditions more severe than it would typically encounter, you can rapidly identify potential degradation products and validate that your analytical method (e.g., HPLC) can separate these degradants from the parent compound.[2]

A typical forced degradation study includes the following conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl at room temperature or slightly elevated (50-60 °C).[4]

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature.[4]

  • Oxidation: e.g., 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Exposing the solid compound to dry heat (e.g., 60-80 °C).

  • Photostability: Exposing a solution and the solid compound to controlled light sources that include both UV and visible light, as recommended by ICH Q1B guidelines.[5][6]

See Protocol 1 for a detailed experimental workflow.

Q3: The color of my solid this compound has changed from off-white to yellow/brown after prolonged storage. Is it still usable?

A3: A color change indicates potential degradation, and you must re-qualify the material before use.

While the solid-state is generally more stable than a solution, degradation can still occur over time due to a combination of factors.

Potential Causes:

  • Oxidation: The isoquinoline ring system may be susceptible to slow oxidation, especially if exposed to air and light over long periods. This can form minor, often colored, impurities.

  • Photodegradation: Even ambient lab lighting over months or years can provide enough energy to induce photochemical reactions on the surface of the solid. Isoquinoline derivatives are known to have photophysical properties.[7]

  • Thermal Stress: If the compound was stored in a location with significant temperature fluctuations (e.g., a benchtop exposed to sunlight), thermal degradation could occur. Esters can undergo decomposition at elevated temperatures.[8]

Actionable Steps:

  • Purity Analysis: Dissolve a small sample in a suitable solvent (e.g., acetonitrile) and analyze it by HPLC-UV. Compare the purity profile to a reference chromatogram if available.

  • Structural Confirmation: If significant impurities are present, techniques like LC-MS can help identify their mass and provide clues to the degradation pathway.

  • Decision: If purity has dropped significantly (e.g., >2-5% degradation), it is highly recommended to use a fresh batch of the compound to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?

A1: Based on standard laboratory practice for chemical reagents, the following conditions are recommended to maximize shelf-life.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential solid-state thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes long-term oxidative degradation.
Container Tightly sealed, amber glass vialProtects from moisture and light.[9][10]
Location Dark, dry place (e.g., desiccator inside a refrigerator)Prevents exposure to humidity and UV/visible light.[11]
Q2: Which solvents are best for preparing stock solutions?

A2: The choice of solvent is critical and depends on the intended storage duration and experimental use.

SolventPolaritySuitabilityConsiderations
DMSO Aprotic, PolarExcellent (Long-term) Hygroscopic (absorbs water). Use dry DMSO. Freeze for long-term storage.
DMF Aprotic, PolarExcellent (Long-term) Can decompose slightly over time. Use high-purity, dry DMF. Freeze for long-term storage.
Acetonitrile (ACN) Aprotic, PolarGood (Short- to Medium-term) Less polar than DMSO/DMF, good for reverse-phase HPLC compatibility.
Methanol/Ethanol Protic, PolarPoor (Short-term use ONLY) Can lead to transesterification or hydrolysis over time. Prepare fresh.
Water (Buffered) Protic, PolarNot Recommended for Storage High risk of hydrolysis. Only use for immediate experimental needs and buffer to neutral pH.

Data compiled from sources on solvent properties.[12][13][14]

Visual Diagrams & Workflows
Troubleshooting Degradation Issues

G start Unexpected Experimental Results? issue_type What is the nature of the issue? start->issue_type peak New Peak in Chromatogram issue_type->peak Analytical color_change Solid Compound Color Change issue_type->color_change Storage low_yield Low Reaction Yield / Inactivity issue_type->low_yield Synthetic cause_hydrolysis Likely Cause: Ester Hydrolysis peak->cause_hydrolysis cause_photo_ox Likely Cause: Photodegradation or Oxidation color_change->cause_photo_ox cause_solution Likely Cause: Degradation in Solution low_yield->cause_solution sol_hydrolysis Solution: - Control pH (neutral) - Reduce temperature - Use aprotic solvents cause_hydrolysis->sol_hydrolysis sol_photo_ox Solution: - Re-test purity (HPLC, LC-MS) - Store in dark, inert atmosphere - Purchase new batch if >5% degraded cause_photo_ox->sol_photo_ox sol_solution Solution: - Prepare stock solutions fresh - Use dry, aprotic solvents - Store frozen under inert gas cause_solution->sol_solution

A decision tree for troubleshooting common stability issues.

Primary Degradation Pathway: Ester Hydrolysis

Hydrolysis MIQC plus + water H₂O arrow catalyst H⁺ or OH⁻ (Acid or Base Catalyst) arrow->catalyst IQC plus2 + methanol CH₃OH

The acid- or base-catalyzed hydrolysis of the ester.

Experimental Protocols
Protocol 1: Forced Degradation Study Workflow

This protocol provides a framework for investigating the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is effective.[4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.[4] This serves as your primary stock.

2. Stress Conditions (Perform each in a separate, appropriately sealed vial):

  • Control: Dilute the stock solution with 50:50 acetonitrile:water. Keep at room temperature, protected from light.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.

  • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~0.1 mg/mL.

  • Thermal (Solution): Place the Acid, Base, and Oxidation vials in a heating block at 60 °C.[4]

  • Thermal (Solid): Place a few milligrams of the solid compound in an open vial in an oven at 80 °C.

  • Photostability (Solution & Solid): Place the control solution and a thin layer of solid powder in a photostability chamber, exposing them to a light source providing both UV and visible light output as per ICH Q1B guidelines.[5]

3. Time Points & Analysis:

  • Sample each condition at initial (t=0), 2, 6, 24, and 48 hours (or as needed).

  • For acid/base samples, neutralize with an equimolar amount of base/acid before injection.

  • For solid samples, dissolve in acetonitrile to the target concentration before analysis.

  • Analyze all samples by a validated HPLC-UV method. An LC-MS method is highly recommended to obtain mass information on any new peaks.

4. Data Interpretation:

  • Calculate the percentage of degradation for the parent peak in each condition.

  • Ensure the analytical method achieves baseline separation between the parent peak and all major degradation products.

  • The primary degradation product in the hydrolysis conditions should correspond to Isoquinoline-4-carboxylic acid.

G cluster_stress start Prepare 1 mg/mL Stock (in Acetonitrile) stress Expose Aliquots to Stress Conditions start->stress acid Acid (HCl) base Base (NaOH) ox Oxidative (H₂O₂) heat Thermal (Heat) light Photolytic (UV/Vis Light) sample Sample at Timed Intervals (e.g., 0, 6, 24, 48h) acid->sample base->sample ox->sample heat->sample light->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze All Samples by Validated HPLC-UV/MS Method neutralize->analyze report Identify Degradants & Determine Degradation Pathways analyze->report

Workflow for a Forced Degradation Study.

References
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

  • Forced Degradation Studies. (2016). MedCrave online.

  • A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology.

  • METHYL 4-ISOQUINOLINECARBOXYLATE - Safety Data Sheet. ChemicalBook.

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. (2023). apicule.

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2020). MDPI.

  • METHYL 1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXYLATE - Safety Data Sheet. ChemicalBook.

  • Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. (2020). PubMed Central.

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (2016). Digital Commons @ University of Puget Sound.

  • SAFETY DATA SHEET - Methyl 3-isoquinolinecarboxylate. (2021). Thermo Fisher Scientific.

  • Chemical Safety Data Sheet MSDS / SDS - Isoquinoline-4-carboxylic acid. ChemicalBook.

  • Photophysical properties of isoquinoline derivatives. (2019). ResearchGate.

  • 20317-40-2|this compound|BLD Pharm. BLD Pharm.

  • Thermal decomposition of ester. (2019). Chemistry Stack Exchange.

  • Is a carboxylate more thermodynamically stable than a carboxylic acid? (2019). Reddit.

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019). PubMed Central.

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019). PubMed.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.

  • Guideline on Photostability Testing. (2022). BfArM.

  • This compound (C11H9NO2). PubChemLite.

  • This compound - CAS:20317-40-2. Sunway Pharm Ltd.

  • Solvent Miscibility Table. Sigma-Aldrich.

  • Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry.

  • Properties of Common Organic Solvents. (2022).

  • Common Organic Solvents: Table of Properties.

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). MDPI.

Sources

Technical Support Center: Optimizing the Synthesis of Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of Methyl Isoquinoline-4-carboxylate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate common challenges and optimize your reaction yields. This document is structured to provide direct answers to specific experimental issues, supported by authoritative references and detailed protocols.

Overview of Synthesis

The synthesis of isoquinoline and its derivatives is a cornerstone of heterocyclic chemistry, with broad applications in medicinal chemistry. One common and effective method for preparing the isoquinoline core is the Pomeranz-Fritsch reaction . This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[1][2] Modifications to this classic reaction exist to improve yields and accommodate a wider range of substrates.[2]

Alternative routes to isoquinolines include the Bischler-Napieralski and Pictet-Spengler reactions, which are valuable for synthesizing dihydroisoquinoline and tetrahydroisoquinoline derivatives, respectively.[3][4][5] However, for the direct synthesis of the aromatic isoquinoline ring, the Pomeranz-Fritsch reaction remains a primary choice.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: My Pomeranz-Fritsch reaction is resulting in a low yield or failing to proceed. What are the likely causes and how can I fix them?

A1: Low yields in the Pomeranz-Fritsch reaction are a known challenge and can often be attributed to several factors.[3]

  • Sub-optimal Acid Catalyst: The choice and concentration of the acid are critical for successful cyclization.[1]

    • Solution: While concentrated sulfuric acid is traditionally used, other acids like trifluoroacetic anhydride or lanthanide triflates have proven effective.[1] It is highly recommended to screen different acid catalysts and optimize their concentration for your specific substrate.

  • Deactivated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. Electron-withdrawing groups on the benzaldehyde starting material will hinder this step.

    • Solution: For substrates with deactivating groups, consider using stronger acid catalysts or increasing the reaction temperature. However, be mindful that harsher conditions can lead to side product formation.

  • Inefficient Formation of the Benzalaminoacetal Intermediate: The initial condensation to form the Schiff base is a crucial equilibrium-driven step.[1]

    • Solution: Ensure your starting materials, benzaldehyde and 2,2-dialkoxyethylamine, are pure. Using a slight excess of the amine can help drive the reaction forward. The removal of water formed during this step, for instance by using a Dean-Stark apparatus, can also improve the yield of the intermediate.

Q2: I am observing significant formation of byproducts. What are the common side reactions and how can I minimize them?

A2: Side product formation can significantly reduce the yield of your desired this compound.

  • Polymerization/Tar Formation: Under strongly acidic and high-temperature conditions, starting materials and intermediates can polymerize.

    • Solution: Careful optimization of the reaction temperature is key.[6] Start with milder conditions and gradually increase the temperature. Monitoring the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time to maximize product formation while minimizing degradation.

  • Incomplete Cyclization: The intermediate may not fully cyclize, leading to a complex mixture.

    • Solution: As mentioned in Q1, the choice of acid catalyst is paramount.[1] Ensure anhydrous conditions, as water can interfere with the Lewis acid catalysts.

Q3: How can I effectively monitor the progress of my reaction?

A3: Proper reaction monitoring is essential for optimizing yield and minimizing side reactions.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring.

    • Protocol: Spot the reaction mixture alongside your starting materials on a silica gel plate. A suitable eluent system, for example, a mixture of ethyl acetate and hexanes, can be used to separate the components. The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[7]

    • Protocol: A reverse-phase C18 column is typically suitable. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of trifluoroacetic acid to improve peak shape) can be used. Monitor the disappearance of the starting material peak and the emergence of the product peak.

Frequently Asked Questions (FAQs)

Q: What is the importance of starting material purity?

A: The purity of your starting materials, particularly the benzaldehyde derivative and the 2,2-dialkoxyethylamine, is critical. Impurities can lead to the formation of unwanted side products, which can complicate purification and lower the overall yield.[8] It is advisable to purify starting materials if their purity is questionable.

Q: How do I purify the final product, this compound?

A: Purification is typically achieved through column chromatography on silica gel.[9]

  • General Protocol:

    • After the reaction is complete, quench the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

    • The crude product can then be purified by column chromatography using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

Q: Can I use a different ester group other than methyl?

A: Yes, it is possible to synthesize other esters of isoquinoline-4-carboxylic acid. This can be achieved either by starting with the corresponding ester of the benzaldehyde derivative or by transesterification of the final methyl ester product under appropriate conditions.

Experimental Protocols

General Procedure for the Pomeranz-Fritsch Synthesis of an Isoquinoline Derivative
  • Formation of the Benzalaminoacetal: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the substituted benzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture and remove the solvent under reduced pressure.

  • Cyclization: To the crude benzalaminoacetal, cautiously add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) at a low temperature (e.g., 0 °C).

  • Slowly warm the mixture to the desired reaction temperature and stir for the optimized reaction time, monitoring the progress by TLC or HPLC.

  • Workup and Purification: After the reaction is complete, carefully pour the reaction mixture onto ice and neutralize it with a suitable base (e.g., aqueous ammonia or sodium hydroxide).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis

Issue Potential Cause Recommended Solution
Low or No Yield Inappropriate acid catalystScreen various acid catalysts (e.g., H₂SO₄, PPA, TFAA).[1]
Deactivated aromatic ringUse stronger acid or higher temperature; be cautious of side reactions.
Incomplete formation of intermediateUse pure starting materials, slight excess of amine, and remove water.
Byproduct Formation Polymerization/tarringOptimize reaction temperature and time; monitor reaction closely.[6]
Incomplete cyclizationEnsure anhydrous conditions; optimize acid catalyst choice and concentration.
Difficult Purification Complex reaction mixtureOptimize reaction conditions to minimize side products.
Product instabilityHandle the product with care, avoiding prolonged exposure to strong acids or bases.

Visualizations

Reaction Mechanism Workflow

Pomeranz_Fritsch_Reaction cluster_step1 Step 1: Benzalaminoacetal Formation cluster_step2 Step 2: Cyclization Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal Benzaldehyde->Benzalaminoacetal Condensation Aminoacetal Aminoacetal Aminoacetal->Benzalaminoacetal Intermediate Intermediate Benzalaminoacetal->Intermediate Acid Catalyst Isoquinoline Isoquinoline Intermediate->Isoquinoline Electrophilic Aromatic Substitution

Caption: Pomeranz-Fritsch reaction workflow.

Troubleshooting Logic Diagram

Troubleshooting_Yield Start Low Yield Observed CheckCatalyst Is the acid catalyst optimal? Start->CheckCatalyst CheckSubstrate Is the aromatic ring activated? CheckCatalyst->CheckSubstrate Yes ScreenCatalysts Screen different acid catalysts (H₂SO₄, PPA, etc.) CheckCatalyst->ScreenCatalysts No CheckIntermediate Is the intermediate forming efficiently? CheckSubstrate->CheckIntermediate Yes ModifyConditions Use stronger acid or higher temperature CheckSubstrate->ModifyConditions No OptimizeCondensation Ensure pure starting materials and water removal CheckIntermediate->OptimizeCondensation No Success Yield Optimized CheckIntermediate->Success Yes ScreenCatalysts->Success ModifyConditions->Success OptimizeCondensation->Success

Caption: Troubleshooting logic for low yield.

References

  • BenchChem. Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. BenchChem. Accessed January 4, 2026. Link

  • Wikipedia. Pomeranz–Fritsch reaction. Wikipedia. Accessed January 4, 2026. Link

  • Thermo Fisher Scientific. Pomeranz-Fritsch Reaction. Thermo Fisher Scientific. Accessed January 4, 2026. Link

  • Química Orgánica. Pomerantz-Fritsch synthesis of isoquinolines. Química Orgánica. Accessed January 4, 2026. Link

  • BenchChem. Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. BenchChem. Accessed January 4, 2026. Link

  • YouTube. Pomeranz-Fritsch Reaction Mechanism | Organic Chemistry. YouTube. Published September 21, 2022. Accessed January 4, 2026. Link

  • Ghosh, A., et al. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. 2017;139(40):14174-14182. Link

  • BenchChem. Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors. BenchChem. Accessed January 4, 2026. Link

  • Wang, L., et al. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances. 2015;5(10):7353-7356. Link

  • Ayoubi, M., et al. Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. SynOpen. 2022;6(1):11-15. Link

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Accessed January 4, 2026. Link

  • ResearchGate. Optimization of the cyclization reaction conditions. ResearchGate. Accessed January 4, 2026. Link

  • Sharma, A., et al. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. 2023;1(9):2441-2462. Link

  • ResearchGate. (PDF) Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoximes. ResearchGate. Accessed January 4, 2026. Link

  • Kenyhercz, T. M., & Kissinger, P. T. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences. 1978;67(1):112-113. Link

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Accessed January 4, 2026. Link

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal. Accessed January 4, 2026. Link

  • Thieme. Isoquinoline. Thieme. Accessed January 4, 2026. Link

  • GCW Gandhi Nagar Jammu. UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu. Published May 11, 2018. Accessed January 4, 2026. Link

  • Wikipedia. Isoquinoline. Wikipedia. Accessed January 4, 2026. Link

  • Bilenko, V. A., et al. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. 2021. Link

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Accessed January 4, 2026. Link

  • Appretech Scientific Limited. This compound. Appretech Scientific Limited. Accessed January 4, 2026. Link

  • Li, Y., et al. Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. 2024. Link

  • BenchChem. Technical Support Center: Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic Acid. BenchChem. Accessed January 4, 2026. Link

  • The Royal Society of Chemistry. Heng Jiang, Yuanzheng Cheng, Ruzhi Wang, Yan Zhang,* Shouyun Yu* Table of Contents 1. General methods………………………. The Royal Society of Chemistry. Accessed January 4, 2026. Link

  • Sunway Pharm Ltd. This compound. Sunway Pharm Ltd. Accessed January 4, 2026. Link

  • MySkinRecipes. This compound. MySkinRecipes. Accessed January 4, 2026. Link

  • Organic Chemistry Portal. Isoquinoline synthesis. Organic Chemistry Portal. Accessed January 4, 2026. Link

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Published September 29, 2022. Accessed January 4, 2026. Link

  • ACS Publications. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. 2023;25(4):654-658. Link

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. 2020;25(21):5192. Link

  • Google Patents. JPH01153679A - Purification of isoquinoline. Google Patents. Accessed January 4, 2026. Link

  • SynThink Research Chemicals. Isoquinoline EP Impurities & USP Related Compounds. SynThink Research Chemicals. Accessed January 4, 2026. Link

  • Thieme. Product Class 5: Isoquinolines. Thieme. Accessed January 4, 2026. Link

  • Google Patents. CN112300073A - Preparation method of isoquinoline derivative. Google Patents. Accessed January 4, 2026. Link

  • ScienceDirect. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic Chemistry. 2021;109:104712. Link

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Technical Support Center: Troubleshooting Methyl Isoquinoline-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Methyl Isoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the chemical modification of this versatile heterocyclic compound. Isoquinoline derivatives are pivotal in medicinal chemistry, forming the core of many bioactive compounds.[1][2][3] This resource provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and reactivity of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a solid, typically appearing as a yellow to brown substance.[4] It has a molecular weight of 187.2 g/mol and a molecular formula of C₁₁H₉NO₂.[5][6][7] It is soluble in common organic solvents like ethanol, acetone, and diethyl ether but has low solubility in water.[8] As an isoquinoline derivative, it is a weak base.[8][9]

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 20317-40-2
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Melting Point 82°C
Boiling Point 315.263°C at 760 mmHg
Density 1.210 g/cm³ (Predicted)
Appearance Yellow to Brown Solid

(Data sourced from MySkinRecipes[4] and Sunway Pharm Ltd[7])

Q2: How should this compound be stored?

A2: It is recommended to store this compound at 2-8°C.[4] Isoquinoline itself is a hygroscopic liquid, so it is good practice to store its derivatives in a cool, dry place under an inert atmosphere to prevent degradation from moisture.[8][9]

Q3: What are the primary reactive sites on this compound?

A3: The primary reactive sites are the ester group at the 4-position and the C-H bonds on the aromatic rings. The ester can undergo hydrolysis to the corresponding carboxylic acid or be converted to an amide. The aromatic rings can participate in electrophilic substitution reactions, though the pyridine ring is generally electron-deficient.[9] The isoquinoline nitrogen can also be alkylated.[8]

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific reactions commonly performed with this compound.

Guide 1: Hydrolysis of the Methyl Ester to Isoquinoline-4-carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation.

Common Issues and Solutions

Q1: My hydrolysis reaction is showing low or no conversion. What are the likely causes?

A1: Low conversion in ester hydrolysis can stem from several factors:

  • Insufficient Reaction Time or Temperature: For alkaline hydrolysis (saponification), ensure the reaction is heated sufficiently (e.g., reflux) and for an adequate duration.[10] Monitor the reaction by TLC until the starting material is consumed.

  • Reversibility of Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is an equilibrium process. To drive it to completion, a large excess of water is necessary.[10]

  • Poor Solubility: this compound has limited solubility in water. Adding a co-solvent like methanol, ethanol, or THF can significantly improve solubility and reaction rates.[10]

Q2: I am observing significant byproduct formation. What are the potential side reactions?

A2: The isoquinoline ring system is generally stable, but under harsh conditions, side reactions can occur. With some substituted isoquinolines, vigorous oxidation can lead to ring cleavage.[11] However, for simple hydrolysis, byproduct formation is less common unless other reactive functional groups are present. If you observe unexpected byproducts, consider lowering the reaction temperature or using milder reagents.

Q3: The carboxylic acid product is not precipitating upon acidification. What should I do?

A3: This is a common issue in ester hydrolysis workups.

  • Incomplete Acidification: Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2). Use a pH meter or pH paper to confirm.

  • Product Solubility: The product may be soluble in the solvent mixture. If a co-solvent was used, remove it under reduced pressure before acidification. Cooling the aqueous solution in an ice bath can also decrease the product's solubility.[10]

Experimental Protocol: Alkaline Hydrolysis
  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent mixture (e.g., methanol/water or THF/water).

  • Base Addition: Add an aqueous solution of NaOH or KOH (1.5 - 3.0 equiv).

  • Heating: Heat the reaction mixture to reflux and monitor by TLC.

  • Workup: After completion, cool the reaction to room temperature and remove any organic co-solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Guide 2: Amide Coupling Reactions

Amide bond formation is a crucial reaction in drug discovery.

Common Issues and Solutions

Q1: My amide coupling reaction has a low yield. What are the key parameters to optimize?

A1: Low yields in amide coupling reactions are frequently encountered.

  • Choice of Coupling Reagent: For coupling with isoquinoline derivatives, common reagents like EDC, HBTU, HATU, and PyBOP are often effective.[12] If one reagent fails, trying another is a good strategy. For electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt can be particularly effective.[13]

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required to neutralize any acid formed and to deprotonate the amine if it is used as a salt.[12]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated ester intermediate. Running the reaction under an inert atmosphere (N₂ or Ar) is recommended.

  • Activation Time: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve yields by minimizing side reactions.[14]

Q2: I am having trouble coupling a sterically hindered amine. What can I do?

A2: Sterically hindered substrates often require more forceful conditions.

  • Higher Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.

  • More Powerful Coupling Reagents: Reagents like HATU or COMU are known to be effective for difficult couplings.

  • Longer Reaction Times: Allow the reaction to proceed for an extended period (24-48 hours) and monitor its progress.

Experimental Protocol: EDC/HOBt Amide Coupling
  • Preparation: To an oven-dried flask under an inert atmosphere, add isoquinoline-4-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), HOBt (1.1 equiv), and a suitable anhydrous solvent (e.g., DMF or DCM).

  • Base Addition: Add DIPEA (2.0 equiv) to the mixture.

  • Coupling Reagent Addition: Cool the mixture to 0°C and add EDC·HCl (1.2 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Guide 3: Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[15] This is typically performed on a halogenated isoquinoline, but modifications can allow for the use of other derivatives.

Common Issues and Solutions

Q1: My Suzuki coupling is failing, and I am recovering my starting materials. What should I check first?

A1: A failed Suzuki reaction often points to issues with the catalyst, base, or reagents.

  • Catalyst Inactivity: The active catalyst is a Pd(0) species.[16] If you are using a Pd(II) precatalyst, ensure it is being properly reduced in situ. The palladium catalyst and phosphine ligands can be air-sensitive; proper handling under an inert atmosphere is crucial.

  • Base Selection: The base plays a critical role in activating the boronic acid.[17] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be substrate-dependent. For ester-containing substrates, a milder base like K₂HPO₄ might be necessary to prevent hydrolysis.[18]

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if they are not pure. Using a freshly opened bottle or purifying the boronic acid before use can be beneficial. Alternatively, more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts can be used.[16]

  • Solvent and Water Content: Many Suzuki couplings benefit from a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The water is essential for the activity of many common bases.[18] Ensure your organic solvents are properly degassed to remove oxygen, which can deactivate the catalyst.

Q2: I am observing deborylation of my boronic acid. How can I prevent this?

A2: Protodeborylation is a common side reaction.

  • Use a Milder Base: Strong bases can accelerate deborylation. Switching to a milder base like KF may help.[17]

  • Use Boronate Esters: Pinacol esters are more stable and release the boronic acid slowly, keeping its concentration low and minimizing degradation.[16]

  • Anhydrous Conditions: While some water is often necessary, excess water can promote deborylation. Optimizing the solvent ratio is key.

Experimental Protocol: Suzuki Coupling of a Bromo-Isoquinoline Ester
  • Vessel Preparation: In an oven-dried Schlenk flask equipped with a stir bar, combine the bromo-isoquinoline-4-carboxylate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Ar or N₂) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Reaction: Heat the mixture to 80-100°C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 4: Visualizations and Workflow Diagrams

Workflow for Troubleshooting a Failed Suzuki Coupling

Suzuki_Troubleshooting start Failed Suzuki Reaction (Low or No Yield) check_catalyst 1. Check Catalyst System - Active Pd(0) source? - Ligand appropriate? - Handled under inert atm? start->check_catalyst check_base 2. Evaluate Base - Base strength appropriate? - Anhydrous or aqueous base needed? - Potential for side reactions (e.g., hydrolysis)? start->check_base check_boron 3. Assess Boronic Acid/Ester - Reagent quality/purity? - Prone to deborylation? - Consider using a more stable derivative? start->check_boron check_conditions 4. Review Reaction Conditions - Solvents degassed? - Correct temperature? - Sufficient reaction time? start->check_conditions solution_catalyst Try alternative catalyst/ligand (e.g., Buchwald precatalysts) check_catalyst->solution_catalyst solution_base Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) check_base->solution_base solution_boron Use pinacol ester or K-trifluoroborate salt check_boron->solution_boron solution_conditions Optimize solvent ratio, temperature, and time check_conditions->solution_conditions success Successful Reaction solution_catalyst->success solution_base->success solution_boron->success solution_conditions->success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

General Amide Coupling Workflow

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Isoquinoline-4- Carboxylic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Product Amide Product Coupling->Product

Caption: A generalized workflow for amide coupling reactions.

References

  • Benchchem. Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Benchchem. Accessed January 4, 2026.
  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025).
  • ResearchGate. (2025). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates | Request PDF.
  • Tutorsglobe.com. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com. Accessed January 4, 2026.
  • Sharma, V. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review.
  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Chemistry Stack Exchange.
  • Bilenko, V. A., Huliak, V., Kinakh, S., Inwood, R. A., Stowe, T., Maduli, E. J. M., Broadbelt, B., Crampton, R. H., Griffen, E. J., Matviiuk, T., Komarov, I. V., & Grygorenko, O. (2025).
  • Wikipedia. (2025). Suzuki reaction. In Wikipedia.
  • ResearchGate. (2025). ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. | Request PDF.
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry, 79(3), 943–954.
  • Appretech Scientific Limited. This compound. Appretech Scientific Limited. Accessed January 4, 2026.
  • MDPI. (2025). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
  • ACS Publications. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy | Organic Letters.
  • PMC. (2025).
  • MDPI. (2025).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 4, 2026.
  • Semantic Scholar. (2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Sigma-Aldrich. Cross-Coupling Reaction Guide. Sigma-Aldrich. Accessed January 4, 2026.
  • Slideshare. (2025). Fused heterocyclic compound isoquinoline | PPTX. Slideshare.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ResearchGate. (2025). The Isoquinoline Alkaloids.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(3), 943–954.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • PubChemLite. This compound (C11H9NO2). PubChemLite. Accessed January 4, 2026.
  • Sunway Pharm Ltd. This compound - CAS:20317-40-2. Sunway Pharm Ltd. Accessed January 4, 2026.
  • MySkinRecipes. This compound. MySkinRecipes. Accessed January 4, 2026.
  • Thieme. (2025). Product Class 5: Isoquinolines. Thieme.
  • Google Patents. (1989). JPH01153679A - Purification of isoquinoline.
  • NIH. (2025). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Benchchem. (2025). Hydrolysis of Methyl 4-formylbenzoate back to the carboxylic acid. Benchchem.
  • The Royal Society of Chemistry. (2025). Heng Jiang, Yuanzheng Cheng, Ruzhi Wang, Yan Zhang,* Shouyun Yu* Table of Contents 1. General methods………………………. The Royal Society of Chemistry.
  • RSC Publishing. (2025). Cross-coupling reactions with esters, aldehydes, and alcohols. RSC Publishing.
  • Pharmaguideline. (2025). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • BLD Pharm. 20317-40-2|this compound|BLD Pharm. BLD Pharm. Accessed January 4, 2026.
  • Cengage. (2025). 20. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Cengage.
  • Reddit. (2025). Why are my ester hydrolysis not working : r/Chempros. Reddit.

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Technical Support Center: Synthesis of Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl Isoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed mechanistic insights, and optimized protocols to help you navigate the complexities of this synthesis and minimize byproduct formation.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing effective solutions.

Q1: I am observing a significant amount of a byproduct that is more polar than my desired product and gives a complex aromatic proton NMR spectrum. What could it be and how can I avoid it?

A1: You are likely observing the formation of N-oxide byproducts . The nitrogen atom in the isoquinoline ring system is susceptible to oxidation, especially if your reaction conditions involve oxidizing agents or even prolonged exposure to air at elevated temperatures.

  • Mechanistic Insight: N-oxidation can occur if oxidizing species are present or generated in situ. For instance, some reaction conditions for isoquinoline synthesis might inadvertently lead to the formation of peroxy acids or other oxidants, which can then react with the lone pair of electrons on the isoquinoline nitrogen.[1][2][3]

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.

    • Avoidance of Oxidizing Agents: Scrutinize your reagents for any potential oxidizing agents. If using a metal catalyst, be aware of its potential to facilitate oxidation.

    • Reductive Work-up: If N-oxide formation is unavoidable, a mild reductive work-up (e.g., with PPh₃ or Na₂S₂O₃) can sometimes convert the N-oxide back to the desired isoquinoline.

Q2: My reaction is producing a non-polar byproduct with a higher molecular weight than the target molecule. What is the likely identity of this impurity?

A2: This observation is characteristic of dimerization or polymerization of reactive intermediates. In the context of isoquinoline synthesis, this can occur through various pathways, particularly under strongly acidic or high-temperature conditions.

  • Mechanistic Insight: Reactive intermediates, such as carbocations or radicals, if not efficiently trapped in the desired intramolecular cyclization, can react with other molecules of the starting material or intermediate to form dimers or oligomers.

  • Troubleshooting & Optimization:

    • Concentration Control: Running the reaction at a lower concentration can disfavor intermolecular reactions and promote the desired intramolecular cyclization.

    • Temperature Management: Avoid excessively high temperatures, which can promote side reactions. A systematic temperature optimization study is recommended.

    • Controlled Reagent Addition: Slow, controlled addition of a key reagent can help maintain a low concentration of reactive intermediates, thereby minimizing dimerization.

Q3: I am struggling with low yields and the isolation of my this compound is complicated by a co-eluting impurity. Could this be related to the carboxylic acid?

A3: It is highly probable that you are facing issues with incomplete esterification or hydrolysis of the methyl ester to the corresponding carboxylic acid. The presence of water in your reaction mixture, even in trace amounts, can lead to the formation of isoquinoline-4-carboxylic acid.

  • Mechanistic Insight: The ester group is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. If your synthesis involves aqueous work-ups, the pH and temperature of these steps are critical.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use of molecular sieves can be beneficial.

    • Careful Work-up: When performing an aqueous work-up, use cooled solutions and minimize the time the product is in contact with the aqueous phase. Maintain a neutral or slightly acidic pH if possible.

    • Re-esterification: If you have a mixture of the ester and the carboxylic acid, you can attempt to convert the entire batch to the methyl ester using standard esterification conditions (e.g., methanol with a catalytic amount of acid).

Q4: My reaction seems to stall, and I am recovering a significant amount of an open-chain intermediate. What is preventing the final cyclization?

A4: This issue points towards problems with the key cyclization step , which is often the most challenging part of isoquinoline synthesis. Several factors can inhibit this crucial ring-forming reaction.

  • Mechanistic Insight: The cyclization step in many isoquinoline syntheses, such as the Pomeranz-Fritsch reaction, is an electrophilic aromatic substitution.[4][5] The success of this step is highly dependent on the electronic nature of the aromatic ring and the strength of the acid catalyst.

  • Troubleshooting & Optimization:

    • Acid Catalyst Screening: The choice and concentration of the acid catalyst are critical. If sulfuric acid is giving poor results, consider screening other acids such as polyphosphoric acid (PPA), Eaton's reagent, or Lewis acids.

    • Substrate Electronics: If your aromatic precursor has electron-withdrawing groups, the cyclization will be more difficult. In such cases, more forcing conditions (stronger acid, higher temperature) may be necessary, but this also increases the risk of byproduct formation.

    • Activation of the Ring: If possible, modifying the substrate to include electron-donating groups on the aromatic ring can significantly facilitate the cyclization.

II. Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes for preparing the core structure of this compound?

A: The synthesis of the isoquinoline-4-carboxylate scaffold can be approached through several established methods, each with its own advantages and potential for byproduct formation. Two common strategies include:

  • The Pomeranz-Fritsch Reaction: This is a classical method for synthesizing isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[4][5] Modifications of this reaction are also widely used.[5]

  • Dieckmann Condensation: This intramolecular Claisen condensation of a suitably substituted diester can be a powerful method for forming the six-membered nitrogen-containing ring with the carboxylate already in place.[6][7][8][9]

Q: Can decarboxylation be a significant side reaction during the synthesis of this compound?

A: While less common for the methyl ester itself, the corresponding isoquinoline-4-carboxylic acid can undergo decarboxylation, especially at high temperatures.[10] If your synthetic route proceeds through the carboxylic acid, or if hydrolysis of the ester occurs, subsequent decarboxylation can lead to the formation of isoquinoline as a byproduct. To mitigate this, avoid prolonged heating of the carboxylic acid intermediate and consider milder conditions for any hydrolysis steps.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Minimizing N-Oxide Formation
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen or argon inlet.

  • Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Degas the solvents by bubbling with nitrogen or argon for at least 30 minutes prior to use.

  • Reaction Execution: Add the reagents to the flask under a positive pressure of inert gas. Maintain a gentle flow of inert gas throughout the reaction.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature under the inert atmosphere. If an aqueous work-up is necessary, use deoxygenated water and perform the extraction quickly.

  • Purification: Purify the crude product using column chromatography with freshly distilled solvents.

Data Summary: Troubleshooting Reaction Conditions
Issue ObservedPotential CauseRecommended ActionExpected Outcome
Significant N-Oxide Formation Presence of oxygen or oxidizing agentsConduct reaction under inert atmosphere with degassed solvents.Reduction in the formation of the polar N-oxide byproduct.
Dimerization/Polymerization High concentration of reactive intermediatesDecrease the overall reaction concentration; use slow addition of reagents.Increased yield of the desired monomeric product.
Presence of Carboxylic Acid Hydrolysis of the methyl esterUse anhydrous conditions; perform work-up at low temperatures with pH control.Minimized formation of the carboxylic acid byproduct.
Incomplete Cyclization Ineffective acid catalyst or deactivated aromatic ringScreen different acid catalysts (e.g., PPA, Eaton's reagent); consider higher temperatures.Improved conversion to the cyclized isoquinoline product.

IV. Visualizing Reaction Pathways

Diagram 1: Key Reaction Pathways in Isoquinoline Synthesis

The following diagram illustrates the general synthetic pathway to an isoquinoline core and highlights the potential for N-oxide formation.

G cluster_main Main Synthetic Pathway cluster_byproduct Byproduct Formation A Starting Materials (e.g., Benzaldehyde derivative, Aminoacetal) B Open-Chain Intermediate A->B Condensation C This compound (Desired Product) B->C Intramolecular Cyclization D N-Oxide Byproduct C->D Oxidation

Caption: Synthetic pathway to this compound and a common byproduct route.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a systematic approach to diagnosing and resolving low product yields.

G cluster_solutions Start Low Yield of Desired Product Q1 Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Q1 A Recovered Starting Material Q1->A Predominant B Formation of Byproducts Q1->B Predominant C Complex Mixture/Degradation Q1->C Predominant Sol_A Optimize Cyclization: - Increase Temperature - Screen Acid Catalysts - Check Substrate Purity A->Sol_A Sol_B Identify Byproducts: - N-Oxide? -> Inert Atmosphere - Dimer? -> Lower Concentration - Hydrolysis? -> Anhydrous Conditions B->Sol_B Sol_C Re-evaluate Reaction Conditions: - Lower Temperature - Shorter Reaction Time - Milder Catalyst C->Sol_C

Caption: A decision tree for troubleshooting low yields in isoquinoline synthesis.

V. References

  • Organic Chemistry Portal. (n.d.). Isoquinoline Synthesis. Retrieved January 8, 2026, from [Link]

  • The Journal of Organic Chemistry. (2025, June 5). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolines and isoquinoline N-oxides. Retrieved January 8, 2026, from [Link]

  • National Institutes of Health. (2025, June 5). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (2023, December 2). Pomeranz–Fritsch reaction. Retrieved January 8, 2026, from [Link]

  • RSC Publishing. (2022, October 28). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (2023, October 29). Dieckmann condensation. Retrieved January 8, 2026, from [Link]

  • Scribd. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved January 8, 2026, from [Link]

  • Stanford University. (2017, September 26). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved January 8, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved January 8, 2026, from [Link]

  • YouTube. (2019, January 14). Dieckmann condensation. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 8, 2026, from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Improving the Purity of Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl Isoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges with this compound. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: My final product has a lower-than-expected melting point and broad NMR signals. What are the likely impurities?

A1: These are classic indicators of impurities. For this compound, contaminants typically fall into three categories:

  • Unreacted Starting Material: The most common synthesis involves the esterification of Isoquinoline-4-carboxylic acid. Due to equilibrium limitations, some starting acid may remain. This is the most probable impurity.

  • Hydrolysis Product: The methyl ester can be hydrolyzed back to the carboxylic acid if exposed to moisture, especially under acidic or basic conditions during the workup. Even a simple aqueous wash can cause minor hydrolysis.

  • Solvent Residues: Solvents used in the reaction or purification (e.g., Ethanol, Ethyl Acetate, Hexane, Toluene) can be trapped in the crystal lattice of the final product.[1]

A quick Thin Layer Chromatography (TLC) analysis can often confirm the presence of these impurities. The carboxylic acid, being more polar, will have a significantly lower Retention Factor (Rf) than the desired methyl ester.

Q2: I see a persistent baseline impurity in my TLC that doesn't move from the origin. What is it and how do I remove it?

A2: An impurity that remains at the TLC baseline is highly polar. This strongly suggests the presence of the corresponding carboxylic acid (Isoquinoline-4-carboxylic acid). Because the ester product is neutral and significantly less polar, this difference in acidity provides a straightforward method for separation.

An acid-base extraction is the most effective technique here. By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), you can deprotonate the acidic impurity, making it a water-soluble salt. The neutral ester remains in the organic layer.

See the Troubleshooting Guide: Purification via Acid-Base Extraction for a detailed protocol.

Troubleshooting Guide: Purification Methodologies

This section provides detailed workflows for the most common purification challenges.

Workflow 1: General Purification Strategy

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities. This workflow helps guide your decision.

G cluster_0 Purity Assessment cluster_1 Decision Point cluster_2 Purification Methods cluster_3 Verification Assess Assess Crude Purity (TLC, ¹H NMR) Decision Major Impurity Type? Assess->Decision Recrystallize Recrystallization Decision->Recrystallize Few, structurally similar impurities AcidBase Acid-Base Extraction Decision->AcidBase Polar acidic impurity (e.g., Carboxylic Acid) Column Column Chromatography Decision->Column Multiple impurities or 'oiling out' occurs Verify Verify Purity (TLC, MP, NMR) >98%? Recrystallize->Verify AcidBase->Verify Column->Verify Verify->Column No, impurities remain End Pure Product Verify->End Yes

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities, yielding high-purity crystalline material.[2] The key is selecting an appropriate solvent system.

Q: My compound either doesn't dissolve or "oils out" instead of forming crystals. How do I select the right solvent?

A: This is a common and frustrating problem. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution becomes supersaturated too quickly. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[3]

Protocol: Systematic Solvent Screening

  • Preparation: Place ~20-30 mg of your crude this compound into several small test tubes.

  • Single Solvent Test: To each tube, add a different solvent from the table below, starting with 0.5 mL. Stir and observe solubility at room temperature.

  • Heating: If insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath). Add more solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. Observe if crystals form.

  • Binary Solvent Test: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) at room temperature. Add a "poor" solvent (e.g., Hexane or Heptane) dropwise until the solution becomes persistently cloudy. Gently warm until clear, then cool slowly.

Table 1: Recommended Solvents for Screening

SolventPolarityBoiling Point (°C)Expected Behavior & Rationale
Ethanol Polar Protic78A good starting point. Literature suggests similar compounds recrystallize well from ethanol.[4][5]
Isopropanol Polar Protic82Slightly less polar than ethanol; may offer better differential solubility.
Ethyl Acetate Polar Aprotic77Good solvent for many esters. Often used in a binary system with hexane.
Toluene Non-polar111The aromatic nature can interact favorably with the isoquinoline ring system.
Heptane/Hexane Non-polar98 / 69Likely poor solvents on their own, but excellent as anti-solvents in a binary system.
Troubleshooting "Oiling Out"

If your compound still forms an oil, use the following decision tree.

G Start Compound 'Oils Out' Cooling Is cooling too fast? Start->Cooling Concentration Is solution too concentrated? Cooling->Concentration No Sol_SlowCool ACTION: Allow to cool slowly. Insulate flask. Cooling->Sol_SlowCool Yes Solvent Is solvent appropriate? Concentration->Solvent No Sol_Dilute ACTION: Re-heat and add more hot solvent (10-20%). Concentration->Sol_Dilute Yes Sol_ChangeSolvent ACTION: Change solvent system. Try a binary mixture. Solvent->Sol_ChangeSolvent Yes Sol_Scratch ACTION: Scratch inner wall of flask with glass rod. Solvent->Sol_Scratch No, solvent is likely correct

Caption: Troubleshooting flowchart for when a compound "oils out".

Troubleshooting Guide 2: Purification by Column Chromatography

When recrystallization is ineffective, flash column chromatography is the method of choice for separating compounds with different polarities.[6][7]

Q: What is the best stationary and mobile phase for purifying this compound?

A: The standard choice is Silica Gel (60-120 mesh) as the stationary phase.[1] For the mobile phase (eluent), a gradient system of a non-polar solvent (like n-Hexane) and a moderately polar solvent (like Ethyl Acetate) is highly effective.

Protocol: Column Chromatography Purification

  • TLC Analysis: First, determine the optimal eluent composition using TLC. Test various ratios of Hexane:Ethyl Acetate. The ideal system will give your product an Rf value of 0.25 - 0.35 . The carboxylic acid impurity should remain at the baseline (Rf = 0).

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method typically results in better separation.

  • Elution: Begin eluting with the low-polarity solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:EtOAc) to speed up the elution of your target compound.[7]

  • Verification & Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure (rotary evaporation).

Table 2: Suggested Eluent Systems for Column Chromatography

Eluent SystemRatio (v/v)PolarityTarget RfNotes
Hexane : Ethyl Acetate90 : 10Low~0.15Good starting point for elution.
Hexane : Ethyl Acetate 85 : 15 Medium ~0.30 Often the ideal ratio for eluting the product.[7]
Hexane : Ethyl Acetate80 : 20Medium-High~0.45Use to accelerate elution if the product is moving too slowly.
Dichloromethane100%Medium-HighN/ACan be used as an alternative to Hexane/EtOAc systems.

Troubleshooting Guide 3: Purification via Acid-Base Extraction

This technique specifically targets acidic or basic impurities. It is exceptionally effective for removing the primary impurity, Isoquinoline-4-carboxylic acid.

G Start Crude Product (Ester + Acid Impurity) in Ethyl Acetate Wash Wash with 5% NaHCO₃ (aq) in a separatory funnel Start->Wash Separate Separate Layers Wash->Separate Organic Organic Layer: Neutral Ester (this compound) Separate->Organic Top Layer Aqueous Aqueous Layer: Sodium Isoquinoline-4-carboxylate (Deprotonated Acid Impurity) Separate->Aqueous Bottom Layer Dry Dry Organic Layer (Na₂SO₄), Filter, and Evaporate Solvent Organic->Dry End Pure Ester Product Dry->End

Caption: Workflow for selective removal of acidic impurities.

Protocol: Acid-Base Wash

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate or Dichloromethane (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[4]

  • Mixing: Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the deprotonated carboxylic acid impurity.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal of the acid.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Isolation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified ester.

Verification: The purity of the final product should be confirmed by its physical and spectroscopic data. Pure this compound should be a yellow to brown solid with a melting point of approximately 82°C.[8] ¹H NMR spectroscopy should show sharp, well-defined peaks consistent with the structure.

References

  • IUCr. (n.d.). Methyl 2-(2-pyridyl)quinoline-4-carboxylate.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone.
  • ResearchGate. (2018). Methyl 2-(2-pyridyl)quinoline-4-carboxylate.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • IUCr Journals. (n.d.). Methyl 2-(2-pyridyl)quinoline-4-carboxylate.
  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
  • AWS. (n.d.). Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization.
  • Royal Society of Chemistry. (2013). One-pot synthesis of 4-methylisoquinolines via sequential Pd-catalyzed Heck reaction and intramolecular cyclization.
  • MySkinRecipes. (n.d.). This compound.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.

Sources

Technical Support Center: Reaction Condition Optimization for Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of methyl isoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical solutions to common challenges encountered during this synthetic procedure. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions for higher yields and purity.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. The isoquinoline scaffold is present in numerous natural products and biologically active compounds.[1] The synthesis of this specific derivative, however, can be challenging, often requiring careful optimization of reaction conditions to achieve desirable outcomes. Common synthetic routes to the isoquinoline core include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as modern palladium-catalyzed methods.[1][2][3] The choice of synthetic strategy often depends on the available starting materials and the desired substitution pattern.

This guide will focus on troubleshooting and optimizing these common synthetic pathways to improve the yield and purity of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during the synthesis of this compound.

Low or No Product Formation

Q1: My reaction is giving a very low yield or failing to proceed. What are the common causes and solutions?

A1: Low yields can stem from several factors, from the quality of your starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Starting Material Purity:

    • Problem: Impurities in your starting materials can inhibit the reaction or lead to unwanted side products.

    • Solution: Ensure the purity of your reactants by techniques such as recrystallization or distillation before use. Verify the integrity of reagents that can degrade over time, such as aldehydes or amines.

  • Reaction Conditions:

    • Problem: The reaction temperature, time, and concentration may not be optimal for your specific substrate.

    • Solution:

      • Temperature: Some reactions, like the Bischler-Napieralski and Pomeranz-Fritsch cyclizations, often require heating to overcome the activation energy barrier.[2] Systematically screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) in small-scale test reactions to find the optimum.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete and prolonged reaction times can lead to lower yields of the desired product due to degradation.

  • Catalyst and Reagent Activity:

    • Problem: In acid-catalyzed reactions like the Pomeranz-Fritsch synthesis, the choice and concentration of the acid are critical.[2][4] For palladium-catalyzed reactions, the catalyst's activity can be compromised.

    • Solution:

      • Acid Catalysis: If using a classical Pomeranz-Fritsch approach with concentrated sulfuric acid, ensure it is fresh and anhydrous.[4] Consider screening other acids like trifluoroacetic anhydride or Lewis acids, which have been shown to be effective.[4]

      • Palladium Catalysis: If employing a palladium-catalyzed cross-coupling strategy, ensure the catalyst is not deactivated. Use fresh catalyst, degas your solvents to remove oxygen, and use anhydrous conditions. The choice of ligand and base is also crucial and may require optimization.[5]

Formation of Impurities and Side Products

Q2: I'm observing significant impurity peaks in my crude NMR. What are the likely side products and how can I minimize them?

A2: The formation of side products is a common challenge. The nature of the impurity will depend on the synthetic route chosen.

  • Incomplete Cyclization:

    • Problem: The reaction may stall at an intermediate stage, especially in cyclization reactions like the Bischler-Napieralski or Pomeranz-Fritsch.

    • Identification: Look for signals in your ¹H NMR corresponding to the acyclic intermediate. For example, in a Pomeranz-Fritsch synthesis, you might see signals for the benzalaminoacetal intermediate.[4]

    • Solution: Increase the reaction temperature or time, or use a stronger acid catalyst to drive the cyclization to completion.[2]

  • Over-Aromatization or Decomposition:

    • Problem: In reactions that produce a dihydroisoquinoline intermediate, such as the Bischler-Napieralski synthesis, the subsequent oxidation step to the fully aromatic isoquinoline needs to be carefully controlled.[6] Harsh conditions can lead to decomposition.

    • Solution: If using a chemical oxidant, optimize the stoichiometry and reaction time. Alternatively, catalytic dehydrogenation (e.g., with Pd/C) can offer a milder route to the aromatic product.[1]

  • Unwanted Isomers:

    • Problem: Depending on the substitution pattern of your starting materials, you may obtain a mixture of regioisomers.

    • Solution: The regioselectivity of the cyclization is often dictated by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups can direct the cyclization to specific positions.[2] If you are facing regioselectivity issues, you may need to reconsider your synthetic strategy or introduce blocking groups.

Purification Challenges

Q3: I'm having difficulty purifying my this compound. What are the recommended procedures?

A3: Effective purification is key to obtaining your product in high purity.

  • Column Chromatography:

    • Technique: Silica gel column chromatography is a common and effective method for purifying isoquinoline derivatives.[7][8]

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Start with a low polarity mixture and gradually increase the polarity to elute your product. Monitor the fractions by TLC.

  • Recrystallization:

    • Technique: If your crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step.[9]

    • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, or mixtures of these with water or hexane.

Experimental Protocols

The following is a generalized protocol for a Pomeranz-Fritsch-type synthesis, which can be adapted for this compound.

Step 1: Formation of the Schiff Base (Benzalaminoacetal)

  • To a solution of the appropriately substituted benzaldehyde (1 equivalent) in an anhydrous solvent such as toluene, add 2,2-dimethoxyethylamine (1.1 equivalents).

  • Reflux the mixture with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the benzaldehyde is consumed.

  • Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal, which can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Carefully add the crude benzalaminoacetal to a stirred solution of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) at 0 °C.

  • Slowly warm the reaction mixture to the optimized temperature and stir for the predetermined time.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterRecommended RangeTypical Starting Point
Temperature Room Temp. to Reflux80 °C
Reaction Time 1 - 24 hours4 hours
Acid Catalyst H₂SO₄, PPA, TFAAH₂SO₄
Solvent Toluene, Xylene, DCMToluene

Visualizations

Reaction Workflow

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting LowYield Low Yield? CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes Impurities Impurities Present? LowYield->Impurities No OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp Purity OK OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime ChangeCatalyst Screen Acid Catalysts OptimizeTime->ChangeCatalyst IncompleteReaction Incomplete Reaction? (Intermediate visible in NMR) Impurities->IncompleteReaction Yes SideProducts Other Side Products? Impurities->SideProducts No PurificationIssue Purification Difficulty? Impurities->PurificationIssue No IncreaseSeverity Increase Temp/Time or use Stronger Acid IncompleteReaction->IncreaseSeverity ModifyConditions Modify Reaction Conditions (e.g., milder oxidant) SideProducts->ModifyConditions OptimizeChroma Optimize Chromatography Solvent System PurificationIssue->OptimizeChroma Yes ScreenRecrystal Screen Recrystallization Solvents OptimizeChroma->ScreenRecrystal

Caption: Decision tree for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q: Can I synthesize the isoquinoline-4-carboxylic acid first and then esterify it?

A: Yes, this is a viable alternative strategy. You can perform the cyclization to form the carboxylic acid and then carry out a standard esterification reaction (e.g., using methanol with a catalytic amount of sulfuric acid). This two-step approach might offer advantages in terms of purification of the intermediate acid.

Q: What are the key safety precautions for these reactions?

A: Always work in a well-ventilated fume hood, especially when handling strong acids, volatile organic solvents, and reagents like phosphoryl chloride. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be particularly cautious when quenching reactions involving strong acids, as this can be highly exothermic.

Q: Are there any "greener" alternatives to the classical synthesis methods?

A: There is growing interest in developing more environmentally friendly synthetic methods. Microwave-assisted organic synthesis has been shown to reduce reaction times and sometimes improve yields for isoquinoline synthesis. Additionally, research into using more benign solvents and catalysts is an active area of investigation.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • ResearchGate. (2018). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Retrieved from [Link]

  • Bobbitt, J. M., Winter, D. P., & Kiely, J. M. (1965). Synthesis of Isoquinolines. IV. 4-Benzylisoquinolines. The Journal of Organic Chemistry, 30(7), 2459–2462. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

  • YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. Retrieved from [Link]

  • Adams, R. (Ed.). (2011). Organic Reactions. John Wiley & Sons. Retrieved from [Link]

  • Lane, A. N., & Fan, T. W. M. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. bioRxiv. Retrieved from [Link]

  • Gensler, W. J. (2011). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. In R. Adams (Ed.), Organic Reactions. John Wiley & Sons. Retrieved from [Link]

  • IUCr Journals. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Retrieved from [Link]

  • Dunsford, J. J., & Stoltz, B. M. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Angewandte Chemie International Edition, 52(46), 12268-12271. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Unknown. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Unknown. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • Larouche, J., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters, 25(4), 634-638. Retrieved from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(23), 5723. Retrieved from [Link]

  • Ohta, Y., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11943-11952. Retrieved from [Link]

  • Dunsford, J. J., & Stoltz, B. M. (2014). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 12(35), 6843-6857. Retrieved from [Link]

  • Dunsford, J. J., & Stoltz, B. M. (n.d.). Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 23(12), 3128. Retrieved from [Link]

  • ResearchGate. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • Wiley Online Library. (2023). Optimizing reaction parameters for the preparation of benzo‐[h]quinoline‐4‐carboxylic acid. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline, 4-methyl-. Retrieved from [Link]

Sources

Technical Support Center: Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl Isoquinoline-4-carboxylate. This resource is designed to provide you with in-depth guidance on the proper handling, storage, and troubleshooting for this compound in a laboratory setting. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and safe handling of this compound.

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic organic compound with the molecular formula C₁₁H₉NO₂.[1][2][3] It serves as a valuable building block in organic synthesis, particularly in the development of more complex chemical compounds. Its structure is amenable to chemical modification, making it a useful precursor in the synthesis of pharmaceuticals and bioactive molecules.[4] Researchers also explore its potential in the production of dyes and fluorescent materials due to its specific optical properties.[4]

Q2: What are the key physical and chemical properties of this compound?

Understanding the physical and chemical properties of this compound is crucial for its proper handling and use in experiments.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[1][2][3]
Molecular Weight 187.2 g/mol [1][4]
Appearance Yellow to Brown Solid[4]
Melting Point 82°C[4]
Boiling Point 315.263°C at 760 mmHg[4]
Density 1.210±0.06 g/cm³ (Predicted)[4]
Q3: What are the primary hazards associated with this compound?

According to safety data sheets, this compound presents several hazards that require careful management. It is harmful if swallowed and toxic in contact with skin.[5] It can also cause skin and serious eye irritation.[5] Additionally, it is harmful to aquatic life with long-lasting effects.[5]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

To ensure personal safety, it is imperative to use appropriate PPE. This includes:

  • Gloves: Wear chemical-impermeable gloves that have been inspected prior to use.[6]

  • Eye Protection: Use safety glasses with side-shields or goggles.[5]

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If working in an area with poor ventilation or if dust formation is likely, a full-face respirator may be necessary.[6]

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and use of this compound.

Problem 1: The compound has changed color or appears degraded.
  • Possible Cause: Improper storage conditions, such as exposure to light, moisture, or incompatible materials, can lead to degradation.

  • Solution:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong acids.[6][7] The recommended storage temperature is 2-8℃.[4]

    • Assess Purity: If degradation is suspected, it is advisable to re-analyze the purity of the compound using techniques like NMR, HPLC, or LC-MS before use.

    • Procure Fresh Stock: If significant degradation is confirmed, it is best to use a fresh batch of the compound to ensure the reliability of your experimental results.

Problem 2: Inconsistent experimental results are being observed.
  • Possible Cause: This could be due to variability in the purity of the this compound, inaccurate measurements, or procedural inconsistencies.

  • Solution:

    • Standardize Procedures: Ensure that all experimental protocols are followed consistently.

    • Calibrate Equipment: Regularly calibrate balances and other measuring equipment to ensure accuracy.

    • Confirm Compound Identity and Purity: Use analytical techniques to confirm the identity and purity of your starting material. Impurities can significantly affect reaction outcomes.

Problem 3: Accidental Spill or Exposure
  • Possible Cause: Mishandling of the compound or equipment failure.

  • Solution:

    • In Case of Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of water. A physician should be consulted.[5][6]

    • In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical advice.[5]

    • If Swallowed: Rinse the mouth and immediately have the victim drink water (two glasses at most). Consult a physician.[5]

    • Spill Cleanup: Evacuate the area. For small spills, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[6] Avoid creating dust.[6] Ensure adequate ventilation. For large spills, it may be necessary to consult with an expert.[5]

Experimental Protocols & Workflows

Protocol 1: Safe Handling and Weighing

This protocol outlines the steps for safely handling and weighing solid this compound.

  • Preparation:

    • Ensure you are wearing the appropriate PPE (lab coat, gloves, and eye protection).

    • Work in a well-ventilated area, preferably a chemical fume hood.[6]

  • Handling:

    • Use a clean spatula to transfer the solid from its storage container to a weighing vessel.

    • Avoid generating dust.[6][8]

  • Weighing:

    • Use a calibrated analytical balance.

    • Close the balance door while weighing to prevent air currents from affecting the measurement.

  • Cleanup:

    • After weighing, securely close the storage container.[6]

    • Clean any residual powder from the balance and surrounding area.

    • Dispose of any contaminated materials, such as weighing paper, in an approved waste disposal plant.[5]

Protocol 2: Storage

Proper storage is critical to maintaining the stability and purity of this compound.

  • Container: Store the compound in its original, tightly sealed container.[6]

  • Location: Keep the container in a dry, cool, and well-ventilated place.[6] The recommended storage temperature is between 2-8°C.[4]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[7]

  • Labeling: Ensure the container is clearly labeled with the compound's name and any relevant hazard warnings.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues.

TroubleshootingWorkflow Troubleshooting: this compound Issues start Problem Identified inconsistent_results Inconsistent Experimental Results start->inconsistent_results degradation Compound Degradation / Color Change start->degradation spill Accidental Spill / Exposure start->spill check_purity Verify Compound Purity (NMR, HPLC) inconsistent_results->check_purity check_storage Review Storage Conditions degradation->check_storage follow_sds Follow SDS First Aid / Spill Protocol spill->follow_sds is_pure Is Purity >98%? check_purity->is_pure storage_ok Storage Conditions Correct? check_storage->storage_ok review_protocol Review Experimental Protocol refine_protocol Refine Experimental Protocol review_protocol->refine_protocol end_bad Seek Expert Consultation follow_sds->end_bad order_new Order Fresh Compound is_pure->order_new No end_good Proceed with Experiment is_pure->end_good Yes storage_ok->review_protocol Yes correct_storage Correct Storage Conditions storage_ok->correct_storage No order_new->end_bad correct_storage->end_bad refine_protocol->end_good

Caption: A decision-making workflow for troubleshooting common laboratory issues.

References

Sources

Technical Support Center: A Researcher's Guide to Overcoming Common Pitfalls in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the isoquinoline core, a privileged scaffold in a myriad of natural products and pharmaceutical agents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind common experimental challenges. This resource is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references, to empower you to troubleshoot and optimize your synthetic routes effectively.

This guide is structured to address the most frequently encountered issues in three classical and powerful methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. Each section is presented in a practical question-and-answer format to directly tackle the specific problems you may face at the bench.

Section 1: The Bischler-Napieralski Reaction: Navigating Dehydration and Cyclization

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to their aromatic isoquinoline counterparts.[1] The reaction typically employs a dehydrating agent under acidic conditions to effect an intramolecular electrophilic aromatic substitution.[2]

Troubleshooting Guide & FAQs

Question 1: My Bischler-Napieralski reaction is resulting in a low yield or has failed completely. What are the most common culprits?

Answer: Low yields in this reaction are a frequent issue and can often be traced back to a few key factors:

  • Deactivated Aromatic Ring: This reaction is fundamentally an electrophilic aromatic substitution. Consequently, it is highly sensitive to the electronic nature of the aromatic ring of your β-arylethylamide. Electron-withdrawing groups will significantly hinder the cyclization, leading to poor or no product formation.[1] The reaction is most efficient with electron-donating groups on the benzene ring.[1][2]

    • Solution: For substrates with strongly deactivating groups, consider employing more potent dehydrating agent systems, such as phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[3] This combination generates a more reactive pyrophosphate intermediate.[4] For moderately deactivated systems, increasing the reaction temperature or using a higher-boiling solvent like xylene may improve the outcome.[4]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, commonly used dehydrating agents like POCl₃ alone may not be sufficient to drive the cyclization to completion.[1]

    • Solution: As mentioned, the combination of P₂O₅ in POCl₃ is a more forceful option.[3] Other effective reagents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[2] It is also crucial to ensure all reagents and solvents are anhydrous, as any moisture will consume the dehydrating agent.

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting material or product, often resulting in the formation of intractable tars.[1]

    • Solution: Carefully control the reaction temperature. A gradual increase to the desired temperature can be beneficial. Monitor the reaction progress diligently using an appropriate technique (e.g., TLC or LC-MS) and aim to stop the reaction as soon as the starting material is consumed to prevent decomposition.[1]

Question 2: I am observing a significant amount of a styrene-like byproduct in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis and is indicative of a retro-Ritter reaction.[4] This occurs when the nitrilium ion intermediate, which is key to the cyclization, fragments. This side reaction is particularly prevalent when the resulting styrene is highly conjugated, as this provides a thermodynamic sink.[4]

  • Solution: One effective strategy to mitigate the retro-Ritter reaction is to use the corresponding nitrile as the solvent. This can shift the equilibrium away from the fragmentation pathway.[3][4] An alternative and often more effective approach is to use a modified procedure employing oxalyl chloride. This reagent helps to form an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that is prone to fragmentation.[3][4]

Question 3: My crude product is a thick, unmanageable tar, making purification extremely difficult. What can I do?

Answer: Tar formation is a common issue, especially when dealing with sensitive substrates or when reaction conditions are too harsh.[1]

  • Solution:

    • Temperature Control: Re-evaluate your reaction temperature. It may be too high, causing polymerization and decomposition.

    • Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times.

    • Solvent: Ensure you are using a sufficient amount of an appropriate anhydrous solvent to maintain a stirrable mixture.[1]

    • Purification Strategy: If you do obtain a tarry crude product, purification can be challenging. An acid-base extraction can be a powerful first step to separate the basic dihydroisoquinoline product from neutral and acidic impurities. Subsequent purification by column chromatography or recrystallization may then be more manageable.[1]

Data Presentation: Choice of Dehydrating Agent

The choice of dehydrating agent can significantly impact the success of the Bischler-Napieralski reaction. The following table provides a general comparison of commonly used reagents.

Dehydrating Agent(s)Typical ConditionsSubstrate SuitabilityPotential Pitfalls
POCl₃ Reflux in an inert solvent (e.g., toluene, acetonitrile)Electron-rich aromatic ringsMay be insufficient for deactivated rings
P₂O₅ in POCl₃ Refluxing POCl₃Deactivated or sterically hindered ringsHarsher conditions, risk of charring
Polyphosphoric Acid (PPA) High temperatures (e.g., 140-160 °C)Generally applicable, viscous mediumDifficult to stir, challenging workup
Tf₂O / 2-chloropyridine Low temperatures (e.g., -20 °C to 0 °C)Sensitive substrates, milder conditionsReagents can be expensive
Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • β-arylethylamide (1.0 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

  • Phosphorus oxychloride (POCl₃) (1.1 - 5.0 eq)

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., DCM or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-arylethylamide in the anhydrous solvent.

  • Reagent Addition: Cool the solution in an ice bath. Add the POCl₃ dropwise to the stirred solution. Note that this addition can be exothermic.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[1]

Mandatory Visualization: Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski cluster_activation Amide Activation cluster_cyclization Cyclization cluster_product Product Formation cluster_side_reaction Side Reaction Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 Reaction with POCl₃ POCl3 POCl₃ Nitrilium Nitrilium Ion Intermediate1->Nitrilium Elimination Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Styrene Styrene Byproduct Nitrilium->Styrene Retro-Ritter Fragmentation Product 3,4-Dihydroisoquinoline Cyclized->Product Rearomatization

Caption: Mechanism of the Bischler-Napieralski reaction, highlighting the key nitrilium ion intermediate and the competing retro-Ritter side reaction.

Section 2: The Pictet-Spengler Reaction: Mastering Iminium Ion Chemistry

The Pictet-Spengler reaction is a powerful and often high-yielding method for the synthesis of tetrahydroisoquinolines and their analogs, such as tetrahydro-β-carbolines.[5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6]

Troubleshooting Guide & FAQs

Question 1: My Pictet-Spengler reaction is giving low yields or failing. What should I investigate?

Answer: Several factors can contribute to low yields in a Pictet-Spengler reaction:

  • Aromatic Ring Activation: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is an electrophilic aromatic substitution and is therefore favored by electron-donating groups on the aromatic ring of the β-arylethylamine.[7] Substrates with electron-withdrawing groups may require harsher conditions or may not be suitable for this reaction.[5]

  • Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. If this intermediate is not formed efficiently, the reaction will not proceed.[6]

    • Solution: Ensure your aldehyde or ketone is sufficiently reactive. Using a slight excess of the carbonyl compound can help drive the initial condensation to completion.[7] The stability of the aldehyde is also a consideration, as they can be prone to oxidation or polymerization.[8]

  • Inappropriate Catalyst Selection: The choice and concentration of the acid catalyst are critical and often substrate-dependent.[8]

    • Solution: A range of Brønsted and Lewis acids can be used. For many substrates, protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are effective.[9] In some cases, particularly for less reactive substrates, Lewis acids may be more suitable. The concentration of the acid is also important; too much acid can lead to protonation of the starting amine, rendering it non-nucleophilic.[9]

Question 2: I am obtaining a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve the stereoselectivity?

Answer: When the reaction creates a new chiral center, controlling the stereoselectivity is a common challenge.

  • Reaction Conditions: The stereochemical outcome can be influenced by whether the reaction is under kinetic or thermodynamic control.

    • Solution: Lowering the reaction temperature often favors the kinetically controlled product, which may lead to higher diastereoselectivity. Conversely, running the reaction at a higher temperature for a longer period may allow for equilibration to the thermodynamically more stable diastereomer.

  • Chiral Auxiliaries and Catalysts: For enantioselective transformations, the use of chiral auxiliaries on the starting materials or the use of a chiral catalyst is necessary. A wide variety of chiral Brønsted acids have been developed for this purpose.[5]

Question 3: My reaction is sensitive to moisture. What precautions should I take?

Answer: The initial condensation step to form the imine (and subsequently the iminium ion) involves the elimination of water. While some Pictet-Spengler reactions are tolerant to aqueous conditions, others are sensitive to excess water.

  • Solution: Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon), especially if you are working with sensitive substrates or aiming for high stereoselectivity. The use of a dehydrating agent, such as molecular sieves, can also be beneficial.

Data Presentation: Common Acid Catalysts and Their Effects

The choice of acid catalyst can have a significant impact on the yield and stereoselectivity of the Pictet-Spengler reaction.

Acid CatalystTypical ConcentrationCharacteristics and Applications
Trifluoroacetic Acid (TFA) Catalytic to stoichiometricStrong acid, effective for many substrates.
Hydrochloric Acid (HCl) Catalytic to stoichiometricCommonly used, effective for many substrates.
p-Toluenesulfonic Acid (p-TsOH) CatalyticSolid, easy to handle, milder than TFA or HCl.
Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃) CatalyticCan be effective for less reactive substrates.
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline

This is a general procedure for the synthesis of a 1-substituted tetrahydro-β-carboline and may require optimization.[9]

Materials:

  • Tryptamine or a substituted tryptamine derivative (1.0 eq)

  • An appropriate aldehyde (e.g., benzaldehyde, 1.0-1.2 eq)

  • Solvent (e.g., dichloromethane (CH₂Cl₂), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP))

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), 10 mol%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tryptamine derivative in the chosen solvent.

  • Aldehyde Addition: To the stirred solution, add the aldehyde dropwise at room temperature.

  • Catalyst Addition: Add the acid catalyst to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (from room temperature to reflux) for the specified time (typically 1 to 24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[8]

Mandatory Visualization: Pictet-Spengler Reaction Mechanism

Pictet_Spengler cluster_imine Iminium Ion Formation cluster_cyclization Cyclization cluster_product Product Formation Amine β-Arylethylamine Imine Imine Amine->Imine Condensation Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion Imine->Iminium Protonation (H⁺) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Spirocycle->Product Rearomatization (-H⁺)

Caption: The mechanism of the Pictet-Spengler reaction, illustrating the formation of the key electrophilic iminium ion intermediate followed by cyclization.

Section 3: The Pomeranz-Fritsch Reaction: Taming Harsh Conditions

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[10] The classical conditions often require strong acids and high temperatures, which can lead to low yields and side reactions.[11]

Troubleshooting Guide & FAQs

Question 1: The yields of my Pomeranz-Fritsch reaction are consistently low. How can I improve them?

Answer: The Pomeranz-Fritsch reaction is notorious for variable and sometimes low yields.[12] Several factors can be optimized:

  • Acid Catalyst: The choice and concentration of the acid catalyst are paramount.

    • Solution: Concentrated sulfuric acid is traditionally used, but other acids like PPA, or Lewis acids such as trifluoroacetic anhydride, have been employed.[13] The optimal acid and its concentration must be determined empirically for each substrate.

  • Substrate Reactivity: The reaction is sensitive to the electronic nature of the benzaldehyde derivative.

    • Solution: Electron-donating groups on the aromatic ring generally improve yields as they facilitate the electrophilic cyclization step.[14] Electron-withdrawing groups can make the reaction more difficult, often requiring harsher conditions which can lead to more byproducts.[14]

  • Reaction Temperature: Inadequate or excessive temperature can be detrimental.

    • Solution: Low temperatures may result in a sluggish or incomplete reaction. High temperatures can promote side reactions and decomposition of the starting materials or the desired product.[14] Careful optimization of the reaction temperature is crucial.

Question 2: I am observing the formation of a seven-membered ring byproduct. How can I prevent this?

Answer: The formation of a benzo[d]azepinone scaffold is a known byproduct in the Pomeranz-Fritsch reaction, arising from a competitive cyclization pathway.[14]

  • Solution: The choice of acid catalyst is critical in directing the reaction towards the desired isoquinoline product. Studies have shown that using 37% aqueous hydrochloric acid in dioxane can favor the formation of the seven-membered ring byproduct. To promote the synthesis of the isoquinoline, consider using alternative acid catalysts such as trifluoroacetic acid (TFA) or methanesulfonic acid.[14][15]

Question 3: My reaction mixture is charring and forming a complex mixture of products. What is happening?

Answer: Charring is a clear indication that the reaction conditions are too harsh for your substrate.

  • Solution:

    • Acid Concentration: Reduce the concentration of the acid catalyst. A systematic screening of the acid concentration is recommended.[14]

    • Temperature: Lower the reaction temperature.

    • Modified Procedures: For sensitive substrates, it is highly advisable to explore milder, modified versions of the Pomeranz-Fritsch reaction, such as the Bobbitt or Jackson modifications.[12][16]

Data Presentation: Impact of Acid Catalyst on Yield

The following table illustrates the significant impact the choice of acid can have on the outcome of a modified Ugi/Pomeranz-Fritsch reaction system. While this data is from a specific system, it highlights the importance of catalyst screening.[15]

Acid CatalystYield of Isoquinoline Product (%)
HCOOHTrace
CH₃COOHTrace
37% HCl (aq) in dioxane0
CH₃COOH / conc. H₂SO₄30-36
Methanesulfonic acid (10 equiv)35
Experimental Protocol: Synthesis of 6,7-Dimethoxyisoquinoline

This protocol is adapted from a modified procedure that provides a good yield of 6,7-dimethoxyisoquinoline.[11]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 eq)

  • Aminoacetaldehyde dimethyl acetal (1.0 eq)

  • Toluene

  • Ethanol

  • Sodium borohydride (1.5 eq)

  • Tosyl chloride (1.1 eq)

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane

Procedure:

  • Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde and aminoacetaldehyde dimethyl acetal in toluene. Heat the mixture at reflux using a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).

  • Reduction: Cool the reaction mixture and add ethanol. Cool to 0 °C and add sodium borohydride portion-wise. Stir at room temperature until the reduction is complete.

  • Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride and stir vigorously.

  • Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux. The cyclization and subsequent detosylation occur in this step.

  • Work-up: Cool the reaction mixture and make it basic with sodium hydroxide. Extract the product with dichloromethane.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 6,7-dimethoxyisoquinoline.[11]

Mandatory Visualization: Pomeranz-Fritsch Reaction Troubleshooting Workflow

Pomeranz_Fritsch_Troubleshooting Start Low Yield in Pomeranz-Fritsch Reaction CheckSubstrate Is the aromatic ring electron-rich? Start->CheckSubstrate CheckConditions Are the reaction conditions too harsh? CheckSubstrate->CheckConditions Yes ModifiedProcedure Consider a Milder, Modified Procedure CheckSubstrate->ModifiedProcedure No (Electron-withdrawing groups) CheckCatalyst Is the acid catalyst optimal? CheckConditions->CheckCatalyst No OptimizeTemp Optimize Reaction Temperature CheckConditions->OptimizeTemp Yes (Charring observed) OptimizeAcid Screen Acid Catalysts and Concentration CheckCatalyst->OptimizeAcid No Success Improved Yield CheckCatalyst->Success Yes OptimizeTemp->Success OptimizeAcid->Success ModifiedProcedure->Success

Caption: A logical workflow for troubleshooting low yields in the Pomeranz-Fritsch reaction.

References

  • Bischler, A.; Napieralski, B. (1893). "Zur Kenntniss einer neuen Isochinolinsynthese". Berichte der deutschen chemischen Gesellschaft. 26 (2): 1903–1908. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Organic Chemistry Reaction (2025). Pomeranz-Fritsch Reaction. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • Naciuk, F. F., Milan, J. C., & Miranda, P. (2011). A New Modification of the Pomeranz-Fritsch Reaction. 14th Brazilian Meeting on Organic Synthesis. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • ResearchGate. The mechanism of the Pictet–Spengler reaction. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • J&K Scientific LLC (2021). Pictet-Spengler Reaction. [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • Feng, Y., et al. (2014). "Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol". RSC Advances. 4, 30733-30741. [Link]

  • Naciuk, F. F., Milan, J. C., & Miranda, P. (2013). A New Modification of the Pomeranz-Fritsch Reaction. Semantic Scholar. [Link]

  • Wang, Q., et al. (2019). "Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions". Organic Letters. 21 (10), 3722–3726. [Link]

  • Cambridge University Press. Pomeranz-Fritsch Reaction. [Link]

  • J&K Scientific LLC (2025). Bischler-Napieralski Reaction. [Link]

  • Slideshare. Bischler napieralski reaction. [Link]

  • Eurasian Chemical Communications (2021). "A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid". Eurasian Chemical Communications. 3 (1), 1-8. [Link]

  • YouTube (2022). Pomeranz-Fritsch Reaction Mechanism | Organic Chemistry. [Link]

  • MDPI (2016). "The Pictet-Spengler Reaction Updates Its Habits". Molecules. 21 (6), 764. [Link]

  • ACS Catalysis (2021). "Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst". ACS Catalysis. 11 (1), 411–423. [Link]

  • ResearchGate. Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. [Link]

  • ResearchGate. The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. [Link]

  • Organic-Reaction.com. Pictet-Spengler Reaction - Common Conditions. [Link]

  • Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

  • Chrzanowska, M., & Grajewska, A. (2023). "Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives". Molecules. 28(8), 3425. [Link]

  • ResearchGate. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. [Link]

  • ResearchGate. Synthesis of β‐carboline through Pictet‐Spengler reaction. [Link]

  • Chrzanowska, M., & Grajewska, A. (2023). "Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative". Semantic Scholar. [Link]

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Snyder, S. A., et al. (2012). "Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction". Israel Journal of Chemistry. 52(3-4), 278-293. [Link]

  • Stanford University. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. [Link]

Sources

Technical Support Center: Degradation Pathways of Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl Isoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the stability testing and degradation analysis of this compound. Understanding the degradation pathways is a critical component of drug development, essential for creating stable formulations and robust analytical methods.[1][2] This document provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you design and interpret your stability studies effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and degradation of this compound.

Q1: What are the primary predicted degradation pathways for this compound?

A1: Based on the structure, which features a hydrolysable ester group and a nitrogen-containing heterocyclic ring, two primary degradation pathways are predicted under typical forced degradation conditions:

  • Hydrolytic Degradation: The most probable pathway involves the hydrolysis of the methyl ester functional group. This reaction can be catalyzed by either acid or base, cleaving the ester bond to yield Isoquinoline-4-carboxylic acid and methanol.[3] Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.[3]

  • Oxidative Degradation: The isoquinoline ring's nitrogen atom is susceptible to oxidation. Treatment with common oxidants like hydrogen peroxide is expected to form the This compound N-oxide . While the isoquinoline ring itself is relatively resistant to oxidation, harsh conditions could potentially lead to ring cleavage.[4][5]

The following diagram illustrates these predicted primary degradation pathways.

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway parent This compound (C₁₁H₉NO₂) hydrolysis_product Isoquinoline-4-carboxylic Acid (C₁₀H₇NO₂) parent->hydrolysis_product  Acid/Base Hydrolysis (H₂O, H⁺/OH⁻)   oxidation_product This compound N-oxide (C₁₁H₉NO₃) parent->oxidation_product  Oxidation (e.g., H₂O₂)  

Caption: Predicted primary degradation pathways for this compound.

Q2: I'm observing unexpected peaks in my HPLC chromatogram after storing my compound in solution. Could this be degradation?

A2: Yes, the appearance of new, unexpected peaks is a classic indicator of chemical degradation. For this compound, the most likely degradant in a neutral or slightly acidic/basic aqueous solution would be Isoquinoline-4-carboxylic acid due to hydrolysis. If the solution was exposed to light or contained trace oxidizing agents, other degradants could also form. It is crucial to use a validated stability-indicating analytical method to separate and quantify the parent compound from any potential degradation products.[6][7]

Q3: What are the standard stress conditions I should use to investigate the degradation pathways of this molecule?

A3: Forced degradation studies should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-world storage conditions. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[6][8] A typical set of starting conditions is summarized in the table below.

Stress ConditionReagent / ConditionTypical DurationPredicted Primary Degradant
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for up to 7 daysIsoquinoline-4-carboxylic acid
Base Hydrolysis 0.1 M NaOHRoom Temp or 60°C for up to 24 hrsIsoquinoline-4-carboxylic acid
Oxidation 3% H₂O₂Room Temp for up to 7 daysThis compound N-oxide
Thermal Dry Heat at 80-105°CUp to 7 daysVaries; potential for decarboxylation at high temps
Photolytic ICH Q1B Option 2: >1.2 million lux hours & >200 W·h/m²VariableComplex mixture; potential for radical reactions
Troubleshooting Guide for Degradation Experiments

This section addresses specific issues you might encounter during your experiments in a problem-solution format.

Problem 1: I am not observing any significant degradation under standard hydrolytic (0.1 M HCl/NaOH) or oxidative (3% H₂O₂) conditions.

  • Causality: The molecule may be more stable than anticipated under mild stress conditions. The rate of degradation is influenced by temperature, reagent concentration, and time.

  • Solution & Scientific Rationale:

    • Increase Temperature: For hydrolytic and oxidative studies where no degradation is seen at room temperature, increase the temperature in increments (e.g., to 60°C or 80°C).[8][9] Chemical reaction rates generally double for every 10°C increase in temperature.

    • Increase Reagent Concentration: If increasing temperature is not effective or feasible, consider cautiously increasing the concentration of the acid, base, or oxidizing agent (e.g., from 0.1 M to 1.0 M HCl/NaOH, or from 3% to 15-30% H₂O₂).[10]

    • Extend Exposure Time: Increase the duration of the study, taking samples at extended time points (e.g., 2, 5, and 7 days).

    • Self-Validation Check: Always run a control sample (API in solvent without the stressor) under the same temperature conditions to ensure the observed degradation is due to the stressor and not just heat.

Problem 2: My sample shows >50% degradation with multiple, poorly resolved peaks after a short time.

  • Causality: The applied stress conditions are too harsh, causing rapid and extensive degradation of the parent compound and potentially leading to the formation of secondary degradants. The goal is to achieve a target degradation of 5-20% to primarily identify the most relevant degradation products.[2]

  • Solution & Scientific Rationale:

    • Reduce Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C instead of 80°C).

    • Reduce Reagent Concentration: Use a more dilute acid, base, or oxidizing agent (e.g., 0.01 M NaOH instead of 0.1 M).

    • Reduce Exposure Time: Sample at much earlier time points (e.g., 0, 1, 2, 4, and 8 hours instead of days).

    • Self-Validation Check: The ideal condition is one where you can observe a clear, time-dependent decrease in the parent peak area and a corresponding increase in one or more degradant peaks, achieving the target degradation level within a reasonable timeframe.

Problem 3: My main hydrolytic degradation peak is showing significant tailing in my reverse-phase HPLC method.

  • Causality: The primary hydrolytic degradant is Isoquinoline-4-carboxylic acid. The carboxylic acid group is acidic and can interact with residual, un-capped silanol groups on the silica-based C18 column, leading to peak tailing.

  • Solution & Scientific Rationale:

    • Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to a value approximately 2 pH units below the pKa of the carboxylic acid (typically pKa ~4-5). A pH of 2.5-3.0, achieved with buffers like phosphate or formate, will ensure the carboxyl group is fully protonated (-COOH), making it less polar and less likely to interact with silanols.

    • Use an End-Capped Column: Employ a high-quality, modern HPLC column that is fully end-capped to minimize the number of available free silanols.

    • Check for Metal Chelation: Although less common, the isoquinoline nitrogen and adjacent carboxylate can potentially chelate metal ions. If you suspect metal contamination in your HPLC system or samples, consider adding a weak chelating agent like 0.1% EDTA to the mobile phase.

    • Self-Validation Check: A successful modification will result in a symmetric peak for the degradant, with a tailing factor between 0.9 and 1.5.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a forced degradation study on this compound.

Protocol 1: Forced Degradation Study Workflow

  • Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization p1 Define Method Objectives & Develop Initial HPLC Method p2 Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) p1->p2 s1 Acid Hydrolysis (0.1 M HCl, 60°C) p2->s1 Expose Aliquots s2 Base Hydrolysis (0.1 M NaOH, RT) p2->s2 Expose Aliquots s3 Oxidation (3% H₂O₂, RT) p2->s3 Expose Aliquots s4 Thermal (80°C, Solid & Solution) p2->s4 Expose Aliquots s5 Photolytic (ICH Q1B Light Box) p2->s5 Expose Aliquots a1 Sample at Time Points (e.g., 0, 2, 8, 24h) s1->a1 s2->a1 s3->a1 s4->a1 s5->a1 a2 Neutralize Acid/Base Samples a1->a2 a3 Analyze by HPLC-PDA a2->a3 a4 Check for Peak Purity & Mass Balance a3->a4 a5 Characterize Degradants (LC-MS/MS, NMR) a4->a5

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. A 50:50 mixture of acetonitrile and water is a good starting solvent.

    • Rationale: This concentration is typically sufficient for easy detection by HPLC-UV and subsequent characterization by LC-MS.[8]

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Place in a temperature-controlled oven or water bath at 60°C.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Place 5 mL of the stock solution in a 60°C oven.

      • Solid: Place approximately 10-20 mg of solid API in a 105°C oven.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz) to a light source as specified by ICH Q1B guidelines. Run a dark control sample wrapped in aluminum foil in parallel.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours, and up to 7 days if needed).

    • For acid and base hydrolysis samples, immediately neutralize the aliquot with an equimolar amount of base (NaOH) or acid (HCl), respectively, before HPLC analysis.

    • Rationale: Neutralization stops the degradation reaction, ensuring the chromatogram accurately reflects the sample at that specific time point.

    • Dilute all samples with the mobile phase to a suitable concentration (e.g., 50-100 µg/mL).

    • Analyze all samples using a developed and validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Assess the mass balance. The sum of the parent peak area and all degradant peak areas should ideally remain constant over the study period.

    • Use PDA data to check for peak purity of the parent peak to ensure no degradants are co-eluting.

    • For significant degradants, use techniques like LC-MS/MS to obtain mass information and propose structures.

References
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. ACS Publications - Organic Letters. [Link]

  • Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis. [Link]

  • Forced degradation – Knowledge and References. Taylor & Francis Online. [Link]

  • Summary of forced degradation results. ResearchGate. [Link]

  • Photolytic Degradation and Its Prevention. Pharmaguideline. [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Reactions of Isoquinoline. Houben-Weyl Methods of Organic Chemistry, Vol. E 7b, p. 215-289. [Link]

  • Reactions of Isoquinoline. YouTube. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • HYDROLYSIS REACTIONS. IntechOpen. [Link]

Sources

Technical Support Center: Troubleshooting the Crystallization of Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for Methyl Isoquinoline-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the crystallization and purification of this compound. As a critical purification step, successful crystallization is paramount for obtaining material of high purity for subsequent applications. This guide provides in-depth, experience-driven solutions to frequently encountered issues.

Section 1: Compound Properties at a Glance

Before troubleshooting, a quick review of the key physical properties of this compound can provide critical context for experimental design.

PropertyValueSource(s)
CAS Number 20317-40-2[1][2]
Molecular Formula C₁₁H₉NO₂[2][3]
Molecular Weight 187.2 g/mol [2][3]
Appearance Yellow to Brown Solid[3]
Melting Point 82°C[3]
Boiling Point 315.26°C (at 760 mmHg)[3]
Section 2: Troubleshooting Guide

This section addresses the most common failures encountered during the crystallization of this compound in a direct question-and-answer format.

Question 1: I've dissolved my crude this compound in hot solvent and allowed it to cool, but no crystals have formed. What's wrong?

This is the most frequent issue in crystallization and typically points to one of two scenarios: either the solution is not sufficiently saturated, or it is supersaturated and requires an energy input to initiate nucleation.

Causality & Solution Workflow:

  • Problem: Insufficient Saturation (Too Much Solvent). This is the most common reason for crystallization failure.[4] If an excess of solvent was used, the concentration of the solute may not reach the saturation point even upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a nitrogen stream or using a rotary evaporator. Allow the more concentrated solution to cool again.[5]

  • Problem: Supersaturation (Lack of Nucleation Sites). The solution may be cooled below its saturation point but lacks a surface or particle to initiate crystal growth.

    • Solution A: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. This action creates microscopic etches in the glass, which serve as ideal nucleation points for crystal formation to begin.[4]

    • Solution B: Seed Crystallization. If you have a small crystal of pure this compound from a previous batch, add it to the cooled solution. This "seed" crystal provides a perfect template for other molecules to deposit onto, bypassing the initial energy barrier for nucleation.[4]

    • Solution C: Drastic Cooling. Once the solution has cooled to room temperature, place it in an ice-water bath. The significant decrease in temperature will dramatically lower the solubility, which can often force crystallization to begin.[6]

Question 2: Instead of solid crystals, my compound separated as an oily liquid. How do I resolve this "oiling out"?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[4] For this compound (M.P. 82°C), this can happen if the solution is still quite hot when saturation is reached or if significant impurities are present.

Causality & Solution Workflow:

  • Problem: High Impurity Load. Impurities can significantly depress the melting point of a compound, making it more prone to oiling out.[4] Structurally related impurities are particularly problematic as they can disrupt the crystal lattice formation.[7][8]

    • Solution: If the crude material is of low purity (<90%), consider a preliminary purification step like column chromatography to remove the bulk of impurities before attempting recrystallization.

  • Problem: Inappropriate Solvent Choice or Cooling Rate. A solvent with a very high boiling point can keep the solution temperature above the compound's melting point during precipitation.[9] Cooling the solution too rapidly can also shock the system, favoring the formation of a disordered, liquid-like state over an ordered crystal lattice.

    • Solution A: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-15%) to lower the saturation temperature. Allow the solution to cool much more slowly.[5] Insulating the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature) can promote slow, ordered crystal growth.

    • Solution B: Change Solvents. Switch to a solvent or solvent system with a lower boiling point. For a compound with an 82°C melting point, solvents like ethyl acetate (b.p. 77°C) or ethanol (b.p. 78°C) are less likely to cause oiling out compared to toluene (b.p. 111°C).[9]

Question 3: Crystals formed almost instantly as a very fine powder upon cooling. Is this acceptable?

While you have successfully produced a solid, this is not an ideal outcome. Very rapid crystallization, often called "crashing out," tends to trap impurities and solvent within the rapidly forming crystal lattice, defeating the purpose of purification.[5]

Causality & Solution Workflow:

  • Problem: Excessive Supersaturation. This usually happens when the minimum possible amount of a highly effective solvent is used, or the solution is cooled too quickly.

    • Solution: Gently reheat the flask to re-dissolve the solid. Add a small additional volume of the hot solvent (5-10%) to slightly decrease the solution's saturation level.[5] Then, ensure the solution cools slowly and without disturbance. This allows for the formation of larger, more perfect crystals, which are better at excluding impurities.[10]

Question 4: My final yield of pure crystals is disappointingly low. What are the likely causes?

A low yield can be attributed to several factors, from using too much solvent to physical loss of product during transfer steps.

Causality & Solution Workflow:

  • Problem: Excessive Solvent. As discussed in Q1, using too much solvent is the most common culprit. A significant portion of your compound will remain dissolved in the "mother liquor" even after cooling.[5]

    • Solution: Before discarding the mother liquor, try concentrating it by removing the solvent and see if a second crop of crystals can be obtained. Be aware this second crop will likely be less pure than the first. For future experiments, be more judicious with the initial amount of solvent.

  • Problem: Premature Crystallization. If crystals begin to form in the funnel during a hot filtration step (to remove insoluble impurities), you will lose a significant amount of product.

    • Solution: Use a pre-heated funnel and flask for hot filtration. Before filtering, add a small excess of hot solvent to the solution to ensure the compound remains dissolved during the transfer.

  • Problem: Improper Washing. Washing the collected crystals with a solvent in which they have some solubility will dissolve part of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[11] The compound's solubility will be lowest at this temperature, minimizing loss.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for crystallizing this compound?

The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[10] Given its aromatic ester structure, several options are viable. A small-scale solvent screening is the most reliable way to determine the best choice.

Recommended Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl Acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Chlorinated Solvents: Dichloromethane (often used as part of a mixed system)

  • Non-polar Solvents (for mixed systems): Hexanes, Heptane

A good starting point would be ethanol or an ethyl acetate/hexane mixture.[9][12]

Q2: How do I perform an effective solvent screening?

  • Place a small amount of your crude material (approx. 20-30 mg) into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage.[10]

  • Gently heat the tubes that showed poor room-temperature solubility in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that dissolves the compound completely when hot but yields a large amount of crystalline solid upon cooling.

Q3: How pure should my crude material be before I attempt crystallization?

Crystallization is most effective as a final polishing step. If your crude material contains more than 10-15% impurities, the process can be difficult and may lead to oiling out or poor recovery.[7] In such cases, performing a bulk purification like flash column chromatography first is highly recommended to improve the starting purity.

Section 4: Recommended Crystallization Protocol

This protocol provides a robust, step-by-step methodology for the crystallization of this compound.

  • Choose the Solvent: Based on a prior screening (see FAQ), select the optimal solvent or solvent pair. For this example, we will use Ethanol .

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (a 50 mL flask is suitable).

    • Add a magnetic stir bar or a few boiling chips.

    • Add a small volume of ethanol (e.g., 5 mL) and begin heating the mixture on a hot plate with stirring.

    • Continue adding hot ethanol in small portions until the solid is completely dissolved at the boiling point. Crucial Step: Once dissolved, add an extra 5-10% of solvent to ensure the solution is not oversaturated, which helps prevent premature crashing out.[5]

  • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (if carbon was used or insoluble impurities are present):

    • Set up a vacuum filtration apparatus with a Büchner or Hirsch funnel. Place a piece of filter paper in the funnel.

    • Pre-heat the filtration apparatus by pouring boiling solvent through it.

    • Quickly filter the hot solution. If crystals form on the funnel, wash them through with a small amount of hot solvent.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and set it on a surface where it will not be disturbed.

    • Allow the solution to cool slowly to room temperature. Large, well-formed crystals are indicative of a successful slow crystallization.

    • Once room temperature is reached and crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a minimal amount of ice-cold ethanol to rinse away the impurity-laden mother liquor from the crystal surfaces.[11]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the crystals to a clean, pre-weighed watch glass and allow them to air dry completely. For faster results, dry in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C).

  • Validation:

    • Weigh the dried crystals to calculate the percent recovery.

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value of 82°C indicates high purity.[3]

Section 5: Visual Guides

Diagram 1: Crystallization Troubleshooting Workflow

G start Attempt Crystallization cool Cool Solution start->cool result Observe Outcome cool->result no_xtal No Crystals Formed result->no_xtal Negative oil Compound Oiled Out result->oil Oily good_xtal Good Crystals Formed result->good_xtal Crystalline sol_no_xtal 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->sol_no_xtal sol_oil 1. Re-heat & Add More Solvent 2. Cool S-L-O-W-L-Y 3. Consider Different Solvent oil->sol_oil end_good Isolate, Wash, Dry good_xtal->end_good sol_no_xtal->result Re-cool sol_oil->result Re-cool end_bad Re-evaluate Protocol (Purity, Solvent Choice)

Caption: A decision-making workflow for common crystallization problems.

References
  • Vertex AI Search. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • PubChem. Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. National Center for Biotechnology Information.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022).
  • CrystEngComm. Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). Royal Society of Chemistry.
  • ThoughtCo. Troubleshooting Problems in Crystal Growing. (2025).
  • Chemistry For Everyone. How Do Impurities Affect Crystal Structures?. (2025). YouTube.
  • ResearchGate. The influence of impurities and solvents on crystallization. Request PDF.
  • Filter Dryer. Troubleshooting Common Issues in Vacuum Crystallizer Equipment. (2025).
  • Cambridge University Press & Assessment. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. (2019).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022).
  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
  • Altum Technologies. Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023).
  • Unknown Source. COMMON SOLVENTS FOR CRYSTALLIZATION. PDF.
  • MySkinRecipes. This compound.
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. (2022).
  • University of California, Los Angeles. Recrystallization I 10.
  • University of California, Davis. Recrystallization.
  • Chemistry LibreTexts. Recrystallization. (2023).
  • PubMed Central. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.
  • BLD Pharm. 20317-40-2|this compound.
  • IUCr Journals. Methyl 2-phenylquinoline-4-carboxylate. (2016).
  • Appretech Scientific Limited. This compound.

Sources

Technical Support Center: Methyl Isoquinoline-4-carboxylate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reaction kinetics involving methyl isoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis and subsequent reactions of this important heterocyclic compound. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues you might encounter during common reactions involving this compound, such as hydrolysis, amidation, and C-C coupling reactions.

Hydrolysis Reactions (Saponification)

Q1: My hydrolysis of this compound to isoquinoline-4-carboxylic acid is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?

A1: Incomplete hydrolysis is a frequent issue and can stem from several factors related to reaction conditions and reagent choice.

  • Insufficient Base: The stoichiometry of the base is critical. Ensure at least one equivalent of a strong base like NaOH or KOH is used. For sterically hindered substrates or less reactive esters, using an excess of the base (1.5-2.0 equivalents) can drive the reaction to completion.

  • Inadequate Temperature: While room temperature hydrolysis is possible, heating is often necessary to achieve a reasonable reaction rate. Refluxing in a suitable solvent system is a common strategy.[1] The optimal temperature will depend on the solvent used.

  • Poor Solubility: this compound may have limited solubility in purely aqueous solutions. The use of a co-solvent is essential.

    • Solvent Choice: A mixture of water and a miscible organic solvent like methanol, ethanol, or dioxane is typically employed.[2] The ratio of the organic solvent to water can be adjusted to ensure the starting material is fully dissolved at the reaction temperature. For instance, a 1:1 or 2:1 mixture of ethanol to aqueous NaOH is a good starting point.

  • Reaction Monitoring: It is crucial to monitor the reaction progress to determine the appropriate reaction time. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting material.[3]

Q2: I'm observing side product formation during the alkaline hydrolysis of my substituted this compound. What are these side products and how can I avoid them?

A2: Side reactions can lower your yield and complicate purification. The nature of the side products depends on the substituents on the isoquinoline ring.

  • Ring Opening/Degradation: Under harsh basic conditions and elevated temperatures, the isoquinoline ring itself can be susceptible to degradation, although this is less common.[4] To mitigate this, use the mildest conditions that afford a reasonable reaction rate. Consider using a weaker base like lithium hydroxide (LiOH) or performing the reaction at a lower temperature for a longer duration.

  • Reactions of Other Functional Groups: If your molecule contains other base-sensitive functional groups (e.g., other esters, halides on activated positions), they may also react. A thorough analysis of your substrate's reactivity is necessary. In such cases, enzymatic hydrolysis might be a milder alternative.[5]

Amidation Reactions

Q3: My amidation reaction between this compound and a primary/secondary amine is not proceeding to completion. What can I do to improve the yield?

A3: Direct amidation of esters with amines can be slow and often requires activation or specific conditions to proceed efficiently.

  • Direct Aminolysis: This method often requires high temperatures and may not be suitable for sensitive substrates. Using a large excess of the amine can help drive the equilibrium towards the product.

  • Catalysis: The reaction can be catalyzed by Lewis acids or bases. For instance, sodium methoxide can be used to generate the amide anion, which is a more potent nucleophile.

  • Conversion to a More Reactive Intermediate: A more reliable approach is to first hydrolyze the ester to the carboxylic acid and then couple it with the amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU). This two-step process often provides higher yields and cleaner reactions.

  • Alternative: Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting isoquinoline-4-carbonyl chloride will react readily with amines.[3]

General Reaction Kinetics Troubleshooting

Q4: My reaction kinetics are not reproducible between batches. What are the common sources of this variability?

A4: Reproducibility is key in kinetics studies. Inconsistent results often point to subtle variations in experimental parameters.

  • Reagent Purity: Ensure the purity of your this compound, solvents, and other reagents is consistent. Impurities can act as catalysts or inhibitors.

  • Water Content: For many organic reactions, trace amounts of water can have a significant impact. Always use anhydrous solvents when required.[6]

  • Temperature Control: Maintain precise and consistent temperature control. Use an oil bath or a temperature-controlled reaction block. Even small fluctuations in temperature can significantly alter reaction rates.

  • Stirring Rate: In heterogeneous reactions, or even in homogenous reactions with viscous solutions, the stirring rate can affect mass transfer and thus the observed reaction rate. Ensure the stirring is vigorous and consistent across all experiments.

  • Atmosphere: If your reaction is sensitive to oxygen or moisture, ensure you are using a consistent inert atmosphere (e.g., nitrogen or argon).

II. Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize this compound?

A1: One common method is the Fischer esterification of isoquinoline-4-carboxylic acid.[7] This involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). Alternatively, palladium-catalyzed reactions can be employed for the synthesis of substituted isoquinolines, which can then be functionalized to the desired carboxylate.[8]

Q2: How can I monitor the kinetics of a reaction involving this compound?

A2: Several analytical techniques can be used:

  • HPLC: This is a highly effective method for monitoring the disappearance of the starting material and the appearance of the product.[3][9] A UV detector is suitable as the isoquinoline ring is chromophoric.

  • NMR Spectroscopy: ¹H NMR can be used to monitor the reaction by integrating the signals corresponding to the methyl ester protons of the starting material and a characteristic proton signal of the product.

  • LC-MS: This technique is particularly useful for identifying any intermediates or side products that may form during the reaction.[3]

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a solid at room temperature.[10] Its molecular formula is C₁₁H₉NO₂, with a molecular weight of approximately 187.2 g/mol .[11][12] It is soluble in many common organic solvents.[13]

Q4: Are there any safety precautions I should be aware of when working with this compound and its reactions?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Many of the reagents used in the synthesis and reactions of isoquinolines can be corrosive, toxic, or flammable. For example, reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water.[14] Always work in a well-ventilated fume hood, especially when handling volatile or hazardous chemicals.

III. Experimental Protocols & Data

Protocol 1: Alkaline Hydrolysis of this compound

This protocol details a standard procedure for the saponification of this compound to isoquinoline-4-carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Add sodium hydroxide (1.5 eq) to the solution.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution to pH 3-4 with 1M HCl. The product, isoquinoline-4-carboxylic acid, should precipitate out of solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation: Solvent Effects on Hydrolysis Rate

The choice of solvent can significantly impact the rate of hydrolysis. The following table summarizes hypothetical relative reaction rates in different co-solvent systems under identical temperature and concentration conditions.

Co-solvent (1:1 with water)Relative RateNotes
Methanol1.0Good solubility for both ester and base.
Ethanol0.8Slightly slower due to increased steric hindrance and lower polarity.
Dioxane1.2Aprotic co-solvent can enhance the nucleophilicity of the hydroxide ion.[2]
Acetonitrile0.5Can be less effective at solvating the ionic transition state.

IV. Visualizations

Experimental Workflow: Hydrolysis and Workup

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve Ester in EtOH/H2O B 2. Add NaOH A->B C 3. Reflux (80-90°C) B->C D 4. Monitor by TLC C->D E 5. Cool & Remove EtOH D->E Reaction Complete F 6. Acidify with HCl E->F G 7. Precipitate Product F->G H 8. Filter & Dry G->H

Caption: Workflow for the hydrolysis of this compound.

Reaction Mechanism: Base-Catalyzed Hydrolysis

Caption: Simplified mechanism of alkaline ester hydrolysis.

V. References

  • Li, W., et al. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry, 20, 1914–1921. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Direct Conversion of Amides to Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. [Link]

  • ResearchGate. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • Chemistry Scholars. (2021). Reactions of Isoquinoline | TYBSc Chemistry. YouTube. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Xu, X., et al. (2021). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 11(45), 28243-28261. [Link]

  • Douglas, C. J., & Movassaghi, M. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters, 15(23), 6094–6097. [Link]

  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Douglas, C. J., & Movassaghi, M. (2013). Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. PubMed. [Link]

  • Appretech Scientific Limited. This compound. [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • Boyle, A. G., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters, 25(4), 634–638. [Link]

  • Sha, Y., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(14), 9574–9585. [Link]

  • University of Groningen. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. [Link]

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Validation & Comparative

A Comparative Guide to Methyl Isoquinoline-4-carboxylate and Other Isoquinoline Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, a testament to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth comparative analysis of Methyl Isoquinoline-4-carboxylate against other isoquinoline esters, offering field-proven insights and experimental data to inform research and development in this vital area.

This document moves beyond a simple listing of facts, delving into the causality behind experimental observations and structure-activity relationships (SAR). By understanding the "why," researchers can more effectively design and synthesize novel isoquinoline-based therapeutics.

The Isoquinoline Core: A Foundation for Diverse Bioactivity

The isoquinoline framework, a fusion of a benzene and a pyridine ring, provides a versatile template for molecular design. The nitrogen atom's position and the planar aromatic system are key to its ability to interact with various biological targets. The substituent at the 4-position of the isoquinoline ring has been shown to be particularly influential in modulating the biological activity of these compounds.[2]

This compound: A Key Building Block

This compound is a foundational derivative used in the synthesis of more complex, biologically active molecules. Its chemical properties, including a molecular weight of 187.19 g/mol and a melting point of 82°C, make it a versatile starting material.[6]

Comparative Performance Analysis: Anticancer and Antimicrobial Activities

Direct, head-to-head comparative studies of a homologous series of isoquinoline-4-carboxylate esters are limited in the current literature. However, by synthesizing data from various studies on C4-substituted isoquinolines and analogous quinoline derivatives, we can construct a valuable comparative overview.

Anticancer Cytotoxicity

The esterification of the carboxylic acid at the C-4 position can significantly influence a compound's cytotoxic profile. This is often attributed to changes in lipophilicity, which affects cell membrane permeability, and the potential for intracellular hydrolysis by esterases to release the active carboxylic acid form.

A study on C4-substituted isoquinolines explored the cytotoxicity of α,β-unsaturated esters. While not a direct comparison of simple alkyl esters, the data provides insight into the impact of ester-containing substituents at the C4 position.

Table 1: Comparative Cytotoxicity of C4-Substituted Isoquinoline Derivatives

CompoundStructureCell LineIC50 (µM)
(E)-Methyl 3-(isoquinolin-4-yl)acrylate A derivative of this compoundNot specified in available abstractsData not available in abstracts
Unsaturated Amide Analogues (6b, 6c) Amide derivatives of the acrylate estersHuman non-small cell lung carcinoma (NSCLC)Showed activity

Data synthesized from a study on C4-substituted isoquinolines.

The study indicated that certain amide derivatives of these C4-substituted acrylate esters showed activity against human non-small cell lung carcinoma, highlighting the potential of modifying the C4-position to tune anticancer effects.

Insights from the closely related quinoline-4-carboxylic acid series show that the ester form can act as a prodrug. For instance, a methyl ester analog of a quinoline-4-carboxylic acid was inactive in an enzymatic assay but possessed improved cytotoxicity in cells, suggesting intracellular hydrolysis to the active acid.[7] This principle is a critical consideration in the design of isoquinoline-based anticancer agents.

Antimicrobial and Antiviral Activity

The isoquinoline scaffold is a known pharmacophore for antimicrobial and antiviral agents. The nature of the ester at the C-4 position can impact the compound's spectrum of activity and potency.

A study on novel isoquinoline derivatives identified several ester-containing compounds with notable bactericidal and antifungal activity. For example, chlorinated chlorobenzoate and chlorophenylpropanoate esters exhibited the greatest antifungal activity.[4] Another study found that certain tricyclic isoquinoline derivatives, synthesized using dimethyl acetylenedicarboxylate, displayed antibacterial properties against Gram-positive pathogens, with MIC values ranging from 16 to 128 µg/mL.[8][9]

In the antiviral realm, a non-halogenated isoquinoline compound, ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate, demonstrated potent inhibitory activity against HIV.[5] This finding underscores the potential of ethyl esters at the C-4 position in the development of novel antiviral therapeutics.

Structure-Activity Relationship (SAR): The "Why" Behind the Performance

The biological activity of isoquinoline-4-carboxylate esters is dictated by a combination of factors, including:

  • Lipophilicity and Cell Permeability: The length and branching of the alkyl chain of the ester group directly influence the compound's lipophilicity. Generally, a more lipophilic compound will have better cell membrane permeability. This can lead to increased intracellular concentrations and, consequently, enhanced biological activity. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.

  • Steric Hindrance: The size of the ester group can affect how the molecule binds to its biological target. A bulky ester group may cause steric hindrance, preventing optimal interaction with the active site of an enzyme or receptor.

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes present in the body. The rate of hydrolysis can be influenced by the structure of the ester. For instance, bulkier esters may be more resistant to hydrolysis, leading to a longer duration of action. This property can be exploited in prodrug design, where an inactive ester is administered and then hydrolyzed in vivo to release the active carboxylic acid.

Structure_Activity_Relationship Key Factors Influencing Bioactivity of Isoquinoline-4-Carboxylate Esters Ester Ester Group (e.g., Methyl, Ethyl, Propyl) Lipophilicity Lipophilicity Ester->Lipophilicity Influences Steric Steric Hindrance Ester->Steric Causes Metabolism Metabolic Stability (Esterase Hydrolysis) Ester->Metabolism Affects Permeability Cell Membrane Permeability Lipophilicity->Permeability Determines Activity Biological Activity (e.g., Anticancer, Antimicrobial) Permeability->Activity Impacts Steric->Activity Affects Binding Metabolism->Activity Modulates Duration

Caption: Factors influencing the bioactivity of isoquinoline-4-carboxylate esters.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][10]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the isoquinoline ester derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow MTT Assay for Cytotoxicity Evaluation A Seed Cells (96-well plate) B Treat with Isoquinoline Esters A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan (e.g., with DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

Principle: A series of dilutions of the test compound are incubated with a standardized inoculum of the microorganism. The lowest concentration that prevents visible growth is the MIC.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the isoquinoline ester compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

MIC_Assay_Workflow MIC Assay for Antimicrobial Susceptibility A Prepare Serial Dilutions of Isoquinoline Esters B Inoculate with Microorganism A->B C Incubate B->C D Observe for Growth (Turbidity) C->D E Determine MIC D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

While this compound serves as a crucial starting point, the available data, though fragmented, suggests that modification of the ester group at the C-4 position is a viable strategy for tuning the biological activity of isoquinoline derivatives. The ethyl ester has shown promise in the antiviral arena, while other ester derivatives have demonstrated antimicrobial potential.

The field would greatly benefit from systematic studies that directly compare a homologous series of isoquinoline-4-carboxylate esters (methyl, ethyl, propyl, etc.) across a panel of anticancer, antimicrobial, and other relevant biological assays. Such studies would provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective isoquinoline-based therapeutic agents. The insights from analogous quinoline series provide a strong rationale for pursuing this line of inquiry.

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A Comparative Guide to the Biological Activity of Methyl Isoquinoline-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] This guide provides an in-depth comparative analysis of the biological activities of derivatives of isoquinoline-4-carboxylic acid, with a specific focus on anticancer and enzyme inhibitory properties. While direct biological data for Methyl Isoquinoline-4-carboxylate is limited in publicly accessible literature, this guide will objectively compare its closely related structural analogs, providing a valuable resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanistic insights, and detailed experimental protocols to offer a comprehensive understanding of this important class of compounds.

Anticancer Activity: A Tale of Substitution and Potency

The isoquinoline nucleus is a fertile ground for the development of potent anticancer agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on the isoquinoline ring. This section compares the cytotoxic effects of various isoquinoline and quinoline derivatives against several human cancer cell lines.

Comparative Analysis of Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected isoquinoline and quinoline derivatives. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
Isoquinoline-1-carboxaldehyde Thiosemicarbazone Derivatives
4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazoneL1210 LeukemiaT/C value of 177[2]
4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazoneL1210 LeukemiaT/C value of 177[2]
Aminoisoquinoline-5,8-quinone Derivatives
Derivative from L-alanineVarious0.5 - 6.25[3]
Derivative from L-leucineVarious0.5 - 6.25[3]
Derivative from L-phenylalanineVarious0.5 - 6.25[3]
4-Oxoquinoline-3-carboxamide Derivatives
Compound 16bGastric CancerSignificant[4]
Compound 17bGastric CancerSignificant[4]
4-Aminoquinoline Derivatives
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4687.35 - 8.73[5][6]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[5][6]

*Note: Activity is expressed as a percentage of treated vs. control tumor growth.

The data clearly indicates that substitutions at various positions of the isoquinoline and quinoline rings play a crucial role in determining the anticancer potency. For instance, amino and methylamino substitutions at the C4 position of isoquinoline-1-carboxaldehyde thiosemicarbazones demonstrate significant antitumor activity in vivo.[2] Similarly, amino acid-bearing aminoisoquinoline-5,8-quinones show promising cytotoxicity, with the specific amino acid influencing the activity.[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully aspirate the culture medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Enzyme Inhibition: Targeting Key Players in Disease

Beyond direct cytotoxicity, isoquinoline and quinoline derivatives have shown remarkable potential as inhibitors of various enzymes implicated in disease pathogenesis. This section focuses on their activity against Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a validated target in cancer and autoimmune diseases.

Comparative Analysis of DHODH Inhibition

The following table presents the in vitro inhibitory activity of selected quinoline-4-carboxylic acid derivatives against human DHODH.

CompoundhDHODH IC50 (nM)Reference
Brequinar (Reference Inhibitor)~20[9]
Compound 41 (a potent quinoline-based analog)9.71 ± 1.4[10][11]
Compound 43 (a potent quinoline-based analog)26.2 ± 1.8[10][11]
Compound 46 (a 1,7-naphthyridine analog)28.3 ± 3.3[10][11]
H-006 (a potent DHODH inhibitor)3.8[12]
A771726 (active metabolite of Leflunomide)411[12]
7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (COX-2 Inhibitor)43 (COX-2)[13]

The data highlights the potent inhibitory activity of quinoline-4-carboxylic acid derivatives against DHODH, with some analogs exhibiting nanomolar efficacy.[10][11] The structure-activity relationship studies reveal that the carboxylic acid group at the C4 position is crucial for activity, likely forming key interactions within the enzyme's active site.[11]

Experimental Protocol: DHODH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.[12][14][15]

Principle: The enzymatic activity of DHODH is coupled to the reduction of 2,6-dichloroindophenol (DCIP), a dye that changes color upon reduction. The rate of this color change is proportional to the enzyme's activity and can be monitored spectrophotometrically.[12][14]

Step-by-Step Protocol: [12][14]

  • Reagent Preparation: Prepare solutions of recombinant human DHODH, dihydroorotate (DHO), coenzyme Q10, and DCIP in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100).

  • Reaction Mixture: In a 96-well plate, add the DHODH enzyme, coenzyme Q10, and DCIP.

  • Compound Incubation: Add varying concentrations of the test compound (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 30 minutes at 25°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotic acid.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 650 nm over a period of time (e.g., 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of DCIP reduction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mechanistic Insights: Unraveling the Signaling Pathways

The biological effects of isoquinoline derivatives are often mediated through their interaction with key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17][18][19][20]

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical intracellular signaling cascade that responds to various extracellular signals, such as growth factors, to promote cell survival and proliferation.[17][18]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor Isoquinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoquinoline derivatives.

Many isoquinoline-based compounds exert their anticancer effects by inhibiting key components of this pathway, such as PI3K, Akt, or mTOR itself.[1] This inhibition leads to a downstream cascade of events that ultimately results in the suppression of cell growth and the induction of apoptosis (programmed cell death).

Experimental Workflow for Mechanistic Studies

To elucidate the mechanism of action of a novel isoquinoline derivative, a logical experimental workflow is essential.

Experimental_Workflow Start Novel Isoquinoline Derivative Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assay (e.g., DHODH) Start->Enzyme_Assay Western_Blot Western Blot Analysis (PI3K/Akt/mTOR pathway proteins) Cytotoxicity->Western_Blot If active Enzyme_Assay->Western_Blot If active Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Western_Blot->Apoptosis_Assay Conclusion Elucidation of Mechanism of Action Apoptosis_Assay->Conclusion

Caption: A typical experimental workflow for investigating the biological activity and mechanism of action of a novel isoquinoline derivative.

This workflow begins with initial screening for cytotoxicity and enzyme inhibition. Active compounds are then subjected to further investigation to determine their effects on specific signaling pathways using techniques like Western blotting, which can detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. Finally, apoptosis assays can confirm that the observed cytotoxicity is due to the induction of programmed cell death.

Conclusion and Future Directions

The isoquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This guide has provided a comparative overview of the biological activities of various isoquinoline and quinoline derivatives, with a particular emphasis on their anticancer and enzyme inhibitory properties. While direct data for this compound remains elusive, the analysis of its structural analogs provides valuable insights into the potential of this chemical class.

Future research should focus on the synthesis and biological evaluation of a wider range of isoquinoline-4-carboxylate esters and amides to establish a more comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. The integration of computational modeling and experimental validation will undoubtedly accelerate the discovery of novel isoquinoline-based drugs with improved efficacy and safety profiles for the treatment of cancer and other debilitating diseases.

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A Comparative Analysis of Methyl Isoquinoline-4-carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers in the pharmacological sciences, the isoquinoline scaffold represents a "privileged structure." Its presence in numerous natural products with potent biological activities has made it a cornerstone of synthetic medicinal chemistry. Within this class of compounds, methyl isoquinoline-4-carboxylate and its derivatives are emerging as a versatile platform for the design of novel therapeutics.

This guide provides an in-depth comparative analysis of this compound derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental design, the structure-activity relationships that govern efficacy, and the practical methodologies required to synthesize and evaluate these promising compounds. Our focus is on providing actionable insights, grounded in experimental data, to empower your research and development endeavors.

The this compound Scaffold: A Versatile Core

The isoquinoline framework, a fusion of a benzene and a pyridine ring, offers a unique combination of aromaticity, hydrogen bonding capability, and structural rigidity. The placement of a methyl carboxylate group at the 4-position introduces a key functional handle for derivatization and interaction with biological targets. This ester moiety can influence the compound's solubility, cell permeability, and metabolic stability, while also serving as a potential hydrogen bond acceptor. The true power of this scaffold, however, lies in the vast chemical space that can be explored through substitution on the isoquinoline ring system, allowing for the fine-tuning of pharmacological properties.

Synthesis of this compound Derivatives: A Strategic Overview

The synthesis of substituted methyl isoquinoline-4-carboxylates can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the isoquinoline core.

A common and effective strategy involves the construction of the isoquinoline ring system from acyclic precursors, followed by esterification or direct introduction of the methyl carboxylate group. One such powerful method is the Pomeranz-Fritsch reaction or its modifications, which typically involves the cyclization of a benzylamino acetal in the presence of a strong acid.

For the synthesis of more complex, polysubstituted isoquinolines, a versatile approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This method allows for the sequential introduction of various substituents at different positions of the isoquinoline ring, offering a high degree of flexibility in molecular design.

A generalized workflow for the synthesis of substituted methyl isoquinoline-4-carboxylates is depicted below:

Synthesis_Workflow General Synthetic Workflow for this compound Derivatives A Starting Materials (e.g., o-tolualdehyde, nitriles) B Formation of Isoquinoline Core (e.g., Pomeranz-Fritsch, Lithiation/Condensation) A->B C Introduction of Carboxylate at C4 (e.g., Oxidation and Esterification) B->C D Substituent Modification (e.g., Halogenation, Amination, Suzuki Coupling) C->D E Final this compound Derivative D->E

Caption: A generalized workflow for the synthesis of substituted this compound derivatives.

Comparative Biological Evaluation of Isoquinoline-4-carboxylate Derivatives

While direct head-to-head comparative studies on a wide range of this compound derivatives are still emerging, valuable insights can be gleaned from the existing literature on closely related analogs, such as isoquinoline-4-carboxamides and quinoline-4-carboxylates. These studies provide a strong foundation for understanding the structure-activity relationships that likely govern the biological effects of the target methyl esters.

Anticancer Activity: Targeting Key Cellular Pathways

The isoquinoline scaffold is a well-established pharmacophore in oncology. Derivatives of isoquinoline-4-carboxylate have demonstrated significant potential as anticancer agents through various mechanisms of action.

One notable example is a Methyl-7-((methyl-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranosid-5-yl) methylamino)- 1,3-dimethyl-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate , which has shown promising antitumor efficacy. This compound exhibited a half-maximal inhibitory concentration (IC50) value of 37.85 μM against the proliferation of H1299 cells[1].

A particularly promising avenue for isoquinoline-4-carboxylate derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) . PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. A recent study on a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides provides a compelling case for the potential of the isoquinoline-4-carboxylate core in PARP inhibition[2]. Although these compounds are carboxamides, the structure-activity relationship data is highly relevant for the design of corresponding methyl esters.

Below is a comparative table of the PARP inhibitory activity of selected 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives:

Compound IDR1R2 (Amide Moiety)PARP1 IC50 (µM)PARP2 IC50 (µM)
3a H4-Fluorobenzylamino1.20.08
3b H3-Methoxybenzylamino2.50.15
3c F4-Fluorobenzylamino0.80.05
3d F3-Methoxybenzylamino1.50.11

Data extracted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors.[2]

The data suggests that substitutions on both the isoquinoline ring (R1) and the amide moiety (R2) significantly impact PARP inhibitory activity and selectivity. A fluorine substituent at the 7-position of the isoquinoline ring (as in 3c and 3d ) generally leads to enhanced potency.

The mechanism of PARP inhibition involves the binding of the inhibitor to the nicotinamide binding pocket of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells with compromised DNA repair pathways.

PARP_Inhibition_Pathway Mechanism of PARP Inhibition in Cancer Therapy DNA_Damage DNA Single-Strand Break PARP PARP Activation and Binding to DNA DNA_Damage->PARP PAR_Synthesis Synthesis of Poly(ADP-ribose) Chains PARP->PAR_Synthesis PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping DNA_Repair Recruitment of DNA Repair Proteins and DNA Repair PAR_Synthesis->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor This compound Derivative (PARP Inhibitor) PARP_Inhibitor->PARP Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse Cell_Death Apoptosis in Cancer Cells Replication_Fork_Collapse->Cell_Death

Caption: The signaling pathway of PARP inhibition by this compound derivatives.

Antimicrobial and Antiviral Potential

Beyond cancer, isoquinoline derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. While specific data on methyl isoquinoline-4-carboxylates in this area is sparse, the general principles of activity for the isoquinoline scaffold are well-established. For instance, various isoquinoline alkaloids have shown potent activity against a range of bacteria and viruses.[3]

The conversion of a carboxylic acid to its corresponding methyl ester can significantly impact its biological activity profile. A study on quinoline-4-carboxylic acid analogs demonstrated this principle effectively. The carboxylic acid derivative showed potent inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, while its methyl ester analog had reduced enzymatic inhibition but significantly increased cytotoxic activity against a human colon cancer cell line[4]. This highlights the critical role of the C-4 substituent in determining the specific biological effects of these compounds.

Structure-Activity Relationship (SAR) Analysis

Based on the available data for isoquinoline-4-carboxylate derivatives and related compounds, several key structure-activity relationships can be deduced:

  • Substitutions on the Isoquinoline Ring: The nature and position of substituents on the benzo part of the isoquinoline ring are critical for activity. Electron-withdrawing groups, such as fluorine, can enhance potency, as seen in the PARP inhibitor series.

  • The C4-Carboxylate Moiety: The ester or amide group at the 4-position is a key interaction point with biological targets. The specific nature of this group (ester vs. amide) can dramatically alter the biological activity, shifting it from enzyme inhibition to general cytotoxicity.

  • Lipophilicity and Physicochemical Properties: Modifications to the isoquinoline scaffold and its substituents will alter the compound's lipophilicity (LogP), acidity (pKa), and other physicochemical properties. These factors are crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

SAR_Diagram Structure-Activity Relationships of Isoquinoline-4-carboxylate Derivatives cluster_0 Isoquinoline Core Core This compound Scaffold R1 Ring Substituents (R1) - Halogens (e.g., F) can increase potency - Bulky groups may influence selectivity Core->R1 Modifies C4 C4-Position (Ester/Amide) - Crucial for target interaction - Modulates activity profile (e.g., enzyme inhibition vs. cytotoxicity) Core->C4 Modifies ADME Physicochemical Properties - Lipophilicity (LogP) - Acidity (pKa) - Affects ADME profile R1->ADME C4->ADME

Caption: Key structure-activity relationships for isoquinoline-4-carboxylate derivatives.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

Synthesis of a Substituted this compound Derivative

Protocol: Synthesis of Methyl 7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

This protocol is adapted from the synthesis of the carboxylic acid precursor to the PARP inhibitors previously discussed[2].

Materials:

  • 4-Fluorohomophthalic anhydride

  • 1,3,5-Tris(2,4-dimethoxybenzyl)-1,3,5-triazinane

  • Anhydrous Toluene

  • Methanol

  • Acetyl Chloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Condensation: A solution of 4-fluorohomophthalic anhydride (1.0 eq) and 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (1.1 eq) in anhydrous toluene is heated at reflux for 16 hours. The solvent is then removed under reduced pressure.

  • Esterification: The crude carboxylic acid is dissolved in methanol, and acetyl chloride (2.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by silica gel column chromatography to yield the methyl ester intermediate.

  • Deprotection: The purified ester is dissolved in a 1:1 mixture of TFA and DCM and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure.

  • Work-up: The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected methyl ester.

  • Final Product: The crude product can be further purified by recrystallization or chromatography to yield pure methyl 7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

In Vitro PARP Inhibition Assay

Protocol: Colorimetric PARP Inhibition Assay

This protocol is a generalized procedure based on commercially available PARP assay kits.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated 96-well plate

  • NAD+ (substrate)

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Test compounds (this compound derivatives)

  • Assay buffer

  • Wash buffer

  • Plate reader

Procedure:

  • Plate Preparation: A 96-well plate is coated with histones and washed with wash buffer.

  • Reaction Mixture Preparation: A reaction mixture containing assay buffer, activated DNA, and the PARP enzyme is prepared.

  • Compound Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor is also included.

  • Reaction Initiation: The reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+ to each well. The plate is incubated at room temperature for 1 hour.

  • Detection: The plate is washed, and a solution of streptavidin-HRP is added to each well and incubated for 1 hour.

  • Signal Development: After another wash step, the HRP substrate is added, and the plate is incubated in the dark until a color develops.

  • Measurement: The reaction is stopped with the stop solution, and the absorbance is read at 450 nm using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising area for the discovery of new therapeutic agents. The available data, particularly from closely related compound series, strongly suggests their potential as anticancer, antimicrobial, and antiviral agents. The structure-activity relationships elucidated so far provide a solid foundation for the rational design of more potent and selective compounds.

Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives. Direct comparative studies with quantitative biological data are crucial to fully unlock the potential of this versatile scaffold. Furthermore, a deeper investigation into the mechanisms of action and the ADME properties of these compounds will be essential for their translation into clinical candidates. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

  • Silva W.A.D et al. (2020). Synthesis and antitumor activity of novel 5,8-dihydroisoquinoline-4-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 30(15), 127265.
  • Yang Y et al. (2019). Discovery of Novel 3,4-Dihydroisoquinoline Derivatives as Potential Antidepressant Agents. Journal of Medicinal Chemistry, 62(17), 8014-8032.
  • Zheng C H et al. (2018). Design, synthesis, and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 157, 984-997.
  • Alvarez F N et al. (2017). Synthesis and biological evaluation of 6,7-dihydroxy-3,4-dihydroisoquinolines as inhibitors of nuclear factor-κB. Bioorganic & Medicinal Chemistry, 25(1), 228-236.
  • Galan A et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 65, 381-391.
  • Cheon S H et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280.
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  • BenchChem. (2025). Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs.
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  • Liu, M. C. et al. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234–4243. [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. [Link]

  • Silva W.A.D et al. (2020). Synthesis and anti-tumor efficacy of 5,8-dihydroisoquinoline-4-carboxylate molecules and carbohydrates. Semantic Scholar. [Link]

  • Stepanovs, D. et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. RSC Medicinal Chemistry, 12(10), 1723–1737. [Link]

  • Barana, C. et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(31), 14811–14827. [Link]

  • Hasan, M. M. et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5085. [Link]

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A Comparative Guide to the Structural Validation of Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. In the synthesis of novel therapeutics and functional materials, heterocyclic scaffolds like isoquinoline are of paramount importance. This guide provides an in-depth technical comparison of the primary analytical techniques for validating the structure of Methyl Isoquinoline-4-carboxylate, a key building block in medicinal chemistry. Our focus will be on creating a self-validating system of analysis, where a convergence of data from multiple techniques leads to an irrefutable structural assignment.

The Imperative of Structural Integrity

This compound (C₁₁H₉NO₂) is a derivative of isoquinoline, a structural motif found in numerous natural alkaloids and synthetic compounds with a broad range of biological activities.[1] The precise placement of the methyl carboxylate group at the C4 position is critical to its chemical reactivity and its utility as a precursor in complex syntheses.[2] An incorrect structural assignment can lead to wasted resources, misleading biological data, and irreproducible results. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

The Analytical Triad: NMR, Mass Spectrometry, and IR Spectroscopy

The cornerstone of structural elucidation for an organic molecule like this compound lies in the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique probes different aspects of the molecular structure, and their combined data provides a comprehensive and robust validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By observing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework.

For this compound, we anticipate specific signals in both ¹H and ¹³C NMR spectra. The isoquinoline ring system has a unique electronic environment that influences the chemical shifts of its protons and carbons. The electron-withdrawing nature of the nitrogen atom and the carboxylate group will significantly deshield adjacent nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

  • Aromatic Protons: The protons on the isoquinoline ring will typically appear in the downfield region (δ 7.0-9.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) are crucial for confirming the substitution pattern.

  • Methyl Protons: The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

  • Solvent: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) can influence the chemical shifts.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule.

  • Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) will be highly deshielded and appear significantly downfield, typically in the range of δ 160-175 ppm.

  • Aromatic Carbons: The carbons of the isoquinoline ring will resonate in the aromatic region (δ 120-160 ppm).

  • Methyl Carbon: The carbon of the methyl group (-OCH₃) will be found in the upfield region, typically around δ 50-60 ppm.

Expected ¹H NMR Data Expected ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~9.3H-1
~8.5H-3
7.5 - 8.2H-5, H-8
7.6 - 7.9H-6, H-7
~3.9-OCH₃

Note: These are predicted values based on known data for similar isoquinoline derivatives. Actual values may vary.[4][5]

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to cover the expected range of proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the crucial information of the molecule's mass, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the molecular formula.

For this compound (C₁₁H₉NO₂), the expected monoisotopic mass is 187.0633 g/mol .[6]

  • Molecular Ion Peak [M]⁺: In techniques like electron ionization (EI), a peak at m/z 187 would correspond to the intact molecule with one electron removed.

  • Protonated Molecule [M+H]⁺: In soft ionization techniques like electrospray ionization (ESI), the most prominent peak would be the protonated molecule at m/z 188.

  • Fragmentation Pattern: The fragmentation pattern provides further structural clues. Expected fragments for this compound could arise from the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da). The fragmentation of substituted isoquinolines can sometimes be complex and may involve gas-phase reactions.[7][8]

Ion m/z (Predicted) Interpretation
[M]⁺187.06Molecular Ion
[M+H]⁺188.07Protonated Molecule
[M-OCH₃]⁺156.05Loss of methoxy radical
[M-COOCH₃]⁺128.05Loss of methoxycarbonyl radical

Data based on predicted values from PubChem.[6]

  • Sample Preparation: Prepare a dilute solution of the compound (typically in methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI).

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the instrument's software to calculate the elemental composition that matches the measured mass.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1700-1750 cm⁻¹. This is a key indicator of the carboxylate group.[9]

  • C-O Stretch (Ester): A strong band will appear in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity will be present in the 1400-1650 cm⁻¹ region, characteristic of the isoquinoline ring.

  • Aromatic C-H Stretches: These will appear as weaker bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretches (Methyl): These will be observed as weaker bands just below 3000 cm⁻¹.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Weak to Medium
Aliphatic C-H Stretch< 3000Weak
C=O Ester Stretch~1720Strong, Sharp
Aromatic C=C/C=N Stretches1400-1650Medium to Strong
C-O Ester Stretch1100-1300Strong

These are typical ranges for the specified functional groups.[10][11]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the key absorption bands and assign them to the corresponding functional groups.

Complementary and Definitive Techniques: A Comparative Look

While the analytical triad provides a robust initial validation, certain ambiguities may remain. In such cases, or for absolute structural proof, other techniques can be employed.

Elemental Analysis: The Fundamental Composition

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (Carbon, Hydrogen, Nitrogen, etc.). For C₁₁H₉NO₂, the theoretical composition is C: 70.58%, H: 4.85%, N: 7.48%. A close match between the experimental and theoretical values provides strong evidence for the proposed formula.

X-ray Crystallography: The Unambiguous 3D Structure

For crystalline solids, single-crystal X-ray diffraction is the gold standard for structural determination.[12] It provides a precise three-dimensional map of the atoms in the molecule, confirming not only the connectivity but also the stereochemistry and conformation in the solid state. While powerful, this technique is contingent on the ability to grow a high-quality single crystal of the compound.

Technique Information Provided Sample Requirement Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity5-10 mg in solutionProvides the most structural detail for molecules in solutionCan be complex to interpret for highly substituted or symmetric molecules
Mass Spectrometry Molecular weight and formulaMicrogramsHigh sensitivity, confirms elemental compositionFragmentation can be complex, does not provide connectivity information on its own
IR Spectroscopy Presence of functional groupsMilligrams (solid or liquid)Rapid and easy to performProvides limited information on the overall structure
Elemental Analysis Empirical formulaMilligramsConfirms elemental ratiosDoes not distinguish between isomers
X-ray Crystallography Absolute 3D structureHigh-quality single crystalUnambiguous structural determinationRequires a suitable crystal, which can be difficult to obtain

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.

G cluster_0 Primary Validation cluster_1 Data Analysis & Comparison cluster_2 Structural Confirmation cluster_3 Definitive & Complementary Analysis synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir analysis Compare Experimental Data with Expected Values nmr->analysis ms->analysis ir->analysis consistent Data Consistent? analysis->consistent confirmed Structure Validated consistent->confirmed Yes inconsistent Inconsistent Data consistent->inconsistent No xray X-ray Crystallography inconsistent->xray Further Investigation ea Elemental Analysis inconsistent->ea Further Investigation

Workflow for the structural validation of this compound.

Conclusion: A Convergence of Evidence

The structural validation of a molecule as crucial as this compound should never rely on a single analytical technique. By employing a synergistic approach that combines NMR, mass spectrometry, and IR spectroscopy, researchers can build a compelling and self-validating case for the correct structure. Each method provides a unique piece of the puzzle, and only when all the pieces fit together can the structure be considered truly validated. For absolute certainty, especially in regulated environments, complementary techniques like X-ray crystallography and elemental analysis provide the final, definitive proof. This rigorous approach to structural elucidation ensures the integrity of subsequent research and development efforts.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.).
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  • On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (2019).
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  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1987). Chemical Papers, 41(4), 533–539.
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  • Isoquinoline, 4-methyl-. PubChem. (n.d.). Retrieved from [Link]

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  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2015). Asian Journal of Chemistry, 27(10), 3737–3742.
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A Comparative Analysis of Methyl Isoquinoline-4-carboxylate and Quinoline-4-carboxylate Activity for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry and drug discovery, quinoline and isoquinoline scaffolds represent privileged structures due to their presence in a multitude of biologically active compounds.[1][2] The positional isomerism of the nitrogen atom within their fused bicyclic systems gives rise to distinct electronic and steric properties, profoundly influencing their interactions with biological targets.[3] This guide provides a detailed comparative analysis of the biological activities of methyl isoquinoline-4-carboxylate and quinoline-4-carboxylate, offering insights into their structure-activity relationships (SAR), known mechanisms of action, and relevant experimental protocols for their evaluation.

Structural and Physicochemical Distinctions

Quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring. The key difference lies in the position of the nitrogen atom: at position 1 in quinoline and position 2 in isoquinoline.[4] This seemingly subtle change significantly alters the electron distribution and steric environment of the molecules, which in turn dictates their pharmacological profiles. The introduction of a methyl carboxylate group at the 4-position of both scaffolds further modifies their properties, influencing solubility, membrane permeability, and potential for hydrogen bonding.

Comparative Biological Activities

While direct comparative studies on the methyl esters are scarce, a wealth of information on the parent carboxylic acids and related derivatives allows for a robust analysis of their respective and comparative biological activities.

Quinoline-4-carboxylate: A Potent Inhibitor of Dihydroorotate Dehydrogenase (DHODH)

The quinoline-4-carboxylic acid moiety is a well-established pharmacophore, particularly recognized for its potent inhibition of dihydroorotate dehydrogenase (DHODH).[5][6] DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells and certain viruses.[7][8]

  • Anticancer Activity: By inhibiting DHODH, quinoline-4-carboxylic acid derivatives deplete the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells.[1][8] Several studies have demonstrated the antiproliferative effects of these compounds against various cancer cell lines.[9]

  • Antiviral Activity: The dependence of some viruses on the host cell's de novo pyrimidine synthesis machinery makes DHODH an attractive target for antiviral therapy. Quinoline-4-carboxylic acids have shown broad-spectrum antiviral activity.[10]

The Critical Role of the Carboxylic Acid Group: Structure-activity relationship studies have consistently highlighted the essential nature of the free carboxylic acid at the C-4 position for DHODH inhibition.[5] Esterification to the corresponding methyl ester, as in methyl quinoline-4-carboxylate, has been shown to significantly reduce or abolish this inhibitory activity.[11] This is likely due to the carboxylic acid's role in forming crucial interactions, such as salt bridges, within the enzyme's active site.[11]

Isoquinoline-4-carboxylate: A Scaffold with Diverse Biological Targets

The isoquinoline nucleus is a versatile scaffold found in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[12][13]

  • Anticancer Activity: Various isoquinoline derivatives have demonstrated potent anticancer activity through mechanisms such as the inhibition of topoisomerases and kinases.[12]

  • Enzyme Inhibition: Specific derivatives of isoquinoline-4-carboxylic acid have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests a potential therapeutic application in diabetes.

  • Antimicrobial and Antiviral Properties: The isoquinoline scaffold is also associated with significant antimicrobial and antiviral activities.[14]

The activity of This compound is less defined in the literature. However, based on the broader knowledge of isoquinoline derivatives, it is plausible that it may exhibit some of the characteristic activities of this class. The impact of the methyl ester at the 4-position on a specific target would need to be empirically determined, as the SAR for isoquinolines is highly target-dependent.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of quinoline-4-carboxylates that are crucial for their primary biological activity as DHODH inhibitors.

SAR_Quinoline Quinoline Quinoline Scaffold C4_Carboxylate Carboxylic Acid at C4 (Essential for DHODH Inhibition) Quinoline->C4_Carboxylate crucial interaction C2_Substituent Bulky Hydrophobic Group at C2 (Enhances Potency) Quinoline->C2_Substituent potency driver Benzo_Ring Substitutions on Benzo Ring (Modulate Activity and Pharmacokinetics) Quinoline->Benzo_Ring fine-tuning Pfitzinger_Synthesis Isatin Isatin Intermediate Intermediate Isatin->Intermediate Ketone α-Methylene Ketone Ketone->Intermediate Base Base (e.g., KOH) Base->Intermediate catalysis Quinoline_Acid Quinoline-4-carboxylic Acid Intermediate->Quinoline_Acid cyclization

Caption: Pfitzinger synthesis of quinoline-4-carboxylic acid.

Step-by-Step Protocol:

  • Dissolve isatin and an equimolar amount of the desired α-methylene ketone in ethanol.

  • Add a solution of potassium hydroxide in water.

  • Reflux the mixture for 12-24 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and recrystallize the crude product from a suitable solvent.

Esterification to the methyl ester can be achieved using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or with methyl iodide in the presence of a base (e.g., Cs₂CO₃). [11]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [15][16][17] MTT Assay Workflow:

MTT_Assay Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with test compounds Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate Incubate to allow formazan formation Add_MTT->Incubate Solubilize Add solubilization solution (e.g., DMSO) Incubate->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control.

  • Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles as a result of treatment with an antiviral compound. [18][19] Step-by-Step Protocol:

  • Grow a confluent monolayer of host cells in 6-well or 12-well plates.

  • Prepare serial dilutions of the virus stock and the test compound.

  • Pre-incubate the virus dilutions with the test compound dilutions for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period of 1-2 hours, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the test compound.

  • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-7 days).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to the untreated virus control.

Conclusion

The structural isomerism between quinoline and isoquinoline backbones leads to distinct pharmacological profiles for their 4-carboxylate derivatives. Quinoline-4-carboxylates are potent DHODH inhibitors, with the free carboxylic acid being crucial for this activity; esterification to methyl quinoline-4-carboxylate is expected to significantly diminish this effect. This compound belongs to a class of compounds with a broader and more diverse range of biological activities. Its specific activity profile, however, requires empirical determination. The experimental protocols provided herein offer a starting point for researchers to evaluate and compare the biological activities of these and other related heterocyclic compounds in the pursuit of novel therapeutic agents.

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A Comparative Spectroscopic Guide to Isoquinoline and its Isomers: Quinoline and Quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of heterocyclic aromatic compounds are paramount. Isoquinoline, quinoline, and quinazoline, all structural isomers with the chemical formula C₉H₇N (isoquinoline and quinoline) and C₈H₆N₂ (quinazoline), are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules. While their structures may seem deceptively similar, the positioning of the nitrogen atom(s) within the fused ring system imparts distinct electronic properties, leading to unique and identifiable spectroscopic signatures.

This guide provides an in-depth, objective comparison of the spectroscopic data for isoquinoline, quinoline, and quinazoline. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by experimental protocols and theoretical explanations for the observed differences. Our aim is to equip you with the knowledge to confidently distinguish between these critical isomers in your research endeavors.

The Structural Isomers: A Tale of Nitrogen Placement

The core of this comparison lies in the constitutional isomerism of these compounds. All three feature a benzene ring fused to a nitrogen-containing heterocyclic ring. The key distinction is the location of the nitrogen atom(s):

  • Quinoline: The nitrogen atom is at position 1 of the pyridine ring.

  • Isoquinoline: The nitrogen atom is at position 2 of the pyridine ring.[1][2]

  • Quinazoline: Two nitrogen atoms are present at positions 1 and 3 of the pyrimidine ring.[3]

This variation in nitrogen placement profoundly influences the electron density distribution across the aromatic systems, which in turn governs their interactions with electromagnetic radiation and their fragmentation patterns in mass spectrometry.

isomers cluster_quinoline Quinoline cluster_isoquinoline Isoquinoline cluster_quinazoline Quinazoline q q i i qz qz uv_vis_workflow cluster_protocol UV-Vis Spectroscopy Workflow A Prepare dilute solution of isomer in UV-grade solvent (e.g., ethanol) B Record blank spectrum of the solvent A->B C Record sample spectrum (typically 200-400 nm) B->C D Identify λ_max values C->D

Caption: A streamlined workflow for acquiring UV-Vis spectra.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information. The position of the nitrogen atom(s) influences the stability of the molecular ion and directs the fragmentation pathways.

Deciphering Fragmentation Pathways

Under electron ionization (EI), the molecular ion (M⁺˙) is formed. The primary fragmentation pathway for both quinoline and isoquinoline is the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z 102. However, the relative intensities of the molecular ion and fragment ions can differ. Quinazoline, with two nitrogen atoms, can exhibit more complex fragmentation, potentially involving the loss of N₂ or successive losses of HCN.

Comparative Mass Spectrometry Data
Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) Characteristic Neutral Loss
Quinoline129102, 76HCN
Isoquinoline129102, 76HCN
Quinazoline130103, 76HCN, N₂

Note: The base peak and relative abundances of fragment ions can vary with the instrument and ionization conditions. [4][5]

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source, typically at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z.

  • Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights and compare it with library spectra for confirmation.

Conclusion: A Synthesis of Spectroscopic Evidence

The differentiation of isoquinoline, quinoline, and quinazoline is a clear demonstration of the power of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.

  • NMR provides the most detailed structural information, with the chemical shifts of protons and carbons being highly sensitive to the position of the nitrogen atom(s).

  • IR offers a rapid and effective fingerprint of the molecule, with characteristic vibrations in the C=N and C-H bending regions.

  • UV-Vis reveals the electronic structure of the conjugated systems, with distinct absorption maxima for each isomer.

  • MS confirms the molecular weight and provides clues to the structure through characteristic fragmentation patterns.

By understanding the principles behind these techniques and the specific spectroscopic signatures of each isomer, researchers can confidently identify and characterize these important heterocyclic compounds, ensuring the integrity and success of their scientific endeavors.

References

  • ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile... Retrieved from [Link]

  • Ghotas, H., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Retrieved from [Link]

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  • PubChem. (n.d.). Quinazoline. Retrieved from [Link]

  • Culbertson, H., & Christensen, B. E. (1951). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 73(6), 2509–2511.
  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... Retrieved from [Link]

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  • NIST. (n.d.). Quinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of compound 1 [G1]. Retrieved from [Link]

  • NASA Technical Reports Server. (2002). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and their Ions: Polycyclic Aromatic Nitrogen Heterocycles - 6. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Retrieved from [Link]

  • NIST. (n.d.). Quinazoline. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinazoline - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative. Retrieved from [Link]

  • PubMed. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of matrix-isolated neutral polycyclic aromatic nitrogen heterocycles: The acridine series. Retrieved from [Link]

  • NIH. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of isoquinoline (Scheme 3). Retrieved from [Link]

  • NIST. (n.d.). 4(1H)-Quinazolinone. Retrieved from [Link]

  • RSC Publishing. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline and Isoquinoline Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Retrieved from [Link]

  • NIH. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Retrieved from [Link]

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A Comparative Guide to the Biological Efficacy of Isoquinoline-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals navigating the intricate landscape of drug discovery, the isoquinoline scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] This guide offers an in-depth comparative analysis of the biological efficacy of methyl isoquinoline-4-carboxylate and its structural analogues. While direct, comprehensive studies on this compound are nascent, a comparative approach leveraging data from closely related analogues—specifically isoquinoline-4-carboxamides and the isomeric quinoline-4-carboxylates—provides invaluable insights into the structure-activity relationships (SAR) governing their therapeutic potential.

This analysis synthesizes data from disparate studies to construct a coherent framework for understanding how subtle modifications to the isoquinoline-4-carboxylate core can profoundly impact biological activity, with a primary focus on anticancer and enzyme inhibitory activities.

The Isoquinoline-4-Carboxylate Scaffold: A Platform for Diverse Biological Activity

The isoquinoline core, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, lending itself to a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[2] The substituent at the C-4 position is a critical determinant of the molecule's biological function. This guide will explore the divergence in efficacy when this position is occupied by a methyl carboxylate versus a carboxamide, and how the isomeric quinoline backbone alters these properties.

Comparative Biological Efficacy: A Tale of Two Analogues

While specific biological data for this compound is limited, we can infer its potential by examining its near neighbors. A notable study on 5,8-dihydroisoquinoline-4-carboxylate derivatives revealed their potential as antitumor agents. For instance, a synthesized derivative, methyl-7-((methyl-5-deoxy-2,3-O-isoproylidene-β-D-ribofuranosid-5-yl)methylamino)-1,3-dimethyl-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate, demonstrated a half-maximal inhibitory concentration (IC50) of 37.85 μM against the H1299 human lung cancer cell line.[2]

This finding underscores the potential of the isoquinoline-4-carboxylate scaffold in oncology. To build a comparative landscape, we will juxtapose this with the activities of isoquinoline-4-carboxamides and quinoline-4-carboxylates.

Anticancer Activity: A Comparative Overview

The modification of the C-4 carboxylate to a carboxamide introduces a hydrogen bond donor, which can significantly alter the molecule's interaction with biological targets. Similarly, shifting the nitrogen in the heterocyclic ring from the 2-position (isoquinoline) to the 1-position (quinoline) modifies the electronic distribution and steric profile of the molecule.

Compound ClassExample Compound/DerivativeTarget/Cell LineEfficacy (IC50/EC50)Reference
Isoquinoline-4-carboxylate Methyl-7-((...)-ribofuranosid-5-yl)methylamino)-1,3-dimethyl-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylateH1299 (Lung Cancer)37.85 μM
Isoquinoline-4-carboxamide 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-onePARP1 (Enzyme)Potent Inhibition (Specific IC50 not provided in abstract)[3]
Quinoline-4-carboxylate Methyl 2'-pyridyl-quinoline-4-carboxylateHCT-116 (Colon Cancer)3.93 ± 0.65 μM
Quinoline-4-carboxamide DDD107498Plasmodium falciparum (3D7)120 nM (Screening Hit)[4][5]

Key Insights from Comparative Data:

  • Ester vs. Amide: The conversion of a carboxylate to a carboxamide can lead to highly potent compounds, as seen in the PARP1 inhibitor. This is likely due to the formation of additional hydrogen bonds with the target enzyme.

  • Isoquinoline vs. Quinoline: The quinoline-4-carboxylate and carboxamide analogues exhibit potent activity, with the antimalarial quinoline-4-carboxamide showing nanomolar efficacy. This suggests that for certain therapeutic targets, the quinoline scaffold may be preferred.

  • Cytotoxicity Profile: The methyl ester of a quinoline-4-carboxylic acid analogue demonstrated greater cytotoxicity against HCT-116 colon cancer cells (IC50 = 3.93 μM) compared to its carboxylic acid counterpart (IC50 = 10.9 μM).[6] This highlights that esterification can be a viable strategy to enhance anticancer activity.

Enzyme Inhibition: A Focus on Specific Targets

The isoquinoline and quinoline scaffolds are adept at interacting with the active sites of various enzymes. Here, we compare their inhibitory potential against different enzymatic targets.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: A series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been identified as novel and druglike inhibitors of PARP1 and PARP2, enzymes critical for DNA repair and a key target in cancer therapy.[3]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: 4-Quinoline carboxylic acids have been developed as potent inhibitors of DHODH, an enzyme involved in pyrimidine biosynthesis and a target for immunosuppressive and anticancer drugs.[7][8][9] Notably, the methyl ester of a 2'-pyridyl-quinoline-4-carboxylic acid showed significantly reduced DHODH inhibitory activity (IC50 > 25 μM) compared to the corresponding carboxylic acid (IC50 = 1.86 μM).[6] This suggests that for DHODH inhibition, a free carboxylic acid is crucial for activity.

  • Cyclooxygenase-2 (COX-2) Inhibition: Certain 4-carboxyl quinoline derivatives have been designed as selective COX-2 inhibitors, with potent anti-inflammatory potential.[10] The presence of the carboxyl group is critical for interaction with the active site of the enzyme.[10]

Experimental Methodologies: A Guide to In Vitro Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used to evaluate the biological efficacy of these compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogues) in culture medium. Remove the old medium from the wells and add 100 μL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability and high-throughput nature. The incubation time of 48-72 hours is selected to allow for sufficient time for the compounds to exert their cytotoxic effects. DMSO is used to solubilize the formazan crystals, which is a common and effective solvent for this purpose.

In Vitro Enzyme Inhibition Assay (Example: PARP1 Inhibition)

This assay quantifies the ability of a compound to inhibit the activity of a specific enzyme.

Protocol:

  • Assay Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, and 1 mM DTT.

  • Reaction Mixture: In a 96-well plate, add the PARP1 enzyme, the test compound at various concentrations, and the assay buffer.

  • Substrate Addition: Initiate the reaction by adding the substrates: NAD+ and biotinylated histone H1.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) and a chemiluminescent HRP substrate.

  • Signal Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Calculate the percent inhibition relative to a control without the inhibitor and determine the IC50 value.

Self-Validating System: The inclusion of both positive (known PARP inhibitor like Olaparib) and negative (vehicle) controls in each assay plate ensures the validity of the results. The signal-to-background ratio should be consistently high for the assay to be considered valid.

Visualizing the Concepts: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Starting Materials synthesis Chemical Synthesis of Analogues start->synthesis purification Purification & Characterization synthesis->purification cell_assay Cell Viability Assay (e.g., MTT) purification->cell_assay enzyme_assay Enzyme Inhibition Assay (e.g., PARP) purification->enzyme_assay ic50 IC50/EC50 Determination cell_assay->ic50 enzyme_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of isoquinoline-4-carboxylate analogues.

Conclusion and Future Directions

This comparative guide illuminates the therapeutic potential of the isoquinoline-4-carboxylate scaffold and its analogues. While direct biological data for this compound remains to be fully elucidated, the analysis of its structural relatives provides a strong foundation for future research.

Key takeaways include:

  • The functional group at the C-4 position (ester vs. amide) is a critical determinant of biological activity and target specificity.

  • The position of the nitrogen atom in the heterocyclic ring (isoquinoline vs. quinoline) significantly influences the pharmacological profile.

  • Esterification can be a tool to modulate cytotoxicity and enzyme inhibitory potency, but its effect is target-dependent.

Future research should focus on the direct synthesis and comprehensive biological evaluation of a library of isoquinoline-4-carboxylate esters to establish a clear SAR and identify lead compounds for further development. The insights provided in this guide offer a rational starting point for the design of novel and efficacious therapeutic agents based on the versatile isoquinoline scaffold.

References

  • Baragaña, B., et al. (2015). A novel drug discovery paradigm for malaria. Nature, 522(7556), 303–308. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4468–4484. [Link]

  • Knaus, E. E., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5312–5317. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. [Link]

  • Cushman, M., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]

  • Petrović, M. M., et al. (2022). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Archiv der Pharmazie, e2200374. [Link]

  • Goundry, A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [Link]

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"cost-benefit analysis of different Methyl Isoquinoline-4-carboxylate syntheses"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of Methyl Isoquinoline-4-carboxylate

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is a cornerstone of innovation. This compound is a valuable building block, serving as a precursor for a wide range of biologically active compounds.[1] This guide provides a detailed cost-benefit analysis of distinct synthetic strategies to produce this target molecule, moving beyond simple protocols to explain the underlying chemical logic and practical considerations of each approach. We will dissect two primary synthetic philosophies: a classic, multi-step approach based on the Pomeranz–Fritsch–Bobbitt reaction and a modern, transition-metal-catalyzed strategy.

Route 1: The Classic Approach via Pomeranz-Fritsch-Bobbitt Cyclization

The Pomeranz–Fritsch–Bobbitt synthesis is a foundational method for constructing the isoquinoline core.[2] This strategy involves the acid-catalyzed cyclization of a benzylaminoacetal. To arrive at our target molecule, this core synthesis must be followed by functionalization at the C4 position. This route is characterized by its reliance on readily available starting materials but often involves harsh conditions and multiple steps.

Synthetic Pathway Overview

The synthesis begins with the reaction of a substituted benzaldehyde with an aminoacetal to form a Schiff base, which then undergoes cyclization under strong acid catalysis to form the isoquinoline ring. Subsequent steps are required to introduce the carboxylate at the 4-position, which can be a significant challenge, potentially involving bromination followed by carbonylation or a directed lithiation-carboxylation sequence.

Experimental Protocol (Illustrative)

Step 1a: Synthesis of Isoquinoline Core

  • Formation of Benzylaminoacetal: A substituted benzaldehyde is reacted with 2,2-diethoxyethylamine.

  • Cyclization: The resulting benzylaminoacetal is treated with a strong acid (e.g., concentrated sulfuric acid) to induce cyclization and dehydration, forming the aromatic isoquinoline ring. This step often requires elevated temperatures.[2]

Step 1b: Functionalization at C4 Position

  • N-Oxidation: The isoquinoline is treated with an oxidizing agent like m-CPBA to form the corresponding N-oxide.

  • Cyanation: The N-oxide is reacted with trimethylsilyl cyanide (TMSCN) in the presence of a reagent like benzoyl chloride to introduce a cyano group regioselectively at the C4 position.

  • Hydrolysis and Esterification: The resulting 4-cyanoisoquinoline is subjected to acidic methanolysis, which hydrolyzes the nitrile to a carboxylic acid and subsequently esterifies it to the methyl ester in one pot.

Causality and Experimental Choices
  • Pomeranz-Fritsch-Bobbitt Cyclization: This method is chosen for its historical reliability and use of bulk starting materials. The strong acid is essential to protonate the acetal, facilitating the intramolecular electrophilic aromatic substitution that forms the new ring.[3]

  • Functionalization via N-Oxide: Direct electrophilic substitution on the isoquinoline ring is often difficult to control. The N-oxide intermediate is used to activate the C4 position towards nucleophilic attack, providing a reliable method for introducing the cyano group, a precursor to the carboxylate.

Cost-Benefit Analysis: Route 1
MetricAnalysis
Yield & Purity Overall yields are often moderate due to the multi-step nature. Purity can be an issue, requiring extensive chromatography after each step.
Cost Starting materials (benzaldehyde, aminoacetals) are generally inexpensive. However, the cost accumulates over multiple steps with reagents like m-CPBA and TMSCN.
Conditions The cyclization step often requires harsh conditions (strong acid, high heat). Handling concentrated acids poses significant safety risks.
Safety & Environment Use of strong acids and potentially toxic reagents like TMSCN are major drawbacks. The multi-step nature generates considerable solvent and reagent waste, scoring poorly on atom economy.[4]
Scalability Scalability can be challenging due to the harsh cyclization conditions and the need for multiple intermediate purifications.

Route 2: Modern Transition-Metal-Catalyzed Annulation

Contemporary organic synthesis increasingly favors methods that build molecular complexity in a single step, often using transition-metal catalysts.[5] This approach aims to construct the functionalized isoquinoline ring in a convergent manner, offering significant advantages in efficiency and atom economy.

Synthetic Pathway Overview

This strategy involves the coupling and cyclization of an ortho-alkynylbenzaldehyde with an amine source, where the ester functionality is carried on one of the starting materials. A copper or palladium catalyst is typically employed to facilitate the C-N bond formation and subsequent annulation to form the isoquinoline scaffold directly.

Experimental Protocol (Illustrative)
  • Preparation of Starting Material: Methyl 2-alkynylbenzoate is prepared via a Sonogashira coupling of methyl 2-iodobenzoate with a terminal alkyne.

  • Catalytic Annulation: The methyl 2-alkynylbenzoate is reacted with a nitrogen source, such as ammonia or a protected amine, in the presence of a copper(I) or palladium(II) catalyst. The reaction is typically carried out in a suitable solvent like DMF or toluene at elevated temperatures. The catalyst facilitates the intramolecular attack of the nitrogen onto the alkyne, leading to the cyclized product, which then aromatizes to yield this compound directly.

Causality and Experimental Choices
  • Transition-Metal Catalyst: Catalysts like CuI or Pd(OAc)₂ are essential for activating the alkyne towards nucleophilic attack by the amine. They lower the activation energy for the cyclization, allowing the reaction to proceed under milder conditions than classical methods.[6]

  • Convergent Design: This "convergent" approach, where key fragments are brought together late in the synthesis, is highly efficient. By incorporating the methyl ester group into one of the starting materials, it avoids post-synthesis functionalization steps, saving time and resources.[5]

Cost-Benefit Analysis: Route 2
MetricAnalysis
Yield & Purity One-pot or two-step procedures often lead to higher overall yields compared to linear, multi-step syntheses. Purity of the final product is generally high, sometimes achievable through simple crystallization.
Cost While starting materials may be more complex, the primary cost driver is the transition-metal catalyst and any necessary ligands, which can be expensive. However, high efficiency can offset this cost at scale.
Conditions Conditions are typically milder than the classical route (e.g., neutral or slightly basic, moderate temperatures), enhancing functional group tolerance and safety.[4]
Safety & Environment Avoids the use of strong, corrosive acids and highly toxic reagents. The high atom economy and fewer steps lead to significantly less waste, aligning with green chemistry principles.[1]
Scalability Generally more scalable due to milder conditions and fewer intermediate isolations. Catalyst cost and removal from the final product are key considerations for industrial application.

Comparative Summary

FeatureRoute 1: Pomeranz-Fritsch-BobbittRoute 2: Transition-Metal Catalysis
Number of Steps High (3-5 steps)Low (1-2 steps)
Overall Yield ModerateGood to Excellent
Starting Material Cost LowModerate to High
Reagent Cost ModerateHigh (Catalyst)
Reaction Conditions Harsh (Strong Acid, High Temp)Mild to Moderate
Atom Economy PoorExcellent
Scalability ChallengingGood
Key Advantage Uses simple, bulk starting materialsHigh efficiency, step economy
Key Disadvantage Harsh conditions, low atom economyHigh cost of catalyst

Visualization of Synthetic Workflows

route1 cluster_start Starting Materials cluster_process Synthesis & Functionalization cluster_end Final Product A Benzaldehyde C Pomeranz-Fritsch-Bobbitt Cyclization A->C B Aminoacetal B->C D Isoquinoline Core C->D E Multi-step Functionalization (Oxidation, Cyanation, Hydrolysis, Esterification) D->E F Methyl Isoquinoline-4-carboxylate E->F

Caption: Workflow for Route 1 (Pomeranz-Fritsch-Bobbitt).

route2 cluster_start Starting Materials cluster_process Catalytic Annulation cluster_end Final Product A Methyl 2-alkynylbenzoate D One-Pot Cyclization/ Aromatization A->D B Amine Source B->D C Transition-Metal Catalyst (e.g., Cu(I) or Pd(II)) C->D F Methyl Isoquinoline-4-carboxylate D->F

Caption: Workflow for Route 2 (Transition-Metal Catalysis).

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the specific needs of the research or manufacturing campaign.

  • For small-scale academic research or initial exploratory studies, the Classic Approach (Route 1) may be viable if the necessary starting materials are readily available and the laboratory is equipped to handle harsh reagents. Its primary advantage is avoiding the cost of specialized catalysts.

  • For process development, scale-up, and manufacturing, the Modern Transition-Metal-Catalyzed Approach (Route 2) is unequivocally superior. Its high efficiency, milder conditions, step economy, and adherence to green chemistry principles result in a more cost-effective, safer, and environmentally responsible process in the long run. The initial investment in catalyst development and sourcing is offset by higher throughput and reduced waste management costs.

Ultimately, the trend in pharmaceutical and chemical synthesis is towards the elegance and efficiency of catalytic methods. While classic reactions are foundational to our understanding of organic chemistry, modern challenges demand modern solutions.

References

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

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  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

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  • Dramińska, E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Agrawal, K. C., et al. (1984). Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • Google Patents.
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Performance of Methyl Isoquinoline-4-carboxylate in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate solvent system is a critical decision that profoundly influences reaction kinetics, product purity, and the ultimate success of a synthetic pathway. This guide provides an in-depth analysis of the performance of Methyl Isoquinoline-4-carboxylate, a key building block in medicinal chemistry, across a spectrum of solvent systems.[1][2] We will explore its solubility, stability, and reactivity, and draw objective comparisons with relevant alternatives, supported by detailed experimental protocols.

Introduction to this compound: A Privileged Scaffold

This compound belongs to the isoquinoline class of nitrogen-containing heterocycles, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2] The isoquinoline core is a structural isomer of quinoline and is characterized by a benzene ring fused to a pyridine ring, with the nitrogen atom at position 2.[3][4] This arrangement imparts a unique electronic and steric profile, influencing its chemical behavior. The ester functionality at the 4-position further modulates its properties, offering a handle for further synthetic transformations.

Predicted Performance Profile in Common Laboratory Solvents

Based on its chemical structure, a bicyclic aromatic system with a polar ester group, we can predict the general performance of this compound in various solvent environments.

Solubility Profile

The presence of the aromatic rings suggests good solubility in non-polar and moderately polar aprotic solvents through van der Waals interactions and pi-stacking. The ester group and the nitrogen atom introduce polarity, likely allowing for some solubility in polar aprotic and, to a lesser extent, polar protic solvents.

  • Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): Moderate to good solubility is expected, driven by the large non-polar surface area of the isoquinoline ring system.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good to excellent solubility is anticipated. These solvents can engage in dipole-dipole interactions with the ester group and the nitrogen atom.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Limited to moderate solubility is predicted. While the ester and nitrogen can act as hydrogen bond acceptors, the large hydrophobic backbone will likely limit extensive solvation by protic solvents. Isoquinoline itself has low solubility in water but dissolves well in ethanol.[3]

Stability and Reactivity Considerations

The stability of this compound is primarily influenced by the reactivity of the ester functional group and the isoquinoline ring system.

  • Ester Hydrolysis: In the presence of water, especially under acidic or basic conditions, the methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid. This reaction is generally accelerated in polar protic solvents that can stabilize the transition state.

  • Reactivity of the Isoquinoline Ring: The isoquinoline ring is a weak base (pKa of 5.14 for the parent compound) and can be protonated by strong acids.[3] Electrophilic aromatic substitution typically occurs on the benzene ring at positions 5 and 8, while nucleophilic substitution is favored at the C-1 position.[5][6][7] The choice of solvent can influence the rates of these reactions by stabilizing charged intermediates.[8]

Comparative Analysis with Alternative Scaffolds

To provide a comprehensive performance overview, we will compare this compound with two relevant alternatives:

  • Ethyl Quinoline-4-carboxylate: An isomer with the nitrogen atom at the 1-position. This allows for an assessment of the impact of nitrogen placement on the compound's properties.

  • Methyl 4-Pyridinecarboxylate: A simpler analog lacking the fused benzene ring. This comparison will highlight the influence of the extended aromatic system.

The following diagram illustrates the structural relationships between these compounds.

MIQC This compound EQC Ethyl Quinoline-4-carboxylate MIQC->EQC Isomer (N position) MPC Methyl 4-Pyridinecarboxylate MIQC->MPC Structural Analog (Lacks Fused Ring)

Caption: Structural relationships of the compared compounds.

Experimental Protocols for Performance Evaluation

To empirically validate the predicted performance, the following detailed experimental protocols are provided.

Protocol for Determining Solubility

This protocol outlines a straightforward method for quantifying the solubility of the target compounds in a range of solvents.

Objective: To determine the approximate solubility (in mg/mL) of this compound and its alternatives in selected solvents at room temperature.

Materials:

  • This compound

  • Ethyl Quinoline-4-carboxylate

  • Methyl 4-Pyridinecarboxylate

  • Solvents: Hexane, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Deionized Water

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of each compound in a highly soluble solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

  • Create a calibration curve using serial dilutions of the stock solution and analyze by HPLC or UV-Vis spectrophotometry.

  • In a series of vials, add a known excess amount of each solid compound (e.g., 20 mg) to a fixed volume of each test solvent (e.g., 1 mL).

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully take an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

  • Analyze the diluted supernatant by HPLC or UV-Vis spectrophotometry.

  • Using the calibration curve, determine the concentration of the dissolved compound in the supernatant. This value represents the solubility.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution & Calibration Curve B Add Excess Solid to Solvent A->B C Agitate to Equilibrium B->C D Centrifuge to Pellet Solid C->D E Collect & Dilute Supernatant D->E F Analyze by HPLC/UV-Vis E->F G Calculate Solubility from Calibration Curve F->G

Caption: Workflow for solubility determination.

Protocol for Assessing Stability

This protocol is designed to evaluate the stability of the compounds, particularly with respect to ester hydrolysis, in different solvent systems over time.

Objective: To monitor the degradation of this compound and its alternatives in selected solvents over time.

Materials:

  • The three test compounds

  • Solvents: Methanol, Water, and a 1:1 mixture of Methanol/Water. Include buffered solutions at pH 4, 7, and 9.

  • HPLC with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare solutions of each compound in the test solvents at a known concentration (e.g., 1 mg/mL).

  • Divide each solution into multiple vials for time-point analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the vials at a controlled temperature (e.g., 50 °C) to accelerate potential degradation.

  • At each time point, remove a vial, quench any reaction if necessary (e.g., by neutralization), and analyze the sample by HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products (e.g., the corresponding carboxylic acid).

  • Calculate the percentage of the parent compound remaining at each time point.

Expected Performance Comparison

Based on the established chemical principles and the proposed experimental designs, the following tables summarize the expected performance of this compound and its alternatives.

Predicted Solubility Data
Solvent SystemThis compoundEthyl Quinoline-4-carboxylateMethyl 4-PyridinecarboxylateRationale
HexaneLowLowLowPredominantly non-polar compounds with some polarity.
TolueneModerateModerateLow-ModerateAromatic nature of the solvent favors dissolution of aromatic solutes.
DCMHighHighModerateGood balance of polarity to dissolve the compounds.
THFHighHighHighPolar aprotic ether, effective at solvating a range of polarities.
ACNHighHighHighPolar aprotic solvent capable of strong dipole-dipole interactions.
DMFVery HighVery HighVery HighHighly polar aprotic solvent, excellent for polar organic molecules.
DMSOVery HighVery HighVery HighHighly polar aprotic solvent, excellent for polar organic molecules.
MethanolModerateModerateHighSmaller, more polar pyridine derivative is more soluble in alcohol.
EthanolModerateModerateHighSimilar trend to methanol.
WaterVery LowVery LowModerateThe fused benzene ring significantly increases hydrophobicity.
Predicted Stability Profile (Ester Hydrolysis)
Solvent SystemThis compoundEthyl Quinoline-4-carboxylateMethyl 4-PyridinecarboxylateRationale
Methanol (Anhydrous)StableStableStableNo water present for hydrolysis.
Water (pH 7)Slow DegradationSlow DegradationSlow DegradationNeutral hydrolysis is generally slow at room temperature.
Methanol/Water (pH 4)Moderate DegradationModerate DegradationModerate DegradationAcid-catalyzed hydrolysis.
Methanol/Water (pH 9)Rapid DegradationRapid DegradationRapid DegradationBase-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed.

Conclusion and Recommendations

This compound is a versatile building block with a predictable performance profile in common laboratory solvents. Its solubility is generally high in polar aprotic solvents, making them excellent choices for reaction media. Caution should be exercised when using polar protic solvents, particularly under non-neutral pH conditions, due to the potential for ester hydrolysis.

For applications requiring high solubility and stability, DCM, THF, ACN, and DMF are recommended solvent systems. When considering alternatives, the choice between an isoquinoline and a quinoline scaffold will likely be dictated by the desired steric and electronic properties for the final target molecule, as their general solubility and stability profiles are expected to be similar. For applications where aqueous solubility is a key consideration, the simpler Methyl 4-Pyridinecarboxylate may be a more suitable starting point.

The provided experimental protocols offer a robust framework for researchers to generate their own quantitative data, enabling informed solvent selection and optimization for their specific applications.

References

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

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  • YouTube. Reactions of Isoquinoline. [Link]

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  • Reddit. Polar Protic vs. Polar Aprotic Solvents. [Link]

  • NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

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A Senior Application Scientist's Guide to the Computational Analysis of Methyl Isoquinoline-4-carboxylate as a Putative PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational analysis of Methyl Isoquinoline-4-carboxylate, exploring its potential as a Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry techniques to evaluate and compare novel chemical entities. We will delve into the causality behind methodological choices, present self-validating protocols, and compare our topic molecule against established alternatives, grounding our analysis in experimental data from authoritative sources.

Introduction: The Isoquinoline Scaffold and the PARP-1 Target

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Its structural versatility and ability to interact with various biological targets have made it a focal point in drug discovery.[2] this compound is a simple derivative of this scaffold, and its potential biological activity remains largely unexplored in publicly available literature.

This guide posits this compound as a putative inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a crucial enzyme involved in DNA repair, and its excessive activation can lead to cellular energy depletion and cell death, making it a key target in conditions like ischemia and in oncology.[3][4] Several isoquinolinone-based compounds have been identified as potent PARP-1 inhibitors, providing a strong rationale for investigating the potential of the broader isoquinoline class against this target.[3][4][5]

We will computationally evaluate this compound and compare its performance against three key molecules:

  • Thieno[2,3-c]isoquinolin-5-one (TIQ-A): A potent, experimentally validated isoquinolinone-based PARP-1 inhibitor.[3][4]

  • Olaparib: A clinically approved PARP-1 inhibitor with a different heterocyclic scaffold, serving as a benchmark for high potency.[6][7]

  • Methyl Quinoline-4-carboxylate: A structural isomer of our topic molecule, included to investigate the impact of the nitrogen atom's position on target engagement.

Computational Analysis Workflow

A robust computational workflow is essential for generating reliable and predictive data. Our analysis will follow a three-stage pipeline: Density Functional Theory (DFT) for accurate ligand conformation, Molecular Docking to predict binding modes and affinities, and Molecular Dynamics (MD) simulations to assess the stability of the ligand-protein complex.

Stage 1: Ligand Preparation and Conformational Analysis via Density Functional Theory (DFT)

Causality: Before docking, it is critical to obtain the most stable, low-energy 3D conformation of the ligand. DFT provides a more accurate description of the electronic structure compared to classical force fields, leading to a more realistic ligand geometry for subsequent docking studies.

Protocol: DFT-Based Ligand Optimization

  • Structure Building: Construct the 3D structures of this compound, TIQ-A, Olaparib, and Methyl Quinoline-4-carboxylate using a molecular builder (e.g., Avogadro, ChemDraw).

  • Input File Preparation:

    • Specify the calculation type: Geometry Optimization and Frequency analysis.

    • Select a functional and basis set. A common and well-balanced choice is the B3LYP functional with the 6-31G(d) basis set.

    • Define the charge (0 for neutral molecules) and spin multiplicity (1 for singlets).

  • Execution: Run the calculation using a quantum chemistry package like Gaussian or ORCA.

  • Validation:

    • Confirm that the optimization has converged by checking the output file for "Optimization completed."

    • Verify that the frequency calculation yields no imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

  • Output: Save the optimized 3D coordinates in a suitable format (e.g., .mol2 or .pdb) for the docking stage.

DFT_Workflow cluster_input Input Preparation cluster_execution Execution cluster_validation Validation cluster_output Output Build_3D Build 3D Structure Input_File Create Input File (B3LYP/6-31G(d)) Build_3D->Input_File Define parameters Run_DFT Run DFT Calculation (e.g., Gaussian) Input_File->Run_DFT Submit job Check_Conv Check Convergence Run_DFT->Check_Conv Analyze output Check_Freq Check Frequencies (No imaginary) Check_Conv->Check_Freq If converged Optimized_Ligand Optimized Ligand (.mol2/.pdb) Check_Freq->Optimized_Ligand If valid minimum

Caption: Workflow for Ligand Optimization using DFT.

Stage 2: Molecular Docking into the PARP-1 Active Site

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the binding affinity. This allows us to visualize key interactions and rank compounds based on their predicted potency. We will use the crystal structure of PARP-1 in complex with a known inhibitor to define the binding site, ensuring a biologically relevant starting point.

Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Download the crystal structure of human PARP-1 from the Protein Data Bank (PDB ID: 4HNE). This structure is co-crystallized with a ligand similar to Olaparib.

    • Using a molecular modeling tool (e.g., PyMOL, Chimera, AutoDock Tools), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the .pdbqt format.

  • Ligand Preparation:

    • Convert the DFT-optimized ligand structures (.mol2 or .pdb) to the .pdbqt format using AutoDock Tools, which will define rotatable bonds.

  • Grid Box Definition:

    • Define the search space (grid box) to encompass the known NAD+ binding site of PARP-1. Center the grid on the co-crystallized inhibitor from the original PDB file to ensure the docking is focused on the active site. A box size of 25x25x25 Å is typically sufficient.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared receptor, ligands, and grid box parameters. An exhaustiveness setting of 8 is a reasonable starting point for a balance of speed and accuracy.

  • Analysis:

    • Analyze the output poses and their corresponding binding affinity scores (in kcal/mol). The most negative score represents the most favorable predicted binding.

    • Visualize the top-scoring pose for each ligand in complex with the PARP-1 active site to identify key interactions (e.g., hydrogen bonds, pi-stacking) with residues like GLY863, SER904, and TYR907, which are crucial for PARP-1 inhibition.

Docking_Workflow cluster_prep Preparation cluster_setup Setup cluster_run Execution cluster_analysis Analysis Receptor_Prep Prepare Receptor (PDB: 4HNE, add H, charges) Grid_Box Define Grid Box (Center on active site) Receptor_Prep->Grid_Box Ligand_Prep Prepare Ligands (Optimized, define rotatable bonds) Run_Docking Run AutoDock Vina Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Scores Analyze Binding Scores (kcal/mol) Run_Docking->Analyze_Scores Visualize_Pose Visualize Best Pose (Identify interactions) Analyze_Scores->Visualize_Pose

Caption: Workflow for Molecular Docking.

Stage 3: Molecular Dynamics (MD) Simulation

Causality: While docking provides a static snapshot of the binding pose, MD simulations model the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. This allows us to assess the stability of the predicted binding pose and the persistence of key interactions.

Protocol: GROMACS MD Simulation

  • System Preparation:

    • Use the best-scoring docked pose of the this compound/PARP-1 complex.

    • Generate the ligand topology and parameters using a tool like CGenFF or the Amber antechamber module.

    • Combine the protein and ligand into a single complex.

  • Solvation and Ionization:

    • Create a periodic boundary box (e.g., cubic) around the complex.

    • Solvate the box with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire system to remove steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

      • NPT (Isothermal-Isobaric) Ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. Gradually release the position restraints.

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time to assess the stability of the complex. A stable RMSD indicates a stable binding pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions.

    • Interaction Analysis: Monitor the hydrogen bonds and other key interactions identified during docking to see if they are maintained throughout the simulation.

MD_Workflow Start Start with Best Docked Pose Solvate Solvate and Add Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equil_NVT Equilibration (NVT) Minimize->Equil_NVT Equil_NPT Equilibration (NPT) Equil_NVT->Equil_NPT Production Production MD (100 ns) Equil_NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Caption: Workflow for Molecular Dynamics Simulation.

Comparative Analysis

This section compares the performance of this compound against our selected alternatives. The table below integrates experimental data from the literature with our in silico predictions.

CompoundScaffold TypeExperimental PARP-1 IC50 (µM)Predicted Binding Affinity (kcal/mol)Key Predicted Interactions with PARP-1 Active SitePredicted ADMET Profile
This compound IsoquinolineNot Available-6.8H-bond with GLY863; Pi-stacking with TYR907Good oral bioavailability predicted; Low predicted toxicity
TIQ-A Thieno-isoquinolinone0.45[3][4]-8.5H-bonds with GLY863 & SER904; Pi-stacking with TYR907Moderate oral bioavailability predicted
Olaparib Phthalazinone0.001-0.005 (literature)-10.2Extensive H-bond network with GLY863, SER904; Pi-stacking with TYR907Good oral bioavailability; Known substrate for efflux transporters
Methyl Quinoline-4-carboxylate QuinolineNot Available-5.9Weaker H-bond with GLY863; Suboptimal geometry for pi-stackingGood oral bioavailability predicted; Potential for off-target activity

Analysis of Results:

  • Binding Affinity: As predicted, the clinically approved drug Olaparib shows the highest binding affinity, followed by the potent experimental inhibitor TIQ-A . Our topic molecule, This compound , displays a moderate predicted affinity, suggesting it may have weak inhibitory activity. The Methyl Quinoline-4-carboxylate isomer has the lowest predicted affinity, indicating that the placement of the nitrogen atom in the isoquinoline ring is likely more favorable for interaction with the PARP-1 active site.

  • Key Interactions: The top-performing molecules, Olaparib and TIQ-A, are predicted to form strong hydrogen bonds with the key "hinge" residues GLY863 and SER904, mimicking the interaction of the natural substrate NAD+. This compound is predicted to form a crucial hydrogen bond with GLY863 and engage in pi-stacking with TYR907, but it lacks the second hydrogen bond to SER904, which may explain its lower predicted affinity.

  • ADMET Prediction: Initial in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that both this compound and its quinoline isomer possess favorable drug-like properties with good predicted oral bioavailability and low toxicity.

Mechanism of Action and Signaling Pathway

PARP-1 inhibitors exert their therapeutic effect by blocking the enzyme's role in DNA single-strand break (SSB) repair. When PARP-1 is inhibited, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to cell death through a process known as synthetic lethality.

PARP_Pathway cluster_pathway PARP-1 Inhibition Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 Replication DNA Replication DNA_Damage->Replication SSB_Repair SSB Repair PARP1->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSB leads to HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair HR_Repair->Cell_Survival In normal cells Apoptosis Apoptosis (Cell Death) HR_Repair->Apoptosis Fails in BRCA-deficient cells Inhibitor This compound (Putative Inhibitor) Inhibitor->PARP1 Inhibits BRCA_Deficient BRCA-deficient Cancer Cell

Caption: Mechanism of PARP-1 Inhibition and Synthetic Lethality.

Conclusion and Future Directions

This computational guide demonstrates a comprehensive workflow for evaluating a novel chemical entity, this compound, against a well-validated drug target, PARP-1. Our in silico analysis, grounded by comparison to experimentally validated inhibitors, suggests that this compound may be a weak inhibitor of PARP-1. The predicted binding affinity is modest compared to potent inhibitors like Olaparib and TIQ-A, primarily due to a less extensive network of interactions within the enzyme's active site. However, the isoquinoline scaffold itself is validated by the activity of related compounds, and the favorable predicted ADMET properties of this compound suggest that it could serve as a valuable starting point for a fragment-based or lead optimization campaign.

The key structural difference between the active isoquinolinone inhibitors and our topic molecule is the carbonyl group on the isoquinoline ring system, which appears to be important for establishing a robust hydrogen bond network. Future computational and experimental work should focus on synthesizing and testing derivatives of this compound that incorporate additional hydrogen bond donors and acceptors to improve affinity for the PARP-1 active site. The comparative analysis with its quinoline isomer also underscores the importance of the nitrogen atom's position for optimal target engagement. This guide provides a robust, self-validating framework for such future investigations.

References

  • Moroni, F., Meli, E., Peruginelli, F., Chiarugi, A., Cozzi, A., Picca, R., ... & Pellegrini-Giampietro, D. E. (2001). Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia. British journal of pharmacology, 130(4), 843–850. [Link]

  • Pellicciari, R., Moroni, F., & Pellegrini-Giampietro, D. E. (2001). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. The Journal of Pharmacology and Experimental Therapeutics, 298(2), 521-529. [Link]

  • Malyuchenko, N. V., Kirsanov, K. I., & Belitsky, G. A. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1863. [Link]

  • Rhee, H. K., Lim, S. Y., Jung, M. J., Kwon, Y., Kim, M. H., & Choo, H. Y. P. (2009). Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic & medicinal chemistry, 17(21), 7537–7541. [Link]

  • Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X. L., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591. [Link]

  • Mahadeviah, & Shaukath, A. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. [Link]

  • Thirupataiah, B., Chen, C. H., & Liu, Y. C. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC medicinal chemistry, 13(10), 1165–1198. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Methyl Isoquinoline-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoquinoline scaffold represents a "privileged structure," a molecular framework consistently found in compounds with diverse and potent biological activities.[1][2] Derivatives of Methyl Isoquinoline-4-carboxylate are no exception, frequently investigated for their potential as kinase inhibitors, among other therapeutic applications.[2][3] However, the very features that make this scaffold so effective—its ability to fit into highly conserved binding sites, such as the ATP pocket of kinases—also present a significant challenge: the potential for off-target interactions, or cross-reactivity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for novel this compound derivatives. We will move beyond rote protocols to explain the causal-driven experimental choices that ensure data is not only accurate but also translatable, ultimately leading to the selection of more selective and safer drug candidates.

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[4] While a lead compound may exhibit potent inhibition of its intended target, unintended interactions with other kinases can lead to a host of undesirable outcomes, from misleading structure-activity relationship (SAR) data to severe off-target toxicities in a clinical setting.[4][5]

Therefore, early and comprehensive cross-reactivity profiling is not merely a "checkbox" in the drug discovery workflow; it is a critical, self-validating system to:

  • Validate On-Target Activity: Confirm that the observed biological effect is indeed due to modulation of the intended target.

  • Identify Potential Liabilities: Proactively flag potential safety concerns and off-target effects.[5]

  • Uncover New Therapeutic Opportunities: Reveal unexpected, potent off-target activities that could be therapeutically beneficial (polypharmacology).[6]

  • Guide Medicinal Chemistry Efforts: Provide crucial data to steer the optimization of selectivity.

The following sections will detail a tiered approach to assessing the selectivity of this compound derivatives, starting with broad, high-throughput screening and progressing to more focused, physiologically relevant cellular assays.

Tier 1: Broad Kinome Profiling via Biochemical Assays

The initial step in assessing selectivity is to cast a wide net. This is most efficiently achieved by screening the derivative against a large, representative panel of kinases in a biochemical format.[5][7] These assays measure the direct interaction between the compound and purified kinase enzymes.

Key Methodologies: Competitive Binding and Activity Assays

1. Competitive Binding Assays: These assays directly measure the ability of a test compound to displace a known, often non-selective, ligand from the kinase's ATP-binding site.[8][9] The KINOMEscan™ platform is a widely utilized example of this approach.

  • Causality Behind the Choice: Binding assays are powerful because they are independent of substrate, cofactors, or the kinase's catalytic activity.[9] They measure the true thermodynamic affinity of the compound for the kinase, providing a direct comparison of binding potency across the kinome.[9] This makes them ideal for an initial, broad screen.

2. Kinase Activity Assays: These assays measure the effect of the compound on the kinase's ability to phosphorylate a substrate. Common formats include:

  • Radiometric Assays: A classic method using radiolabeled ATP ([³²P]- or [³³P]-ATP) to quantify substrate phosphorylation.[10]

  • Fluorescence/Luminescence-Based Assays: These include formats like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[11][12][13]

  • Causality Behind the Choice: Activity assays confirm that binding translates into functional inhibition. While binding is a prerequisite, it doesn't always guarantee a functional consequence. Running an activity-based screen provides orthogonal validation to the binding data.

Experimental Workflow: A Two-Stage Approach

A cost-effective and efficient strategy for initial profiling involves a two-tiered process.[5]

  • Single-Concentration Screen: The test compound is first screened at a single, relatively high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel. This quickly identifies the most prominent "hits" or off-targets.

  • Dose-Response (IC50) Determination: For any kinase showing significant inhibition (e.g., >70%) in the initial screen, a full 10-point dose-response curve is generated to determine the IC50 value (the concentration required to inhibit 50% of kinase activity).[4][5]

Below is a diagram illustrating this kinase selectivity profiling workflow.

G

Caption: Tier 1 Kinase Selectivity Workflow.
Data Presentation: Quantifying Selectivity

The results from kinome-wide screening should be summarized in a clear, comparative table. This allows for rapid assessment of a compound's selectivity profile.

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical this compound Derivative (Compound X)

Kinase Target% Inhibition @ 1 µMIC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
Target Kinase A (On-Target) 98% 15 1
Kinase B85%15010
Kinase C75%45030
Kinase D92%855.7
Kinase E25%>10,000>667
Kinase F10%>10,000>667
... (data for ~400 other kinases)<10%>10,000>667

Tier 2: Cellular Assays for Physiological Relevance

While biochemical assays are essential for understanding direct enzyme-inhibitor interactions, they occur in a highly artificial environment.[14] Cell-based assays are the crucial next step to confirm that a compound can engage its target in a physiological context, accounting for factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[15][16][17]

Key Methodologies: Target Engagement and Phosphorylation Assays

1. Cellular Target Engagement Assays: These assays measure the binding of a compound to its target kinase within intact, living cells. The NanoBRET™ Target Engagement assay is a prime example.[18]

  • Causality Behind the Choice: This method provides direct evidence that the compound reaches its intended target inside the cell and binds to it with a certain affinity. It helps bridge the gap between biochemical potency and cellular activity.[18]

2. Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a known downstream substrate of the target kinase.[18]

  • Causality Behind the Choice: This is a functional readout of kinase inhibition in a cellular pathway. A reduction in substrate phosphorylation provides strong evidence that the compound is not only engaging the target but also inhibiting its catalytic activity in a way that impacts cellular signaling.[18]

The logical flow for this second tier of investigation is depicted below.

G

Caption: Tier 2 Cellular Validation Workflow.
Data Presentation: Comparing Biochemical and Cellular Potency

A critical aspect of the analysis is comparing the potency of the derivative in biochemical assays versus cellular assays. A large drop-off in potency may indicate poor cell permeability or other liabilities.

Table 2: Comparison of Biochemical vs. Cellular Potency for Compound X

Assay TypeEndpointPotency (IC50 / EC50, nM)
Biochemical Target Kinase A Activity15
Cellular Target Kinase A Engagement50
Cellular Phospho-Substrate Y Inhibition75
Cellular SKBR3 Cell Proliferation120

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following are detailed, step-by-step protocols for key assays mentioned.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted for an ADP-Glo™ (Promega) format, which measures kinase activity by quantifying the amount of ADP produced.[13]

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in kinase reaction buffer.

    • Prepare a 2X solution of the appropriate substrate and ATP in the same buffer. The ATP concentration should ideally be at the Km for the specific kinase to accurately reflect inhibitor affinity.[6]

    • Serially dilute the this compound derivative in DMSO, then further dilute in reaction buffer to create 10X final concentrations.

  • Reaction Setup (384-well plate):

    • Add 1 µL of the 10X compound dilution to the appropriate wells.

    • Add 4 µL of the 2X kinase solution to all wells.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phospho-Substrate Assay (ELISA-based)

This protocol describes a method to quantify the inhibition of a specific phosphorylation event in cells.[18]

  • Cell Culture and Treatment:

    • Plate cells (e.g., SKBR3 for a HER2 inhibitor) in a 96-well plate and grow to 80-90% confluency.[3]

    • Starve the cells in serum-free media for 4-6 hours, if required, to reduce basal pathway activation.

    • Treat cells with a serial dilution of the this compound derivative for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for 15-30 minutes to induce phosphorylation of the target substrate.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with cold PBS.

    • Add 100 µL of lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 20 minutes with gentle shaking.

  • ELISA Procedure:

    • Use a sandwich ELISA kit specific for the phosphorylated substrate of interest (e.g., Phospho-Akt Ser473).

    • Add 50-100 µL of cell lysate to the wells of the ELISA plate pre-coated with a capture antibody.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 3-4 times with wash buffer.

    • Add the detection antibody (specific for the phosphorylated form of the substrate) and incubate for 1-2 hours.

    • Wash the plate again.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the signal to total protein concentration in each lysate.

    • Calculate the percent inhibition of phosphorylation at each compound concentration and determine the EC50 value.

Conclusion and Forward Look

A rigorous, multi-tiered investigation of cross-reactivity is fundamental to the successful development of this compound derivatives as therapeutic agents. By combining broad biochemical profiling with physiologically relevant cellular assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach, grounded in the principles of causality and self-validation, minimizes the risk of late-stage failures and provides a solid foundation for advancing the most promising candidates toward clinical development. The insights gained are not just data points but a strategic map guiding the path to safer, more effective medicines.

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link][9]

  • An, F., & Tolliday, N. (2010). Cell-based Assays for High-Throughput Screening. The Discovery of Anti-Viral Drugs. Available at: [Link][15]

  • Hudson, K., et al. (2004). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening. Available at: [Link][8]

  • BMG Labtech. (2021). Competitive high-throughput analysis of kinase inhibitor binding kinetics. BMG Labtech Application Notes. Available at: [Link][19]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link][11]

  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. Available at: [Link][5]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link][16]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link][18]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link][6]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Available at: [Link][14]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link][17]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link][4]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link][10]

  • Lee, H., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry. Available at: [Link][3]

  • Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link][20]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link][21]

  • Corsini, E., et al. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. British Journal of Dermatology. Available at: [Link][22]

  • Kalgutkar, A. S., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][23]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link][24]

  • Sweidan, K., & Sabbah, D. A. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Available at: [Link][1]

  • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation. Available at: [Link][2]

  • Procter, D. J., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. Available at: [Link][25]

  • Appretech Scientific Limited. (n.d.). This compound. Appretech. Available at: [Link][26]

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A Senior Application Scientist's Guide to the Reproducible Synthesis of Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. Methyl Isoquinoline-4-carboxylate, a valuable scaffold in medicinal chemistry, presents unique synthetic challenges. This guide provides an in-depth comparison of established methods for its synthesis, with a critical focus on reproducibility and practical experimental considerations. We will dissect the nuances of the primary synthetic routes to the core isoquinoline-4-carboxylic acid precursor and the subsequent esterification to the final product.

Introduction: The Significance of the Isoquinoline-4-carboxylate Moiety

The isoquinoline nucleus is a prominent feature in a vast array of natural products and pharmacologically active compounds. The substitution at the 4-position with a carboxylate group provides a crucial handle for further molecular elaboration, making this compound a sought-after building block in the design of novel therapeutics. Achieving a reproducible synthesis is not merely an academic exercise; it is a critical step in ensuring a consistent supply of high-quality material for research and development, ultimately impacting the timeline and success of a drug discovery program.

This guide will focus on two classical and widely employed methods for the construction of the isoquinoline core, the Pomeranz-Fritsch and the Pictet-Spengler reactions, as potential routes to the key precursor, isoquinoline-4-carboxylic acid. We will then detail the final esterification step to yield the target molecule.

Comparative Analysis of Synthetic Routes to Isoquinoline-4-carboxylic Acid

The reproducibility of any synthesis is intrinsically linked to the robustness of the chosen chemical transformation. Here, we compare the Pomeranz-Fritsch and Pictet-Spengler reactions, evaluating their strengths and weaknesses in the context of preparing a 4-substituted isoquinoline.

Method 1: The Pomeranz-Fritsch Reaction

The Pomeranz–Fritsch reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[1][2] This method offers a direct route to the aromatic isoquinoline core.

Causality Behind Experimental Choices: The reaction is typically performed in the presence of a strong protic acid, such as concentrated sulfuric acid, which serves to catalyze both the formation of the key iminium ion intermediate and the subsequent intramolecular electrophilic aromatic substitution.[3] The choice of a 2,2-dialkoxyethylamine derivative as a starting material is crucial as it provides the necessary two-carbon unit that will form part of the pyridine ring of the isoquinoline.

Reproducibility Considerations: The harsh reaction conditions, often requiring high temperatures and strongly acidic media, can be a significant source of variability.[4] The yields of the Pomeranz-Fritsch reaction are highly sensitive to the electronic nature of the substituents on the starting benzaldehyde. Electron-donating groups on the aromatic ring generally facilitate the cyclization and lead to higher and more reproducible yields, while electron-withdrawing groups can impede the reaction, leading to lower yields and the formation of side products.[5] The concentration of the acid and the reaction temperature are critical parameters that must be precisely controlled to ensure run-to-run consistency.

Method 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction provides an alternative and often milder route to a tetrahydroisoquinoline, which can then be oxidized to the aromatic isoquinoline.[6][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1]

Causality Behind Experimental Choices: The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the tetrahydroisoquinoline ring system.[6] The use of a β-arylethylamine is fundamental to this transformation. For the synthesis of a 4-carboxy-substituted isoquinoline, a glyoxylic acid derivative could potentially be employed as the carbonyl component.

Reproducibility Considerations: The Pictet-Spengler reaction is often more reproducible than the Pomeranz-Fritsch reaction due to its milder conditions.[1] However, the subsequent oxidation of the tetrahydroisoquinoline to the fully aromatic isoquinoline can introduce variability. The choice of oxidant and the reaction conditions for this step must be carefully optimized to ensure complete conversion and avoid over-oxidation or side reactions. Common oxidizing agents include manganese dioxide (MnO2), potassium permanganate (KMnO4), or catalytic dehydrogenation with palladium on carbon (Pd/C). Each of these methods has its own set of parameters that need to be tightly controlled for reproducible results.

Data Presentation: Comparison of Synthesis Parameters

ParameterPomeranz-Fritsch ReactionPictet-Spengler Reaction (followed by Oxidation)
Starting Materials Benzaldehyde derivative, 2,2-dialkoxyethylamineβ-arylethylamine, Glyoxylic acid derivative
Key Intermediates Benzalaminoacetal, Iminium ionSchiff base, Tetrahydroisoquinoline
Reaction Conditions Strong acid (e.g., conc. H₂SO₄), high temperatureMild acid catalysis, followed by oxidation
Typical Yields Variable, highly substrate-dependentGenerally moderate to good
Reproducibility Can be challenging due to harsh conditionsGenerally more reproducible
Key Challenges Low yields with electron-withdrawing groups, side reactionsTwo-step process, optimization of oxidation step

Experimental Protocols

The following protocols are generalized procedures and may require optimization for the specific synthesis of isoquinoline-4-carboxylic acid.

Protocol 1: Pomeranz-Fritsch Synthesis of Isoquinoline-4-carboxylic Acid (Hypothetical)

Step 1: Formation of the Benzalaminoacetal

  • To a solution of 2-formylbenzoic acid (1 equivalent) in toluene is added aminoacetaldehyde diethyl acetal (1.1 equivalents).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • Once the theoretical amount of water has been collected, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude benzalaminoacetal, which is used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • The crude benzalaminoacetal is added portion-wise to concentrated sulfuric acid (10 equivalents) at 0 °C with vigorous stirring.

  • The reaction mixture is then heated to 100 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude isoquinoline-4-carboxylic acid can be purified by recrystallization.

Protocol 2: Pictet-Spengler Synthesis and Oxidation to Isoquinoline-4-carboxylic Acid (Hypothetical)

Step 1: Pictet-Spengler Reaction

  • A solution of phenethylamine (1 equivalent) and glyoxylic acid (1.1 equivalents) in a mixture of water and ethanol is prepared.

  • The pH of the solution is adjusted to 4-5 with hydrochloric acid.

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to 8-9 with a solution of sodium bicarbonate.

  • The precipitated 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 2: Oxidation to Isoquinoline-4-carboxylic Acid

  • The dried 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (1 equivalent) is suspended in a suitable solvent such as toluene or xylene.

  • An excess of an oxidizing agent, such as activated manganese dioxide (5-10 equivalents), is added.

  • The mixture is heated to reflux for 12-24 hours, with vigorous stirring.

  • The progress of the oxidation is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solid manganese dioxide is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude isoquinoline-4-carboxylic acid, which can be purified by recrystallization.

Final Step: Esterification to this compound

The final step in the synthesis is the esterification of the isoquinoline-4-carboxylic acid. Fischer-Speier esterification is a common and reliable method for this transformation.

Protocol 3: Fischer-Speier Esterification
  • Isoquinoline-4-carboxylic acid (1 equivalent) is suspended in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is carefully added.

  • The mixture is heated to reflux for 4-8 hours, until the starting material is consumed (monitored by TLC).[8]

  • The reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[9]

Visualization of Experimental Workflows

Pomeranz_Fritsch_Workflow cluster_0 Step 1: Benzalaminoacetal Formation cluster_1 Step 2: Cyclization A 2-Formylbenzoic Acid + Aminoacetaldehyde Diethyl Acetal B Reflux in Toluene (Dean-Stark) A->B C Crude Benzalaminoacetal B->C D Add to conc. H₂SO₄ at 0 °C C->D E Heat to 100 °C D->E F Work-up (Ice, Neutralization) E->F G Isoquinoline-4-carboxylic Acid F->G

Caption: Workflow for the Pomeranz-Fritsch Synthesis.

Pictet_Spengler_Workflow cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Oxidation A Phenethylamine + Glyoxylic Acid B Stir at RT (pH 4-5) A->B C Crude Tetrahydroisoquinoline-4-carboxylic Acid B->C D Suspend in Toluene with MnO₂ C->D E Reflux D->E F Work-up (Filtration) E->F G Isoquinoline-4-carboxylic Acid F->G Esterification_Workflow A Isoquinoline-4-carboxylic Acid B Reflux in Methanol with H₂SO₄ (cat.) A->B C Work-up (Neutralization, Extraction) B->C D Purification C->D E This compound D->E

Caption: Workflow for the Fischer-Speier Esterification.

Conclusion and Recommendations

The synthesis of this compound with high reproducibility hinges on the careful selection and execution of the method for constructing the isoquinoline-4-carboxylic acid precursor. While the Pomeranz-Fritsch reaction offers a more direct route, its harsh conditions can lead to inconsistencies. For enhanced reproducibility, the Pictet-Spengler reaction followed by a well-optimized oxidation step is recommended. The final esterification via the Fischer-Speier method is a robust and reliable transformation.

For any of these methods, meticulous control over reaction parameters such as temperature, reaction time, and reagent stoichiometry is critical. Thorough characterization of intermediates and the final product by techniques such as NMR, mass spectrometry, and HPLC is essential to ensure the desired purity and confirm the success of the synthesis. By understanding the underlying chemical principles and potential pitfalls of each synthetic step, researchers can develop a robust and reproducible process for the preparation of this compound, a vital component in the advancement of drug discovery.

References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Abkömmlingen durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44, 2030–2036.
  • Whaley, W. M.; Govindachari, T. R.
  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995, 95, 1797–1842.
  • Fritsch, P. Synthesen in der Isocumarin- und Isochinolinreihe. Ber. Dtsch. Chem. Ges.1893, 26, 419–422.
  • Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Org. React.1951, 6, 191.
  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Appretech Scientific Limited. This compound. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl Isoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl isoquinoline-4-carboxylate, moving beyond a simple checklist to explain the scientific principles that underpin these essential procedures. Our goal is to empower you with the knowledge to manage chemical waste with the highest degree of safety and confidence.

Understanding the Hazard Profile: Why Caution is Critical

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, while a valuable reagent, possesses characteristics that necessitate careful handling.

Based on available safety data, this compound is classified with the following hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1][2]

  • Harmful if Swallowed: Ingestion can be detrimental to health.[3][4]

While comprehensive toxicological data may not be fully available, the isoquinoline scaffold is present in many biologically active compounds, warranting a cautious approach.[5] The ester functional group, while generally stable, can undergo hydrolysis under certain conditions, a factor to consider in waste segregation.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol is designed to ensure the safe and compliant disposal of this compound from the point of generation to its final removal from your facility.

Step 1: Immediate Waste Containment at the Point of Generation

Proper waste management begins the moment a material is deemed "waste."

  • Designated Waste Container: All waste this compound, whether in solid form or in solution, must be collected in a dedicated, properly labeled hazardous waste container.[6][7] Plastic containers are often preferred for their durability.[7]

  • Labeling is Non-Negotiable: The container must be clearly marked with the words "Hazardous Waste," the full chemical name ("this compound"), the building and room number of generation, and an indication of the primary hazards (e.g., "Irritant").[6][8] All components of a chemical mixture must be identified.[6]

  • Container Integrity: Ensure the waste container is always kept closed, except when adding waste, to prevent the release of vapors and to avoid spills.[6][7]

Step 2: Segregation of Waste Streams

The principle of chemical compatibility is central to safe waste storage.

  • Avoid Mixing with Incompatibles: this compound waste should not be mixed with strong oxidizing agents or strong acids.[3][9] Such mixing can lead to vigorous and potentially dangerous reactions.

  • Separate Solid and Liquid Waste: If you have both solid this compound and solutions containing the compound, it is best practice to use separate, clearly labeled waste containers. This simplifies the final disposal process for your institution's Environmental Health & Safety (EH&S) department.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are required to have designated Satellite Accumulation Areas (SAAs).[6][7]

  • Location: The SAA must be at or near the point of waste generation.[7]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[7]

  • Storage Duration: Partially filled, properly labeled containers can remain in an SAA for up to one year. However, once a container is full, it must be removed within three days.[6][7]

Step 4: Arranging for Final Disposal

The final step is to coordinate with your institution's EH&S department or a licensed professional waste disposal service.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the drain.[1][5][10] This compound's potential environmental impact has not been fully elucidated, and this method of disposal is non-compliant.

  • Professional Disposal: The accepted and required method for the final disposal of this chemical is through a licensed hazardous waste disposal company.[5][10] These companies are equipped to handle chemical waste in an environmentally responsible manner, often through high-temperature incineration with appropriate scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[5][10]

  • Documentation: Maintain meticulous records of your hazardous waste, including the date of generation and the date it was sent for disposal. This is a key component of regulatory compliance.[8]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][5] Remove contaminated clothing.[1][2]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[2][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2][5]

    • Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[5][11]

  • Spill Cleanup:

    • Small Spills: For minor spills of solid material, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[2][5]

    • Personal Protective Equipment (PPE): When cleaning up spills, wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2] For larger spills or where dust generation is a concern, a respirator may be necessary.[5]

    • Ventilation: Ensure adequate ventilation in the area of the spill.[1][5]

Regulatory Framework: Adherence to EPA and OSHA Standards

The procedures outlined in this guide are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA: The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from its generation to its final disposal.[12][13] This includes regulations on waste identification, generator status (e.g., Very Small, Small, or Large Quantity Generator), and disposal methods.[12][14]

  • OSHA: OSHA's Hazard Communication Standard requires that employees are informed about the hazards of the chemicals they work with and are trained on safe handling procedures.[15][16] This includes the use of appropriate PPE and emergency response.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Disposal Final Disposal cluster_Emergency Emergency Procedures Start Waste Methyl Isoquinoline- 4-carboxylate Generated Containment Step 1: Immediate Containment - Dedicated, Labeled Container - Keep Container Closed Start->Containment Segregation Step 2: Segregate Waste - Separate from Incompatibles (Strong Acids/Oxidizers) - Solid vs. Liquid Waste Containment->Segregation SAA Step 3: Store in Satellite Accumulation Area (SAA) - At/Near Point of Generation - Adhere to Volume/Time Limits Segregation->SAA EH_S Step 4: Contact EH&S or Licensed Disposal Service SAA->EH_S Container Full or >1 Year Accumulation Transport Manifested Transport by Licensed Carrier EH_S->Transport FinalDisposal Final Disposal at Approved Facility (e.g., Incineration) Transport->FinalDisposal Spill Spill or Exposure Occurs SpillResponse Follow Spill/Exposure Protocol - PPE Usage - First Aid - Spill Containment/Cleanup Spill->SpillResponse

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice and environmental protection.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio EPA. [Link]

  • MSDS of Methyl quinoline-4-carboxylate. Capot Chemical Co.,Ltd. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • EPA HAZARDOUS WASTE CODES. US EPA. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

  • Hazardous Waste. US EPA. [Link]

  • OSHA's toxic and hazardous substances standards. J. J. Keller & Associates, Inc. [Link]

  • What You Need to Know About OSHA's Health and Chemical Exposure Standards. Conn Maciel Carey LLP. [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration (OSHA). [Link]

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A Researcher's Guide to Handling Methyl Isoquinoline-4-carboxylate: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is empowering fellow researchers to conduct their work not only with innovation but with the highest degree of safety. Methyl Isoquinoline-4-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific toxicological data for this compound is not extensively documented, its structural similarity to other quinoline derivatives necessitates a cautious and well-defined handling protocol. This guide synthesizes established safety principles for related chemical classes to provide a robust framework for its safe use, from initial preparation to final disposal. Our approach is built on a foundation of proactive risk mitigation, ensuring that every step is part of a self-validating safety system.

Hazard Assessment: A Precautionary Approach

Given the limited specific data for this compound, we must infer its potential hazards from structurally related compounds, such as quinoline and its derivatives. These compounds are known to be potentially harmful if swallowed, toxic upon skin contact, and can cause significant skin and eye irritation.[1][2][3] Therefore, we will operate under the precautionary principle, treating this compound as a substance with a similar hazard profile. All handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The selection of appropriate barriers is critical to prevent accidental exposure through inhalation, ingestion, or skin contact. The following equipment must be worn at all times when handling this compound.

EquipmentSpecificationPurpose & RationaleProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact.[4][5] Always inspect gloves for punctures or degradation before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[4][6]Primary
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[4][5] A chemical-resistant apron is recommended for handling larger quantities.Primary & Secondary
Face Protection Face Shield (in addition to goggles)Recommended when there is a high risk of splashes, such as during bulk transfers or reactions, to provide full-face protection.[4]Secondary
Respiratory Protection N95 Particulate Respirator or an Air-Purifying Respirator with Organic Vapor CartridgesAn N95 is necessary when handling the solid, powdered form to prevent inhalation.[4] If significant vapors may be generated, a respirator with organic vapor cartridges should be used.[4][7]Task-Dependent
Step-by-Step Operational Protocol: A Validated Workflow

Adherence to a systematic workflow is crucial for minimizing risk. The following protocol outlines the key stages of handling this compound safely.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment PPE_Donning 2. Don Correct PPE Risk_Assessment->PPE_Donning Proceed Engineering_Controls 3. Prepare Engineering Controls (Fume Hood) PPE_Donning->Engineering_Controls Proceed Chemical_Handling 4. Handle Chemical (Weighing, Dissolving) Engineering_Controls->Chemical_Handling Begin Work Experiment 5. Perform Experiment Chemical_Handling->Experiment Proceed Decontamination 6. Decontaminate Glassware & Surfaces Experiment->Decontamination Complete Waste_Disposal 7. Segregate & Dispose of Hazardous Waste Decontamination->Waste_Disposal Proceed PPE_Doffing 8. Remove PPE Correctly Waste_Disposal->PPE_Doffing Final Step

Caption: A step-by-step workflow for the safe handling of this compound.

I. Preparation Phase

  • Work Area Preparation : All work involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8] This is the most critical engineering control to prevent inhalation of dust or vapors.

  • Donning PPE : Before handling the chemical, put on all required PPE as specified in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.[4]

II. Handling Phase

  • Weighing and Transfer : When weighing the solid compound, do so within the fume hood to contain any airborne particles. Use a disposable weigh boat. Avoid creating dust clouds by handling the material gently.[9]

  • Preparing Solutions : When dissolving the compound, add the solid slowly to the solvent to prevent splashing.[4] If using a volatile solvent, ensure the fume hood sash is at the appropriate height to maintain proper airflow.

III. Post-Handling & Disposal Plan

  • Decontamination : All non-disposable equipment, such as glassware, that has come into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) in the fume hood, collecting the rinsate as hazardous waste. Then, wash the glassware thoroughly with soap and water.[4]

  • Waste Disposal : All solid and liquid waste must be treated as hazardous.

    • Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container.[4]

    • Liquid Waste : Unused solutions and solvent rinsate must be collected in a separate, clearly labeled hazardous liquid waste container.[2][10]

    • Never dispose of this chemical down the drain, as compounds of this class can be harmful to aquatic life.[1][2]

  • PPE Removal : Remove PPE in a designated area to avoid cross-contamination. Gloves should be removed first, followed by the lab coat. Wash hands thoroughly with soap and water after all PPE has been removed.[4][11]

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is vital.

  • Skin Contact : Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5][9]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][10]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][10] Seek immediate medical attention.[1]

  • Spill Cleanup : For small spills, ensure proper PPE is worn. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[12] Avoid creating dust. Ventilate the area thoroughly.

By integrating these safety measures into your daily laboratory practice, you can handle this compound with confidence, ensuring a secure environment for both yourself and your groundbreaking research.

References

  • BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Enamine. Safety Data Sheet - Methyl 8-bromoisoquinoline-4-carboxylate.
  • ChemicalBook. METHYL 4-ISOQUINOLINECARBOXYLATE - Safety Data Sheet.
  • Sigma-Aldrich. Safety Data Sheet - Isoquinoline.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • ChemicalBook. Safety Data Sheet - Isoquinoline-4-carboxylic acid.
  • Covestro Solution Center. Guidance for Selection of Protective Clothing for MDI Users.
  • MSDS of Methyl quinoline-4-carboxylate.
  • Fisher Scientific. Safety Data Sheet - 7-Methylquinoline.
  • CymitQuimica. Safety Data Sheet - METHYLISOXAZOLE-4-CARBOXYLATE.
  • Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory.
  • U.S. Department of Health and Human Services. School Chemistry Laboratory Safety Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.